5-Ethylthiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
5-ethylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-2-5-3-4-6(10-5)7(8)9/h3-4H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBNGIDVTPTFCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343206 | |
| Record name | 5-ethylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23229-72-3 | |
| Record name | 5-ethylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethylthiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"5-Ethylthiophene-2-carboxylic acid" CAS number and molecular weight
An In-depth Technical Guide to 5-Ethylthiophene-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Introduction
This compound is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its thiophene core, a five-membered aromatic ring containing a sulfur atom, imparts unique electronic and steric properties that make it a valuable scaffold for the synthesis of novel molecules.[1] The strategic placement of an ethyl group at the 5-position and a carboxylic acid at the 2-position provides two distinct points for chemical modification, allowing for the construction of a diverse library of derivatives. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications as a key building block in the development of new therapeutic agents.
Core Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 23229-72-3 | [2][3] |
| Molecular Formula | C₇H₈O₂S | [4] |
| Molecular Weight | 156.20 g/mol | [4] |
| Appearance | Solid | |
| SMILES String | CCc1ccc(s1)C(O)=O | [4] |
| InChI Key | ZVBNGIDVTPTFCL-UHFFFAOYSA-N | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the oxidation of the corresponding aldehyde, 5-ethylthiophene-2-carbaldehyde. This transformation is a staple in organic synthesis, and the choice of oxidizing agent is critical to achieving a high yield and purity.
Another innovative approach involves the direct carboxylation of 2-ethylthiophene using a tetrachloromethane-methanol system in the presence of a transition metal catalyst, such as an iron or vanadium complex. This method proceeds by inserting an ester group at the 5-position of the thiophene ring, which can then be hydrolyzed to the carboxylic acid.
Below is a generalized experimental protocol for the synthesis of a 5-alkylthiophene-2-carboxylic acid via oxidation of the corresponding aldehyde, adapted from a procedure for a similar compound.[5]
Experimental Protocol: Oxidation of 5-Ethylthiophene-2-carbaldehyde
Materials:
-
5-Ethylthiophene-2-carbaldehyde
-
Silver nitrate (AgNO₃)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
6N Hydrochloric acid (HCl)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Stirring and heating apparatus
-
Filtration apparatus
Procedure:
-
In a four-necked round-bottom flask, prepare a solution of 5-ethylthiophene-2-carbaldehyde in ethanol.
-
In a separate beaker, dissolve silver nitrate in deionized water and add it to the flask.
-
Prepare a solution of sodium hydroxide in deionized water. Add this solution dropwise to the reaction mixture over 30 minutes at room temperature with continuous stirring.
-
After the addition is complete, continue to stir the mixture for an additional 1.5 hours.
-
Upon completion of the reaction, filter the mixture to remove the silver precipitate.
-
Acidify the filtrate with 6N HCl to precipitate the crude this compound.
-
Collect the crystalline product by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the pure compound.
Causality Behind Experimental Choices:
-
The use of silver nitrate as an oxidizing agent in the presence of a base is a mild and efficient method for converting aldehydes to carboxylic acids without affecting other functional groups on the thiophene ring.
-
The dropwise addition of sodium hydroxide helps to control the reaction temperature, as the oxidation can be exothermic.
-
Acidification of the filtrate protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the solution.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
Thiophene-containing compounds are considered privileged structures in medicinal chemistry due to their wide range of biological activities.[6][7] The thiophene ring is a bioisostere of the benzene ring and can participate in various non-covalent interactions with biological targets. This compound and its derivatives have been explored for several therapeutic applications.
As a Scaffold for Bioactive Molecules:
The carboxylic acid and the thiophene ring of this compound can be readily functionalized, making it a versatile starting material for the synthesis of more complex molecules.[1][2] For example, the carboxylic acid can be converted to esters, amides, or other functional groups, while the thiophene ring can undergo electrophilic substitution reactions.
Derivatives with Biological Activity:
-
Antiviral Activity: Derivatives of thiophene-2-carboxylic acids have been identified as potent inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, a key enzyme in the replication of the virus.[8]
-
Antibacterial Activity: Thiophene-based compounds have shown promising antibacterial activity against various strains of bacteria, including extensively drug-resistant (XDR) Salmonella Typhi.[9][10]
-
Anti-inflammatory Activity: The thiophene scaffold is present in several anti-inflammatory drugs. Derivatives of thiophene-2-carboxylic acid have been investigated for their potential to inhibit key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[6][7]
-
Anticancer Activity: Certain derivatives of 5-bromothiophene-2-carboxylic acid have been evaluated for their antiproliferative effects against various cancer cell lines.[11]
Logical Workflow for Drug Discovery
Caption: The role of this compound in a typical drug discovery workflow.
Conclusion
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the creation of diverse molecular libraries. The demonstrated biological activities of its derivatives highlight its potential for the development of new therapeutic agents to address a range of diseases. This guide provides a foundational understanding of this important compound, intended to empower researchers and scientists in their pursuit of novel chemical entities with therapeutic promise.
References
- PrepChem.com. Synthesis of Step iv) Production of 5-hexylthiophene-2-carboxylic acid.
- Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
- National Center for Biotechnology Information. 5-Ethyl-2-thiophenecarboxaldehyde | C7H8OS | CID 169830 - PubChem.
- National Center for Biotechnology Information. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
- Wikipedia. Thiophene-2-carboxylic acid.
- National Center for Biotechnology Information. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides.
- National Center for Biotechnology Information. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT.
- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Thiophene-2-carboxylic Acid Derivatives.
- ResearchGate. Synthesis and biological evaluation of novel active arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]- and 4,5,6,7-tetrahydrobenzo[b]-thiophene-2-carboxylic acid.
- Semantic Scholar. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES.
- MDPI. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
- National Center for Biotechnology Information. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
- ResearchGate. Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives.
- National Center for Biotechnology Information. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.
- National Center for Biotechnology Information. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-ethyl-thiophene-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
"5-Ethylthiophene-2-carboxylic acid" synthesis pathways
An In-depth Technical Guide to the Synthesis of 5-Ethylthiophene-2-carboxylic Acid
Foreword for the Advanced Practitioner
This document provides a comprehensive overview of the synthetic pathways leading to this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a senior application scientist, the aim is to transcend a mere recitation of protocols. Instead, this guide delves into the mechanistic underpinnings and strategic considerations that inform the choice of one synthetic route over another. We will explore the nuances of electrophilic substitution on the electron-rich thiophene ring, the strategic application of organometallic intermediates, and the elegance of modern catalytic C-H functionalization. Each described protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative literature.
Introduction: The Significance of this compound
This compound is a valuable scaffold in the design of novel chemical entities. The thiophene-2-carboxylic acid moiety is a known pharmacophore, and the ethyl group at the 5-position allows for the modulation of lipophilicity and steric profile, which can be critical for optimizing pharmacokinetic and pharmacodynamic properties. Its derivatives have been explored for a range of biological activities, making robust and scalable synthetic access a key priority for researchers in drug development.
Core Synthetic Strategies
The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and limitations. The primary disconnection points involve either the formation of the C-C bond of the carboxylic acid group or the introduction of the ethyl group onto a pre-existing thiophene-2-carboxylic acid framework. We will explore the following key pathways:
-
Direct Carboxylation of 2-Ethylthiophene: Modern approaches focusing on the direct functionalization of a C-H bond.
-
Acylation of 2-Ethylthiophene followed by Oxidation: A classic and reliable two-step sequence.
-
Organometallic Approaches: The use of Grignard or organolithium reagents for the introduction of the carboxyl group.
Pathway 1: Direct C-H Carboxylation of 2-Ethylthiophene
Direct C-H carboxylation represents a highly atom-economical and elegant approach to the synthesis of carboxylic acids, utilizing carbon dioxide as the carboxylating agent. This strategy avoids the need for pre-functionalized starting materials, such as halogenated thiophenes.
Silver(I)-Catalyzed C-H Carboxylation
Recent advancements have demonstrated the efficacy of silver(I) catalysts in promoting the direct carboxylation of electron-rich heterocycles like thiophene.[1][2][3] The key to this transformation is the in-situ generation of a reactive organosilver intermediate that can be trapped by CO₂.[3]
Mechanism: The catalytic cycle is believed to involve the deprotonation of the most acidic C-H bond of 2-ethylthiophene (at the 5-position) by a silver-base complex, typically involving a phosphine ligand and an alkoxide base.[1][3] The resulting arylsilver intermediate then undergoes carboxylation upon reaction with carbon dioxide.
Causality of Experimental Choices:
-
Catalyst: Silver(I) salts are effective for this transformation, and the choice of ligand (e.g., a phosphine) is crucial for stabilizing the active catalytic species and promoting the desired reactivity.
-
Base: A strong, non-nucleophilic base, such as lithium tert-butoxide, is often required to facilitate the initial C-H activation step. The use of an alkoxide base has been shown to be critical for the exergonic formation of the arylsilver intermediate.[1]
-
CO₂ Pressure: The reaction is typically carried out under an atmosphere of CO₂, and the pressure can be adjusted to optimize the reaction rate and yield.
Experimental Protocol: Representative Ag(I)-Catalyzed Carboxylation
-
To a dry autoclave, add 2-ethylthiophene (1.0 mmol), Ag catalyst (e.g., AgOAc, 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., LiOt-Bu, 2.0 mmol) in an anhydrous solvent (e.g., THF).
-
Seal the autoclave, purge with CO₂, and then pressurize to the desired pressure (e.g., 10 atm).
-
Heat the reaction mixture to the specified temperature (e.g., 100-120 °C) and stir for the required time (e.g., 12-24 hours).
-
After cooling to room temperature, carefully vent the CO₂.
-
Acidify the reaction mixture with aqueous HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.
Palladium-Catalyzed Carboxylation
Palladium catalysts are also effective for the direct carboxylation of thiophenes.[4] The mechanism involves the formation of a carbanion through the cleavage of the C-H bond, followed by the insertion of CO₂.[4] The CO₂ insertion step is often the rate-determining step in the catalytic cycle.[4]
Diagram of the Direct Carboxylation Pathway:
Caption: Direct C-H carboxylation of 2-ethylthiophene.
Pathway 2: Friedel-Crafts Acylation and Subsequent Oxidation
This is a robust and widely applicable two-step method for the synthesis of thiophene-2-carboxylic acids.[5][6] It involves the introduction of an acetyl group at the 5-position of 2-ethylthiophene via a Friedel-Crafts acylation, followed by oxidation of the resulting ketone to the carboxylic acid.
Friedel-Crafts Acylation of 2-Ethylthiophene
The Friedel-Crafts acylation of thiophene is a classic electrophilic aromatic substitution reaction. Thiophene is highly reactive towards electrophilic substitution, and the reaction typically occurs at the 2- and 5-positions. In the case of 2-ethylthiophene, the ethyl group is an activating, ortho-, para-director, further favoring substitution at the 5-position.
Mechanism: The reaction proceeds via the formation of a resonance-stabilized acylium ion from an acylating agent (e.g., acetic anhydride or acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄).[7] The acylium ion then acts as the electrophile, attacking the electron-rich thiophene ring.
Causality of Experimental Choices:
-
Acylating Agent: Acetic anhydride is a common and effective acylating agent.[8][9]
-
Catalyst: While strong Lewis acids like AlCl₃ are traditionally used, milder solid-acid catalysts such as zeolites (e.g., Hβ) have been shown to be highly effective and offer advantages in terms of catalyst recovery and reuse.[8][9] Ortho-phosphoric acid has also been reported as an efficient catalyst.[6]
-
Solvent: The choice of solvent depends on the catalyst used. For traditional Lewis acids, non-polar solvents like dichloromethane or carbon disulfide are common. For solid-acid catalysts, the reaction can sometimes be run neat.
Experimental Protocol: Representative Friedel-Crafts Acylation
-
To a stirred solution of 2-ethylthiophene (1.0 mmol) in a suitable solvent (e.g., dichloromethane), add the Lewis acid catalyst (e.g., AlCl₃, 1.1 mmol) at 0 °C.
-
Add the acylating agent (e.g., acetyl chloride, 1.1 mmol) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated HCl.
-
The organic layer is separated, and the aqueous layer is extracted with the same solvent.
-
The combined organic layers are washed with water, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄.
-
After filtration and removal of the solvent, the crude 5-acetyl-2-ethylthiophene is obtained and can be purified by distillation or chromatography.
Oxidation of 5-Acetyl-2-ethylthiophene
The oxidation of the acetyl group to a carboxylic acid is a standard transformation. The haloform reaction is a common method for the oxidation of methyl ketones.
Mechanism: The haloform reaction involves the exhaustive halogenation of the methyl group of the ketone in the presence of a base, followed by the cleavage of the resulting trihalomethyl ketone to form the carboxylate and a haloform.
Experimental Protocol: Representative Haloform Oxidation
-
Dissolve 5-acetyl-2-ethylthiophene (1.0 mmol) in a suitable solvent (e.g., dioxane or THF).
-
Prepare a solution of sodium hypobromite or sodium hypochlorite by adding bromine or bleach to a cold aqueous solution of sodium hydroxide.
-
Add the hypohalite solution dropwise to the solution of the ketone, maintaining the temperature below a certain point (e.g., 10 °C).
-
Stir the reaction mixture for several hours at room temperature.
-
Destroy any excess hypohalite with a reducing agent (e.g., sodium bisulfite).
-
Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be used for further purification.
Diagram of the Acylation-Oxidation Pathway:
Caption: Synthesis via Friedel-Crafts acylation and oxidation.
Pathway 3: Organometallic Approaches
The use of organometallic reagents, such as Grignard or organolithium compounds, provides a powerful and versatile method for the formation of the C-C bond of the carboxylic acid group. This approach typically starts with a halogenated 2-ethylthiophene.
Grignard Reagent Formation and Carboxylation
This method involves the formation of a Grignard reagent from a bromo- or iodo-2-ethylthiophene, followed by quenching with carbon dioxide (dry ice).
Mechanism: The Grignard reagent is formed by the reaction of the organohalide with magnesium metal. This organomagnesium species is a strong nucleophile and base. It readily attacks the electrophilic carbon of carbon dioxide to form a magnesium carboxylate salt, which upon acidic workup, yields the desired carboxylic acid.
Causality of Experimental Choices:
-
Halogenated Precursor: 5-Bromo-2-ethylthiophene is a suitable starting material. It can be prepared by the bromination of 2-ethylthiophene.
-
Grignard Formation: The reaction is carried out in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture or oxygen.
-
Carboxylation: Solid carbon dioxide (dry ice) is a convenient and inexpensive source of CO₂. It is crucial to use an excess of dry ice to ensure complete carboxylation.
Experimental Protocol: Representative Grignard Carboxylation
-
To a flame-dried flask under an inert atmosphere, add magnesium turnings and a small crystal of iodine (as an activator).
-
Add a solution of 5-bromo-2-ethylthiophene in anhydrous THF dropwise to initiate the Grignard formation. The reaction is typically exothermic.
-
Once the Grignard reagent has formed (indicated by the disappearance of the magnesium), cool the reaction mixture in an ice bath.
-
Carefully add crushed dry ice to the reaction mixture in portions.
-
Allow the mixture to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride or dilute HCl.
-
Extract the product with an ether solvent. The organic layers are combined, washed with brine, dried, and concentrated.
-
The crude product can be purified by recrystallization or column chromatography.
Diagram of the Grignard Pathway:
Caption: Synthesis via Grignard reagent and carboxylation.
Quantitative Data Summary
| Pathway | Key Steps | Typical Yields | Key Reagents | Advantages | Disadvantages |
| Direct C-H Carboxylation | C-H activation, Carboxylation | Moderate to Good | Ag(I) or Pd(II) catalyst, Base, CO₂ | Atom economical, avoids pre-functionalization | Requires specialized equipment (autoclave), catalyst cost |
| Friedel-Crafts & Oxidation | Acylation, Oxidation | Good to Excellent | Lewis acid, Acylating agent, Oxidant | High yielding, well-established, scalable | Two-step process, potential for side products in acylation |
| Grignard Carboxylation | Halogenation, Grignard formation, Carboxylation | Good | Mg, CO₂, Halogenated thiophene | Versatile, reliable for C-C bond formation | Requires anhydrous conditions, multi-step from 2-ethylthiophene |
Conclusion
The synthesis of this compound can be accomplished through several effective routes. The choice of the optimal pathway will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the laboratory equipment at hand. Direct C-H carboxylation represents the most modern and atom-economical approach, though it may require specialized equipment. The Friedel-Crafts acylation followed by oxidation is a classic and high-yielding sequence that is often amenable to large-scale production. The Grignard-based method offers a reliable way to form the crucial C-C bond, provided that the halogenated precursor is readily accessible. A thorough understanding of the mechanisms and experimental parameters for each of these pathways will enable the researcher to make an informed decision and successfully synthesize this valuable building block.
References
- Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. Organometallics2021, 40 (19), 3379–3387. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.1c00372]
- Thiophene-2-carboxylic acid. In Wikipedia. [URL: https://en.wikipedia.org/wiki/Thiophene-2-carboxylic_acid]
- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC2004, (xi), 53-60. [URL: https://www.semantic-scholar.org/paper/New-method-for-the-synthesis-of-2-thiophenecarboxylic-Dzhemilev-Khafizov/0f52e5055b8e919f8642051187449553f195e55b]
- Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. Organometallics2021. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.1c00372]
- Synthesis of Step iv) Production of 5-hexylthiophene-2-carboxylic acid. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-step-iv-production-of-5-hexylthiophene-2-carboxylic-acid]
- Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. ResearchGate. [URL: https://www.researchgate.
- Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.1c00372]
- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica2016, 8(1), 46-61. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-properties-and-biological-activity-of-thiophene-a-review.pdf]
- Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. Molecules2022, 27(12), 3845. [URL: https://www.mdpi.com/1420-3049/27/12/3845]
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry2011, 7, 1327–1336. [URL: https://www.beilstein-journals.org/bjoc/articles/7/149]
- A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Organic Process Research & Development2024. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00424]
- Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry2013, 25(18), 10459-10462. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=25_18_125]
- Friedel–Crafts Acylation. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. [URL: https://www.tsijournals.
- Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. [URL: https://www.tsijournals.
Sources
Spectroscopic Elucidation of 5-Ethylthiophene-2-carboxylic acid: A Technical Guide for Researchers
Introduction
In the landscape of pharmaceutical and materials science research, thiophene derivatives hold a significant position due to their diverse biological activities and unique electronic properties.[1] Among these, 5-Ethylthiophene-2-carboxylic acid serves as a crucial building block in the synthesis of more complex molecules. Its precise structural characterization is paramount to ensure the integrity and success of subsequent research and development endeavors. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the expected spectral features, supported by data from analogous compounds, to offer a comprehensive characterization protocol.
Molecular Structure and Spectroscopic Overview
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The workflow for the complete spectroscopic characterization of this compound is a multi-faceted approach, ensuring unambiguous structural confirmation.
Sources
"5-Ethylthiophene-2-carboxylic acid" chemical reactivity and stability
An In-Depth Technical Guide to the Chemical Reactivity and Stability of 5-Ethylthiophene-2-carboxylic acid
Introduction: The Versatile Thiophene Scaffold
This compound is a substituted heterocyclic compound featuring a thiophene ring, a five-membered aromatic system containing a sulfur atom.[1] Its structure is characterized by an electron-donating ethyl group at the 5-position and an electron-withdrawing carboxylic acid group at the 2-position. This electronic arrangement imparts a unique reactivity profile, making it a valuable building block in medicinal chemistry and materials science. Thiophene derivatives are integral to numerous pharmaceuticals and are crucial in the development of organic semiconductors and corrosion inhibitors.[2] This guide provides a comprehensive overview of the chemical reactivity, stability, and handling of this compound, grounded in established chemical principles and supported by relevant literature.
Part 1: Molecular Properties and Spectroscopic Data
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₈O₂S | [1][3] |
| Molecular Weight | 156.20 g/mol | [3] |
| Appearance | Solid | [3] |
| InChI Key | ZVBNGIDVTPTFCL-UHFFFAOYSA-N | [1][3] |
| SMILES | CCc1ccc(s1)C(O)=O | [3] |
| CAS Number | 23229-72-3 |
Structural Representation
The core structure, featuring the thiophene ring with substituents at the C2 and C5 positions, is depicted below.
Caption: Structure of this compound.
Part 2: Chemical Reactivity Profile
The reactivity of this compound is governed by its two primary functional groups: the carboxylic acid and the substituted thiophene ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for derivatization, primarily through reactions like esterification and amidation.
The conversion of the carboxylic acid to an ester is a fundamental transformation. The choice of method depends on the scale and the nature of the alcohol.
Conceptual Insight (Fischer-Tropsch Esterification): For simple, robust alcohols, the Fischer-Tropsch esterification offers a cost-effective and straightforward approach. This equilibrium-driven process involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid.[4] The use of excess alcohol or the removal of water drives the reaction toward the ester product.[5]
Experimental Protocol: Synthesis of Ethyl 5-ethylthiophene-2-carboxylate
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), absolute ethanol (10-20 eq), and concentrated sulfuric acid (0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Sources
- 1. PubChemLite - this compound (C7H8O2S) [pubchemlite.lcsb.uni.lu]
- 2. Buy 5-Acetylthiophene-2-carboxamide | 68257-89-6 [smolecule.com]
- 3. 5-ethyl-thiophene-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
Discovery and history of thiophene-2-carboxylic acids
An In-depth Technical Guide to the Discovery and Synthetic History of Thiophene-2-Carboxylic Acids
Abstract
Thiophene-2-carboxylic acid, a cornerstone of heterocyclic chemistry, stands as a pivotal structural motif in pharmaceuticals, agrochemicals, and materials science. Its journey from an obscure derivative of a coal tar contaminant to a high-value synthetic building block is a narrative of serendipity, systematic investigation, and chemical innovation. This technical guide provides a comprehensive exploration of this journey, beginning with the foundational discovery of the parent heterocycle, thiophene, by Viktor Meyer. It meticulously details the evolution of synthetic methodologies for preparing thiophene-2-carboxylic acid, from classical oxidation reactions to modern organometallic and direct carboxylation strategies. Through detailed protocols, comparative data, and mechanistic insights, this guide offers researchers, scientists, and drug development professionals a deep understanding of the causality behind experimental choices and the enduring legacy of this versatile molecule.
The Serendipitous Discovery of the Thiophene Ring
The history of thiophene-2-carboxylic acid is inextricably linked to the discovery of its parent heterocycle, thiophene. This discovery was a classic example of scientific serendipity, challenging the established understanding of benzene chemistry in the late 19th century.
In 1882, the German chemist Viktor Meyer was performing a routine lecture demonstration known as the "indophenin test" to show the presence of benzene.[1] The test involved mixing the sample with isatin and concentrated sulfuric acid, which, with crude benzene, reliably produced a vibrant blue color.[2][3] To Meyer's astonishment, when he repeated the experiment with highly purified benzene, which he had prepared from the decarboxylation of benzoic acid, the test failed completely.[4][5]
This critical observation led Meyer to a brilliant deduction: the blue indophenin dye was not a product of benzene itself, but of an unknown contaminant present in the crude, coal tar-derived benzene.[1] Through meticulous fractional distillation and selective chemical reactions, he successfully isolated this sulfur-containing compound, which exhibited physical properties, such as boiling point, remarkably similar to benzene.[2][3] He named this new five-membered aromatic heterocycle "thiophene," from the Greek words theion (sulfur) and phaino (to appear or shine).[3][6] This discovery not only introduced a new class of compounds but also highlighted the profound impact of impurities on chemical reactivity, fundamentally altering the course of aromatic chemistry.[5][7]
Experimental Protocol: Synthesis of Thiophene-2-carboxylic Acid via Haloform Reaction
-
Preparation of Sodium Hypobromite Solution: In a flask immersed in an ice bath, slowly add 24.0 g (7.5 mL, 0.15 mol) of bromine to a stirred solution of 20.0 g (0.50 mol) of sodium hydroxide in 200 mL of water. Maintain the temperature below 10°C throughout the addition.
-
Oxidation: To the freshly prepared, cold hypobromite solution, add 12.6 g (0.10 mol) of 2-acetylthiophene dropwise with vigorous stirring. After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture in an ice bath and carefully destroy any excess hypobromite by the dropwise addition of a saturated sodium bisulfite solution until a starch-iodide paper test is negative.
-
Isolation of Product: Acidify the clear solution to a pH of ~2 with concentrated hydrochloric acid. The white precipitate of thiophene-2-carboxylic acid will form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven. Recrystallization from hot water can be performed for higher purity.
Route 2: Carboxylation of Organometallic Intermediates
The development of organometallic chemistry provided more direct and often higher-yielding routes to thiophene-2-carboxylic acid. These methods rely on the creation of a nucleophilic carbon at the 2-position, which can then react with an electrophilic carbon source like carbon dioxide.
Method A: Grignard Reagent Carboxylation 2-Halothiophenes (e.g., 2-bromothiophene) can be converted into the corresponding Grignard reagent, 2-thienylmagnesium bromide, by reacting with magnesium metal in an anhydrous ether solvent. [8][9]This powerful nucleophile readily attacks carbon dioxide (often supplied as solid dry ice), forming a magnesium carboxylate salt. [10][11]Subsequent acidic workup liberates the desired carboxylic acid. [8] Method B: Organolithium Reagent Carboxylation A more direct approach involves the deprotonation (lithiation) of thiophene itself. The protons at the 2- and 5-positions of thiophene are sufficiently acidic (pKa ≈ 35) to be removed by strong organolithium bases like n-butyllithium (n-BuLi). [2]This reaction is typically performed at low temperatures in an inert solvent like THF or diethyl ether. The resulting 2-thienyllithium is a potent nucleophile that reacts rapidly with CO₂ to form a lithium carboxylate, which is then protonated during aqueous workup. [12]This method is highly efficient and avoids the need to pre-functionalize the thiophene with a halogen.
Experimental Protocol: Synthesis via Direct Lithiation and Carboxylation
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. Purge the system with dry nitrogen.
-
Lithiation: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask, followed by 8.4 g (0.10 mol) of thiophene. Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add 44 mL of n-butyllithium (2.5 M in hexanes, 0.11 mol) dropwise via syringe, ensuring the internal temperature does not rise above -70°C. Stir the resulting solution at -78°C for 1 hour.
-
Carboxylation: Carefully add an excess of crushed dry ice (solid CO₂) in small portions to the stirred solution. A vigorous reaction will occur. Allow the mixture to slowly warm to room temperature overnight as the CO₂ sublimes.
-
Work-up and Isolation: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Purification: Cool the aqueous layer in an ice bath and acidify with 6 M hydrochloric acid until the pH is ~2, precipitating the product. Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum.
Modern Advancements: Direct C–H Carboxylation
More recent research has focused on the direct carboxylation of thiophene's C–H bond with CO₂, bypassing the need for stoichiometric organometallic reagents. These methods are atom-economical and environmentally favorable. One promising approach involves using a solvent-free medium of molten alkali metal carbonates (e.g., Cs₂CO₃) and carboxylate salts at elevated temperatures. This basic medium is capable of deprotonating the thiophene C–H bond, allowing for subsequent insertion of CO₂. [13]While often requiring harsher conditions than organometallic routes, these methods represent an active area of research for developing greener synthetic pathways. [13]
Comparative Analysis of Synthetic Routes
The choice of synthetic method depends on factors such as scale, available starting materials, and tolerance for specific reagents.
| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Oxidation | 2-Acetylthiophene | NaOH, Br₂ or Cl₂ | 60-75% | Commercially viable, uses inexpensive reagents. [14] | Multi-step process, use of hazardous halogens. [15] |
| Grignard | 2-Bromothiophene | Mg, CO₂ (dry ice) | 70-85% | Good yields, well-established procedure. [8] | Requires halogenated starting material, moisture-sensitive. |
| Lithiation | Thiophene | n-BuLi, CO₂ (dry ice) | 85-95% | Excellent yields, direct from thiophene, highly efficient. [2][12] | Requires cryogenic temperatures, pyrophoric reagent (n-BuLi). |
| Direct C-H | Thiophene | Cs₂CO₃, CO₂ (gas) | Variable | High atom economy, avoids organometallics. [13] | Requires high temperatures, may have selectivity issues. [13] |
Applications and Enduring Importance
Thiophene-2-carboxylic acid is far more than a simple derivative; it is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. [16][17]
-
Pharmaceuticals: The thiophene ring is a well-known bioisostere of the benzene ring. Replacing a phenyl group with a thienyl group can modulate a molecule's metabolic stability, solubility, and receptor binding affinity. [1]Thiophene-2-carboxylic acid is a key precursor for drugs like the anti-inflammatory agent Suprofen . [18]* Organic Synthesis: The carboxylic acid group is a versatile handle for further transformations into esters, amides, and acid chlorides. [19][20]Furthermore, the thiophene ring itself can be further functionalized. Treatment with strong bases like LDA can lead to double deprotonation, creating a 5-lithio derivative that opens pathways to a multitude of 2,5-disubstituted thiophenes. [18]* Materials Science: Thiophene derivatives, including those derived from the carboxylic acid, are used in the synthesis of conductive polymers and organic electronics. [17]
Conclusion
From its origins in Viktor Meyer's astute observation of a "failed" reaction, the chemistry of thiophene has grown into a vast and vital field. Thiophene-2-carboxylic acid exemplifies this trajectory, with its synthetic routes evolving from classical, multi-step procedures to elegant and highly efficient organometallic and direct functionalization strategies. Its enduring importance in drug discovery and materials science is a testament to the utility of this simple heterocyclic acid. The continued development of more sustainable synthetic methods ensures that the story of thiophene-2-carboxylic acid will continue to be written in laboratories and industries for the foreseeable future.
References
- Wikipedia. (n.d.). Thiophene.
- Wikipedia. (n.d.). Viktor Meyer.
- Stanislaw, P. (2022). Victor Meyer (1848-1897) - The Most Outstanding German Chemist of the Second Half of the XIX Century.
- World of Chemicals. (n.d.). Viktor Meyer.
- Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.
- National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
- Britannica. (2018, November 23). Thiophene.
- chemeurope.com. (n.d.). Viktor Meyer.
- ACS Publications. (2024, March 25). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Thiophenecarboxylic Acid in Medicinal Chemistry: Enabling Novel Drug Discovery.
- Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
- ResearchGate. (n.d.). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives.
- Wikipedia. (n.d.). 2-Acetylthiophene.
- Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
- Semantic Scholar. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES.
- Google Patents. (n.d.). WO2009020588A1 - Process for making thiophene carboxamide derivative.
- PrepChem.com. (n.d.). Synthesis of 2-methylbenzo[b]thiophene-5-carboxylic acid.
- Wikiwand. (n.d.). Thiophene-2-carboxylic acid.
- Chemistry LibreTexts. (2024, September 30). 20.5: Preparing Carboxylic Acids.
- ResearchGate. (2008, November). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts.
- MDPI. (2022, March 24). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium.
- ResearchGate. (n.d.). Scope of benzothiophenes.[a,b] [a] Reactions were conducted on a....
- Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]
- 5. Viktor Meyer - Wikipedia [en.wikipedia.org]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Viktor Meyer [sites.itservices.cas.unt.edu]
- 8. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 13. mdpi.com [mdpi.com]
- 14. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nbinno.com [nbinno.com]
- 17. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]
- 18. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 19. nbinno.com [nbinno.com]
- 20. WO2009020588A1 - Process for making thiophene carboxamide derivative - Google Patents [patents.google.com]
The Rising Potential of 5-Ethylthiophene-2-carboxylic Acid: A Technical Guide for Researchers and Drug Development Professionals
The landscape of modern scientific research, particularly in the realms of medicinal chemistry and materials science, is characterized by an unceasing quest for novel molecular scaffolds that can serve as the foundation for innovation. Within this dynamic environment, heterocyclic compounds have consistently demonstrated their versatility and significance. Among these, the thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, has emerged as a "privileged pharmacophore" due to its widespread presence in a multitude of biologically active compounds and functional materials. This guide focuses on a specific, yet highly promising derivative: 5-Ethylthiophene-2-carboxylic acid .
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, aiming to elucidate the potential research applications of this compound. We will delve into its synthesis, explore its utility as a versatile building block for drug discovery, and examine its prospective role in the development of advanced organic materials. The insights provided herein are grounded in established scientific principles and supported by relevant literature, with the goal of empowering researchers to unlock the full potential of this intriguing molecule.
Core Chemical Properties and Synthesis
Before exploring its applications, a fundamental understanding of the physicochemical properties and synthetic routes to this compound is essential.
| Property | Value | Reference |
| CAS Number | 23229-72-3 | [1]() |
| Molecular Formula | C₇H₈O₂S | [2]() |
| Molecular Weight | 156.20 g/mol | [2]() |
| Appearance | Solid | [2]() |
| SMILES | CCc1ccc(s1)C(O)=O | [2]() |
| InChI Key | ZVBNGIDVTPTFCL-UHFFFAOYSA-N | [2]() |
Synthetic Pathways
The synthesis of this compound can be approached through several strategic routes. The selection of a particular pathway will often depend on the availability of starting materials and the desired scale of the reaction. Two plausible and laboratory-validated approaches are detailed below.
A common and effective method for the preparation of carboxylic acids is the oxidation of the corresponding aldehyde. This approach offers high yields and relatively straightforward purification. A detailed protocol, adapted from the synthesis of a similar compound, 5-hexylthiophene-2-carboxylic acid, is provided below[3].
Experimental Protocol: Oxidation of 5-Ethylthiophene-2-carbaldehyde
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 5-ethylthiophene-2-carbaldehyde (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Preparation of Oxidant: In a separate beaker, prepare a solution of silver nitrate (AgNO₃, 2.2 equivalents) in water.
-
Addition of Base: To the stirred solution of the aldehyde, add the silver nitrate solution. Subsequently, add a solution of sodium hydroxide (NaOH, 2.5 equivalents) in water dropwise over 30 minutes, maintaining the reaction temperature at room temperature.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture for 1.5 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the silver precipitate. Acidify the filtrate with 6N hydrochloric acid (HCl) to precipitate the crude this compound.
-
Purification: Collect the solid product by filtration and recrystallize from a suitable solvent system, such as 50% aqueous ethanol, to obtain the pure product.
Diagram of Synthetic Workflow: Oxidation Method
Sources
The Strategic Role of 5-Ethylthiophene-2-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Enduring Legacy of the Thiophene Scaffold
In the landscape of medicinal chemistry, the thiophene ring stands as a "privileged scaffold." Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, has cemented its place in a multitude of approved drugs.[1] The thiophene moiety is a key component in pharmaceuticals ranging from anti-inflammatory agents like Suprofen and Tiaprofenic acid to blockbuster antiplatelet drugs such as Clopidogrel.[1] This guide delves into a specific, yet increasingly important, building block within this chemical family: 5-Ethylthiophene-2-carboxylic acid . We will explore its synthesis, derivatization, and strategic application in the design of novel therapeutics, providing a technical narrative for researchers and drug development professionals.
Physicochemical Properties and Strategic Value
This compound is a solid at room temperature with a molecular weight of 156.20 g/mol .[2] Its structure, featuring a carboxylic acid group at the 2-position and an ethyl group at the 5-position of the thiophene ring, presents a unique combination of functionalities for medicinal chemists.
| Property | Value | Source |
| Molecular Formula | C₇H₈O₂S | [2] |
| Molecular Weight | 156.20 g/mol | [2] |
| Form | Solid | [2] |
| InChI Key | ZVBNGIDVTPTFCL-UHFFFAOYSA-N | [2] |
The strategic value of this molecule lies in the interplay of its three key components:
-
The Thiophene Ring: A robust aromatic system that serves as a stable scaffold. Its sulfur atom can engage in hydrogen bonding and other non-covalent interactions within a biological target.
-
The Carboxylic Acid Group: This versatile functional group can act as a hydrogen bond donor and acceptor, form salt bridges with basic residues in a protein, and serve as a handle for further chemical modification, such as amidation or esterification.
-
The 5-Ethyl Group: This small alkyl group is critical for modulating the lipophilicity of the molecule. Increased lipophilicity can enhance membrane permeability and improve oral bioavailability. The ethyl group can also occupy hydrophobic pockets within a target protein, contributing to binding affinity and selectivity.
Synthesis of this compound and Key Intermediates
A common and versatile starting point for many synthetic campaigns involving this scaffold is 4-bromo-5-ethylthiophene-2-carboxylic acid . A documented synthesis for this key intermediate provides a reliable and scalable route.
Experimental Protocol: Synthesis of 4-Bromo-5-ethylthiophene-2-carboxylic acid
This protocol is adapted from a method described in the patent literature.
Objective: To synthesize 4-bromo-5-ethylthiophene-2-carboxylic acid from 4,5-dibromothiophene-2-carboxylic acid.
Materials:
-
4,5-dibromothiophene-2-carboxylic acid
-
Dry Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in cyclohexane (2.0 M solution)
-
Iodoethane
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 10 g (35 mmol) of 4,5-dibromothiophene-2-carboxylic acid in 100 mL of dry THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 35 mL (70 mmol) of 2.0 M n-BuLi in cyclohexane dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add an excess of iodoethane and continue stirring at -78 °C for another 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding 50 mL of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 4-bromo-5-ethylthiophene-2-carboxylic acid.
Applications in Drug Discovery and Development
The true utility of this compound is demonstrated by its incorporation into advanced drug candidates. Patents reveal its role as a key building block in the synthesis of molecules targeting a range of diseases.
Dual Muscarinic Receptor Antagonists and β-Adrenoceptor Agonists for Pulmonary Disorders
In the quest for improved treatments for chronic obstructive pulmonary disease (COPD) and asthma, molecules with dual activity can offer significant advantages in terms of efficacy and patient compliance. This compound has been utilized in the synthesis of diazaspiro[5.5]undecane derivatives that function as both muscarinic receptor antagonists and β-adrenoceptor agonists.[3]
The synthesis involves the coupling of the this compound with a complex amine scaffold using a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3]
Caption: Synthesis of a dual-acting bronchodilator.
In this context, the 5-ethylthiophene-2-carboxamide moiety likely contributes to the overall physicochemical properties of the final molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target receptors.
MARK Inhibitors for Neurodegenerative Diseases
Microtubule Affinity Regulating Kinase (MARK) is a therapeutic target for neurodegenerative disorders such as Alzheimer's disease.[4] The intermediate, 4-bromo-5-ethylthiophene-2-carboxylic acid, has been employed in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives as potent MARK inhibitors.[4]
The synthetic strategy often involves an initial amide coupling of the carboxylic acid, followed by a Suzuki coupling reaction at the bromine-bearing 4-position to introduce further molecular complexity.
Caption: Synthetic pathway to MARK inhibitors.
The 5-ethyl group in these inhibitors is positioned to potentially interact with a hydrophobic region of the MARK active site, thereby contributing to the potency and selectivity of the compound.
Structure-Activity Relationship (SAR) Considerations
While comprehensive SAR studies specifically dissecting the role of the 5-ethyl group are not abundant in the public domain, we can infer its importance from established medicinal chemistry principles and the context of its use.
-
Lipophilicity and Permeability: The ethyl group increases the lipophilicity of the scaffold compared to a methyl or hydrogen substituent. This can be crucial for crossing cellular membranes to reach intracellular targets like MARK, or for optimizing the pharmacokinetic profile for oral administration.
-
Hydrophobic Interactions: As mentioned, the ethyl group can fit into small to medium-sized hydrophobic pockets in a protein's binding site. The difference in size and conformation between an ethyl and a methyl or propyl group can be sufficient to significantly alter binding affinity.
-
Metabolic Stability: The ethyl group may influence the metabolic stability of the thiophene ring. While the thiophene ring itself can be susceptible to oxidation, the nature of the substituents can modulate the activity of metabolizing enzymes like cytochrome P450s.
Future Perspectives and Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility has been demonstrated in the synthesis of complex molecules targeting a range of diseases, from respiratory to neurodegenerative disorders. The strategic placement of the ethyl group allows for the fine-tuning of a compound's physicochemical properties, which is essential for successful drug development.
Future work will likely see the expanded use of this scaffold in other therapeutic areas. As our understanding of the structural biology of various drug targets deepens, the rational design of inhibitors incorporating the this compound moiety will become even more precise. The development of novel synthetic methodologies will also broaden the accessibility and derivatization of this important chemical entity. For drug development professionals, this compound represents a key tool in the arsenal for creating the next generation of innovative medicines.
References
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health.
- WO2009098448A1 - Compounds. Google Patents.
- Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. National Institutes of Health.
- 5-Acetylthiophene-2-carboxylic acid | C7H6O3S | CID 3742727. PubChem.
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI.
- 5-Ethyl-2-thiophenecarboxaldehyde | C7H8OS | CID 169830. PubChem.
- WO2011087999A1 - Pyrazolo[1,5-a]pyrimidines as mark inhibitors. Google Patents.
Sources
Safety and handling precautions for "5-Ethylthiophene-2-carboxylic acid"
An In-Depth Technical Guide to the Safe Handling of 5-Ethylthiophene-2-carboxylic Acid
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS No. 23229-72-3). It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory or pilot plant setting. The guidance herein is synthesized from established safety data for the compound and its close structural analogs, promoting a culture of safety through scientific understanding and validated protocols.
Section 1: Compound Identification and Physicochemical Properties
This compound is a heterocyclic building block used in organic synthesis. Understanding its fundamental properties is the first step in a robust safety assessment. While comprehensive experimental data for this specific molecule is limited, its properties can be reliably inferred from its structure and data from analogous compounds.
| Property | Data | Source |
| Molecular Formula | C₇H₈O₂S | [1] |
| Molecular Weight | 156.20 g/mol | |
| Appearance | Solid; Off-white to light brown | [2] |
| CAS Number | 23229-72-3 | [2] |
| Melting Point | 69 °C | [2] |
| pKa (Predicted) | 3.69 ± 0.10 | [2] |
| Storage Temperature | 2-8°C | [2] |
Section 2: Hazard Identification and Risk Assessment
The primary directive in handling any chemical is to understand its intrinsic hazards. For this compound, the hazard profile is determined by GHS classifications and data from structurally similar thiophene carboxylic acids.
GHS Classification
The globally harmonized system (GHS) provides a clear, concise summary of the known hazards.
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning [2]
-
Hazard Statements:
-
H319: Causes serious eye irritation. [2] This is the primary, officially classified hazard for this specific compound.
-
H315: Causes skin irritation. [2] This is listed for the target compound and is a common hazard for related thiophene carboxylic acids.[3][4][5][6]
-
H335: May cause respiratory irritation. [2] Also common to this chemical class, this hazard should be assumed, particularly when handling the compound as a powder.[3][5][6][7]
-
Causality of Hazards: A Mechanistic View
-
Eye and Skin Irritation: The carboxylic acid moiety (-COOH) is the primary driver of irritant effects. Like other carboxylic acids, it can disrupt cell membranes and cause localized inflammation upon direct contact with mucosal tissues or skin.
-
Respiratory Irritation: Fine powders or dusts of the compound can be easily inhaled. As with skin and eyes, the acidic nature of the molecule can irritate the sensitive linings of the respiratory tract.
-
Reactivity Hazards: While stable under normal conditions, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[4][6] Reactions with these can be exothermic and potentially violent. Thermal decomposition, especially in a fire, will produce toxic sulfur oxides (SOx) and carbon oxides (CO, CO₂).[5]
Risk Assessment Workflow
A self-validating safety protocol begins with a dynamic risk assessment before any experimental work. The following workflow should be adopted:
Caption: A logical workflow for assessing and mitigating risks.
Section 3: Engineering and Administrative Controls
The first line of defense is always to engineer out the hazard. Personal Protective Equipment (PPE) is the last line of defense.
-
Primary Engineering Control: All weighing and manipulation of solid this compound must be performed inside a certified chemical fume hood. This prevents inhalation of dust and contains any potential spills. The fume hood's airflow should be verified before use.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[3][8]
-
Administrative Controls:
-
Restrict access to areas where the chemical is being used.
-
Minimize the quantity of material used to the amount essential for the experiment.
-
Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS).
-
Keep eyewash stations and safety showers unobstructed and test them regularly.[4][9][10]
-
Section 4: Personal Protective Equipment (PPE)
Correct selection and use of PPE are critical when direct contact with the chemical is possible.
-
Eye and Face Protection: Chemical safety goggles that meet EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[4][7] A face shield should be worn in addition to goggles when there is a significant risk of splashing or spillage.[5]
-
Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or holes before use and use proper removal techniques to avoid skin contact. For prolonged handling, consult a glove manufacturer's resistance chart.
-
Skin and Body Protection: A laboratory coat must be worn and fully buttoned. For larger quantities, a chemically resistant apron may be necessary. Do not wear shorts or open-toed shoes in the laboratory.[7][8][11]
-
Respiratory Protection: Under normal use in a fume hood, respiratory protection is not required.[7] For large-scale work or in the event of a significant spill outside of a fume hood, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[8][12][13]
Caption: Correct PPE donning and doffing sequence.
Section 5: Safe Handling and Storage Protocols
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and incidents.
Step-by-Step Handling Protocol
-
Preparation: Confirm the fume hood is operational. Assemble all necessary equipment (spatulas, weigh boats, glassware) inside the hood. Don all required PPE as described in Section 4.
-
Weighing: Tare the balance with a weigh boat. Carefully transfer the solid from its storage container to the weigh boat using a clean spatula, minimizing any dust generation.
-
Transfer: Securely cap the primary storage container immediately after dispensing. To transfer the weighed solid to a reaction vessel, gently tap it from the weigh boat. If adding a solvent, do so slowly and inside the hood to avoid splashing.
-
Post-Handling: Thoroughly decontaminate the spatula and any other reusable equipment. Dispose of the weigh boat and any contaminated wipes in the designated solid waste container.
-
Hygiene: After the procedure is complete and waste is secured, remove PPE following the doffing sequence. Wash hands thoroughly with soap and water.[14][15]
Storage Requirements
-
Store in a cool, dry, well-ventilated area away from incompatible materials.[3][7][14][15] The recommended storage temperature is 2-8°C.[2]
-
Keep the container tightly closed to prevent moisture ingress and contamination.[3][7][14][15]
-
Ensure the storage area is clearly labeled and access is restricted to authorized personnel.
Section 6: Emergency Procedures
Preparedness is key to mitigating the consequences of an incident.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][6][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][6][10]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][6] If irritation persists, seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air immediately.[3][6] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (use a barrier device). Seek medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[16] Seek immediate medical attention.[5]
Spill Response Protocol
This protocol is for a small laboratory spill (<5g) and should only be performed by trained personnel. For larger spills, evacuate the area and contact emergency services.
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood if possible. Restrict access to the area.
-
Assess & Protect: Ensure you are wearing the appropriate PPE (goggles, lab coat, double nitrile gloves, and if outside a hood, a respirator).
-
Contain & Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[8] Do NOT use combustible materials like paper towels for the initial covering.
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[3][15] Avoid creating dust.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Dispose: Seal the waste container and handle it according to the disposal procedures in Section 7.
Caption: Decision tree for first aid response to exposure.
Section 7: Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Waste Segregation: Never mix this waste with incompatible materials. Use separate, clearly labeled, and sealable containers for:
-
Solid Waste: Unused compound, contaminated spill cleanup materials, and disposable labware (e.g., weigh boats, gloves).
-
Liquid Waste: Solutions containing the dissolved compound.
-
-
Disposal Procedure: All waste must be disposed of through a licensed hazardous waste disposal contractor.[3][7] Do not dispose of this material down the drain or in regular trash.[5] Follow all local, state, and federal regulations for hazardous waste disposal.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophene, benzene free, 99.5%.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thiophene.
- PubChem. (n.d.). 5-Acetylthiophene-2-carboxylic acid.
- European Chemicals Agency (ECHA). (2023, June 9). Substance Information: Thiophene-2-carboxylic acid.
- PubChem. (n.d.). 5-Ethyl-2-thiophenecarboxaldehyde.
- PubChemLite. (n.d.). This compound (C7H8O2S).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%.
Sources
- 1. PubChemLite - this compound (C7H8O2S) [pubchemlite.lcsb.uni.lu]
- 2. 5-ETHYL-THIOPHENE-2-CARBOXYLIC ACID | 23229-72-3 [amp.chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. uwaterloo.ca [uwaterloo.ca]
- 14. Thiophene-2-carboxylic acid(527-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. 5-Acetylthiophene-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 5-Ethylthiophene-2-carboxylic Acid in Common Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Ethylthiophene-2-carboxylic acid, a key building block in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. We will explore the physicochemical properties of the target molecule, the fundamental principles governing its solubility, and present detailed protocols for accurate solubility determination. This guide emphasizes a first-principles approach, enabling researchers to generate reliable solubility data and make informed decisions in their experimental workflows.
Introduction to this compound
This compound is a derivative of thiophene, an important heterocyclic compound in medicinal chemistry. Its structure, featuring a carboxylic acid group and an ethyl substituent on a thiophene ring, imparts a unique combination of polarity and lipophilicity that dictates its behavior in various solvent systems. Understanding its solubility is critical for a range of applications, including reaction chemistry, purification, formulation development, and biological assays.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈O₂S | [2] |
| Molecular Weight | 156.20 g/mol | [2] |
| Appearance | Solid | [2] |
| InChI Key | ZVBNGIDVTPTFCL-UHFFFAOYSA-N | [2] |
| SMILES | CCc1ccc(s1)C(O)=O | [2] |
Theoretical Principles of Solubility
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[3][4][5]
2.1. The Role of Molecular Structure
The molecular structure of this compound contains both polar and non-polar regions:
-
Polar Region: The carboxylic acid (-COOH) group is highly polar and capable of forming strong hydrogen bonds.[6][7] This group is the primary driver of solubility in polar solvents.
-
Non-polar Region: The thiophene ring and the ethyl group (-CH₂CH₃) are non-polar and contribute to the molecule's hydrophobic character.[1] These features enhance solubility in non-polar organic solvents.
The balance between these two regions determines the overall solubility profile. For instance, while the carboxylic acid group promotes solubility in water, the non-polar thiophene and ethyl groups limit it.[6][7] As the length of the hydrocarbon chain in carboxylic acids increases, their solubility in water decreases.[6][7]
2.2. The Critical Influence of pH
For ionizable compounds like this compound, pH is a critical determinant of aqueous solubility.[1][8] The carboxylic acid group can exist in two forms: the protonated (neutral) form (R-COOH) and the deprotonated (anionic) carboxylate form (R-COO⁻).
The equilibrium between these two forms is governed by the pKa of the acid. When the pH of the solution is below the pKa, the neutral form predominates. As the pH rises above the pKa, the ionized carboxylate form becomes dominant. The anionic carboxylate form is significantly more polar and water-soluble than the neutral form due to ion-dipole interactions with water molecules.[9][10] Therefore, the aqueous solubility of this compound is expected to increase dramatically with increasing pH.[8][11][12]
Caption: pH-dependent equilibrium of a carboxylic acid.
Experimental Determination of Solubility
The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[13][14] This technique involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in a saturated solution.
3.1. Shake-Flask Solubility Protocol
This protocol is a robust, self-validating system for generating accurate solubility data.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetone, dichloromethane, toluene)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[15]
-
Solvent Addition: Add a known volume of the chosen solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[15]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Then, carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be centrifuged and/or filtered through a 0.22 µm syringe filter.[13][14]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[13][14] A standard calibration curve must be prepared to accurately determine the concentration.[16]
Caption: Shake-flask method workflow.
3.2. Analytical Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for quantifying carboxylic acids.[14][17]
Typical HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector at a wavelength where this compound has a strong absorbance.
-
Quantification: Integration of the peak area and comparison to a standard curve.
Expected Solubility Profile
While specific quantitative data is best determined experimentally, a qualitative solubility profile can be predicted based on the principles of "like dissolves like".[3][4][5]
Table 2: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carboxylic acid group can form strong hydrogen bonds with these solvents.[6][7][18] Solubility in water will be highly pH-dependent.[1][8] |
| Polar Aprotic | Acetone, Acetonitrile, DMSO | High | These solvents can act as hydrogen bond acceptors and have dipole-dipole interactions with the carboxylic acid group. |
| Non-polar | Toluene, Hexane | Low to Moderate | The non-polar thiophene ring and ethyl group will interact favorably with these solvents through van der Waals forces.[1] |
| Aqueous Buffers | PBS (pH 7.4) | High (as carboxylate salt) | At physiological pH, the carboxylic acid will be deprotonated, forming the highly water-soluble carboxylate anion.[9][10] |
Conclusion
The solubility of this compound is a multifaceted property governed by its molecular structure and the nature of the solvent. Its amphiphilic character, with both polar and non-polar moieties, results in a broad solubility profile. For aqueous systems, pH is the most critical factor, with a significant increase in solubility observed at pH values above its pKa. For accurate and reliable data, the shake-flask method coupled with HPLC analysis is the recommended approach. This guide provides the theoretical foundation and practical protocols to empower researchers to confidently determine and apply the solubility data of this compound in their scientific endeavors.
References
- Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? [Link]
- Khan Academy. Solubility of organic compounds. [Link]
- Save My Exams. (2025, January 3). Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note. [Link]
- BioAssay Systems. Shake Flask Method Summary. [Link]
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
- Solubility of Things. Thiophene-2-carboxylic acid. [Link]
- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- 2012 Book Archive. Physical Properties of Carboxylic Acids. [Link]
- Chemistry LibreTexts. (2021, December 27). 8.1: Structure and Properties of Carboxylic Acids. [Link]
- TSFX. Physical properties of carboxylic acids. [Link]
- JoVE. (2023, April 30). Video: Physical Properties of Carboxylic Acids. [Link]
- Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
- Bellevue College. Experiment 2 # Solubility 13. [Link]
- Scribd. Procedure for Determining Solubility of Organic Compounds. [Link]
- Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. [Link]
- Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry? [Link]
- Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
- Chemistry Stack Exchange. (2017, September 29). Why does like dissolve like?
- Web.mnstate.edu. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- YouTube. (2025, December 6). What Does "Like Dissolves Like" Mean? [Link]
- PubChem. 5-Ethyl-2-thiophenecarboxaldehyde | C7H8OS | CID 169830. [Link]
- PubMed. (1989, September). Effect of pH and temperature on the solubility of a surface active carboxylic acid. [Link]
- ResearchGate. (2025, August 8). A pH-dependent SERS study of thiophene-2-carboxylic acid adsorbed on Ag-sols. [Link]
- PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
- ResearchGate. (2025, December 13). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]
- ResearchGate. (2025, August 7). Determination of carboxylic acids in apple juice by RP HPLC. [Link]
- PubMed. pH-solubility profiles or organic carboxylic acids and their salts. [Link]
- ScienceDirect. Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj. [Link]
- PubChem. 5-Acetylthiophene-2-carboxylic acid | C7H6O3S | CID 3742727. [Link]
- Google Patents. WO2011087999A1 - Pyrazolo[1,5-a]pyrimidines as mark inhibitors.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 5-ethyl-thiophene-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. savemyexams.com [savemyexams.com]
- 7. Physical Properties of Carboxylic Acids [2012books.lardbucket.org]
- 8. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tsfx.edu.au [tsfx.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. quora.com [quora.com]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Physical Properties of Carboxylic Acids [jove.com]
Preliminary Mechanism of Action Studies for 5-Ethylthiophene-2-carboxylic acid: A Strategic Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of small molecule drug discovery, the thiophene scaffold is a cornerstone of medicinal chemistry, present in numerous pharmacologically active compounds.[1][2] Derivatives of thiophene-2-carboxylic acid, in particular, have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and antiproliferative properties.[3][4][5][6] This guide focuses on a specific, yet under-investigated, member of this family: 5-Ethylthiophene-2-carboxylic acid .
With its defined chemical structure (CAS: 20881-89-4, Molecular Weight: 156.20 g/mol ), this compound represents a promising starting point for discovery programs. However, a critical knowledge gap exists regarding its specific biological targets and mechanism of action (MOA). Understanding the precise biochemical interactions through which a small molecule exerts its pharmacological effect is fundamental to its development as a therapeutic agent or a chemical probe.[7][8]
This document provides a comprehensive, phased strategy for conducting preliminary MOA studies. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the scientific rationale behind each experimental choice. We will proceed from broad phenotypic observations to specific target identification and validation, establishing a self-validating workflow that builds a coherent and defensible mechanistic narrative.
Phase 1: Hypothesis Generation through Broad Phenotypic Screening
Core Rationale: Before dedicating resources to specific molecular target assays, it is imperative to first understand the functional consequences of treating a biological system with this compound. This initial phase of broad, unbiased screening serves two purposes: it confirms biological activity and narrows the vast field of potential mechanisms to a manageable set of hypotheses.
Experimental Workflow: Initial Screening
The initial workflow is designed to efficiently test for two of the most common activities observed in thiophene derivatives: antimicrobial effects and antiproliferative action against cancer cells.
Caption: Phase 1 workflow: from compound to testable hypotheses.
Protocol 1.1: Broad-Spectrum Antimicrobial Susceptibility Testing
Causality: Thiophene derivatives have well-documented antimicrobial properties.[3][9][10] This assay will determine if this compound shares this activity and, if so, against which classes of pathogens (e.g., Gram-positive bacteria, Gram-negative bacteria, fungi).
Methodology: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
-
Preparation: Prepare a 2 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a panel of microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) grown to a standardized density (e.g., 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well. Include positive (no compound) and negative (no microbes) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Data Presentation: Hypothetical MIC Data Summary
| Microbial Strain | Type | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 |
| Bacillus subtilis | Gram-positive | 32 |
| Escherichia coli | Gram-negative | >256 |
| Pseudomonas aeruginosa | Gram-negative | >256 |
| Candida albicans | Fungal | 64 |
Protocol 1.2: Antiproliferative Activity Screening
Causality: The thiophene carboxamide scaffold has emerged as a promising anticancer agent.[6] This assay assesses the compound's ability to inhibit the growth of human cancer cell lines, providing a basis for investigation as a potential oncology therapeutic.
Methodology: MTT Cell Viability Assay
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 breast, HCT116 colon, A549 lung) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 100 µM to 0.1 µM) for 72 hours. Include vehicle-only controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression.
Data Presentation: Hypothetical IC50 Data Summary
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| HCT116 | Colorectal Carcinoma | 12.1 |
| A549 | Lung Carcinoma | 25.6 |
| HEK293 | Normal Embryonic Kidney | >100 |
Phase 2: Target Class Identification and In Vitro Validation
Core Rationale: The phenotypic data from Phase 1 provides crucial direction. For instance, potent antiproliferative activity with selectivity over normal cells (as in our hypothetical data) strongly suggests that the compound interferes with a specific molecular pathway critical for cancer cell survival, such as enzymatic activity.[11][12] This phase employs targeted in vitro assays to test these hypotheses.
Hypothesis A: The Compound is an Enzyme Inhibitor
Causality: Blocking the activity of enzymes that catalyze key biochemical reactions is a common mechanism for small molecule drugs.[12][13] If the compound inhibits cancer cell growth, enzymes like protein kinases are high-priority targets.
Protocol 2.1: General Kinase Inhibition Assay
-
Assay Principle: This is a generic, fluorescence-based assay to screen for inhibition against a representative kinase (e.g., a well-characterized tyrosine or serine/threonine kinase). The assay measures the consumption of ATP, a universal co-substrate for kinases.
-
Reaction Setup: In a microplate, combine the kinase, its specific peptide substrate, and ATP at a concentration near its Km value.[14]
-
Compound Addition: Add varying concentrations of this compound.
-
Incubation: Allow the kinase reaction to proceed for a set time at the optimal temperature.
-
Detection: Stop the reaction and add a detection reagent that contains a developer enzyme. This enzyme acts on the remaining ADP, producing a fluorescent signal that is inversely proportional to kinase activity.
-
Analysis: Quantify fluorescence and calculate the IC50 of the compound against the target kinase. A positive result would warrant screening against a broader panel of kinases to determine selectivity.
Hypothesis B: The Compound Modulates a G Protein-Coupled Receptor (GPCR)
Causality: GPCRs are a vast family of transmembrane proteins that are primary targets for a large portion of clinical therapeutics.[15][16] The compound could act as an agonist (activator) or antagonist (blocker) of a specific GPCR.
Protocol 2.2: GPCR Activation Assay (cAMP Measurement)
-
Assay Principle: This protocol is designed to test for the activation or inhibition of Gs- or Gi-coupled GPCRs by measuring changes in the second messenger cyclic AMP (cAMP).[17]
-
Cell Line: Use a cell line engineered to overexpress a specific GPCR of interest (e.g., the β2-adrenergic receptor as a model Gs-coupled receptor).
-
Agonist Mode: Treat the cells with varying concentrations of this compound and measure cAMP levels using a suitable detection kit (e.g., HTRF or ELISA). An increase in cAMP suggests agonist activity.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the compound, then stimulate them with a known agonist for the receptor at its EC50 concentration. A dose-dependent decrease in the agonist-induced cAMP signal indicates antagonist activity.
-
Data Analysis: Plot dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
Phase 3: Confirming Direct Target Engagement in a Cellular Environment
Core Rationale: An in vitro result, such as enzyme inhibition, is a critical piece of the puzzle but is not definitive proof of the MOA in a living system.[18] The compound must be able to enter the cell, reach its target in sufficient concentration, and bind to it. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures this drug-protein interaction in living cells.[19][20][21]
The Principle of CETSA
CETSA is based on the principle of ligand-induced thermal stabilization.[22] When a protein binds to a ligand (our compound), it becomes more resistant to heat-induced denaturation. By heating cells to various temperatures and measuring how much of the target protein remains soluble, we can detect this stabilizing shift, which serves as direct evidence of target engagement.[19][21]
Experimental Workflow: CETSA
Caption: The Cellular Thermal Shift Assay (CETSA) workflow.
Protocol 3.1: CETSA for Target Validation
Causality: This protocol validates if the top candidate target identified in Phase 2 (e.g., a specific kinase) is directly bound by this compound in an intact cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture cells known to express the target protein. Treat one set of cells with the compound (at ~10x its cellular IC50) and another with vehicle (e.g., DMSO) for 1-2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for 3 minutes (e.g., a gradient from 42°C to 68°C), followed by immediate cooling on ice.[19]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer without detergents that would disrupt protein structure.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the specific target protein remaining in the soluble fraction using a specific detection method like Western Blotting or ELISA.
-
Data Analysis: For each treatment condition (vehicle vs. compound), plot the percentage of soluble protein against the temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). A positive result is a statistically significant increase in the Tm in the compound-treated samples compared to the vehicle control (a "thermal shift").
Data Presentation: Hypothetical CETSA Data
| Treatment Condition | Target Protein | Apparent Tm (°C) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | Kinase X | 52.1 | - |
| 10 µM Compound | Kinase X | 56.8 | +4.7 °C |
Synthesizing the Evidence: From Phenotype to Validated Mechanism
Core Rationale: The power of this phased approach lies in the convergence of evidence. Each phase validates the hypothesis of the previous one, creating a robust and logical argument for a specific mechanism of action.
Caption: Logical flow from initial observation to a validated MOA.
Future Directions: With a validated target, subsequent research should focus on:
-
Pathway Analysis: Investigating the downstream signaling consequences of target engagement (e.g., using Western blotting to check the phosphorylation status of the target's substrates).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to optimize potency and selectivity.
-
In Vivo Efficacy: Testing the compound in relevant animal models of the disease to confirm that the cellular mechanism translates to a therapeutic effect.
This structured, hypothesis-driven approach provides a clear and efficient path to elucidating the mechanism of action for novel small molecules like this compound, transforming an unknown compound into a well-characterized lead for drug development.
References
- Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. [Link][12]
- Insaidoo, F. K., & Kobilka, B. K. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 139–153. [Link][16]
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237–251. [Link][20]
- Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. [Link][24]
- PrepChem. (n.d.). Synthesis of Step iv) Production of 5-hexylthiophene-2-carboxylic acid. [Link]
- Jarzab, A., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-161. [Link][23]
- Farmacia Journal. (2016). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 64(4), 549-555. [Link][1]
- Kogut, M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1938–1947. [Link][19]
- Aguilar-Rojas, R., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology, 14, 1369324. [Link][3]
- Kumar, K., et al. (2016). Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. ACS Medicinal Chemistry Letters, 7(10), 931–935. [Link][4]
- Limban, C., et al. (2011). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Farmacia, 59(6), 775-783. [Link][10]
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link][21]
- Pelago Bioscience. (n.d.). CETSA. [Link][22]
- Gurdu, H., et al. (2016). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Semantic Scholar. [Link][5]
- Wang, T., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 273–280. [Link][25]
- LibreTexts Biology. (2021). 6.4: Enzyme Inhibition. [Link][26]
- Creative Bioarray. (n.d.).
- Reaction Biology. (n.d.). GPCR Assay Services. [Link][17]
- Lu, H., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 23(15), 8279. [Link][28]
- ResearchGate. (2012).
- National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link][15]
- ResearchGate. (2023). Introduction to small molecule drug discovery and preclinical development. [Link][13]
- Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. [Link][9]
- PubChem. (n.d.). 5-Ethyl-2-thiophenecarboxaldehyde. [Link]
- Khan, A., et al. (2023). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Molecules, 28(11), 4531. [Link][11]
- Waring, M. J., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery, 2. [Link][14]
- Manasagangotri Physics. (2021).
- Semantic Scholar. (2004).
- Dragancea, D., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(18), 6696. [Link][6]
- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). Egyptian Journal of Chemistry, 66(10), 1-2. [Link]
- PubChem. (n.d.). 5-Acetylthiophene-2-carboxylic acid. [Link]
- ResearchGate. (2023). Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7). [Link]
- Wikipedia. (n.d.). Thiophene-2-carboxylic acid. [Link]
- Li, H. L., et al. (2008). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E, 64(Pt 11), o2179. [Link]
- El-Metwaly, N. M., et al. (2023).
Sources
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. espublisher.com [espublisher.com]
- 3. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitubercular Activity of New Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. SmallMolecules.com | Mechanisms of Action in Small Molecules - SmallMolecules.com [smallmolecules.com]
- 8. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.biobide.com [blog.biobide.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.jp]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. CETSA [cetsa.org]
- 22. annualreviews.org [annualreviews.org]
An In-depth Technical Guide to Theoretical Studies on 5-Ethylthiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Significance of 5-Ethylthiophene-2-carboxylic Acid
Thiophene and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide-ranging pharmacological activities.[1][2] The thiophene ring is a bio-isosteric equivalent for the phenyl ring in many drug molecules, often improving physicochemical properties and metabolic stability.[2] Among these, this compound emerges as a molecule of significant interest. Its structural features—a reactive carboxylic acid group and an ethyl substituent on the aromatic thiophene core—make it a versatile scaffold for the synthesis of novel therapeutic agents.[3] Thiophene derivatives have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and antiviral agents, underscoring the importance of in-depth studies of this chemical class.[1][4]
This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying this compound. We will delve into its structural and electronic properties, predicted reactivity, and potential as a pharmacophore in drug discovery. The methodologies discussed herein are grounded in established computational chemistry principles and are designed to provide a robust framework for researchers in the field.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
I. Structural and Electronic Properties: A Quantum Chemical Perspective
Understanding the fundamental structural and electronic properties of this compound is paramount for predicting its reactivity and biological activity. Density Functional Theory (DFT) is a powerful computational method for this purpose, providing a good balance between accuracy and computational cost.[5][6]
A. Computational Methodology: A Self-Validating Protocol
A robust theoretical study begins with a well-defined computational protocol. The following steps outline a self-validating workflow for characterizing this compound.
Step 1: Geometry Optimization. The initial 3D structure of the molecule is optimized to find its lowest energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used and reliable combination for organic molecules.[6]
Step-by-Step Protocol:
-
Construct the initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Perform a geometry optimization calculation using a DFT method (e.g., B3LYP/6-311++G(d,p)) in a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
Step 2: Electronic Properties Analysis. Once the optimized geometry is obtained, various electronic properties can be calculated. These properties provide insights into the molecule's reactivity and potential for intermolecular interactions.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[7]
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).[8]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as charge transfer.[8]
B. Predicted Structural and Electronic Data
| Property | Predicted Value/Characteristic | Significance |
| Molecular Formula | C7H8O2S | Basic chemical information. |
| Molecular Weight | 156.20 g/mol | Important for experimental procedures. |
| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | ~ -1.5 to -2.5 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Reflects chemical reactivity and stability. |
| Dipole Moment | ~ 2.0 to 3.0 Debye | Indicates the molecule's overall polarity. |
II. Predicted Reactivity and Spectroscopic Properties
The electronic properties calculated through DFT can be used to predict the reactivity of this compound.
A. Reactivity Descriptors
Global reactivity descriptors derived from the HOMO and LUMO energies can quantify the molecule's reactivity.
-
Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.
-
Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.
-
Electronegativity (χ = (I + A) / 2): The tendency to attract electrons.
-
Chemical Hardness (η = (I - A) / 2): A measure of resistance to charge transfer.
-
Electrophilicity Index (ω = χ^2 / 2η): A measure of the ability to accept electrons.
These descriptors are invaluable for comparing the reactivity of a series of related compounds.[10]
B. Spectroscopic Analysis
Theoretical calculations can also predict spectroscopic data, which can be compared with experimental results for validation.
-
Infrared (IR) and Raman Spectra: Frequency calculations can predict the vibrational modes of the molecule, which correspond to the peaks in IR and Raman spectra. This is useful for identifying characteristic functional groups.[11]
-
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated to aid in the interpretation of experimental NMR spectra.[12]
-
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.[8]
III. Application in Drug Discovery: In Silico Screening
The structural and electronic information obtained from theoretical studies can be leveraged for drug discovery through in silico screening techniques like molecular docking.[13][14]
A. Molecular Docking Workflow
Molecular docking predicts the preferred orientation of a ligand (in this case, a derivative of this compound) when bound to a target protein. This helps in identifying potential drug candidates and understanding their mechanism of action.
Caption: A typical workflow for molecular docking studies.
B. Potential Biological Targets
Thiophene derivatives have shown activity against a variety of biological targets.[1][4] Based on the literature, potential targets for derivatives of this compound could include:
-
Cyclooxygenase (COX) enzymes: For anti-inflammatory activity.[4][15]
-
Tubulin: For anticancer activity.[16]
-
Bacterial enzymes (e.g., DNA gyrase): For antibacterial activity.[17][18]
-
Viral polymerases: For antiviral activity.[19]
C. Experimental Validation: Closing the Loop
It is crucial to emphasize that computational predictions must be validated through experimental assays.[13] A strong correlation between predicted binding energies from molecular docking and experimentally determined inhibitory concentrations (e.g., IC₅₀) provides confidence in the predictive power of the computational model.[13]
Experimental Protocol: In Vitro Antiproliferative MTT Assay
This protocol is a standard colorimetric assay to measure the cytotoxic effects of a compound on cancer cell lines.[1]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO and make serial dilutions.
-
Cell Treatment: Seed the cells in 96-well plates and, after 24 hours, treat them with various concentrations of the test compound.
-
MTT Assay: After a 48-72 hour incubation period, add MTT solution to each well. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.
Conclusion
Theoretical studies provide a powerful and cost-effective approach to understanding the properties and potential applications of this compound. By employing methods like DFT and molecular docking, researchers can gain valuable insights into its structure, reactivity, and biological activity, thereby accelerating the drug discovery and development process. The integration of computational predictions with experimental validation is key to unlocking the full therapeutic potential of this promising class of molecules.
References
- BenchChem. (2025).
- Neacsu, A., Badiceanu, C., Stoicescu, C., & Chihaia, V. (2024).
- Al-Suwaidan, I. A., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Publishing - The Royal Society of Chemistry.
- Sigma-Aldrich. (n.d.). 5-ethyl-thiophene-2-carboxylic acid AldrichCPR. Sigma-Aldrich.
- Luna, G., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Guntuku, L., et al. (2022). Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Taylor & Francis Online.
- Various Authors. (n.d.). Design, synthesis, biological evaluation and molecular docking studies of thiophene derivatives.
- PrepChem.com. (n.d.). Synthesis of Step iv) Production of 5-hexylthiophene-2-carboxylic acid. PrepChem.com.
- El-Naggar, A. M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.
- Bin Muhsinah, A., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis.
- Wikipedia. (n.d.). Thiophene. Wikipedia.
- Issaoui, N., et al. (2020).
- ChemicalBook. (2023). 5-ETHYL-THIOPHENE-2-CARBOXYLIC ACID. ChemicalBook.
- Profeta, S., et al. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory.
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
- El-Metwaly, N. M., et al. (2023).
- Li, Y., et al. (2021). Theoretical Study on the Unimolecular Pyrolysis of Thiophene and Modeling. ACS Omega.
- Neacsu, A., et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives.
- Bin Muhsinah, A., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis.
- El-Metwaly, N. M., et al. (2023).
- PubChem. (n.d.). 5-Ethyl-2-thiophenecarboxaldehyde. PubChem.
- Physics @ Manasagangotri. (2021).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis.
- ChemicalBook. (n.d.). 5-ETHYL-THIOPHENE-2-CARBOXYLIC ACID. ChemicalBook.
- Various Authors. (n.d.). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives.
- Harper, S., et al. (2004).
- Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Wikipedia.
- Ibragimov, A. G., et al. (2007).
- PubChemLite. (n.d.). This compound (C7H8O2S). PubChemLite.
- PubChem. (n.d.). 5-Acetylthiophene-2-carboxylic acid. PubChem.
- Naz, S., et al. (2023). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT.
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of 5-Chlorothiophene-2-carboxylic Acid and 5-Bromothiophene-2-carboxylic Acid. Benchchem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Khan, I., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
- Mary, Y. S., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal.
- Various Authors. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Semantic Scholar.
- de Oliveira, R. S., et al. (2021).
- Various Authors. (n.d.). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives.
- de Oliveira, R. S., et al. (2021).
- BenchChem. (2025). An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid. Benchchem.
Sources
- 1. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]
- 5. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives [mdpi.com]
- 6. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational study of 3-thiophene acetic acid: Molecular docking, electronic and intermolecular interactions investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. iosrjournals.org [iosrjournals.org]
- 12. uomphysics.net [uomphysics.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Ethylthiophene-2-carboxylic acid: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of 5-Ethylthiophene-2-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical properties, reactivity, and explore its prospective applications, particularly in the realm of drug development. This document is intended for researchers, scientists, and professionals in the field who seek a detailed understanding of this versatile compound.
Introduction: The Significance of the Thiophene Scaffold
Thiophene and its derivatives are considered "privileged scaffolds" in medicinal chemistry, owing to their diverse biological activities and presence in numerous FDA-approved drugs.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene ring, offering similar structural properties while often improving pharmacokinetic profiles such as solubility and metabolism.[1] The introduction of substituents onto the thiophene core allows for the fine-tuning of a molecule's steric and electronic properties, making these compounds highly valuable in the design of novel therapeutic agents.[2] this compound, in particular, offers two key points for chemical modification: the carboxylic acid group at the 2-position and the ethyl group at the 5-position, which can influence the molecule's lipophilicity and interactions with biological targets.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in synthesis and drug design.
Core Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₈O₂S | [3] |
| Molecular Weight | 156.20 g/mol | [3] |
| Appearance | Solid | [3] |
| CAS Number | 23229-72-3 | [4] |
| InChI Key | ZVBNGIDVTPTFCL-UHFFFAOYSA-N | [3] |
Spectroscopic Profile
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorptions for the carboxylic acid functional group. A very broad O-H stretching band would be anticipated in the region of 2500-3300 cm⁻¹.[5] A strong carbonyl (C=O) stretching absorption should appear around 1710 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer.[5] Additionally, C-H stretching vibrations from the ethyl group and the thiophene ring would be observed around 2850-3000 cm⁻¹, and C=C stretching from the aromatic ring would appear in the 1400-1600 cm⁻¹ region.[6]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides valuable information about the proton environment. The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet in the 10-12 ppm region.[7] The protons on the thiophene ring will appear as two doublets in the aromatic region (typically 7-8 ppm). The proton at the 3-position will couple with the proton at the 4-position. The ethyl group will present as a quartet for the methylene (-CH₂-) protons (around 2.8 ppm) and a triplet for the methyl (-CH₃) protons (around 1.3 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbonyl carbon of the carboxylic acid is expected to be the most downfield, in the range of 165-185 ppm.[7] The four carbons of the thiophene ring will resonate in the aromatic region (approximately 120-150 ppm). The methylene and methyl carbons of the ethyl group will appear upfield, typically around 20-30 ppm and 10-15 ppm, respectively.[8]
Synthesis of this compound
The synthesis of this compound can be approached through several routes, with the oxidation of the corresponding aldehyde being a common and effective method. Another viable strategy involves the carboxylation of a 5-ethyl-2-lithiothiophene intermediate. Below, we detail a robust synthesis protocol based on the catalytic oxidation of a substituted thiophene, which can be adapted for the preparation of the title compound.
Synthesis of the Precursor: 5-Ethylthiophene-2-carboxaldehyde
The synthesis of the carboxylic acid often begins with the preparation of the corresponding aldehyde.
Experimental Protocol: Synthesis of 5-Ethylthiophene-2-carboxaldehyde
-
Reaction: Vilsmeier-Haack formylation of 2-ethylthiophene.
-
Reagents: 2-Ethylthiophene, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃).
-
Procedure:
-
To a stirred solution of N,N-Dimethylformamide (1.1 equivalents) at 0 °C, slowly add phosphorus oxychloride (1.1 equivalents).
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add 2-ethylthiophene (1 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C for 2 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 5-ethylthiophene-2-carboxaldehyde.[9]
-
-
Characterization of Precursor: The identity of 5-ethylthiophene-2-carboxaldehyde can be confirmed by spectroscopic methods.[9]
Oxidation to this compound
The aldehyde can then be oxidized to the desired carboxylic acid. A variety of oxidizing agents can be employed for this transformation. Below is a general protocol based on the oxidation of a similar substrate.
Experimental Protocol: Oxidation of 5-Ethylthiophene-2-carboxaldehyde
-
Reaction: Oxidation of an aldehyde to a carboxylic acid.
-
Reagents: 5-Ethylthiophene-2-carboxaldehyde, an oxidizing agent (e.g., potassium permanganate (KMnO₄), silver(I) oxide (Ag₂O), or sodium chlorite (NaClO₂)).
-
Procedure (using Ag₂O, adapted from a similar synthesis[10]):
-
In a round-bottom flask, dissolve 5-ethylthiophene-2-carboxaldehyde (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of silver nitrate (AgNO₃, 2.5 equivalents) in water to the flask.
-
While stirring at room temperature, add a solution of sodium hydroxide (NaOH, 2 equivalents) in water dropwise over 30 minutes.
-
Continue stirring the mixture for 1.5 hours at room temperature.
-
After the reaction is complete (monitored by TLC), filter the reaction mixture to remove the silver precipitate.
-
Acidify the filtrate with 6N hydrochloric acid (HCl) until a precipitate forms.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Causality: The use of silver oxide, generated in situ from silver nitrate and sodium hydroxide, is a mild and effective method for oxidizing aldehydes to carboxylic acids without affecting the thiophene ring.
Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by the interplay between the electron-rich thiophene ring and the electron-withdrawing carboxylic acid group.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety is amenable to a variety of standard transformations, including:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst or a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) yields the corresponding ester.[11]
-
Amide Formation: Coupling with an amine, often facilitated by reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or by converting the carboxylic acid to an acyl chloride, produces amides. Thiophene carboxamides are a prominent class of compounds with diverse biological activities.[12][13]
Reactions Involving the Thiophene Ring
The thiophene ring can undergo electrophilic substitution, although the carboxylic acid group is deactivating. More importantly, the ring can be functionalized through metallation followed by reaction with an electrophile.
-
Lithiation: Treatment with a strong base like n-butyllithium or lithium diisopropylamide (LDA) can deprotonate the thiophene ring, typically at the 5-position if it were unsubstituted.[14] In the case of this compound, deprotonation would likely occur at the 3- or 4-position. The resulting lithiated species is a powerful nucleophile for forming new carbon-carbon or carbon-heteroatom bonds.
-
Suzuki-Miyaura Cross-Coupling: To utilize powerful cross-coupling reactions, this compound would first need to be halogenated, for example, at the 3- or 4-position. The resulting halo-thiophene derivative can then participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids to introduce a wide range of aryl or heteroaryl substituents.[11][15] This is a key strategy for building molecular complexity in drug discovery programs.[16]
Below is a diagram illustrating the key synthetic transformations of this compound.
Caption: Key synthetic transformations of this compound.
Applications in Drug Discovery and Materials Science
Thiophene-containing molecules have a broad spectrum of reported biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[17][18][19] While specific biological data for this compound is not extensively reported, its structural motifs are present in many bioactive compounds.
-
Anticancer Agents: Thiophene carboxamides have been investigated as potent anticancer agents, with some acting as inhibitors of key enzymes like kinases or disrupting microtubule polymerization.[12][13] The 5-ethyl group could potentially enhance binding to hydrophobic pockets in target proteins.
-
Antibacterial Agents: Derivatives of thiophene-2-carboxylic acid have shown promising activity against various bacterial strains, including drug-resistant ones.[20] The carboxylic acid moiety can be crucial for interacting with bacterial enzymes.
-
Materials Science: Thiophene-based molecules are fundamental units in the construction of conductive polymers and organic electronics.[1] The ability to functionalize this compound allows for the synthesis of tailored monomers for polymerization, leading to materials with specific electronic and physical properties.
The following diagram illustrates the workflow for utilizing this compound in a drug discovery program.
Caption: A typical workflow for drug discovery starting from this compound.
Conclusion
This compound is a valuable and versatile heterocyclic building block with significant potential for applications in medicinal chemistry and materials science. Its straightforward synthesis and the presence of two modifiable functional groups make it an attractive starting material for the creation of diverse chemical libraries. While more research is needed to fully elucidate the specific biological activities of its derivatives, the well-established importance of the thiophene-2-carboxylic acid scaffold suggests that this compound will continue to be a compound of interest for researchers and drug development professionals. This guide has provided a foundational understanding of its properties, synthesis, and potential, offering a solid starting point for its exploration in novel scientific endeavors.
References
- PrepChem.com. Synthesis of Step iv) Production of 5-hexylthiophene-2-carboxylic acid.
- Ali, A., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. RSC Advances, 10(63), 38481-38494.
- PubChem. 5-Ethyl-2-thiophenecarboxaldehyde. National Center for Biotechnology Information.
- Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 37-61.
- Wikipedia. Thiophene-2-carboxylic acid.
- Bukhari, S. N. A., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 27(23), 8275.
- Bibi, A., et al. (2023). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1276, 134778.
- Zhang, M. (2016). Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. Master's Thesis.
- El-Sayed, N. N. E., et al. (2022). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia, 36(3), 577-591.
- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis.
- PubMed. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
- Fakhretdinov, R. N., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60.
- Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8968.
- Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7356.
- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Thiophene-2-carboxylic Acid Derivatives.
- IOSR Journal of Applied Chemistry. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.
- ScienceDirect. Synthesis of thiophene-2-carboxamidines containing 2-amino-thiazoles and their biological evaluation as urokinase inhibitors.
- MDPI. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT.
- University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- NIST. Thiophene-2-carboxylic acid ethyl ester.
- PubChemLite. This compound (C7H8O2S).
- NMRS.io. 13C | THF-d8 | NMR Chemical Shifts.
- Al-Suwaidan, I. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal, 17(1), 1-15.
- PubChem. 5-Acetylthiophene-2-carboxylic acid. National Center for Biotechnology Information.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
Sources
- 1. uomphysics.net [uomphysics.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-ETHYL-THIOPHENE-2-CARBOXYLIC ACID | 23229-72-3 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. 5-Ethyl-2-thiophenecarboxaldehyde | C7H8OS | CID 169830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 15. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 16. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 19. impactfactor.org [impactfactor.org]
- 20. mdpi.com [mdpi.com]
A Technical Guide to 5-Ethylthiophene-2-carboxylic Acid for Researchers and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 5-Ethylthiophene-2-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, spectral characterization, commercial sourcing, and its applications as a crucial intermediate in the creation of novel therapeutics. This document is designed to be a practical resource, offering not just procedural steps but also the scientific rationale behind them.
Compound Overview: A Versatile Thiophene Derivative
This compound (CAS No. 23229-72-3) is a disubstituted thiophene carrying an ethyl group at the 5-position and a carboxylic acid at the 2-position. This arrangement of functional groups provides a unique electronic and steric profile, making it a valuable synthon in organic chemistry. The thiophene ring, a well-known bioisostere of the benzene ring, is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The carboxylic acid moiety serves as a versatile handle for a variety of chemical transformations, including amidation and esterification, while the ethyl group can influence lipophilicity and interactions with biological targets.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 23229-72-3 |
| Molecular Formula | C₇H₈O₂S |
| Molecular Weight | 156.20 g/mol |
| Appearance | Typically a solid |
| SMILES | CCc1ccc(s1)C(O)=O |
| InChI | 1S/C7H8O2S/c1-2-5-3-4-6(10-5)7(8)9/h3-4H,2H2,1H3,(H,8,9) |
Commercial Availability: A Comparative Analysis of Suppliers
For researchers and development teams, securing a reliable supply of high-purity starting materials is paramount. This compound is commercially available from a number of suppliers. The choice of supplier often depends on the required purity, quantity, lead time, and the availability of comprehensive analytical data.
| Supplier | Purity | Available Quantities | Typical Lead Time |
| Sigma-Aldrich | Not specified; sold as part of a collection for early discovery research. Buyer assumes responsibility for purity confirmation.[1] | Gram quantities | Varies |
| AOBChem (via Dabos) | Not specified | 1g, 5g, 25g[2] | Arrives by a specific date, e.g., "arrives by Tue, Jan 06"[2] |
| Combi-Blocks | ≥95% | Gram quantities | Varies |
| AK Scientific | Not specified | Not specified | Varies |
| Alchem Pharmtech | Not specified | Not specified | Varies |
| Amerigo Scientific | High quality | Not specified | Varies |
| ChemBridge Corporation | 95% | Not specified | Varies |
Note: It is crucial for researchers to obtain a Certificate of Analysis (CoA) from the chosen supplier to verify the identity and purity of the compound before use in any experimental work. For larger scale and GMP requirements, direct communication with the manufacturers is recommended.
Synthesis and Mechanism: Constructing the Thiophene Scaffold
The synthetic pathway can be visualized as a two-step process: lithiation and subsequent alkylation of a brominated thiophene carboxylic acid, followed by quenching with an electrophile.
Sources
Methodological & Application
Application Note & Protocol: Regioselective Synthesis of 5-Ethylthiophene-2-carboxylic acid
Abstract
This document provides a comprehensive guide to the synthesis of 5-Ethylthiophene-2-carboxylic acid, a valuable heterocyclic building block, starting from 2-ethylthiophene. The primary method detailed is a highly regioselective, one-pot procedure involving directed ortho-metalation (DoM) followed by carboxylation. We will explore the underlying mechanistic principles, provide a field-tested, step-by-step laboratory protocol, and discuss critical parameters for success, including stringent safety measures required when handling organolithium reagents.
Introduction and Strategic Overview
This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals and advanced materials. The strategic challenge in its preparation from 2-ethylthiophene lies in achieving exclusive functionalization at the C5 position of the thiophene ring. Direct electrophilic substitution on the 2-substituted thiophene ring would likely yield a mixture of products.
Therefore, a more elegant and highly regioselective strategy is employed: Directed ortho-Metalation (DoM) . This powerful technique leverages the inherent ability of a heteroatom within a molecule to direct a strong base to deprotonate a specific, adjacent C-H bond.[1][2] In the case of 2-ethylthiophene, the sulfur atom acts as the directing group.[3]
The synthesis is a two-stage, one-pot process:
-
Lithiation: Deprotonation of 2-ethylthiophene at the C5 position using a strong organolithium base, typically n-butyllithium (n-BuLi).
-
Carboxylation: The resulting aryllithium intermediate is quenched with an electrophile, solid carbon dioxide (dry ice), to form a lithium carboxylate salt.
-
Acidification: A final aqueous acid workup protonates the salt to yield the desired carboxylic acid product.
This approach is favored for its high regioselectivity, often leading to yields that surpass other, less direct synthetic routes.[2]
The Underlying Chemistry: Mechanism of Directed Metalation
The success of this synthesis hinges on the principles of Directed ortho-Metalation, a reaction independently discovered by Henry Gilman and Georg Wittig.[1][3]
The key steps are as follows:
-
Coordination: The Lewis acidic lithium ion from the n-BuLi aggregate coordinates with the Lewis basic sulfur atom of the 2-ethylthiophene ring.[1][3]
-
Deprotonation: This coordination creates a "complex-induced proximity effect" (CIPE), which significantly increases the kinetic acidity of the protons at the adjacent C5 position.[3] The highly basic butyl anion of n-BuLi then selectively abstracts a proton from this C5 position.
-
Intermediate Formation: This step generates a stable 5-ethyl-2-thienyllithium intermediate, with the lithium atom remaining loosely associated with the sulfur.
-
Electrophilic Quench: The nucleophilic carbanion of the thienyllithium intermediate attacks the electrophilic carbon atom of CO₂.
-
Product Formation: This forms a lithium 5-ethylthiophene-2-carboxylate salt, which is then protonated during acidic workup to give the final product.
Caption: Reaction mechanism for the synthesis of this compound.
Safety & Hazard Management: A Critical Directive
Organolithium reagents like n-butyllithium are extremely hazardous and demand rigorous safety protocols. All operations must be conducted in a certified chemical fume hood.
-
n-Butyllithium (n-BuLi): This reagent is pyrophoric , meaning it can ignite spontaneously upon contact with air.[4][5] It also reacts violently with water and other protic sources.[6][7] It causes severe chemical burns.[4]
-
Handling: Always handle n-BuLi under a dry, inert atmosphere (e.g., nitrogen or argon) using syringe or cannula techniques.[8][9]
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (e.g., nitrile, potentially double-gloved) are mandatory.[6][8]
-
Spill & Fire: Keep a Class D fire extinguisher (for combustible metals) or dry sand/soda ash readily available. DO NOT USE WATER or a CO₂ extinguisher on an organolithium fire.[6]
-
-
Anhydrous Solvents (THF, Diethyl Ether): These are highly flammable liquids. Tetrahydrofuran (THF) can form explosive peroxides upon prolonged storage and exposure to air. Use freshly distilled or inhibitor-free anhydrous solvent from a sealed bottle.
-
Cryogenic Baths: Dry ice/acetone baths reach -78 °C. Wear cryogenic gloves to prevent severe frostbite.
-
Quenching: The workup procedure involves quenching unreacted n-BuLi, which is highly exothermic. Perform additions slowly and with cooling.
Detailed Experimental Protocol
This protocol is designed for a ~10 mmol scale. Adjustments can be made, but reagent stoichiometry should be maintained.
Materials & Equipment
| Item | Specification | Purpose |
| 2-Ethylthiophene | 98% or higher purity | Starting Material |
| n-Butyllithium | 1.6 M or 2.5 M solution in hexanes | Lithiating Agent |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O, inhibitor-free | Reaction Solvent |
| Carbon Dioxide (CO₂) | Solid (dry ice), crushed | Electrophile (Carboxylating Agent) |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | Acidification during workup |
| Sodium Hydroxide (NaOH) | 1 M aqueous solution | Extraction |
| Diethyl Ether | Reagent grade | Extraction Solvent |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying Agent |
| Equipment | ||
| Schlenk Flasks/Round Bottom Flasks | Oven-dried (>120 °C) for several hours | Reaction vessels |
| Schlenk Line / Manifold | Nitrogen or Argon source | To maintain an inert atmosphere |
| Magnetic Stirrer & Stir Bar | Agitation | |
| Syringes & Needles | Luer-lock, oven-dried | Reagent transfer |
| Cannula (double-tipped needle) | Stainless steel, oven-dried | Reagent transfer |
| Dry Ice/Acetone Bath | Dewar or insulated beaker | Low-temperature control (-78 °C) |
| Buchner Funnel & Filter Flask | Product isolation |
Reaction Stoichiometry
| Reagent | M.W. ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume / Mass | Molar Eq. |
| 2-Ethylthiophene | 112.20 | 0.993 | 10.0 | 1.12 g (1.13 mL) | 1.0 |
| n-Butyllithium (1.6 M) | 64.06 | ~0.68 | 11.0 | 6.9 mL | 1.1 |
| Dry Ice (CO₂) | 44.01 | ~1.56 | Excess | ~20-30 g | >10 |
| Anhydrous THF | - | - | - | 40 mL | Solvent |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Inert Atmosphere Setup: Assemble a 100 mL two-neck round-bottom flask, equipped with a magnetic stir bar and a rubber septum, after it has been thoroughly oven-dried. Connect the flask to a nitrogen or argon manifold via a needle adapter and purge the system.
-
Reagent Addition: Under a positive flow of inert gas, add 2-ethylthiophene (1.13 mL, 10.0 mmol) to the flask via syringe, followed by 40 mL of anhydrous THF.
-
Cooling: Immerse the flask in a dry ice/acetone bath and allow the solution to cool to -78 °C with stirring.
-
Lithiation: Slowly add the n-butyllithium solution (6.9 mL of 1.6 M, 11.0 mmol) dropwise via syringe over approximately 15 minutes. Ensure the internal temperature does not rise significantly. A color change to yellow or orange is typically observed. Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.
-
Carboxylation: In a separate, dry 250 mL Erlenmeyer flask, place approximately 20-30 g of freshly crushed dry ice. Remove the flask from the inert gas line and carefully transfer the cold reaction mixture from the round-bottom flask onto the dry ice via a cannula, using the positive pressure of the inert gas. Swirl the flask gently.
-
Warm-up: Remove the cooling bath and allow the mixture to warm to room temperature. The excess dry ice will sublime.
-
Workup - Part 1 (Extraction): Once the mixture has reached room temperature, slowly and carefully add 20 mL of deionized water to quench any residual reactive species. Acidify the mixture to a pH of ~2 by adding 2 M HCl. Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 x 30 mL). Combine the organic layers.
-
Workup - Part 2 (Purification): Extract the combined ether layers with 1 M NaOH solution (3 x 20 mL). The desired product will move into the aqueous layer as its sodium salt. The organic layer, containing neutral impurities like unreacted starting material, can be discarded.
-
Workup - Part 3 (Precipitation): Cool the combined basic aqueous layers in an ice-water bath. With vigorous stirring, slowly re-acidify the solution with 2 M HCl. The white solid of this compound will precipitate out.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts. Dry the product under vacuum. For higher purity, the crude product can be recrystallized from hot water.[10] The expected yield is typically in the range of 70-85%.
Troubleshooting & Expert Insights
-
No Reaction or Low Yield: The most common culprit is exposure to moisture or air. Ensure all glassware is impeccably dry and the inert atmosphere is maintained throughout the lithiation step.[9] Also, titrate your n-BuLi solution before use, as its concentration can decrease over time.
-
Formation of Ketone Byproduct: Although the dianion intermediate formed after the initial carboxylation is relatively stable at low temperatures, allowing the reaction to warm up before the complete addition of the organolithium or using a large excess of n-BuLi could potentially lead to a second addition, forming a ketone after workup.[11][12] Maintaining a temperature of -78 °C is critical to prevent this.
-
Purification Issues: If the product appears oily or does not solidify well, it may be impure. The acid-base extraction workup described in steps 8-9 is highly effective at removing neutral, non-acidic impurities and is strongly recommended over simple direct extraction.
Conclusion
The directed ortho-metalation of 2-ethylthiophene followed by carboxylation is a robust, efficient, and highly regioselective method for the synthesis of this compound. The key to success lies in the rigorous adherence to anhydrous, anaerobic reaction conditions and strict safety protocols for handling pyrophoric reagents. This guide provides the necessary detail for researchers to confidently and safely perform this valuable transformation.
References
- Organic Chemistry Portal.
- Chem-Station International Edition.
- University of Arkansas Environmental Health and Safety.
- Wikipedia.
- Baran Lab, Scripps Research.
- Grokipedia.
- New Jersey Department of Health. HAZARD SUMMARY - Butyl Lithium. [Link]
- ACS Publications. Ag(I)
- PubMed. Carboxylated Poly(thiophene)
- Master Organic Chemistry. Addition of Organolithiums to Carboxylic Acids. [Link]
- PrepChem.com. Synthesis of Step iv) Production of 5-hexylthiophene-2-carboxylic acid. [Link]
- ACS Publications. Preparation, Properties, and Safe Handling of Commercial Organolithiums. [Link]
- ACS Publications. A New Process To Prepare Thiophene-2-Carbonyl Chloride. [Link]
- Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes. [Link]
- SIELC Technologies. 2-Thiophenecarboxylic acid. [Link]
- Google Patents. CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
- ResearchGate.
- Wikipedia. Thiophene-2-carboxylic acid. [Link]
- Reddit. Addition of Organolithiums to Carboxylic Acids : r/Chempros. [Link]
- Semantic Scholar.
- Google Patents. CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method.
- Global Thesis.
- ResearchGate.
- Ovidius University Annals of Chemistry. Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. [Link]
- MDPI.
- Organic Syntheses. 2-thiophenethiol. [Link]
- Aggarwal Group, University of Bristol.
- American Chemical Society. Lithiation Reaction - Hazard Assessment. [Link]
- IntechOpen. Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. [Link]
- AK Lectures. Organolithium Reactions with Carboxylic Acids. [Link]
- Organic Syntheses. 2-vinylthiophene. [Link]
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. baranlab.org [baranlab.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. enhs.uark.edu [enhs.uark.edu]
- 9. acs.org [acs.org]
- 10. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Esterification of 5-Ethylthiophene-2-carboxylic acid
Abstract: This document provides a comprehensive technical guide for the esterification of 5-ethylthiophene-2-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. We present two robust and field-proven protocols: the mild and highly efficient Steglich esterification for sensitive substrates, and the classic Fischer-Speier esterification for scalable synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of reaction mechanisms, detailed step-by-step procedures, safety protocols, and methods for reaction monitoring, product purification, and characterization.
Introduction and Scientific Context
This compound is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. The thiophene ring is a well-established isostere for the benzene ring in drug design, often conferring improved metabolic stability or enhanced biological activity. The carboxylic acid functionality at the 2-position provides a versatile handle for further chemical modification, most commonly through the formation of ester linkages. Esterification of this moiety allows for the modulation of physicochemical properties such as lipophilicity, solubility, and bioavailability, which are critical parameters in drug development.
This guide provides detailed protocols for the conversion of this compound to its corresponding esters, a crucial step in the synthesis of novel therapeutic agents and advanced materials. We will explore two primary methods:
-
Steglich Esterification: A mild, room-temperature method ideal for substrates with sensitive functional groups. It utilizes a carbodiimide coupling agent and a nucleophilic catalyst.[1][2]
-
Fischer-Speier Esterification: A classic, acid-catalyzed equilibrium reaction that is cost-effective and suitable for large-scale synthesis, particularly with simple primary and secondary alcohols.[3][4]
The choice between these methods depends on the specific alcohol used, the scale of the reaction, and the presence of other functional groups in the molecule that might be sensitive to the acidic conditions of the Fischer-Speier method.
Physicochemical and Safety Data
A thorough understanding of the starting material is paramount for safe and effective experimentation.
Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈O₂S | |
| Molecular Weight | 156.20 g/mol | |
| Appearance | Solid | |
| SMILES String | CCc1ccc(s1)C(O)=O | |
| InChI Key | ZVBNGIDVTPTFCL-UHFFFAOYSA-N |
Solubility: While specific solubility data is not extensively published, based on the structure (a carboxylic acid with a moderately nonpolar thiophene ring), it is expected to have good solubility in polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile, as well as in alcohols like ethanol and methanol. Its solubility in nonpolar solvents like hexanes is likely to be limited.
Safety and Handling
This compound is classified as an irritant.
Hazard Statements:
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Handle in a well-ventilated area or a chemical fume hood.
Esterification Protocols
Protocol 1: Steglich Esterification (Mild Conditions)
The Steglich esterification is a powerful method for forming esters under neutral conditions at room temperature, making it ideal for acid-sensitive substrates.[1][2] The reaction is mediated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and catalyzed by a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[5]
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. DMAP, a more potent nucleophile than the alcohol, intercepts this intermediate to form a highly electrophilic N-acylpyridinium species. This "active ester" is then readily attacked by the alcohol to form the desired ester and regenerate the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration.[1]
Caption: Catalytic cycle of the Steglich Esterification.
This protocol describes the synthesis of Ethyl 5-ethylthiophene-2-carboxylate .
Materials:
-
This compound (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Ethanol (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for eluent
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq). Dissolve the acid in anhydrous DCM (to a concentration of approximately 0.2 M).
-
Addition of Reagents: To the stirred solution, add anhydrous ethanol (1.2 eq) followed by DMAP (0.1 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of DCC: Slowly add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM to the reaction mixture. A white precipitate (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (see Section 4). The reaction is typically complete within 2-4 hours.
-
Work-up - DCU Removal: Once the reaction is complete, cool the mixture again to 0 °C for 30 minutes to maximize the precipitation of DCU. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess DMAP), saturated NaHCO₃ solution (to remove any unreacted carboxylic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent (e.g., starting from 95:5 hexane:ethyl acetate).[6][7]
Protocol 2: Fischer-Speier Esterification (Classic Method)
The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3][4] To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (which can also serve as the solvent) or by removing the water that is formed during the reaction.[3]
The reaction mechanism involves several key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, yielding the final ester product and regenerating the acid catalyst.[3][4]
Caption: Mechanism of Fischer-Speier Esterification.
This protocol describes the synthesis of Propyl 5-ethylthiophene-2-carboxylate .
Materials:
-
This compound (1.0 eq)
-
n-Propanol (large excess, e.g., 20 eq, also serves as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 3-5 mol%)
-
Diethyl ether or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for eluent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and a large excess of n-propanol.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heating: Heat the reaction mixture to reflux. The reaction temperature will be the boiling point of n-propanol (97 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC (see Section 4). The reaction may take several hours to reach completion (typically 4-24 hours).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.
-
Neutralization: Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acidic catalyst and remove any unreacted carboxylic acid. Be cautious of CO₂ evolution. Wash again with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent and excess n-propanol under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Reaction Monitoring and Product Characterization
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the progress of the esterification reaction.
-
Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F₂₅₄).
-
Mobile Phase: A mixture of hexane and ethyl acetate is generally effective. The optimal ratio should be determined experimentally but a good starting point is 4:1 (hexane:ethyl acetate).
-
Visualization: UV light (254 nm) is typically used for visualization, as the thiophene ring is UV active.
-
Procedure: A three-lane spotting system is recommended on the TLC plate: the starting carboxylic acid, a co-spot (starting material and reaction mixture), and the reaction mixture. The reaction is complete when the spot corresponding to the starting carboxylic acid has disappeared from the reaction mixture lane and a new, typically higher Rf spot corresponding to the ester product is observed.
Product Characterization by Spectroscopy
The purified ester should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
This compound (Starting Material): A broad O-H stretch from the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid will appear around 1680-1710 cm⁻¹.
-
Thiophene Ester (Product): The broad O-H stretch will be absent. A strong C=O stretch for the ester will be observed at a higher frequency, typically in the range of 1715-1735 cm⁻¹. A C-O single bond stretch will also be present around 1100-1300 cm⁻¹.
¹H NMR:
-
Starting Material: The acidic proton of the carboxylic acid will appear as a broad singlet far downfield (>10 ppm). The thiophene ring protons will appear as doublets in the aromatic region (around 7-8 ppm). The ethyl group will show a quartet and a triplet.
-
Ester Product (e.g., Ethyl 5-ethylthiophene-2-carboxylate): The acidic proton peak will disappear. New peaks corresponding to the alcohol moiety will appear. For an ethyl ester, a quartet around 4.3 ppm and a triplet around 1.3 ppm are expected. The chemical shifts of the thiophene ring protons may shift slightly upon esterification.
¹³C NMR:
-
Starting Material: The carbonyl carbon of the carboxylic acid will resonate around 165-185 ppm.
-
Ester Product (e.g., Methyl 5-ethyl-2-thiophenecarboxylate): The carbonyl carbon of the ester will appear in a similar region, around 162 ppm. New peaks for the alcohol moiety will be present. For a methyl ester, a peak around 51 ppm for the methoxy carbon is expected. The chemical shifts for the thiophene ring carbons will also be characteristic, with the carbon bearing the ethyl group appearing around 147 ppm and the carbon attached to the ester at approximately 134 ppm.
Troubleshooting and Field-Proven Insights
-
Low Yield in Steglich Esterification: If the reaction is sluggish or yields are low, ensure all reagents and solvents are anhydrous. Water can hydrolyze the O-acylisourea intermediate and consume the DCC. With sterically hindered alcohols, the reaction time may need to be extended.
-
Formation of N-acylurea byproduct: In the Steglich reaction, a slow reaction with the alcohol can lead to an intramolecular rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive.[1] Ensuring an adequate catalytic amount of DMAP is crucial to prevent this side reaction.
-
Difficulty Removing DCU: Dicyclohexylurea can sometimes be challenging to remove completely by filtration. Cooling the reaction mixture thoroughly before filtration is key. If DCU persists, it can often be removed during column chromatography, though it may require a more polar eluent to flush from the column after the product has been collected.
-
Incomplete Fischer Esterification: This is an equilibrium process. To drive the reaction to completion, use a significant excess of the alcohol or remove water as it forms, for example, by using a Dean-Stark apparatus with a solvent like toluene.
-
Acid-Sensitive Substrates: For molecules containing acid-labile groups (e.g., t-butyl esters, acetals), the Fischer-Speier method is not suitable. The mild conditions of the Steglich esterification are the preferred choice in these cases.[1][8]
Conclusion
The esterification of this compound is a fundamental transformation for the synthesis of a wide range of derivatives with potential applications in drug discovery and materials science. This guide has provided two reliable and well-documented protocols, the Steglich and Fischer-Speier esterification methods, to facilitate this conversion. By understanding the underlying mechanisms, adhering to the detailed procedures, and employing the recommended monitoring and purification techniques, researchers can confidently and efficiently synthesize the desired thiophene esters in high yield and purity.
References
- JOVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments. [Link]
- The Royal Society of Chemistry. (2019).
- Physics @ Manasagangotri. (n.d.).
- PubChem. (n.d.). 5-Ethyl-2-thiophenecarboxaldehyde. [Link]
- Semantic Scholar. (n.d.).
- Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]
- PrepChem.com. (n.d.).
- PubChem. (n.d.). 5-Acetylthiophene-2-carboxylic acid. [Link]
- YouTube. (2022).
- Organic Chemistry Portal. (n.d.).
- National Institutes of Health. (2023).
- Asian Journal of Chemistry. (n.d.).
- Chemistry Steps. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Beilstein Journals. (n.d.).
- Organic Chemistry Portal. (n.d.).
- University of Rochester. (n.d.).
- Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]
- Organic Syntheses. (n.d.).
- OperaChem. (2024).
- University of Lethbridge. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
- Wiley Online Library. (n.d.). Chemistry—A European Journal. [Link]
- The Royal Society of Chemistry. (n.d.).
- NIST WebBook. (n.d.). Thiophene-2-carboxylic acid ethyl ester. [Link]
- PubChemLite. (n.d.). This compound (C7H8O2S). [Link]
- MDPI. (n.d.).
- SIELC Technologies. (n.d.). Separation of Thiophene, 2-bromo- on Newcrom R1 HPLC column. [Link]
- IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]
- Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- PubMed Central. (n.d.).
Sources
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 7. mdpi.com [mdpi.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Application Notes & Protocols: 5-Ethylthiophene-2-carboxylic acid in Organic Synthesis
<
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 5-Ethylthiophene-2-carboxylic acid as a versatile building block in modern organic synthesis. We delve into its fundamental reactivity, offering field-proven protocols for key transformations such as amidation and esterification. The causality behind experimental choices, mechanistic insights, and robust, self-validating methodologies are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of the 5-Ethylthiophene-2-carboxylate Scaffold
This compound, with a molecular weight of 156.20 g/mol , is a strategically important heterocyclic building block in medicinal chemistry and materials science.[1] Its structure, featuring a thiophene ring substituted with a carboxylic acid at the 2-position and an ethyl group at the 5-position, offers a unique combination of electronic properties and steric handles. The thiophene core is a well-established bioisostere for phenyl rings, often introduced to modulate pharmacokinetic properties such as solubility and metabolic stability. The carboxylic acid moiety serves as a versatile anchor for a wide array of synthetic transformations, enabling the construction of more complex molecular architectures.[2][3]
The ethyl group at the 5-position provides a lipophilic handle that can be crucial for interactions with biological targets and can influence the overall physicochemical profile of the final compound. This strategic placement also directs further functionalization of the thiophene ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈O₂S | [1] |
| Molecular Weight | 156.20 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI Key | ZVBNGIDVTPTFCL-UHFFFAOYSA-N | [1] |
| SMILES | CCC1=CC=C(S1)C(=O)O | [4] |
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems primarily from the reactivity of its carboxylic acid group. This functional group is readily amenable to transformations that form the cornerstone of many synthetic campaigns, particularly in drug discovery.
Amide Bond Formation: A Gateway to Bioactive Molecules
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry. The resulting amide derivatives of this compound are prevalent in a variety of biologically active compounds.
Causality Behind Protocol Choices: The direct amidation of a carboxylic acid with an amine is often challenging due to the formation of a non-reactive ammonium carboxylate salt. To overcome this, the carboxylic acid must be "activated" to a more electrophilic species. Common strategies involve the use of coupling reagents.
-
Carbodiimide-based reagents (e.g., EDC with HOBt): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can prevent side reactions and improve yields.[5]
-
Uronium-based reagents (e.g., HATU): Reagents like HATU are often more effective for heteroaromatic carboxylic acids and can lead to faster reactions and higher yields, especially with less nucleophilic amines. Pre-activation of the carboxylic acid with HATU before adding the amine is a crucial step to prevent the formation of an unreactive guanidinium byproduct from the amine.[5]
Caption: General workflow for the amidation of this compound.
Protocol 2.1.1: General Procedure for Amidation using HATU
This protocol is recommended for a broad range of amines, including those that are less nucleophilic.
-
Pre-activation: To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq.) and diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is critical for the efficient formation of the reactive acyl-HATU ester.[5]
-
Amine Addition: Add the desired amine (1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2.1.2: General Procedure for Amidation using EDC/HOBt
This is a cost-effective method suitable for many primary and secondary amines.
-
Reaction Setup: Dissolve this compound (1.0 eq.), HOBt (1.1 eq.), and the amine (1.2 eq.) in anhydrous dichloromethane (DCM) or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
EDC Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring and Work-up: Follow steps 4-8 as outlined in Protocol 2.1.1.
Esterification: Modulating Physicochemical Properties
Ester derivatives of this compound are valuable intermediates and can also be final products in materials science applications. Esterification is often used to mask the polar carboxylic acid group, thereby increasing lipophilicity and cell permeability in drug candidates.
Causality Behind Protocol Choices:
-
Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[6] The reaction is reversible, and often requires removal of water to drive the equilibrium towards the product. This method is generally suitable for simple, unhindered alcohols.
-
Steglich Esterification: For more sensitive substrates or hindered alcohols, a milder method like the Steglich esterification is preferred. This reaction utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).[7]
Caption: Key pathways for the esterification of this compound.
Protocol 2.2.1: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of the desired alcohol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).
-
Heating: Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up: After cooling, neutralize the excess acid with a saturated solution of NaHCO₃.
-
Extract the ester with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by column chromatography or distillation.
Protocol 2.2.2: Steglich Esterification
-
Reaction Setup: Dissolve this compound (1.0 eq.), the alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
DCC Addition: Add a solution of DCC (1.1 eq.) in DCM dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filtrate with 1M HCl and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify by column chromatography.
Cross-Coupling Reactions: Expanding Molecular Complexity
While the primary reactivity lies with the carboxylic acid, the thiophene ring itself can be a platform for C-C bond formation. By first converting the carboxylic acid to a less reactive ester and then introducing a leaving group (e.g., bromine) onto the thiophene ring, one can access versatile intermediates for cross-coupling reactions. For instance, 5-bromothiophene-2-carboxylic acid derivatives are excellent substrates for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups.[8][9] The reactivity in such reactions generally follows the trend I > Br > Cl for the halide.[10]
Application in Fragment-Based Drug Discovery (FBDD)
This compound and its simple derivatives are excellent candidates for fragment libraries used in FBDD. Their relatively low molecular weight and structural features allow them to efficiently explore chemical space and identify initial low-affinity hits against biological targets. The synthetic handles (the carboxylic acid and the potential for functionalization on the thiophene ring) provide clear vectors for fragment evolution into more potent lead compounds.[11][12]
Safety and Handling
This compound is classified as a warning-level hazard, causing eye irritation.[1] Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn when handling this compound. All reactions should be performed in a well-ventilated fume hood.
Conclusion
This compound is a high-value building block in organic synthesis, offering a robust platform for the generation of diverse molecular architectures. Its straightforward reactivity through amidation and esterification, coupled with the potential for further functionalization via cross-coupling reactions, makes it an indispensable tool for researchers in medicinal chemistry and materials science. The protocols and insights provided herein are designed to empower scientists to effectively and efficiently utilize this versatile scaffold in their synthetic endeavors.
References
- The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis.
- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (2020). Turk J Chem, 44(5), 1410-1422.
- Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (2022). Journal of Molecular Structure, 1269, 133807.
- This compound (C7H8O2S). PubChemLite.
- Thiophene-2-carboxylic acid. Wikipedia.
- The Significance of Thiophene-2-carboxylic Acid Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). ACS Medicinal Chemistry Letters, 13(12), 1957-1964.
- Fragment Based Drug Discovery: An Organic Synthesis Perspective. Astex Pharmaceuticals.
- Esterification--Making Esters from Carboxylic Acids. (2019). YouTube.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. PubChemLite - this compound (C7H8O2S) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 8. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. astx.com [astx.com]
- 12. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 5-Ethylthiophene-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceutical and materials science is particularly profound, where the construction of biaryl and heteroaryl scaffolds is paramount. This guide provides an in-depth technical overview and practical protocols for the Suzuki-Miyaura coupling of 5-ethylthiophene-2-carboxylic acid derivatives. Thiophene-based structures are prevalent in a multitude of clinically significant drugs, making mastery of their synthesis critical for drug discovery professionals.[3][4] We will explore the mechanistic nuances, critical parameter optimization, and troubleshooting strategies pertinent to this important class of sulfur-containing heteroaromatic substrates.
Introduction: The Strategic Importance of Thiophene-Based Biaryls
Thiophene rings are considered privileged structures in medicinal chemistry.[3] Their unique electronic properties and ability to engage in various intermolecular interactions make them ideal components of pharmacologically active agents, found in drugs ranging from anti-inflammatories to anticancer agents.[3][4][5] The ability to functionalize the thiophene core, particularly at the 5-position, by coupling it with other aryl or heteroaryl moieties via the Suzuki-Miyaura reaction, opens a vast chemical space for the development of novel therapeutics.[2][6]
The this compound scaffold presents specific challenges and considerations. The sulfur atom can interact with and potentially poison the palladium catalyst, while the carboxylic acid group can introduce solubility issues or undergo unwanted side reactions like decarboxylation under harsh conditions.[7][8][9] This guide is structured to address these challenges head-on, providing a logical framework from theoretical understanding to successful experimental execution.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][10][11] Understanding this cycle is crucial for rational troubleshooting and optimization. The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the electrophilic partner (the thiophene derivative), forming a Pd(II) complex.[1][12] The choice of a bulky, electron-rich ligand is critical here, as it facilitates this otherwise often rate-limiting step, especially for less reactive halides.[1][13]
-
Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[11][14]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][10][12]
Below is a visualization of this fundamental process.
Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design: Key Parameter Selection
The success of coupling a this compound derivative hinges on the judicious selection of several key parameters. A common strategy involves first protecting the carboxylic acid as an ester to prevent undesirable side reactions and improve solubility.[2][15][16]
Substrate Preparation: The Esterification Prerequisite
Direct coupling of the free carboxylic acid can be problematic, potentially leading to catalyst deactivation by the carboxylate anion or decarboxylation at elevated temperatures.[8][17][18] Therefore, a preliminary esterification step is highly recommended. Steglich esterification is a mild and effective method for this transformation.[2][6]
| Reagent/Parameter | Recommendation | Rationale |
| Starting Material | 5-Bromo-2-ethylthiophene | A common precursor. The bromo-substituent is the electrophilic site for coupling. |
| Esterifying Agent | e.g., Amyl alcohol, Phenethyl alcohol | Choice depends on desired properties of the final product or ease of removal. |
| Coupling Reagent | N,N'-Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid for nucleophilic attack by the alcohol. |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | Acyl transfer catalyst that accelerates the reaction. |
| Solvent | Dichloromethane (DCM) | A common, non-protic solvent for this transformation. |
| Temperature | Room Temperature (e.g., 30°C) | Mild conditions prevent degradation of sensitive substrates. |
The Suzuki-Miyaura Coupling Reaction
Once the ester is prepared (e.g., Pentyl 5-bromothiophene-2-carboxylate), the core cross-coupling reaction can be performed.
| Component | Recommended Options | Rationale & Causality |
| Palladium Precatalyst | Pd(PPh₃)₄ (Tetrakis) | A robust, widely used Pd(0) source.[19] Requires no pre-activation. |
| Pd(OAc)₂ / Pd₂(dba)₃ + Ligand | Pd(II) or Pd(0) sources that form the active catalyst in situ with a ligand. | |
| Ligand | PPh₃ (Triphenylphosphine) | The classic, effective ligand for many Suzuki couplings.[1] |
| Buchwald Ligands (e.g., SPhos) | Bulky, electron-rich phosphines that are excellent for challenging substrates, including heteroaryl chlorides, and can prevent catalyst deactivation.[13][20][21] | |
| Base | K₃PO₄ / K₂CO₃ | Inorganic bases are effective in activating the boronic acid for transmetalation.[19] K₃PO₄ is often used for heteroaromatic substrates. |
| Cs₂CO₃ | A stronger, more soluble base that can be beneficial for less reactive partners.[22] | |
| Solvent System | 1,4-Dioxane / H₂O (e.g., 4:1) | A biphasic system is common. Water is crucial for activating the boronic acid with the base.[2][16] Dioxane solubilizes the organic components. |
| Toluene / H₂O | An alternative solvent system that can also be effective.[2][23] | |
| Boronic Acid/Ester | Arylboronic Acids | Commercially available with a wide variety of substituents. |
| Temperature | 80-100 °C | Heating is typically required to drive the reaction to completion.[11][19] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and degradation of the Pd(0) catalyst. |
Step-by-Step Laboratory Protocols
The following protocols are representative and should be adapted based on the specific arylboronic acid used. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Esterification of 5-Bromothiophene-2-carboxylic acid
This protocol describes the synthesis of a model substrate, Pentyl 5-bromothiophene-2-carboxylate.[2]
Figure 2. Workflow for the Steglich esterification of 5-bromothiophene-2-carboxylic acid.
Materials:
-
5-Bromothiophene-2-carboxylic acid (1.0 eq.)
-
Amyl alcohol (1.2 eq.)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)
-
Dichloromethane (DCM)
-
1M HCl, saturated NaHCO₃, brine
Procedure:
-
To a round-bottom flask, add 5-bromothiophene-2-carboxylic acid, amyl alcohol, and DCM.
-
Add DMAP and stir until dissolved.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC in DCM dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure ester.
Protocol 2: Suzuki-Miyaura Coupling
This protocol outlines the coupling of the prepared ester with a generic arylboronic acid.[16][19]
Materials:
-
Pentyl 5-bromothiophene-2-carboxylate (1.0 eq.)
-
Arylboronic acid (1.1 - 1.5 eq.)
-
Pd(PPh₃)₄ (3-7 mol%)
-
K₃PO₄ (2.0 eq.)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add the thiophene ester, arylboronic acid, K₃PO₄, and a magnetic stir bar.
-
Add the catalyst, Pd(PPh₃)₄.
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final 5-arylthiophene-2-carboxylate product.
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst Poisoning: Sulfur from thiophene deactivating the Pd catalyst.[7][9] | Increase catalyst loading (e.g., to 5-10 mol%). Switch to a more robust, electron-rich ligand like SPhos or XPhos.[20][21] |
| Inefficient Transmetalation: Base not strong or soluble enough; boronic acid decomposition. | Use a stronger base like Cs₂CO₃. Ensure solvents are properly degassed. | |
| Inactive Catalyst: Pd(0) species oxidized by air. | Ensure rigorous inert atmosphere technique. Use freshly opened or properly stored catalyst. | |
| Debromination of Starting Material | Proto-debromination: Reaction with trace water/protons before coupling. | Ensure reagents and solvents are dry (except for the water required for the reaction). |
| Homocoupling of Boronic Acid | Oxidative conditions: Oxygen present in the reaction. | Rigorously degas all solvents and maintain a strict inert atmosphere. |
| Hydrolysis of Ester | Strongly basic conditions and high temperature: Saponification of the ester group. | Use a milder base if possible (e.g., K₂CO₃). Minimize reaction time. If hydrolysis persists, the final acid may need to be re-esterified or used as is. |
Conclusion
The Suzuki-Miyaura coupling of this compound derivatives is a powerful and versatile method for synthesizing valuable biaryl compounds for drug discovery and materials science.[2][23] Success in this area requires a foundational understanding of the reaction mechanism and careful attention to experimental parameters. By employing a preliminary esterification strategy and optimizing the choice of catalyst, ligand, base, and solvent, the challenges associated with these sulfur-containing heteroaromatic substrates can be effectively overcome. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers to develop and refine their synthetic methodologies, ultimately accelerating the discovery of novel and impactful molecules.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.Chemical Communications (RSC Publishing). (n.d.).
- The catalytic mechanism of the Suzuki-Miyaura reaction.ChemRxiv. (n.d.).
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.Journal of the American Chemical Society. (n.d.).
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.MDPI. (2017).
- Challenges In Suzuki Coupling Reaction.KCIL Chemofarbe Group. (2025).
- Screening of different bases for Suzuki coupling a - ResearchGate. (n.d.).
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.NIH. (n.d.).
- Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (n.d.).
- Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls.PMC - NIH. (n.d.).
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.Journal of the American Chemical Society. (n.d.).
- Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry - Reddit. (2021).
- Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant | Request PDF - ResearchGate. (n.d.).
- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.NIH. (n.d.).
- NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES.Farmacia Journal. (n.d.).
- Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations.MDPI. (2021).
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.PMC - NIH. (2023).
- An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers.Frontiers. (2021).
- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation.NIH. (2013).
- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.PubMed. (2020).
- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - ResearchGate. (2025).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 7. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. youtube.com [youtube.com]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Amides from 5-Ethylthiophene-2-carboxylic Acid: An Application Guide for Researchers
Introduction: The Significance of 5-Ethylthiophene-2-carboxamides in Modern Chemistry
The thiophene moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic properties and ability to engage in various biological interactions. When functionalized as a carboxamide, the 5-ethylthiophene-2-carboxylic acid core becomes a versatile building block for a diverse array of compounds with significant therapeutic potential. Amides derived from this heterocyclic carboxylic acid have been investigated as inhibitors of HCV NS5B polymerase and as potential treatments for inflammatory bowel disease, highlighting their importance in drug discovery.[1][2] The synthesis of these amides is a critical process, demanding robust and efficient methodologies to ensure high yield, purity, and scalability.
This comprehensive guide provides detailed application notes and protocols for the synthesis of amides from this compound. We will delve into the mechanistic underpinnings of various synthetic strategies, offering field-proven insights into experimental choices and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable chemical entity in their work.
Core Principles of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable process that is kinetically slow. This is due to the formation of a stable and unreactive ammonium carboxylate salt. To overcome this kinetic barrier, the carboxylic acid must be "activated" to enhance the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the amine.[3] The choice of activating agent and reaction conditions is paramount and depends on the specific properties of the carboxylic acid and the amine, including their steric hindrance and electronic nature.
Synthetic Protocols for Amide Formation from this compound
We present three widely employed and reliable methods for the synthesis of amides from this compound:
-
HATU-Mediated Amide Coupling: A modern and highly efficient method, particularly for challenging couplings.
-
EDC/HOBt-Mediated Amide Coupling: A classic and cost-effective approach for a wide range of substrates.
-
Thionyl Chloride-Mediated Synthesis via Acyl Chloride: A traditional and robust method suitable for large-scale synthesis.
Protocol 1: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent.[4] It facilitates amide bond formation with rapid kinetics and minimal side reactions, even with sterically hindered or electronically deactivated amines.[4]
Mechanism of Action:
The reaction proceeds through the formation of a highly reactive OAt-active ester. In the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form an unstable intermediate, which then rapidly converts to the OAt-active ester. This active ester is then readily attacked by the amine to form the desired amide.[5]
Figure 1: HATU-mediated amide coupling workflow.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: To the stirred solution, add HATU (1.1-1.2 eq.) and DIPEA (2.0-3.0 eq.). Stir the mixture at room temperature for 15-30 minutes for pre-activation.[6]
-
Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Table 1: Representative Reaction Parameters for HATU Coupling
| Amine Type | Equivalents of Amine | Equivalents of HATU | Equivalents of DIPEA | Solvent | Reaction Time (h) | Typical Yield (%) |
| Primary Aliphatic | 1.1 | 1.1 | 2.0 | DMF | 2-4 | 85-95 |
| Secondary Aliphatic | 1.2 | 1.2 | 2.5 | DMF | 4-8 | 80-90 |
| Aniline (electron-rich) | 1.1 | 1.1 | 2.0 | DMF | 3-6 | 80-90 |
| Aniline (electron-poor) | 1.2 | 1.2 | 3.0 | DMF | 8-16 | 60-80 |
Protocol 2: EDC/HOBt-Mediated Amide Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole) is a widely used, cost-effective method for amide bond formation.[7] The water-soluble nature of the EDC urea byproduct simplifies purification.[8]
Mechanism of Action:
EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and rearrangement. HOBt acts as an additive that traps the O-acylisourea to form a more stable HOBt-active ester, which is less susceptible to side reactions and readily reacts with the amine to form the amide.[7]
Figure 2: EDC/HOBt-mediated amide coupling workflow.
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in an anhydrous solvent such as Dichloromethane (DCM) or DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
EDC Addition: Add EDC hydrochloride (1.2 eq.) portion-wise to the reaction mixture. If the amine is used as its hydrochloride salt, add a non-nucleophilic base like DIPEA or Triethylamine (TEA) (2.5 eq.) dropwise.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Table 2: Representative Reaction Parameters for EDC/HOBt Coupling
| Amine Type | Equivalents of Amine | Equivalents of EDC | Equivalents of HOBt | Solvent | Reaction Time (h) | Typical Yield (%) |
| Primary Aliphatic | 1.1 | 1.2 | 1.2 | DCM | 8-12 | 80-90 |
| Secondary Aliphatic | 1.1 | 1.2 | 1.2 | DMF | 12-18 | 75-85 |
| Aniline (electron-rich) | 1.1 | 1.2 | 1.2 | DMF | 12-16 | 70-85 |
| Aniline (electron-poor) | 1.2 | 1.5 | 1.5 | DMF | 18-24 | 50-70 |
Protocol 3: Thionyl Chloride-Mediated Synthesis via Acyl Chloride
Activation of a carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride is a classic and highly effective method for amide synthesis. This can be performed as a two-step process or a more convenient one-pot procedure.
Mechanism of Action:
Thionyl chloride reacts with the carboxylic acid to form a highly electrophilic acyl chloride. The acyl chloride then readily reacts with an amine in a nucleophilic acyl substitution reaction to yield the amide and hydrochloric acid. A base is typically added in the second step to neutralize the HCl byproduct.[8]
Figure 3: Thionyl chloride-mediated amide synthesis workflow.
Experimental Protocol (Two-Step):
-
Acyl Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add this compound (1.0 eq.) and an excess of thionyl chloride (2.0-5.0 eq.). A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the mixture to reflux for 1-2 hours.
-
Remove the excess thionyl chloride by distillation or under reduced pressure. The crude acyl chloride is often used directly in the next step.
-
-
Amidation:
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM, THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the amine (1.0-1.2 eq.) and a base such as pyridine or TEA (1.1-1.5 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture with water, 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Table 3: Representative Reaction Parameters for Thionyl Chloride Method
| Amine Type | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Primary Aliphatic | Pyridine | DCM | 1-2 | 85-95 |
| Secondary Aliphatic | TEA | THF | 2-4 | 80-90 |
| Aniline (electron-rich) | Pyridine | DCM | 1-3 | 80-90 |
| Aniline (electron-poor) | Pyridine | DCM | 2-4 | 70-85 |
Troubleshooting and Optimization
-
Low Yield:
-
Poor Amine Nucleophilicity: For electron-poor or sterically hindered amines, consider switching to a more potent coupling reagent like HATU. Increasing the reaction temperature or using a stronger non-nucleophilic base may also be beneficial.[6]
-
Reagent Quality: Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated intermediates.[6]
-
-
Side Reactions:
-
N-acylurea Formation (with EDC): The addition of HOBt or HOAt is crucial to suppress the formation of this byproduct.[6]
-
Racemization (for chiral amines): Using additives like HOBt or HOAt and maintaining lower reaction temperatures can minimize racemization.
-
-
Purification Challenges:
-
Water-soluble byproducts: The urea byproduct from EDC is water-soluble, simplifying its removal during aqueous work-up.[8]
-
Column Chromatography: A gradient elution system, for example, with ethyl acetate in hexanes, is often effective for purifying thiophene carboxamides.
-
Safety and Handling Precautions
-
Coupling Reagents: HATU and EDC are moisture-sensitive and should be handled under an inert atmosphere. They are also irritants and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thionyl Chloride: This reagent is highly corrosive and toxic. It reacts violently with water to release toxic gases (SO₂ and HCl). All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.
-
Solvents: Anhydrous solvents are required for these reactions. Ensure proper drying techniques are used. DCM is a suspected carcinogen and should be handled with care. DMF is a reproductive toxin.
Conclusion
The synthesis of amides from this compound is a fundamental transformation in the development of novel chemical entities for various applications. The choice of synthetic methodology should be guided by the nature of the amine, cost considerations, and the desired scale of the reaction. The protocols detailed in this guide, based on HATU, EDC/HOBt, and thionyl chloride, provide robust and versatile options for researchers. By understanding the underlying mechanisms and potential challenges, scientists can effectively and safely synthesize a wide range of 5-Ethylthiophene-2-carboxamides for their research and development endeavors.
References
- Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(40), 34468-34475.
- Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
- Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(32), 4153-4156.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- Wikipedia. (n.d.). HATU.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
- Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride).
- Vale, J. A., et al. (2006). Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases. Organic Process Research & Development, 10(4), 741-744.
- Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines.
- Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS.
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
- Pulle, J. S., et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 10(01), 599-604.
- Reddit. (2024). HATU coupling - what's the best order?. r/Chempros.
- ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?.
- Chan, L., et al. (2004). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 2: tertiary amides. Bioorganic & Medicinal Chemistry Letters, 14(3), 797-800.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
- chemistNATE. (2014, March 26). How to Make Amides: Mechanism [Video]. YouTube.
- Metwally, H. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal, 17(1), 27.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids.
- Wang, Z., et al. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. ChemSusChem, 12(12), 2570-2575.
- Reddy, P. V. G., et al. (2011). Synthesis of amides directly from carboxylic acids and hydrazines. Organic & Biomolecular Chemistry, 9(18), 6246-6249.
- Chan, L., et al. (2004). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Bioorganic & Medicinal Chemistry Letters, 14(3), 793-796.
- Barata-Vallejo, S., et al. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. The Journal of Organic Chemistry, 86(17), 11696-11704.
- The Crucial Role of Thiophene Intermediates in Drug Discovery. (n.d.). Blossom Chemical.
- Andrey K. (2014, July 2). Amide Formation from Carboxylic Acids [Video]. YouTube.
- Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Li, Y., et al. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. growingscience.com [growingscience.com]
- 5. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asiaresearchnews.com [asiaresearchnews.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 5-Ethylthiophene-2-carboxylic Acid for the Synthesis of Novel Anti-inflammatory Agents
Introduction: The Thiophene Scaffold in Anti-Inflammatory Drug Discovery
The thiophene ring is a "privileged structure" in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1][2] Its aromatic nature and ability to engage in various molecular interactions make it an ideal scaffold for drug design.[2] Several commercially available anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, incorporate a thiophene moiety, highlighting its importance in this therapeutic area.[1][3][4] These agents primarily exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[3][5]
5-Ethylthiophene-2-carboxylic acid is a particularly valuable starting material for the synthesis of new anti-inflammatory agents. Its structure offers two key functional handles for chemical modification:
-
The Carboxylic Acid Group: This provides a reactive site for the formation of amides, esters, and other derivatives, which are crucial for interacting with the active sites of target enzymes.[1][5]
-
The Ethyl Group at the 5-position: This group enhances the lipophilicity of the molecule, which can improve membrane permeability and hydrophobic interactions within the target's binding pocket.
This guide provides a comprehensive overview, including detailed synthetic protocols and biological evaluation methods, for utilizing this compound as a core building block for novel COX-2 selective inhibitors.
Part 1: Synthesis of a Novel Thiophene-Based COX-2 Inhibitor
The following protocol details the synthesis of a representative anti-inflammatory agent, 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide , a molecule designed for selective COX-2 inhibition.[6] The synthetic strategy involves a multi-step process beginning with the versatile Gewald reaction to construct the core thiophene ring, followed by functional group manipulations to yield the final compound.
Experimental Workflow: Synthesis Pathway
Caption: Multi-step synthesis workflow for the target COX-2 inhibitor.
Protocol 1: Synthesis of 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide
This protocol is designed for researchers proficient in organic synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of Ethyl 2-amino-5-ethylthiophene-3-carboxylate (Gewald Reaction)
-
Rationale: The Gewald reaction is a classic multi-component reaction that efficiently constructs the substituted aminothiophene core structure from simple precursors. Morpholine acts as a basic catalyst for the initial Knoevenagel condensation.
-
Materials:
-
Butanal (1 equivalent)
-
Ethyl cyanoacetate (1 equivalent)
-
Elemental sulfur (1.1 equivalents)
-
Morpholine (0.2 equivalents)
-
Ethanol (anhydrous)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add ethanol, butanal, ethyl cyanoacetate, and morpholine.
-
Stir the mixture at room temperature for 30 minutes.
-
Add elemental sulfur to the mixture.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol to yield the desired aminothiophene ester.
-
Step 2: Synthesis of Ethyl 2-benzamido-5-ethylthiophene-3-carboxylate
-
Rationale: This step involves the acylation of the amino group on the thiophene ring. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction. The reaction is started at 0°C to control the initial exothermic reaction.
-
Materials:
-
Ethyl 2-amino-5-ethylthiophene-3-carboxylate (1 equivalent)
-
Benzoyl chloride (1.1 equivalents)
-
Pyridine (1.2 equivalents)
-
Dichloromethane (DCM, anhydrous)
-
-
Procedure:
-
Dissolve the aminothiophene ester in anhydrous DCM in a flask under a nitrogen atmosphere and cool to 0°C in an ice bath.
-
Add pyridine to the solution.
-
Slowly add benzoyl chloride dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding 1M HCl (aq). Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
-
Step 3: Synthesis of 5-Ethyl-2-benzamidothiophene-3-carboxylic acid
-
Rationale: This saponification step hydrolyzes the ethyl ester to the target carboxylic acid using a strong base (LiOH). The carboxylic acid is the key intermediate specified in the topic.
-
Materials:
-
Ethyl 2-benzamido-5-ethylthiophene-3-carboxylate (1 equivalent)
-
Lithium hydroxide (LiOH) (3 equivalents)
-
Tetrahydrofuran (THF) and Water (3:1 mixture)
-
1M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the benzamido ester in the THF/water mixture.
-
Add LiOH and stir the mixture vigorously at room temperature for 8-12 hours.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl.
-
Collect the resulting white precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the carboxylic acid.
-
Step 4: Synthesis of 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (Final Product)
-
Rationale: This is a standard peptide coupling reaction. EDC (a carbodiimide) activates the carboxylic acid, and HOBt is added to prevent side reactions and racemization. DIPEA is a non-nucleophilic base used to facilitate the reaction.
-
Materials:
-
5-Ethyl-2-benzamidothiophene-3-carboxylic acid (1 equivalent)
-
4-Fluoroaniline (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Dimethylformamide (DMF, anhydrous)
-
-
Procedure:
-
Dissolve the carboxylic acid, 4-fluoroaniline, EDC, and HOBt in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA to the mixture and stir at room temperature for 18-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final compound by column chromatography or recrystallization.
-
Part 2: Biological Evaluation and Mechanism of Action
The primary mechanism for many thiophene-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes.[7] The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is induced during inflammation and is responsible for producing pro-inflammatory prostaglandins.[8] Selective inhibition of COX-2 is a key goal in modern anti-inflammatory drug design to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[7][8]
Mechanism of COX-2 Inhibition
Caption: Inhibition of the COX-2 pathway by thiophene derivatives.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a method to determine the inhibitory potency (IC₅₀) and selectivity of the synthesized compounds.
-
Rationale: This assay measures the amount of prostaglandin E₂ (PGE₂) produced by COX-1 and COX-2 enzymes in the presence of varying concentrations of an inhibitor. The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Synthesized thiophene compounds and reference drug (e.g., Celecoxib)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
DMSO (for dissolving compounds)
-
PGE₂ ELISA Kit
-
-
Procedure:
-
Prepare stock solutions of the synthesized compounds and reference drug in DMSO. Create a series of dilutions to test a range of concentrations.
-
In separate wells of a 96-well plate, add the reaction buffer, the appropriate enzyme (COX-1 or COX-2), and a specific concentration of the test compound or vehicle (DMSO control).
-
Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., 1M HCl).
-
Quantify the amount of PGE₂ produced in each well using a competitive PGE₂ ELISA kit according to the manufacturer's instructions.
-
Measure absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Selectivity Index (SI) as follows: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) A higher SI value indicates greater selectivity for COX-2.
-
Data Presentation: COX Inhibition Activity
The following table presents representative data for a series of hypothetical 2-benzamido-5-ethyl-N-(aryl)thiophene-3-carboxamide derivatives, modeled after published results.[6]
| Compound ID | N-Aryl Substituent | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| VIIa | 4-Fluorophenyl | 19.5 | 0.29 | 67.2 |
| VIIb | 4-Chlorophenyl | 21.2 | 0.35 | 60.6 |
| VIIc | 4-Bromophenyl | 22.8 | 0.41 | 55.6 |
| VIId | Phenyl (unsubstituted) | 26.6 | 0.88 | 30.2 |
| Celecoxib | (Reference Drug) | 14.2 | 0.42 | 33.8 |
Data is illustrative and based on trends observed in the literature.[6]
Part 3: Structure-Activity Relationships (SAR)
The biological activity data reveals key structural insights for optimizing these thiophene derivatives:
-
Amide Moiety: The benzamido group at the 2-position and the N-aryl carboxamide at the 3-position are critical for activity. These groups likely form key hydrogen bonds within the active site of the COX-2 enzyme.[6]
-
5-Position Ethyl Group: The presence of the ethyl group at the 5-position is favorable, likely fitting into a hydrophobic pocket in the enzyme active site and enhancing binding affinity.
-
N-Aryl Substituents: As shown in the table, introducing small, electron-withdrawing halogens (F, Cl, Br) at the para-position of the N-phenyl ring significantly enhances COX-2 inhibitory potency and selectivity compared to the unsubstituted analog (VIId).[6] This suggests a specific electronic and steric requirement in the region of the active site that binds this ring.
Conclusion and Future Directions
This compound stands out as a highly versatile and effective scaffold for the development of potent and selective anti-inflammatory agents. The synthetic pathways are robust, allowing for extensive derivatization to probe structure-activity relationships. The resulting compounds, particularly 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa), have demonstrated superior COX-2 selectivity compared to established drugs like celecoxib in preclinical models.[6]
Future research can expand upon this scaffold to develop dual COX/LOX inhibitors, which may offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile.[4][5] Furthermore, these compounds could be investigated for their potential in other inflammation-driven diseases, such as cancer and neurodegenerative disorders.[9]
References
- Al-Ostath, A., et al. (2023). Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors. PubMed.
- da Cruz, R. M. D., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel).
- da Cruz, R. M. D., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. National Center for Biotechnology Information.
- da Cruz, R. M. D., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate.
- MDPI. (n.d.). Thiophene-Based Compounds. Encyclopedia MDPI.
- Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research.
- Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information.
- Gaba, M., et al. (2014). Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents. Taylor & Francis Online.
- ResearchGate. (n.d.). Previously prepared thiophene derivative with anti-inflammatory activity. ResearchGate.
- Request PDF. (n.d.). Synthesis and Pharmacological Screening of novel Thiophene derivatives as Antiinflammatory Agents. ResearchGate.
- Amazon S3. (n.d.). 5-Acetylthiophene-2-carboxylic acid. Amazon AWS.
- Request PDF. (n.d.). Synthesis of Potential Selective COX2 Enzyme Inhibitors Derived from Ethyl Ester of 2-Isothiocyanato-5-phenyl-3-thiophenecarboxylic Acid. ResearchGate.
- Owa, T., et al. (2002). Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. PubMed.
- Ye, Y., et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. PubMed.
- Bravo, J. L., et al. (2004). Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). SciELO México.
- Al-Ostath, A., et al. (2024). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. National Center for Biotechnology Information.
- Li, M., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. National Center for Biotechnology Information.
- UCL Discovery. (n.d.). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. University College London.
Sources
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: 5-Ethylthiophene-2-carboxylic Acid as a Scaffold for Novel Antimicrobial Agents
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of new chemical entities with novel mechanisms of action. Thiophene derivatives, a class of sulfur-containing heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The thiophene ring serves as a versatile pharmacophore, and its derivatives have been successfully developed into marketed drugs.[2][3] Specifically, compounds based on thiophene carboxylic acids have demonstrated notable potential as antimicrobial agents.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 5-Ethylthiophene-2-carboxylic acid (5-ET2C) as a foundational scaffold for the synthesis and evaluation of new antimicrobial compounds. We present the scientific rationale for its selection, detailed protocols for derivatization, a complete workflow for antimicrobial and cytotoxicity screening, and a discussion of potential mechanisms of action.
Section 1: The 5-ET2C Scaffold: Rationale and Strategic Advantages
This compound is an attractive starting point for a fragment-based or lead-generation drug discovery campaign. Its structure offers several key advantages:
-
Chemical Tractability: The carboxylic acid group is a versatile chemical handle, readily amenable to a wide range of chemical modifications, such as amide or ester formation. This allows for the systematic exploration of the chemical space to optimize biological activity.
-
Structural Rigidity and Planarity: The thiophene ring provides a rigid core, which can facilitate specific, high-affinity interactions with biological targets.
-
Lipophilicity Modulation: The ethyl group at the 5-position provides a degree of lipophilicity that can be crucial for penetrating bacterial cell membranes. This substituent can be further modified to fine-tune the molecule's physicochemical properties.
-
Proven Bioactivity: The broader class of thiophene derivatives has a well-documented history of antibacterial and antifungal activity, suggesting a high probability of success for novel analogs.[5][6][7]
Section 2: Synthesis and Derivatization Strategy
The primary strategy for generating a library of potential antimicrobial agents from 5-ET2C involves the synthesis of amide derivatives. This approach is selected to introduce diverse chemical functionalities and to mimic peptide structures that may interact with bacterial targets like cell wall enzymes or membrane proteins.
Workflow for Synthesis of a 5-ET2C Amide Library
Caption: General workflow for the synthesis of a 5-ET2C amide library.
Causality Behind Experimental Choices:
-
Amide Coupling: This reaction is robust, high-yielding, and tolerant of a wide range of functional groups present on the amine coupling partners. This allows for the rapid generation of a chemically diverse library.
-
Amine Library Selection: The choice of amines (R1R2NH) is critical. A well-designed library should include a variety of substituents:
-
Aliphatic and Aromatic Amines: To probe different types of binding pockets (hydrophobic vs. pi-stacking).
-
Amines with Heterocyclic Moieties: To introduce potential hydrogen bond donors/acceptors and increase structural complexity.
-
Amines with Charged or Polar Groups: To enhance solubility and explore electrostatic interactions.
-
Section 3: In Vitro Antimicrobial Screening Cascade
Once a library of derivatives is synthesized and characterized, a systematic screening cascade is essential to identify promising candidates.
Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8] This protocol follows the broth microdilution method, which is a standardized and widely accepted technique.[9][10][11]
Materials:
-
Synthesized 5-ET2C derivatives (dissolved in DMSO to a stock concentration of 10 mg/mL).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well, flat-bottom microtiter plates.
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Positive control antibiotic (e.g., Ampicillin, Gentamicin).
-
Spectrophotometer and microplate reader.
Procedure:
-
Inoculum Preparation: a. Select 3-5 isolated colonies from a fresh (18-24 hour) agar plate. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[12] c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
-
Preparation of Serial Dilutions: a. Dispense 50 µL of sterile CAMHB into wells 2 through 11 of a 96-well plate. b. Prepare a 2X working solution of the test compound. In well 1, add 100 µL of the 2X compound solution. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process down to well 10. Discard the final 50 µL from well 10. Well 11 will serve as the growth control. Well 12 will contain 100 µL of uninoculated CAMHB as a sterility control.
-
Inoculation: a. Within 15 minutes of preparation, add 50 µL of the standardized bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and dilutes the compounds to their final 1X concentration.
-
Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Interpretation: a. Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity.[13] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.[12] Results can be confirmed by reading the optical density (OD) at 600 nm.
Protocol 3.2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antibacterial agent required to kill ≥99.9% of the final inoculum.[14][15][16] This test is a crucial follow-up to the MIC to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Materials:
-
MIC plate from Protocol 3.1.
-
Sterile Mueller-Hinton Agar (MHA) plates.
-
Sterile pipette tips or loops.
Procedure:
-
Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
From each selected well, plate a 10 µL aliquot onto a sterile MHA plate. Also, plate an aliquot from the growth control well.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Interpretation: Count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[17] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[15]
Protocol 3.3: Preliminary Cytotoxicity Assessment (MTT Assay)
It is critical to assess whether lead compounds are selectively toxic to bacteria and not to mammalian cells. The MTT assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[18][19]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Sterile 96-well flat-bottom plates.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).[18]
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-ET2C derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds. Include untreated cells (negative control) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.[20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) can then be calculated.
Section 4: Data Interpretation and Lead Optimization
The data gathered from the screening cascade allows for the identification of lead compounds. A desirable lead candidate will exhibit potent antimicrobial activity (low MIC/MBC) and low mammalian cytotoxicity (high IC₅₀).
Table 1: Representative Data Summary for a Hypothetical 5-ET2C Derivative Library
| Compound ID | R-Group (Amine) | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | MBC/MIC Ratio | HEK293 IC₅₀ (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
| 5-ET2C-01 | 4-Fluorobenzylamine | 8 | 16 | 2 | >128 | >16 |
| 5-ET2C-02 | Cyclohexylamine | 64 | >128 | >2 | >128 | >2 |
| 5-ET2C-03 | 2-Aminopyridine | 4 | 8 | 2 | 64 | 16 |
| 5-ET2C-04 | Morpholine | 128 | >128 | >1 | >128 | >1 |
| Ampicillin | (Control) | 0.5 | 1 | 2 | >200 | >400 |
Lead Optimization: Based on the hypothetical data above, compound 5-ET2C-01 and 5-ET2C-03 emerge as promising leads. They are bactericidal (MBC/MIC = 2) and show a good selectivity index. The next steps would involve synthesizing additional analogs around these "hits" to improve potency and selectivity further (Structure-Activity Relationship, SAR studies).
Section 5: Proposed Mechanism of Action (MoA)
While the precise MoA must be determined experimentally, several thiophene-based compounds have been shown to act via specific mechanisms.[21] One plausible hypothesis for 5-ET2C derivatives is the inhibition of a key bacterial enzyme essential for survival, such as those involved in cell division or DNA replication.[21][22] For example, some thiophenyl-pyrimidine derivatives have been shown to inhibit the FtsZ protein, which is critical for bacterial cell division.[21][23][24] Another potential mechanism is the disruption of bacterial membrane integrity.[25][26]
Hypothetical MoA: Inhibition of Bacterial DNA Gyrase
Caption: Hypothetical mechanism involving inhibition of bacterial DNA gyrase.
Further studies, such as enzyme inhibition assays, membrane permeabilization assays, or molecular docking studies, would be required to validate this proposed mechanism.[25][27][28]
Conclusion
This compound represents a promising and chemically versatile scaffold for the development of novel antimicrobial agents. Its amenability to synthetic modification allows for the creation of large, diverse chemical libraries. By employing a systematic screening cascade that includes MIC, MBC, and cytotoxicity testing, researchers can efficiently identify lead compounds with potent and selective antimicrobial activity. The protocols and strategies outlined in this document provide a robust framework for initiating a drug discovery program based on this valuable chemical starting point.
References
- Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide.Taylor & Francis.[Link]
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.UKHSA Research Portal.[Link]
- Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents.National Institutes of Health (NIH).[Link]
- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative.National Institutes of Health (NIH).[Link]
- Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities.Taylor & Francis Online.[Link]
- Minimum Bactericidal Concentration (MBC) Assay.
- Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide.PubMed.[Link]
- The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases.National Institutes of Health (NIH).[Link]
- Synthesis and evaluation of novel thiophene as antimicrobial agents.Wisdom Library.[Link]
- Broth Dilution Method for MIC Determin
- Minimum Bactericidal Concentration (MBC) Test.
- Minimum Bactericidal Concentration (MBC) Test.
- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).National Institutes of Health (NIH).[Link]
- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine deriv
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.Protocols.io.[Link]
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
- CLSI M07QG - Minimal Inhibitory Concentration Reading Guide.
- Thiophenes with antimicrobial activity isolated
- MIC Determination By Microtitre Broth Dilution Method.Hancock Lab, University of British Columbia.[Link]
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.National Institutes of Health (NIH).[Link]
- Microbiology guide to interpreting antimicrobial susceptibility testing (AST).Idexx.[Link]
- Cytotoxicity MTT Assay Protocols and Methods.
- Antibacterial activity of thiophene derivatives 4, 5 and 8 at different...
- Cell Viability Assays.NCBI Bookshelf.[Link]
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.National Institutes of Health (NIH).[Link]
- Minimum inhibitory concentr
- Thiophene-Based Compounds.MDPI Encyclopedia.[Link]
- Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.National Institutes of Health (NIH).[Link]
- Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT.National Institutes of Health (NIH).[Link]
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
- (PDF) Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate.
- Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides.
Sources
- 1. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and evaluation of novel thiophene as antimicrobial agents [wisdomlib.org]
- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. idexx.com [idexx.com]
- 14. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. microchemlab.com [microchemlab.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. benchchem.com [benchchem.com]
- 25. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. tandfonline.com [tandfonline.com]
- 28. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5-Ethylthiophene-2-carboxamides
Abstract: 5-Ethylthiophene-2-carboxamides represent a privileged scaffold in medicinal chemistry and drug development, exhibiting a wide range of pharmacological activities.[1][2][3] Their synthesis is a critical step in the exploration of new therapeutic agents. This document provides a detailed guide for researchers, outlining two robust and validated protocols for the synthesis of this important class of molecules: the classic acyl chloride method and a modern one-pot amide coupling approach. The guide explains the mechanistic rationale behind the synthetic choices, offers step-by-step experimental procedures, and includes troubleshooting insights to ensure successful and reproducible outcomes.
Introduction: The Significance of the Thiophene Carboxamide Core
The thiophene ring is a five-membered, sulfur-containing heterocycle that is a cornerstone in medicinal chemistry.[4] Its derivatives are known to possess diverse biological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][3] The strategic incorporation of a carboxamide functional group at the 2-position of the thiophene ring often enhances drug-receptor interactions and modulates the compound's physicochemical properties, such as solubility and metabolic stability.[1] The 5-ethyl substituent, in particular, can provide beneficial lipophilicity and steric interactions within target binding pockets. Consequently, the development of efficient and versatile synthetic routes to 5-ethylthiophene-2-carboxamides is of paramount importance for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs.[5]
Mechanistic Rationale: Activating the Carboxylic Acid
The direct condensation of a carboxylic acid with an amine to form an amide bond is generally unfavorable under standard laboratory conditions. The acidic proton of the carboxylic acid and the basic nature of the amine lead to a rapid acid-base reaction, forming a stable and unreactive carboxylate-ammonium salt.[6] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation".[6][7]
Two primary strategies for this activation are:
-
Conversion to a Highly Reactive Intermediate: The carboxylic acid is transformed into a highly electrophilic species, such as an acyl chloride. This intermediate reacts readily with the amine nucleophile.
-
In Situ Activation with Coupling Reagents: A coupling reagent is used to generate a reactive ester intermediate in situ. This active ester is then attacked by the amine in the same reaction vessel to yield the amide.[5] Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[][9]
Caption: Generalized mechanism for amide bond formation.
Synthetic Strategies and Protocols
This section details two reliable methods for preparing 5-Ethylthiophene-2-carboxamides, starting from 5-ethylthiophene-2-carboxylic acid.
Protocol A: The Acyl Chloride Method
This robust, two-step method is ideal for a wide range of primary and secondary amines. It involves the initial conversion of the carboxylic acid to the more reactive 5-ethylthiophene-2-carbonyl chloride, which is then coupled with the amine.
Step 1: Synthesis of 5-Ethylthiophene-2-carbonyl chloride
The conversion of a carboxylic acid to an acyl chloride is a standard transformation.[] Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used reagents.[10] Oxalyl chloride is often preferred as its byproducts (CO, CO₂, HCl) are gaseous, simplifying purification.[11]
Step 2: Amide Formation
The resulting acyl chloride is highly electrophilic and reacts readily with the amine nucleophile. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to scavenge the HCl generated during the reaction.
Detailed Experimental Protocol (A)
| Reagents & Materials |
| This compound |
| Oxalyl chloride or Thionyl chloride |
| Anhydrous Dichloromethane (DCM) |
| Anhydrous N,N-Dimethylformamide (DMF) (catalytic) |
| Amine (R¹R²NH) |
| Triethylamine (TEA) or DIPEA |
| Saturated aqueous sodium bicarbonate (NaHCO₃) |
| Brine (saturated aqueous NaCl) |
| Anhydrous magnesium sulfate (MgSO₄) |
| Argon or Nitrogen gas supply |
| Standard laboratory glassware |
Procedure:
-
Acyl Chloride Formation:
-
To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 eq) dropwise.
-
Add one drop of anhydrous DMF as a catalyst.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Once complete, remove the solvent and excess reagent in vacuo to yield the crude 5-ethylthiophene-2-carbonyl chloride, which is often used directly in the next step.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in fresh anhydrous DCM under argon.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the acyl chloride is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure 5-ethylthiophene-2-carboxamide.
-
Protocol B: One-Pot Coupling Reagent Method
This method is often preferred for more sensitive or complex substrates as it proceeds under milder conditions and avoids the handling of highly reactive acyl chlorides. Here, we use EDC as the coupling agent in the presence of 1-hydroxybenzotriazole (HOBt), which acts as an additive to suppress side reactions and improve efficiency.[12]
Detailed Experimental Protocol (B)
| Reagents & Materials |
| This compound |
| Amine (R¹R²NH) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| 1-Hydroxybenzotriazole (HOBt) |
| N,N-Diisopropylethylamine (DIPEA) or Triethylamine |
| Anhydrous Dichloromethane (DCM) or DMF |
| Saturated aqueous sodium bicarbonate (NaHCO₃) |
| Brine (saturated aqueous NaCl) |
| Anhydrous magnesium sulfate (MgSO₄) |
| Argon or Nitrogen gas supply |
| Standard laboratory glassware |
Procedure:
-
Reaction Setup:
-
To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).
-
Add anhydrous DCM or DMF (approx. 0.1 M).
-
Add DIPEA (2.0 eq) and stir the mixture for 5 minutes at room temperature.
-
-
Coupling:
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
If using DCM, dilute the reaction mixture with more DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
If using DMF, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic extracts as described above.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure 5-ethylthiophene-2-carboxamide.
-
Data Summary and Troubleshooting
| Parameter | Protocol A (Acyl Chloride) | Protocol B (Coupling Reagent) |
| Starting Materials | This compound, Amine | This compound, Amine |
| Key Reagents | Oxalyl Chloride, TEA/DIPEA | EDC, HOBt, DIPEA |
| Reaction Type | Two-step (activation then coupling) | One-pot |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Time | 6-15 hours total | 12-24 hours |
| Advantages | High reactivity, often faster, cost-effective reagents | Milder conditions, good for sensitive substrates, one-pot |
| Disadvantages | Harsh reagents, requires handling of acyl chloride | More expensive reagents, longer reaction times, byproducts |
Troubleshooting Tips:
-
Reaction Stalls: If TLC indicates no progress, ensure all reagents and solvents are anhydrous. For Protocol B, gentle heating (40 °C) may be beneficial for unreactive amines.[12]
-
Low Yield: For Protocol A, ensure complete removal of excess oxalyl chloride before adding the amine. For Protocol B, the order of addition can be crucial; pre-activating the acid with EDC/HOBt for 30 minutes before adding the amine can sometimes improve yields.
-
Purification Issues: The urea byproduct from EDC (EDU) can sometimes be difficult to remove. Washing the organic layer thoroughly with dilute acid and base is critical. If it persists, a water/acetonitrile trituration of the crude product can help precipitate the urea.
Overall Experimental Workflow
The following diagram provides a high-level overview of the complete process, from starting materials to the final, characterized product.
Caption: High-level experimental workflow diagram.
Conclusion
The synthesis of 5-ethylthiophene-2-carboxamides can be reliably achieved through either the acyl chloride method or a one-pot coupling reagent approach. The choice of protocol depends on the specific amine substrate, scale, and available resources. The acyl chloride method is a powerful and cost-effective choice for robust amines, while the milder conditions of the EDC/HOBt coupling protocol offer greater compatibility with sensitive and complex molecules. By following the detailed procedures and considering the mechanistic principles outlined in this guide, researchers can confidently synthesize these valuable compounds for further investigation in drug discovery and development.
References
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- The Royal Society of Chemistry. (2022, May 20).
- Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
- National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
- Chemistry For Everyone. (2025, August 11).
- Semantic Scholar.
- ResearchGate.
- PubMed Central (PMC). Therapeutic importance of synthetic thiophene. [Link]
- Semantic Scholar. synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. [Link]
- PubMed Central (PMC), National Institutes of Health (NIH). (2023, February 20).
- PubMed Central (PMC), National Institutes of Health (NIH).
- Google Patents. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl....
- PrepChem.com. Synthesis of N-(2-aminoethyl)-thiophene-2-carboxamide. [Link]
- Physics @ Manasagangotri.
- PubMed Central (PMC), National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
- ResearchGate. (2012, November 8). Which reagent high yield direct amide formation between Carboxylic acids and amines?. [Link]
- P&S Chemicals. Product information, 5-Ethylthiophene-2-carbonyl chloride. [Link]
- Growing Science. (2022, August 29).
- Semantic Scholar. Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 9. One moment, please... [growingscience.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for the characterization of "5-Ethylthiophene-2-carboxylic acid"
An Application Note for the Comprehensive Analytical Characterization of 5-Ethylthiophene-2-carboxylic acid
Abstract: This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of this compound (CAS No. 23229-72-3). The methodologies outlined herein are designed for researchers, quality control scientists, and professionals in drug development who require robust and reliable data for identity, purity, and structural confirmation. This guide moves beyond simple procedural lists to explain the scientific rationale behind the selection of each analytical technique, ensuring a deeper understanding of the data generated. The protocols cover Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties: The Foundation of Analysis
A thorough understanding of a compound's physicochemical properties is the critical first step in developing appropriate analytical methods. These properties dictate choices in solvent selection, chromatographic conditions, and sample preparation. This compound is a solid organic compound whose structure informs every analytical decision.
| Property | Value | Source |
| CAS Number | 23229-72-3 | [1][2][3] |
| Molecular Formula | C₇H₈O₂S | [4] |
| Molecular Weight | 156.20 g/mol | |
| Physical Form | Solid | |
| SMILES String | CCc1ccc(s1)C(O)=O | [4] |
| InChI Key | ZVBNGIDVTPTFCL-UHFFFAOYSA-N | [4] |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for complete structural assignment.
Causality of Method Selection
The distinct electronic environments of the protons on the thiophene ring, the ethyl group, and the carboxylic acid create a unique spectral fingerprint. The predictable chemical shifts (δ) and spin-spin coupling constants (J) allow for definitive confirmation of the substitution pattern on the thiophene scaffold.[5]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or DMSO-d₆).[5] Add a small amount of Tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).[5] The choice of solvent is crucial; CDCl₃ is common, but DMSO-d₆ may be preferred to ensure the acidic proton of the carboxylic acid is clearly observed.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Collect at least 16 scans to ensure a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum on the same instrument.
-
A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.
-
Data Interpretation: Expected Spectra
-
¹H NMR: The spectrum is expected to show four distinct signals:
-
A very broad singlet far downfield (δ 10-12 ppm ) corresponding to the acidic proton of the carboxylic acid. This signal's breadth is due to hydrogen bonding and its position is highly characteristic.[6]
-
Two doublets in the aromatic region (δ ~7.0-8.0 ppm ) for the two protons on the thiophene ring. Their coupling constant (J ≈ 3-5 Hz) will confirm their adjacent positions.
-
A quartet (δ ~2.9 ppm ) for the methylene (-CH₂) protons of the ethyl group, split by the adjacent methyl protons.
-
A triplet (δ ~1.3 ppm ) for the terminal methyl (-CH₃) protons of the ethyl group, split by the adjacent methylene protons.
-
-
¹³C NMR: The proton-decoupled spectrum should reveal all 7 carbon atoms:
-
The carbonyl carbon of the carboxylic acid will be significantly deshielded (δ ~160-180 ppm ).[6]
-
Four signals in the aromatic region (δ ~125-150 ppm ) for the carbons of the thiophene ring.
-
Two signals in the aliphatic region for the ethyl group carbons (δ ~15-30 ppm ).
-
Functional Group Identification by Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[7]
Causality of Method Selection
The structure of this compound contains several IR-active functional groups with highly characteristic absorption frequencies. The presence of the carboxylic acid group, in particular, produces a distinctive and easily identifiable spectral pattern.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation like KBr pelleting is required, making ATR a fast and efficient method.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
Data Interpretation: Expected Absorption Bands
The IR spectrum provides a clear signature of the carboxylic acid and thiophene moieties.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 2500 - 3300 | O-H stretch (Carboxylic Acid Dimer) | Very Broad, Strong | This exceptionally broad band is the hallmark of a hydrogen-bonded carboxylic acid and often overlaps C-H stretches.[6][7] |
| ~2970, ~2870 | C-H stretch (Aliphatic) | Medium | Corresponds to the stretching of C-H bonds in the ethyl group. |
| 1700 - 1725 | C=O stretch (Carbonyl) | Very Strong, Sharp | This intense absorption is characteristic of the carbonyl group in a carboxylic acid dimer.[7] |
| ~1530, ~1440 | C=C stretch (Thiophene Ring) | Medium-Strong | These absorptions are typical for C=C bond vibrations within the aromatic thiophene ring.[8] |
| ~1300 | C-O stretch | Medium | Associated with the C-O single bond of the carboxylic acid. |
| ~700 | C-S stretch | Medium-Weak | Corresponds to the carbon-sulfur bond vibration within the thiophene ring.[8] |
Molecular Weight and Structural Integrity by Mass Spectrometry (MS)
Mass spectrometry is an essential tool for confirming the molecular weight of a compound and gaining further structural information through analysis of its fragmentation patterns.
Causality of Method Selection
MS provides the exact mass of the molecular ion, which is a definitive confirmation of the compound's elemental formula (C₇H₈O₂S). The fragmentation pattern can corroborate the presence of the ethyl and carboxylic acid groups. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for separating the analyte from impurities before detection.[9][10]
Experimental Protocol: GC-MS with Electron Ionization (EI)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate). Derivatization (e.g., silylation) may be required to increase volatility and prevent thermal degradation of the carboxylic acid, although direct analysis is often possible.
-
GC Separation:
-
Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the sample solution.
-
Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution.
-
-
MS Detection (EI Mode):
-
Ionization Energy: Use a standard 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Interpretation: Expected Mass Spectrum
-
Molecular Ion (M⁺•): A peak at m/z = 156 corresponding to the molecular weight of C₇H₈O₂S should be observed. Aromatic systems like thiophene typically produce a relatively stable and prominent molecular ion peak.[11]
-
Key Fragments:
-
[M - OH]⁺ (m/z = 139): Loss of the hydroxyl radical from the carboxylic acid is a common fragmentation pathway.[11]
-
[M - COOH]⁺ (m/z = 111): Loss of the entire carboxyl group as a radical is another characteristic fragmentation, resulting in an ethylthiophene cation. This is often a very prominent peak for aromatic carboxylic acids.[11]
-
[M - C₂H₅]⁺ (m/z = 127): Loss of the ethyl group via cleavage of the bond to the thiophene ring.
-
Purity and Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for assessing the purity of a compound and for accurate quantification in complex mixtures.[12] It separates components based on their differential partitioning between a stationary phase and a mobile phase.
Causality of Method Selection
The polarity imparted by the carboxylic acid group and the nonpolar nature of the thiophene ring and ethyl group make this compound an ideal candidate for Reverse-Phase HPLC (RP-HPLC). In this mode, a nonpolar stationary phase is used with a polar mobile phase.[13][14]
Experimental Protocol: RP-HPLC with UV Detection
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter to protect the column.
-
Instrumentation and Conditions: A standard HPLC system with a UV detector is suitable.[12]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the thiophene ring and ethyl group.[12] |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid or Formic Acid | Acetonitrile is a common organic modifier. The acid suppresses the ionization of the carboxyl group, leading to sharper, more symmetrical peaks.[14][15] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Detection | UV at ~254 nm or a wavelength of maximum absorbance | Thiophene derivatives typically exhibit strong UV absorbance, allowing for sensitive detection.[13] |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Data Interpretation and Purity Assessment
A pure sample will exhibit a single major peak at a characteristic retention time. The area of this peak is directly proportional to the concentration of the analyte. Purity can be calculated as the area of the main peak divided by the total area of all peaks in the chromatogram (Area % method). For accurate quantification, a calibration curve should be constructed using certified reference standards.
Comprehensive Analytical Workflow
A multi-technique approach is essential for the definitive characterization of a compound. The following workflow ensures that identity, structure, and purity are all rigorously confirmed.
Caption: Integrated workflow for the characterization of this compound.
References
- PubChem. 5-Ethyl-2-thiophenecarboxaldehyde. National Center for Biotechnology Information.
- Akhileshwari, P., Kiran, K.R., Sridhar, M.A., et al. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri. Journal of Molecular Structure, 1242 (2021) 130747.
- ResearchGate. GCMS analysis for the decarboxylation of benzothiophene-2-carboxylic...
- SpectraBase. thiophene-2-carboxylic acid 2-thienyl ester - Optional[MS (GC)] - Spectrum.
- SIELC Technologies. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column.
- PubChem. 5-Acetylthiophene-2-carboxylic acid. National Center for Biotechnology Information.
- ChemSynthesis. 5-methylsulfanyl-thiophene-2-carboxylic acid ethyl ester.
- PubMed. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 272(1), 1983, pp. 149-156.
- SIELC Technologies. Thiophene-2-carboxylic acid hydrazide.
- Agilent. Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection.
- NIST. Thiophene-2-carboxylic acid ethyl ester. National Institute of Standards and Technology.
- PubChem. Thiophene-3-carboxylic acid. National Center for Biotechnology Information.
- Hebei Zhiluan Technology Co., Ltd. 5-Acetylthiophene-2-carboxylic acid cas 4066-41-5.
- PubChemLite. This compound (C7H8O2S).
- Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(11), pp. 53-60.
- PubChem. 2-Thiophenecarboxylic acid. National Center for Biotechnology Information.
- MDPI. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Molecules, 29(3), 2024, p. 5.
- IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(5), 2014, pp. 50-60.
- MDPI. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Molecules, 27(19), 2022, p. 6608.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. TETRAHEDRON CHEMISTRY CLASSES.
- Wiley Online Library. Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix. Macromolecular Chemistry and Physics, 223(22), 2022, p. 2200250.
- Chem-Impex. 2-Thiophenecarboxylic acid.
- Chemchart. THIOPHENE-2-CARBOXYLIC ACID (527-72-0).
- MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2018(2), 2018, p. M989.
Sources
- 1. 5-ETHYL-THIOPHENE-2-CARBOXYLIC ACID | 23229-72-3 [amp.chemicalbook.com]
- 2. 5-ETHYL-THIOPHENE-2-CARBOXYLIC ACID | 23229-72-3 [chemicalbook.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. PubChemLite - this compound (C7H8O2S) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Thiophene-3-carboxylic acid | C5H4O2S | CID 6918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thiophene-2-carboxylic acid hydrazide | SIELC Technologies [sielc.com]
- 15. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
High-performance liquid chromatography (HPLC) method for "5-Ethylthiophene-2-carboxylic acid"
An In-Depth Guide to the Quantitative Analysis of 5-Ethylthiophene-2-carboxylic acid by High-Performance Liquid Chromatography
Abstract
This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. Thiophene derivatives are crucial building blocks in the development of pharmaceuticals and advanced materials, making their accurate quantification essential for quality control and research.[1][2][3] The described method utilizes a standard C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water, coupled with UV detection. The protocol herein is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step procedure but also a detailed scientific rationale for the methodological choices, a comprehensive validation protocol according to ICH guidelines, and a practical troubleshooting guide.
Scientific Rationale and Method Development Strategy
The successful development of a reliable HPLC method is predicated on a fundamental understanding of the analyte's physicochemical properties. For this compound (MW: 156.20 g/mol ), the key characteristics influencing the chromatographic strategy are its acidic nature and its UV-absorbing thiophene core.[4]
-
Control of Ionization: The analyte possesses a carboxylic acid functional group with a predicted pKa of approximately 3.69.[4] In reversed-phase chromatography, consistent and reproducible retention is best achieved when the analyte is in a single, uncharged state. At a mobile phase pH above the pKa, the molecule will be deprotonated into its anionic carboxylate form, leading to poor retention on a non-polar C18 column and potential peak tailing. To circumvent this, the mobile phase must be acidified to a pH at least 1.5-2 units below the pKa. By incorporating an acidifier like phosphoric acid to maintain a pH of ~2.5, we ensure the carboxylic acid group remains fully protonated (neutral), promoting optimal interaction with the stationary phase and resulting in sharp, symmetrical peaks.[5][6][7]
-
Stationary Phase Selection: A C18 (ODS - octadecylsilane) column is the quintessential choice for reversed-phase separation of small, moderately polar aromatic compounds.[1] The hydrophobic C18 chains provide an excellent mechanism for retaining the non-polar thiophene ring and ethyl group of the analyte, while the acidified aqueous-organic mobile phase allows for fine-tuned elution.
-
Mobile Phase and Elution Mode: Acetonitrile (ACN) is selected as the organic modifier due to its low viscosity, which results in lower backpressure, and its favorable UV transparency at lower wavelengths. An isocratic elution (constant mobile phase composition) is preferred for its simplicity and robustness, which is ideal for quality control applications analyzing a single target compound. The ratio of ACN to acidified water is optimized to achieve a suitable retention time, typically between 3 and 10 minutes, ensuring adequate separation from the solvent front without unnecessarily long run times.
-
Detection: The thiophene ring acts as a chromophore, allowing for direct detection using a UV-Vis spectrophotometer. While a related compound has been detected at 254 nm, the optimal wavelength (λmax) should be experimentally determined by scanning the UV spectrum of the analyte peak using a Photodiode Array (PDA) or Diode Array (DAD) detector to maximize sensitivity.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-ETHYL-THIOPHENE-2-CARBOXYLIC ACID | 23229-72-3 [amp.chemicalbook.com]
- 5. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Gas chromatography-mass spectrometry (GC-MS) analysis of "5-Ethylthiophene-2-carboxylic acid"
An Application Guide for the Quantitative and Qualitative Analysis of 5-Ethylthiophene-2-carboxylic acid by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a comprehensive and robust protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent low volatility and high polarity of carboxylic acids, direct analysis by GC is not feasible.[1][2][3] This guide details a complete workflow, including liquid-liquid extraction (LLE) for sample purification and a crucial derivatization step to convert the analyte into a volatile trimethylsilyl (TMS) ester, making it amenable to GC-MS analysis.[1][4][5] The methodologies presented herein are designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible analytical procedure for this and structurally similar compounds.
Introduction and Scientific Principle
This compound (C₇H₈O₂S, M.W. 156.20 g/mol ) is a thiophene derivative containing a carboxylic acid functional group.[6] The analysis of such compounds is critical in various fields, including medicinal chemistry, environmental analysis, and metabolomics. Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7] However, the carboxylic acid moiety on the target analyte contains an active hydrogen, leading to high polarity, strong intermolecular hydrogen bonding, and consequently, low volatility and poor thermal stability.[3] These characteristics prevent its direct passage through a GC system.[2]
To overcome this analytical challenge, a chemical modification step known as derivatization is mandatory.[8] This protocol employs silylation, one of the most common and effective derivatization techniques for compounds with active hydrogens.[1][5] The analyte is reacted with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the acidic proton of the carboxylic acid group with a non-polar trimethylsilyl (TMS) group.[5]
The causality behind this choice is twofold:
-
Increased Volatility: The resulting TMS ester is significantly less polar and more volatile, allowing it to be vaporized in the GC inlet without decomposition.[5][8]
-
Improved Chromatography: The derivatized compound exhibits better peak shape and reduced tailing on common non-polar GC columns, leading to improved separation and sensitivity.
The overall analytical workflow involves extracting the analyte from the sample matrix, drying it completely, performing the derivatization reaction, and finally, analyzing the product by GC-MS.
Materials and Reagents
Apparatus
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Autosampler vials (2 mL, glass) with inserts and caps[2]
-
Centrifuge
-
Nitrogen evaporation system or vacuum desiccator
-
Heating block or thermal shaker
-
Vortex mixer
-
Pipettes and general laboratory glassware
Chemicals and Consumables
-
This compound standard (CAS: 23229-72-3)[9]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[5]
-
Pyridine (Anhydrous)
-
Ethyl Acetate (Chromatography Grade)[10]
-
Hexane (Chromatography Grade)[7]
-
Hydrochloric Acid (HCl)
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate
-
Internal Standard (IS): A suitable stable isotope-labeled carboxylic acid or a structurally similar compound not present in the sample (e.g., Heptadecanoic acid). The use of an IS is critical to account for variations during sample preparation and injection.[4]
Experimental Protocols
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is designed to extract the analyte from an aqueous matrix (e.g., urine, culture media).
-
Sample Collection: Pipette 1 mL of the aqueous sample into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of the chosen internal standard to the sample. This step is fundamental for accurate quantification.[4]
-
Acidification: Adjust the sample pH to <2 by adding 100 µL of 6M HCl. This ensures the carboxylic acid is in its protonated, less water-soluble form, maximizing extraction efficiency into the organic solvent.[10]
-
Salting Out: Add approximately 0.5 g of NaCl to the tube and vortex to dissolve. This increases the ionic strength of the aqueous phase, further driving the analyte into the organic layer.[10]
-
Extraction: Add 4 mL of ethyl acetate to the tube. Cap securely and vortex vigorously for 5 minutes.[10]
-
Phase Separation: Centrifuge the tube at 2000 x g for 5 minutes to achieve a clean separation between the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water. The presence of water will interfere with the subsequent derivatization step.[5]
-
Evaporation: Transfer the dried extract to a clean vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen or in a vacuum desiccator.[10] The dried residue is now ready for derivatization.
Protocol 2: Silylation Derivatization
This procedure converts the extracted analyte into its volatile TMS ester.
-
Reagent Preparation: Prepare the derivatization reagent by mixing MSTFA and anhydrous pyridine in a 4:1 v/v ratio. Pyridine acts as a catalyst and acid scavenger.
-
Reaction: Add 100 µL of the MSTFA/Pyridine reagent to the dried sample residue from Protocol 1.
-
Incubation: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or thermal shaker to ensure the reaction goes to completion.[10]
-
Cooling: Allow the vial to cool to room temperature.
-
Final Preparation: The sample is now derivatized and ready for GC-MS analysis. If necessary, the sample can be diluted with hexane before injection. Transfer the final solution to a 2 mL autosampler vial.[7]
GC-MS Instrumental Analysis
The following parameters provide a validated starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Justification |
| Gas Chromatograph (GC) Parameters | ||
| Injection Mode | Splitless (1 µL injection volume) | Maximizes analyte transfer to the column for trace-level detection.[2] |
| Injector Temperature | 250°C | Ensures rapid and complete vaporization of the derivatized analyte.[10] |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Standard flow rate for typical capillary columns. |
| GC Column | HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, non-polar 5% phenyl-methylpolysiloxane column suitable for a wide range of derivatized compounds.[11] |
| Oven Program | Initial: 100°C, hold for 1 min | Allows for focusing of the analytes at the head of the column. |
| Ramp 1: 6°C/min to 200°C | Separates the target analyte from solvent and other early-eluting compounds. | |
| Ramp 2: 20°C/min to 280°C, hold for 5 min | Elutes higher boiling point compounds and cleans the column.[10] | |
| Mass Spectrometer (MS) Parameters | ||
| Ionization Mode | Electron Impact (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | The industry standard energy that creates extensive, library-searchable fragmentation.[10] |
| Ion Source Temp. | 230°C | A standard temperature to maintain cleanliness and prevent condensation. |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte as it transfers from the GC to the MS.[10] |
| Scan Mode | Full Scan | Used for qualitative identification and spectral confirmation. |
| Mass Range | 50 - 550 amu | Covers the expected molecular ion and fragment ions of the derivatized analyte and internal standard.[4] |
Data Analysis and Expected Results
-
Analyte Identification: The TMS derivative of this compound will be identified by its characteristic retention time and its mass spectrum.
-
Expected Mass Spectrum: The underivatized molecular weight is 156.2 g/mol .[6] Silylation replaces one proton (1 g/mol ) with a TMS group (73 g/mol ), resulting in a derivatized molecular weight of approximately 228 g/mol . The EI mass spectrum is expected to show:
-
A molecular ion peak ([M]⁺) at m/z 228 .
-
A prominent fragment ion ([M-15]⁺) at m/z 213 , corresponding to the loss of a methyl group from the TMS moiety. This is often the base peak for TMS esters.
-
Other characteristic fragment ions related to the thiophene ring structure.
-
Analytical Workflow Visualization
The following diagram illustrates the complete analytical process from sample receipt to final data reporting.
Caption: GC-MS analytical workflow for this compound.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analysis of this compound by GC-MS. The critical steps of liquid-liquid extraction and silylation derivatization are explained, enabling researchers to overcome the challenges associated with analyzing polar carboxylic acids via gas chromatography. The provided instrumental parameters serve as a robust starting point for method development, ensuring reliable and reproducible results for both qualitative and quantitative applications.
References
- MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
- Lee, S. H., et al. (2011). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. Annals of Laboratory Medicine, 31(4), 283-288.
- Chemistry LibreTexts. (2023). Derivatization.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
- Mmereki, Z. T., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 95(19), 7648–7655.
- Bibel, M. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
- Chemistry For Everyone. (2024). What Is Derivatization In GC-MS?. YouTube.
- Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
- Szőke, É., et al. (2007). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. Chromatographia, 66(S1), 141-146.
- El-Sayed, M., et al. (2022). LC-ESI-MS and GC-MS Profiling, Chemical Composition, and Cytotoxic Activity of Endophytic Fungus Pleosporales sp. Derived from Artemisia annua. Molecules, 27(21), 7311.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uoguelph.ca [uoguelph.ca]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. metbio.net [metbio.net]
- 5. youtube.com [youtube.com]
- 6. 5-ethyl-thiophene-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. youtube.com [youtube.com]
- 9. 5-ETHYL-THIOPHENE-2-CARBOXYLIC ACID | 23229-72-3 [chemicalbook.com]
- 10. scispace.com [scispace.com]
- 11. LC-ESI-MS and GC-MS Profiling, Chemical Composition, and Cytotoxic Activity of Endophytic Fungus Pleosporales sp. Derived from Artemisia annua [mdpi.com]
Introduction: The Strategic Value of 5-Ethylthiophene-2-carboxylic Acid in Heterocyclic Chemistry
An Application Guide for the Synthesis of Novel Heterocycles from 5-Ethylthiophene-2-carboxylic Acid
Thiophene and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The inherent structural features of the thiophene ring, such as its aromaticity and the presence of a sulfur heteroatom, allow for favorable interactions with biological targets.[4] Within this privileged class of compounds, this compound emerges as a particularly valuable and versatile precursor for the synthesis of novel, complex heterocycles.
This guide provides an in-depth exploration of this compound as a strategic starting material. We will detail robust protocols for leveraging its primary reactive handle—the carboxylic acid group—for the construction of amides and subsequent cyclization to form fused ring systems. Furthermore, we will explore advanced strategies for functionalizing the thiophene ring itself, thereby opening avenues to a diverse array of molecular architectures for drug discovery and materials science.
Section 1: Core Reactivity - Amide Bond Formation
The carboxylic acid moiety is the most accessible functional group for elaboration. Its conversion to an amide is a cornerstone transformation, yielding compounds that are not only potential pharmacophores themselves but also critical intermediates for subsequent cyclization reactions.[5][6]
Application Note 1.1: Synthesis of 5-Ethylthiophene-2-carboxamides
The formation of an amide bond from this compound requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine.[5] The choice of coupling reagent is critical and depends on the nature of the amine (steric hindrance, nucleophilicity) and the desired reaction conditions.
Below is a general workflow for this crucial synthetic step.
Caption: General workflow for amide bond formation.
Protocol 1.1.1: Standard Amide Coupling via EDC/HOBt
This protocol is suitable for a wide range of primary and secondary amines and is favored for its mild conditions and the water-soluble nature of the urea byproduct derived from 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.1 eq)
-
EDC (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (catalytic, ~0.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting acid in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.
-
Activation: Add HOBt (0.1 eq) followed by EDC (1.2 eq) to the solution. Stir at room temperature for 20-30 minutes. Causality Note: This pre-activation step forms a highly reactive HOBt-ester, which is less prone to racemization and side reactions than the initial O-acylisourea intermediate.[6]
-
Amine Addition: In a separate flask, dissolve the amine (1.1 eq) in a small amount of the reaction solvent. Add this solution, followed by DIPEA (2.0 eq), to the activated acid mixture. Causality Note: DIPEA is a non-nucleophilic base used to scavenge the HCl byproduct of the reaction and to deprotonate the amine salt if necessary.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient).
| Coupling Reagent System | Key Advantages | Common Side Reactions | Reported Yield Range (%) |
| EDC/HOBt | Water-soluble byproduct, mild conditions | Potential for racemization (minimized by HOBt) | 60-95%[5] |
| HATU/DIPEA | Fast reaction times, high yields, good for hindered substrates | Expensive, byproduct removal can be difficult | 75-98%[6] |
| Acyl Chloride/Pyridine | Highly reactive, inexpensive | Harsh conditions (requires thionyl chloride), not suitable for sensitive substrates | 50-90% |
Section 2: Synthesis of Fused Heterocycles
With 5-ethylthiophene-2-carboxamides in hand, or by direct reaction of the carboxylic acid, a variety of fused heterocyclic systems can be constructed. These reactions typically involve an intramolecular or intermolecular condensation followed by cyclization.
Application Note 2.1: Construction of Thieno[2,3-d]pyridazinones
Pyridazinone moieties are prevalent in pharmacologically active compounds, exhibiting activities such as antihypertensive and anticonvulsant effects.[7][8] The reaction of a carboxylic acid with hydrazine provides a direct route to this important heterocyclic core.
Caption: Reaction pathway for Thienopyridazinone synthesis.
Protocol 2.1.1: Synthesis of 4-Ethyl-7H-thieno[2,3-d]pyridazin-4-one
This protocol describes the direct condensation of this compound with hydrazine hydrate.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (80% solution in water, 1.5 eq)
-
Ethanol or Acetic Acid
-
Standard reflux apparatus
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in ethanol (or acetic acid, which can catalyze the reaction).
-
Reagent Addition: Add hydrazine hydrate (1.5 eq) to the suspension. The mixture may become clear as the initial salt forms.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed. Causality Note: The initial step is the formation of an acylhydrazide intermediate. The elevated temperature then drives the intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the thiophene ring's implicit carbonyl (in its tautomeric form after initial attack), followed by dehydration to yield the aromatic pyridazinone ring.[9]
-
Isolation:
-
Cool the reaction mixture to room temperature. A solid product may precipitate.
-
If no precipitate forms, slowly pour the mixture into ice-cold water to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
-
Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol. If necessary, the product can be recrystallized from a suitable solvent like ethanol or an ethanol/DMF mixture to afford the pure thienopyridazinone.[7]
Section 3: Advanced Applications - Ring Functionalization
To expand the chemical diversity of synthesized heterocycles, the thiophene ring itself can be functionalized. A powerful strategy involves halogenation of the ring followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.
Application Note 3.1: Suzuki Cross-Coupling for C-C Bond Formation
The Suzuki reaction is a robust method for creating carbon-carbon bonds between an organohalide and an organoboron compound.[10] By first introducing a bromine atom at the C4 position of the thiophene ring, we can then introduce a wide variety of aryl or heteroaryl substituents.
Protocol 3.1.1: Two-Step Synthesis of 4-Aryl-5-ethylthiophene-2-carboxylic Acids
This protocol is a two-step procedure involving bromination and subsequent Suzuki coupling. The carboxylic acid may need to be protected as an ester for the first step.
Step A: Bromination of the Thiophene Ring
-
Protection (Optional but Recommended): Convert this compound to its methyl or ethyl ester using standard procedures (e.g., Fischer esterification) to prevent side reactions with the brominating agent.
-
Bromination: Dissolve the ester (1.0 eq) in a suitable solvent like acetic acid or a chlorinated solvent. Cool the solution in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Perform an aqueous work-up and purify by column chromatography to isolate the 4-bromo-5-ethylthiophene-2-carboxylate.
Step B: Suzuki Cross-Coupling
Materials:
-
4-Bromo-5-ethylthiophene-2-carboxylate (from Step A, 1.0 eq)
-
Arylboronic acid of choice (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Aqueous Na₂CO₃ solution (2 M, 2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
Setup: To a flask, add the bromo-thiophene intermediate (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture, followed by the aqueous Na₂CO₃ solution. Causality Note: The aqueous base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.[10]
-
Reaction: Heat the mixture to 90-100 °C and stir for 6-12 hours under the inert atmosphere.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
-
Deprotection: If the ester was used, hydrolyze the purified product back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) to yield the final 4-aryl-5-ethylthiophene-2-carboxylic acid.
| Reaction | Reagents | Purpose | Expected Yield |
| Bromination | NBS, Acetic Acid | Regioselective installation of a bromine handle at C4 | 70-85% |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | C-C bond formation to introduce aryl diversity | 65-90%[10] |
Conclusion
This compound is a potent and versatile building block for the synthesis of diverse heterocyclic structures. Its carboxylic acid functionality serves as a reliable anchor point for constructing amides and for direct cyclization into fused systems like thienopyridazinones. Furthermore, the thiophene ring's susceptibility to functionalization, particularly through strategies like halogenation followed by cross-coupling, unlocks access to a vast chemical space. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore and develop novel thiophene-based compounds for applications in drug discovery and beyond.
References
- Synthesis of Some New Mercapto-pyridazine, Mercaptopyridazino[1,6-a]quinazoline and Thiophene Derivatives.
- Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.
- Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. [Link]
- Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7), 2,2′‐thenil (8) and thiophene‐2‐carboxamide (9).
- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
- Versatile thiophene 2-carboxamide derivatives.
- Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids. Indian Journal of Chemistry. [Link]
- Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Journal of Chemical, Biological and Physical Sciences. [Link]
- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv
- Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure. [Link]
- Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
- Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)
- Thiophene-2-carboxamide derivatives of anthraquinone: A new potent antitumor chemotype. European Journal of Medicinal Chemistry. [Link]
- Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules. [Link]
- Synthesis of pyridazines. Organic Chemistry Portal. [Link]
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv
- Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
- Thiophene-Based Compounds with Potential Anti-Inflamm
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg. [Link]
- Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
- Common thiophene derivatives and their application in pharmaceutical chemistry.
- This compound (C7H8O2S). PubChem. [Link]
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal. [Link]
- Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Semantic Scholar. [Link]
- Thiophene-2-carboxylic acid. Wikipedia. [Link]
Sources
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis with Nitriles: Synthesis of Some New Mercapto-pyridazine, Mercaptopyridazino[1,6-a]quinazoline and Thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositorium.uminho.pt [repositorium.uminho.pt]
- 10. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Side-product formation in the synthesis of "5-Ethylthiophene-2-carboxylic acid"
Welcome to the Technical Support Center for the synthesis of 5-Ethylthiophene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of this important chemical intermediate. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you overcome common challenges and optimize your synthetic protocols.
I. Synthetic Strategies and Key Considerations
The synthesis of this compound typically involves a multi-step process. The choice of synthetic route can significantly impact yield, purity, and the profile of side-products. Below, we discuss the most common strategies and their associated challenges.
Common Synthetic Pathways
Two primary retrosynthetic approaches are generally considered for the synthesis of this compound:
-
Carboxylation of 2-Ethylthiophene: This is a direct approach where a carboxyl group is introduced at the C5 position of the 2-ethylthiophene starting material.
-
Formylation of 2-Ethylthiophene followed by Oxidation: This two-step route involves the initial introduction of a formyl group to produce 5-ethylthiophene-2-carboxaldehyde, which is subsequently oxidized to the desired carboxylic acid.
Each of these pathways has its own set of advantages and potential pitfalls, particularly concerning side-product formation.
II. Troubleshooting Guide: Side-Product Formation
This section addresses specific issues related to the formation of impurities during the synthesis of this compound.
Issue 1: Formation of Isomeric Byproducts during Carboxylation
Question: During the carboxylation of 2-ethylthiophene, I am observing the formation of an isomeric carboxylic acid. How can I improve the regioselectivity of this reaction?
Answer: The regioselectivity of electrophilic substitution on the thiophene ring is a critical factor. The electronic properties of the thiophene ring favor substitution at the α-positions (C2 and C5) due to the greater stabilization of the carbocation intermediate.[1][2][3] When starting with 2-ethylthiophene, the C5 position is the most activated site for electrophilic attack. However, under certain conditions, substitution at other positions can occur.
Root Causes and Solutions:
-
Reaction Conditions: Harsh reaction conditions can lead to a decrease in regioselectivity.
-
Friedel-Crafts Acylation/Carboxylation: In Friedel-Crafts type reactions, the choice of Lewis acid and reaction temperature is crucial.[4][5] Overly strong Lewis acids or high temperatures can lead to isomerization of the starting material or the product.
-
Recommendation: Employ milder Lewis acids (e.g., ZnCl₂, SnCl₄) and maintain a low reaction temperature. A gradual increase in temperature might be necessary to drive the reaction to completion, but this should be carefully monitored.
-
-
Direct Carboxylation with CO₂: While direct carboxylation of thiophene with CO₂ is possible, it often requires high temperatures and pressures, which can lead to side reactions.[6]
-
Recommendation: The use of a carboxylate-assisted method in a solvent-free carbonate medium has been shown to improve selectivity under milder conditions.[6]
-
-
-
Steric Hindrance: While the ethyl group at the C2 position directs substitution to the C5 position, the choice of the carboxylating agent can influence the outcome. A bulky electrophile might face steric hindrance, potentially leading to substitution at less favored positions.
Issue 2: Over-oxidation and Ring Opening during Oxidation of 5-Ethylthiophene-2-carboxaldehyde
Question: When oxidizing 5-ethylthiophene-2-carboxaldehyde to the carboxylic acid, I am experiencing low yields and the formation of colored impurities, suggesting degradation of the thiophene ring. What are the likely causes and how can I prevent this?
Answer: The thiophene ring is susceptible to oxidation, especially under harsh conditions. The sulfur atom can be oxidized to a sulfoxide or sulfone, which can lead to ring-opening and polymerization, resulting in the formation of colored byproducts.[7][8][9]
Root Causes and Solutions:
-
Choice of Oxidizing Agent: Strong, non-selective oxidizing agents can attack the thiophene ring.
-
Recommendation: Utilize mild and selective oxidizing agents. A common and effective method is the Tollens' reaction (using silver nitrate in an ammoniacal solution) or oxidation with sodium hypochlorite.[10] A similar synthesis for 5-hexylthiophene-2-carboxylic acid using silver nitrate and sodium hydroxide in ethanol/water has been reported with good yields.[10]
-
-
Reaction Temperature: Elevated temperatures can promote over-oxidation and decomposition.
-
Recommendation: Perform the oxidation at or below room temperature. If the reaction is sluggish, a slight and carefully controlled increase in temperature may be beneficial.
-
-
pH Control: The stability of the thiophene ring can be pH-dependent during oxidation.
-
Recommendation: Maintain the pH of the reaction mixture within the optimal range for the chosen oxidizing agent. For instance, in hypochlorite oxidations, maintaining a basic pH is crucial.
-
Issue 3: Incomplete Reaction and Starting Material Contamination
Question: My final product is contaminated with unreacted 2-ethylthiophene or 5-ethylthiophene-2-carboxaldehyde. How can I drive the reaction to completion?
Answer: Incomplete conversion is a common issue that can often be resolved by optimizing reaction parameters.
Root Causes and Solutions:
-
Stoichiometry of Reagents: An insufficient amount of the carboxylating or oxidizing agent will naturally lead to incomplete conversion.
-
Recommendation: Use a slight excess (1.1 to 1.5 equivalents) of the limiting reagent to ensure the reaction proceeds to completion.
-
-
Reaction Time and Temperature: The reaction may not have been allowed to run for a sufficient duration or at an adequate temperature.
-
Recommendation: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). Extend the reaction time or slightly increase the temperature if the reaction has stalled.
-
-
Purity of Starting Materials: Impurities in the starting materials can inhibit the reaction.
-
Recommendation: Ensure the purity of 2-ethylthiophene and any other reagents before starting the synthesis.
-
Issue 4: Formation of Dicarboxylic Acid Byproducts
Question: I am observing the formation of a dicarboxylic acid derivative as a side-product. How can this be avoided?
Answer: The formation of thiophene-2,5-dicarboxylic acid derivatives can occur if the reaction conditions are too forcing, leading to carboxylation at both the C2 and C5 positions.[6]
Root Causes and Solutions:
-
Excess of Carboxylating Agent: A large excess of the carboxylating agent can promote a second carboxylation.
-
Recommendation: Carefully control the stoichiometry of the carboxylating agent. A slight excess is often sufficient.
-
-
Reaction Conditions: As with other side reactions, high temperatures and overly active catalysts can lead to di-substitution.
-
Recommendation: Employ milder reaction conditions as discussed in Issue 1.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the synthesis of this compound on a laboratory scale?
A1: A robust and commonly employed method involves a two-step sequence:
-
Vilsmeier-Haack Formylation: React 2-ethylthiophene with a Vilsmeier reagent (generated in situ from a formamide like DMF and phosphorus oxychloride) to produce 5-ethylthiophene-2-carboxaldehyde.[11][12] This reaction is generally highly regioselective for the 2-position of thiophenes.[13]
-
Oxidation: The resulting aldehyde is then oxidized to the carboxylic acid using a mild oxidizing agent, such as silver oxide or sodium hypochlorite.[10][14]
This two-step approach often provides a cleaner product with higher overall yields compared to direct carboxylation methods, which can be more challenging to control.
Q2: How can I effectively purify the final product, this compound?
A2: The purification strategy will depend on the nature of the impurities.
-
Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system can be found through small-scale solubility tests. A mixture of ethanol and water is a good starting point.[10]
-
Acid-Base Extraction: If the primary impurities are neutral organic compounds (e.g., unreacted starting material), an acid-base extraction can be very effective. Dissolve the crude product in an aqueous base (e.g., sodium bicarbonate or sodium hydroxide), wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure carboxylic acid.
-
Column Chromatography: If recrystallization and extraction are insufficient to remove persistent impurities, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a hexane/ethyl acetate gradient, is typically used.
Q3: Are there any specific safety precautions I should be aware of during this synthesis?
A3: Yes, several safety precautions should be taken:
-
Thiophene and its derivatives can be odorous and potentially toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃) , used in the Vilsmeier-Haack reaction, is highly corrosive and reacts violently with water. It should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Grignard reagents , if used for carboxylation, are highly reactive and flammable. They must be handled under anhydrous conditions and away from sources of ignition.[15][16][17]
-
Oxidizing agents should be handled with care, as they can be corrosive and may react exothermically.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
IV. Experimental Protocols & Data
Protocol 1: Vilsmeier-Haack Formylation of 2-Ethylthiophene
This protocol describes the synthesis of the intermediate, 5-ethylthiophene-2-carboxaldehyde.
Materials:
-
2-Ethylthiophene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (or another suitable solvent)
-
Aqueous sodium hydroxide solution
-
Water
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, dissolve 2-ethylthiophene in 1,2-dichloroethane.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride to N,N-dimethylformamide (pre-cooled) to form the Vilsmeier reagent.
-
Add the Vilsmeier reagent dropwise to the solution of 2-ethylthiophene, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60 °C) for a few hours, monitoring the reaction by TLC or GC.[18]
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with an aqueous sodium hydroxide solution.
-
Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-ethylthiophene-2-carboxaldehyde.
Protocol 2: Oxidation of 5-Ethylthiophene-2-carboxaldehyde
This protocol describes the conversion of the aldehyde to the final carboxylic acid.
Materials:
-
5-Ethylthiophene-2-carboxaldehyde
-
Silver nitrate (AgNO₃)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a flask, dissolve 5-ethylthiophene-2-carboxaldehyde in ethanol.
-
In a separate beaker, prepare a solution of silver nitrate in water.
-
Add the silver nitrate solution to the aldehyde solution.
-
Prepare a solution of sodium hydroxide in water and add it dropwise to the reaction mixture at room temperature.[10]
-
Stir the mixture for a couple of hours. A silver mirror or a black precipitate of silver oxide will form.
-
Filter the reaction mixture to remove the solid silver byproducts.
-
Acidify the filtrate with hydrochloric acid to precipitate the this compound.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.[10]
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₇H₈O₂S | 156.20 | Solid |
| 2-Ethylthiophene | C₆H₈S | 112.20 | Liquid |
| 5-Ethylthiophene-2-carboxaldehyde | C₇H₈OS | 140.20 | Liquid |
Data obtained from Sigma-Aldrich and PubChem.[19]
V. Visualizations
Reaction Pathway: Two-Step Synthesis
Caption: Troubleshooting logic for addressing side-product formation.
VI. References
-
PrepChem. Synthesis of Step iv) Production of 5-hexylthiophene-2-carboxylic acid. Available from: [Link]
-
PubMed. Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Available from: [Link]
-
Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. Available from: [Link]
-
MDPI. Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. Available from: [Link]
-
Physics @ Manasagangotri. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Available from: [Link]
-
ChemRxiv. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Available from: [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]
-
Wikipedia. Thiophene-2-carboxylic acid. Available from: [Link]
-
Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available from: [Link]
-
PMC - NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Google Patents. CA2108737A1 - Process for production of 2-thiophene aldehydes. Available from:
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
ResearchGate. Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties | Request PDF. Available from: [Link]
-
The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Available from: [Link]
-
Reddit. Vilsmeier-Haack : r/OrganicChemistry. Available from: [Link]
-
Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Available from: [Link]
-
Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Available from: [Link]
-
PubChem. N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide | C11H11NOS2 | CID. Available from: [Link]
-
ResearchGate. Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof | Request PDF. Available from: [Link]
-
J-Stage. Chem. Pharm. Bull. 59(6): 797-798 (2011). Available from: [Link]
-
Amerigo Scientific. 5-(ethylthio)thiophene-2-carboxylic acid. Available from: [Link]
-
PubChem. 5-Ethyl-2-thiophenecarboxaldehyde | C7H8OS | CID 169830. Available from: [Link]
-
Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. Available from:
-
PMC - NIH. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Available from: [Link]
-
ResearchGate. Oxidation of Thiophene Derivatives with H 2 O 2 in Acetonitrile Catalyzed by [Cp* 2 M 2 O 5 ] (M = Mo, W): A Kinetic Study | Request PDF. Available from: [Link]
-
Innovaciencia. Oxidation reactions of cyclopent-2-en-1-yl thiophene derivatives. Available from: [Link]
-
Georgia Institute of Technology. THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID A THESIS Presented to the Facility of the Division of Graduate. Available from: [Link]
-
ResearchGate. (PDF) Oxidation reactions of cyclopent-2-en-1-yl thiophene derivatives. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. revistas.udes.edu.co [revistas.udes.edu.co]
- 10. prepchem.com [prepchem.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 15. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 18. CA2108737A1 - Process for production of 2-thiophene aldehydes - Google Patents [patents.google.com]
- 19. 5-Ethyl-2-thiophenecarboxaldehyde | C7H8OS | CID 169830 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Ethylthiophene-2-carboxylic Acid by Recrystallization
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 5-Ethylthiophene-2-carboxylic acid via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document offers practical, field-tested insights to overcome common challenges and optimize purification outcomes.
Introduction to Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid organic compounds like this compound. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving impurities behind in the solvent.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₇H₈O₂S | [1] |
| Molecular Weight | 156.20 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 118-120 °C |
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format, providing explanations and actionable solutions.
Q1: My compound "oiled out" instead of forming crystals upon cooling. What should I do?
A1: "Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid. This typically happens under a few conditions:
-
High Solute Concentration: The solution is supersaturated to a point where the solute's solubility is exceeded above its melting point.
-
Rapid Cooling: Fast cooling doesn't allow sufficient time for the ordered arrangement of molecules into a crystal lattice.
-
Presence of Impurities: Impurities can depress the melting point of the mixture, leading to the separation of a liquid phase.
Troubleshooting Steps:
-
Re-heat the Solution: Gently warm the mixture until the oil redissolves completely.
-
Add More Solvent: Add a small amount of the hot solvent to decrease the saturation of the solution.
-
Slow Cooling: Allow the flask to cool to room temperature slowly. Insulating the flask with glass wool can help. Avoid placing it directly in an ice bath from a high temperature.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.
-
Seed Crystals: If available, add a tiny crystal of pure this compound to the cooled solution to induce crystallization.
Q2: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?
A2: The absence of crystal formation usually points to two main issues: the solution is not supersaturated, or nucleation has not been initiated.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inner surface of the flask.
-
Seed Crystals: Introduce a seed crystal of the pure compound.
-
-
Increase Concentration: If nucleation techniques fail, it is likely that too much solvent was used.
-
Evaporation: Gently heat the solution to boil off a portion of the solvent. Be cautious not to evaporate too much, which could lead to rapid precipitation of impurities. After reducing the volume, allow the solution to cool slowly again.
-
-
Consider a Different Solvent System: If the compound remains highly soluble even at low temperatures, the chosen solvent is not suitable. A solvent in which the compound has lower solubility at cold temperatures, or a mixed-solvent system, may be necessary.
Q3: The recrystallization yielded very few crystals, resulting in a low recovery. How can I improve the yield?
A3: A low yield is a common problem in recrystallization and can be attributed to several factors:
-
Using too much solvent: This is the most frequent cause, as a significant amount of the product will remain dissolved in the mother liquor even at low temperatures.
-
Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost on the filter paper.
-
Washing with too much cold solvent: Excessive washing of the collected crystals can redissolve some of the product.
Troubleshooting Steps:
-
Minimize Solvent Usage: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated by evaporation and cooled to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Optimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.
-
Pre-heat Filtration Apparatus: To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask with hot solvent.
Q4: The final crystals are colored, even though the starting material was only slightly off-white. What happened?
A4: The presence of color in the final crystals indicates that colored impurities have co-precipitated with your product.
Troubleshooting Steps:
-
Use Activated Charcoal: Activated charcoal can be used to adsorb colored impurities.
-
Procedure: After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Caution: Using too much charcoal can lead to the adsorption of your desired product, reducing the yield.
-
Hot Filtration: It is crucial to perform a hot gravity filtration immediately after adding the charcoal to remove it before the solution cools and your product crystallizes.
-
Q5: The melting point of my recrystallized product is broad and lower than the literature value. Is it still impure?
A5: Yes, a broad melting point range that is lower than the reported value is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2 °C.
Troubleshooting Steps:
-
Second Recrystallization: A second recrystallization of the product may be necessary to remove residual impurities.
-
Solvent Choice: The initial solvent may not have been optimal for rejecting the specific impurities present. Consider performing small-scale solvent screening to find a more suitable solvent or solvent system.
-
Ensure Complete Drying: Residual solvent in the crystals can also depress and broaden the melting point range. Ensure the crystals are thoroughly dried under vacuum.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should exhibit the following properties:
-
High solubility at high temperatures: The compound should be very soluble in the boiling solvent.
-
Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.
-
Impurities' Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point for easy removal from the crystals after filtration.
Solvent Screening Protocol:
A systematic approach to solvent screening is essential. Based on the polar nature of the carboxylic acid group and the aromatic thiophene ring, a range of solvents with varying polarities should be tested. A good starting point, based on the recrystallization of the similar 5-hexylthiophene-2-carboxylic acid, is a mixture of ethanol and water.[2]
dot
Caption: Workflow for selecting a suitable recrystallization solvent.
Q2: What are the likely impurities in my crude this compound?
A2: The impurities will largely depend on the synthetic route used. A common method for the synthesis of thiophene-2-carboxylic acids is the carboxylation of the corresponding thiophene, often via a lithiated intermediate. Another possibility is the oxidation of 5-ethyl-2-acetylthiophene or 5-ethylthiophene-2-carboxaldehyde.
Potential Impurities:
-
Unreacted Starting Materials: Such as 2-ethylthiophene.
-
Intermediates: For example, if the synthesis proceeds through the aldehyde, residual 5-ethylthiophene-2-carboxaldehyde could be present.
-
Byproducts from Side Reactions: Depending on the specific reagents used, side products from over-alkylation, or reactions with the solvent could occur.
Q3: Can I use a mixed-solvent system for recrystallization? How does it work?
A3: Yes, a mixed-solvent system is an excellent option when a single solvent does not provide the desired solubility characteristics. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is insoluble.
General Procedure for a Mixed-Solvent Recrystallization:
-
Dissolve the crude compound in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (this is the point of saturation).
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
Q4: What safety precautions should I take during the recrystallization of this compound?
A4: Standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: Conduct the recrystallization in a well-ventilated fume hood, especially when using flammable or volatile organic solvents.
-
Heating: Use a heating mantle or a steam bath for heating flammable solvents. Avoid open flames.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for this compound and the solvents being used to be aware of all potential hazards.[1]
dot
Caption: Step-by-step experimental workflow for recrystallization.
References
- PrepChem. Synthesis of Step iv) Production of 5-hexylthiophene-2-carboxylic acid.
Sources
Technical Support Center: Suzuki Coupling Reactions with Thiophene-2-Carboxylic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with the unique challenges presented by thiophene-2-carboxylic acid substrates. The inherent properties of this class of compounds—namely the presence of a catalyst-coordinating carboxylic acid and a sulfur-containing heterocycle—can lead to common issues such as low yields, catalyst deactivation, and competing side reactions.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these challenges, ensuring the success of your synthetic campaigns.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Q1: Why is my Suzuki coupling with thiophene-2-carboxylic acid failing or giving low yields?
-
Q2: I'm observing significant amounts of decarboxylated thiophene as a byproduct. What's happening?
-
Q3: My boronic acid is being consumed, but I'm getting thiophene instead of my desired product. What is protodeboronation and how can I prevent it?
-
Q4: Can the carboxylic acid group itself interfere with the reaction?
-
-
Troubleshooting Guides
-
Guide 1: Diagnosing and Overcoming Low Catalyst Activity & Reaction Stalling
-
Guide 2: Mitigating Protodeboronation of the Boronic Acid Partner
-
Guide 3: Addressing Undesired Decarboxylation
-
-
Experimental Protocols & Data
-
Protocol 1: General Starting Conditions for Robust Coupling
-
Table 1: Recommended Reaction Parameters for Thiophene-2-Carboxylic Acid Couplings
-
-
References
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with thiophene-2-carboxylic acid failing or giving low yields?
A1: Low conversion is the most common complaint and typically points to issues with the palladium catalyst's activity. Thiophene derivatives present a dual challenge: the sulfur atom can act as a potent catalyst poison, and the carboxylic acid can interact with the catalyst or the base.
-
Catalyst Poisoning: Sulfur-containing compounds are well-documented poisons for palladium catalysts.[1][2] The sulfur atom has a high affinity for palladium and can coordinate strongly to the metal's active sites, forming stable, inactive complexes and effectively halting the catalytic cycle.[1]
-
Inappropriate Reaction Conditions: The stability of the catalytic system and the rate of the desired reaction versus side reactions are highly dependent on the choice of ligand, base, solvent, and temperature. An unoptimized system can lead to catalyst decomposition or favor undesired pathways.
For a detailed approach to this problem, see Troubleshooting Guide 1 .
Q2: I'm observing significant amounts of decarboxylated thiophene as a byproduct. What's happening?
A2: The presence of decarboxylated byproduct indicates that the carboxylic acid group is being cleaved from the thiophene ring under the reaction conditions. Thiophene-2-carboxylic acid is more susceptible to decarboxylation than its furan and pyrrole counterparts under certain conditions.[3] This is often thermally induced, meaning high reaction temperatures are a likely cause. While some modern Suzuki methodologies intentionally perform decarboxylative or decarbonylative couplings, this is typically an undesired side reaction in a standard Suzuki-Miyaura protocol.[4][5]
To address this, refer to Troubleshooting Guide 3 .
Q3: My boronic acid is being consumed, but I'm getting thiophene instead of my desired product. What is protodeboronation and how can I prevent it?
A3: This is a classic sign of protodeboronation, a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a proton (C-H).[6][7] This side reaction is particularly problematic with electron-rich heteroaryl boronic acids and under certain conditions.
Key Causes:
-
Strong Bases & High pH: The rate of protodeboronation is often accelerated by strong bases (e.g., NaOH, KOH) and high pH (>10).[6][8]
-
High Temperatures: Elevated temperatures increase the rate of both the desired coupling and the undesired protodeboronation.[6]
-
Presence of Water: While some water is necessary for the Suzuki catalytic cycle, excessive amounts can provide the proton source for this side reaction.[6]
For a comprehensive solution, see Troubleshooting Guide 2 .
Q4: Can the carboxylic acid group itself interfere with the reaction?
A4: Yes, the free carboxylic acid can be problematic. The carboxylate anion, formed under basic conditions, can coordinate to the palladium center. This can stabilize certain palladium intermediates, potentially deactivating the catalyst or hindering crucial steps in the catalytic cycle like reductive elimination.[9] Furthermore, the acidic proton requires an additional equivalent of base, and the resulting carboxylate salt can have poor solubility in common organic solvents, creating a heterogeneous mixture that reacts poorly.[9][10] A common and effective strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the coupling reaction, followed by saponification.[9][11]
Troubleshooting Guides
Guide 1: Diagnosing and Overcoming Low Catalyst Activity & Reaction Stalling
Low catalyst activity is often due to poisoning by the thiophene sulfur or inhibition by the carboxylate. The goal is to create a catalytic system that is robust enough to overcome these challenges.
Logical Troubleshooting Workflow
Caption: A decision-tree for troubleshooting low conversion.
Causality and Solutions
-
Issue: Suboptimal Catalyst/Ligand Combination
-
Reasoning: Standard catalysts like Pd(PPh₃)₄ may be inefficient for challenging substrates. The ligand plays a crucial role in stabilizing the palladium center and promoting the key steps of oxidative addition and reductive elimination. For electron-rich thiophenes, a highly active catalyst is needed to ensure the rate of cross-coupling outpaces catalyst deactivation.
-
Solution: Employ modern, highly active catalyst systems. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often superior.[6][12][13] Using air-stable palladium pre-catalysts (e.g., XPhos Pd G3) can also improve reproducibility.
-
-
Issue: Inappropriate Base
-
Reasoning: The base is not just a simple activator; its properties (strength, solubility, coordinating ability) are critical. A strong, soluble base like NaOH can promote side reactions. A base that is too weak may not facilitate transmetalation effectively.
-
Solution: Switch to a milder inorganic base. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[6][14][15] They are effective at promoting the reaction while minimizing side reactions like ester hydrolysis or protodeboronation.
-
-
Issue: Poor Solubility
Guide 2: Mitigating Protodeboronation of the Boronic Acid Partner
When you observe the formation of the arene corresponding to your boronic acid, protodeboronation is the culprit. The strategy is to accelerate the Suzuki coupling relative to this decomposition pathway.
Competing Reaction Pathways
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Causality and Solutions
-
Issue: Conditions Favoring Protonolysis
-
Issue: Inherently Unstable Boronic Acid
-
Reasoning: The free boronic acid form is often the most susceptible to decomposition.[6]
-
Solution: Use a more stable boronic acid surrogate. Boronic acid pinacol esters (BPin) or potassium trifluoroborate salts (BF₃K) are significantly more robust under Suzuki conditions and can be used as direct replacements.[16][17]
-
Guide 3: Addressing Undesired Decarboxylation
The loss of the -COOH group is typically driven by heat. The primary strategy is to enable the reaction to proceed efficiently at a lower temperature.
-
Issue: High Reaction Temperature
-
Reasoning: The C-C bond between the thiophene ring and the carboxyl group can be cleaved at elevated temperatures, particularly above 100-120 °C.
-
Solution:
-
Employ a High-Activity Catalyst: As with other issues, a more active catalyst system (e.g., a Buchwald pre-catalyst) can allow the reaction to proceed to completion at a much lower temperature (e.g., 80 °C), thereby avoiding the thermal threshold for decarboxylation.[12]
-
Use a More Reactive Coupling Partner: If possible, switching from an aryl bromide to a more reactive aryl iodide can often accelerate the oxidative addition step, allowing for lower reaction temperatures and shorter reaction times.[10]
-
-
-
Issue: Direct Decarboxylative Pathway
-
Reasoning: While less common without specific additives, certain conditions can promote a direct decarboxylative coupling.
-
Solution: If lowering the temperature is ineffective, the most robust solution is to protect the carboxylic acid as an ester. This completely removes the possibility of decarboxylation. The ester can be synthesized via a simple Fischer esterification or other standard methods, purified, and then used in the Suzuki coupling.[11][18] A final hydrolysis step will yield the desired product.
-
Experimental Protocols & Data
Protocol 1: General Starting Conditions for Robust Coupling
This protocol provides a robust starting point for coupling thiophene-2-carboxylic acids (or their esters) with aryl boronic acids, designed to minimize common side reactions.
Materials:
-
Thiophene-2-carboxylic acid derivative (1.0 equiv)
-
Aryl boronic acid or ester (1.2-1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)
-
Base: Finely ground K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 5:1 v/v)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the thiophene-2-carboxylic acid, aryl boronic acid, K₃PO₄, and the palladium catalyst/ligand.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane and water solvent mixture via syringe.
-
Seal the vial and place it in a preheated oil bath or heating block set to 80 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and potential byproducts (e.g., decarboxylated or protodeboronated species).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Recommended Reaction Parameters for Thiophene-2-Carboxylic Acid Couplings
| Parameter | Recommendation 1 (Starting Point) | Recommendation 2 (For Difficult Substrates) | Rationale & Notes |
| Pd Source | XPhos Pd G3 / SPhos Pd G3 (1-3 mol%) | Pd₂(dba)₃ (2 mol%) | Pre-catalysts are often more active and reproducible. Pd₂(dba)₃ is a reliable Pd(0) source. |
| Ligand | (Included in pre-catalyst) | XPhos, SPhos, RuPhos (4-6 mol%) | Bulky, electron-rich ligands accelerate reductive elimination and prevent catalyst poisoning.[6][12] |
| Base | K₃PO₄ (3 equiv) | Cs₂CO₃ (2-3 equiv) | Milder, effective bases that minimize protodeboronation and ester hydrolysis.[6][14] Ensure base is finely powdered. |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) | Toluene/H₂O (10:1) or MeTHF/H₂O (10:1) | Dioxane is a good general solvent. Toluene can be useful for less polar substrates.[11][12] |
| Temperature | 70-90 °C | 60-80 °C | Use the lowest temperature that gives a reasonable reaction rate to avoid decarboxylation and protodeboronation.[6] |
| Boron Source | Boronic Acid (1.2 equiv) | Boronic Pinacol Ester (BPin) (1.2 equiv) | BPin esters are more stable and less prone to protodeboronation.[16][19] |
References
- BenchChem. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Reactions in the Presence of Sulfur-Containing Compounds. BenchChem Technical Support.
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- Protodeboron
- The proposed mechanism for protodeboronation of arylboronic acids.
- Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. BenchChem Technical Support.
- Khan, K. M., et al. (2013).
- Shang, R., et al. (2017). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
- Rasool, N., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. YouTube.
- How can I solve my problem with Suzuki coupling?.
- Rasool, N., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid.
- Reddit. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry.
- Can i get some help with a particular Suzuki coupling reaction please?.
- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. BenchChem Technical Support.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for 5-Ethylthiophene-2-carboxylic Acid Derivatization
Welcome to the technical support center for the derivatization of 5-Ethylthiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the chemical modification of this versatile building block. Our focus is on providing practical, field-proven insights to ensure the success of your experiments.
Introduction to Derivatization of this compound
This compound is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Derivatization of its carboxylic acid group is a crucial step to enhance its suitability for various analytical techniques or to facilitate subsequent synthetic transformations.[2] Common derivatization strategies include esterification, amidation, and silylation, which can improve volatility for gas chromatography (GC), enhance ionization for mass spectrometry (MS), or introduce fluorescent tags for high-performance liquid chromatography (HPLC) analysis.[3][4]
This guide will walk you through frequently asked questions and detailed troubleshooting for the most common derivatization reactions, ensuring you can navigate the potential challenges and optimize your reaction conditions for high yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is my derivatization of this compound failing or giving low yields?
There are several potential reasons for low derivatization yields:
-
Inadequate Activation of the Carboxylic Acid: The carboxyl group is not inherently reactive and often requires an activating agent. For esterification or amidation, ensure you are using an appropriate coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC).[5]
-
Presence of Moisture: Many derivatization reagents, especially silylating agents like BSTFA and activating agents like DCC, are sensitive to water.[6] Ensure your starting material, solvent, and glassware are thoroughly dried.
-
Steric Hindrance: The thiophene ring and the ethyl group may pose some steric hindrance. Optimization of reaction time and temperature may be necessary to overcome this.[6]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can significantly impact the yield.
Q2: I am observing multiple unexpected peaks in my chromatogram after derivatization. What could be the cause?
The presence of multiple peaks can be attributed to:
-
Side Reactions: The thiophene ring is susceptible to electrophilic attack. Harsh acidic conditions or highly reactive reagents could lead to side reactions on the ring.
-
Incomplete Reaction: If the derivatization is not complete, you will see a peak for the unreacted carboxylic acid alongside your desired derivative.
-
Impure Starting Material: Ensure the purity of your this compound before starting the reaction.
-
Degradation of the Derivative: Some derivatives can be unstable. For example, esters can hydrolyze back to the carboxylic acid if exposed to moisture.
Q3: How do I choose the right derivatization method for my application?
The choice of derivatization method depends on your downstream application:
-
Gas Chromatography (GC): Silylation to form trimethylsilyl (TMS) esters or esterification to form methyl or ethyl esters are common choices to increase volatility and thermal stability.[4][7]
-
High-Performance Liquid Chromatography (HPLC): Derivatization with fluorescent tags like 9-anthryldiazomethane (ADAM) can significantly enhance detection sensitivity.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Derivatization can be used to improve ionization efficiency. Reagents that introduce a permanent positive charge can be beneficial for analysis in positive ion mode.[8][9]
-
Further Synthetic Steps: Esterification or amidation can be used to protect the carboxylic acid group or to form key intermediates for further reactions.
Troubleshooting Guides for Common Derivatization Reactions
Esterification
Esterification is a common method for derivatizing this compound. Two prevalent methods are Fischer esterification and carbodiimide-mediated esterification.
This method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[10]
Common Problems & Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low Ester Yield | Reaction equilibrium favors starting materials. | Use a large excess of the alcohol (it can often be used as the solvent).[10] Remove water as it is formed, for example, by using a Dean-Stark apparatus. |
| Insufficient catalysis. | Ensure an adequate amount of a strong acid catalyst (e.g., concentrated sulfuric acid or dry hydrogen chloride gas) is used.[11] | |
| Side Reactions on Thiophene Ring | Harsh acidic conditions. | Consider using a milder acid catalyst or a different esterification method if ring degradation is observed. |
Experimental Protocol: Fischer Esterification (Methyl Ester)
-
To a solution of this compound (1 equivalent) in methanol (20-50 equivalents), cautiously add concentrated sulfuric acid (0.1-0.2 equivalents).
-
Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC or GC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.
This method uses a coupling agent like DCC or EDAC and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the ester under milder conditions.[12][13]
Common Problems & Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low Ester Yield | Inactive coupling agent. | Use fresh DCC or EDAC, as they can degrade upon storage. |
| Presence of moisture. | Ensure all reagents and solvents are anhydrous. | |
| Formation of N-acylurea byproduct | Side reaction of the activated intermediate. | The N-acylurea byproduct from DCC is often insoluble in dichloromethane or ethyl acetate and can be removed by filtration. Using EDAC can be advantageous as its urea byproduct is water-soluble and easily removed during aqueous workup.[5] |
Experimental Protocol: Steglich Esterification (Example with Benzyl Alcohol)
-
Dissolve this compound (1 equivalent), benzyl alcohol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography if necessary.
Workflow for Esterification Troubleshooting
Caption: Troubleshooting decision tree for esterification.
Amidation
Amidation involves the reaction of this compound with an amine, typically in the presence of a coupling agent.
Common Problems & Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low Amide Yield | Poor nucleophilicity of the amine. | For weakly nucleophilic amines, consider using a more potent activating agent or higher reaction temperatures. |
| Racemization (if using a chiral amine). | Use coupling agent combinations known to suppress racemization, such as EDAC with 1-hydroxybenzotriazole (HOBt).[9] | |
| Difficulty in removing byproduct | Water-soluble byproducts from coupling agents. | If using EDAC, ensure thorough aqueous washes to remove the water-soluble urea byproduct. |
Experimental Protocol: EDAC-Mediated Amidation
-
Dissolve this compound (1 equivalent) and the desired primary or secondary amine (1.1 equivalents) in a suitable solvent like DMF or DCM.
-
Add EDAC (1.2 equivalents) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Dilute the reaction mixture with an organic solvent and wash with water, dilute acid (e.g., 1M HCl), and saturated sodium bicarbonate solution.
-
Dry the organic layer, concentrate, and purify the amide product as needed.
General Derivatization Workflow
Caption: A generalized workflow for derivatization.
Silylation for GC Analysis
Silylation is the preferred method for preparing volatile derivatives of carboxylic acids for GC analysis.[7]
Common Problems & Solutions:
| Problem | Potential Cause | Recommended Solution |
| Incomplete Silylation | Presence of moisture. | Ensure the sample is completely dry before adding the silylating agent. Co-evaporation with an anhydrous solvent can help. |
| Insufficient reagent. | Use a molar excess of the silylating agent (e.g., a 2:1 molar ratio of BSTFA to active hydrogens).[6] | |
| Peak Tailing in GC | Interaction of unreacted acid with the column. | Ensure complete derivatization by optimizing reaction time and temperature (e.g., heating at 60-70 °C for 30-60 minutes).[7] Consider using a more inert GC column. |
| Derivative Instability | Hydrolysis of the silyl ester. | Analyze the sample as soon as possible after derivatization. Avoid exposure to moisture. |
Experimental Protocol: Silylation with BSTFA
-
Place the dried this compound sample in a 2 mL reaction vial.
-
Add 50 µL of a silylating agent mixture (e.g., BSTFA + 1% TMCS).[7]
-
Add 50 µL of a suitable solvent like pyridine or acetonitrile.[7]
-
Cap the vial tightly and mix thoroughly.
-
Heat the vial at 60-70 °C for 30-60 minutes to ensure the reaction goes to completion.[7]
-
Cool the vial to room temperature before injecting an aliquot into the GC.
Concluding Remarks
The successful derivatization of this compound hinges on a clear understanding of the reaction mechanism, careful selection of reagents, and optimization of reaction conditions. By anticipating potential challenges such as moisture sensitivity, steric hindrance, and side reactions, researchers can proactively address them. This guide provides a foundational framework for troubleshooting and optimizing your derivatization protocols. Always refer to safety data sheets for all reagents and perform reactions in a well-ventilated fume hood.
References
- Troubleshooting peak tailing of carboxylic acids in gas chrom
- The Use of Derivatization Reagents for Gas Chrom
- A Comparative Guide to Derivatization Reagents for Carboxylic Acid Analysis by HPLC - Benchchem.
- Acid to Ester - Common Conditions.
- Derivatization of carboxylic groups prior to their LC analysis – A review - ResearchG
- Acids: Derivatiz
- Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatiz
- Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - UK.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- esterification - alcohols and carboxylic acids - Chemguide.
- Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry | Request PDF - ResearchG
- Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determin
- 5-Acetylthiophene-2-carboxylic acid - Chem-Impex.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 13. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 5-Ethylthiophene-2-carboxylic Acid in Organic Reactions
Welcome to the technical support center for 5-Ethylthiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common solubility issues encountered during organic reactions with this compound. Our focus is on providing practical, field-proven insights to ensure the success of your experiments.
Understanding the Solubility Profile of this compound
This compound is a solid compound with a molecular weight of 156.20 g/mol [1]. Its structure, featuring a carboxylic acid group and an ethyl-substituted thiophene ring, results in a molecule with moderate polarity. The carboxylic acid moiety can participate in hydrogen bonding, rendering it more soluble in polar solvents, while the ethylthiophene backbone introduces lipophilic character.
Predicted Solubility Guidelines
Based on the principles of "like dissolves like" and the known solubility of the parent compound, thiophene-2-carboxylic acid[2], the following table provides a general guideline for the solubility of this compound in common organic solvents.
| Solvent | Polarity | Predicted Solubility | Rationale & Notes |
| Polar Protic Solvents | |||
| Methanol | High | Soluble | The hydroxyl group can hydrogen bond with the carboxylic acid. |
| Ethanol | High | Soluble | Similar to methanol, good for dissolving the carboxylic acid. |
| Water | High | Sparingly Soluble (cold), Soluble (hot) | The ethyl group reduces water solubility compared to the parent compound. Solubility increases significantly with heat and at higher pH. |
| Polar Aprotic Solvents | |||
| Dimethylformamide (DMF) | High | Very Soluble | Excellent solvent for many organic reactions, effectively solvates the carboxylic acid. |
| Dimethyl Sulfoxide (DMSO) | High | Very Soluble | Strong hydrogen bond acceptor, ideal for dissolving carboxylic acids. |
| Tetrahydrofuran (THF) | Medium | Moderately Soluble | A good general-purpose solvent, solubility may be limited at higher concentrations. |
| Acetone | Medium | Moderately Soluble | Can dissolve the compound, but may not be the best choice for all reaction types. |
| Non-Polar Solvents | |||
| Dichloromethane (DCM) | Low | Sparingly Soluble | The polarity may be too low for complete dissolution at room temperature. |
| Toluene | Low | Poorly Soluble | The non-polar nature of toluene is not ideal for solvating the carboxylic acid. |
| Hexanes/Heptane | Very Low | Insoluble | Not a suitable solvent for this compound. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues encountered when working with this compound in a question-and-answer format.
FAQ 1: General Dissolution Issues
Question: I am having difficulty dissolving this compound in my chosen reaction solvent at room temperature. What are my options?
Answer:
Initial insolubility is a common hurdle. Here is a systematic approach to address this:
-
Gentle Heating: For many solvents, particularly polar aprotic ones like DMF and DMSO, gentle heating (e.g., to 40-50 °C) can significantly improve solubility. Always check the thermal stability of your other reagents before heating.
-
Solvent Screening: If heating is not an option or is ineffective, consider a different solvent. Refer to the solubility table above. For many reactions, a switch to DMF or DMSO can resolve solubility issues.
-
Co-Solvent System: Employing a co-solvent can be highly effective. For instance, if your reaction requires a less polar solvent like DCM, adding a small amount of a more polar, miscible solvent like DMF (e.g., a 10:1 DCM:DMF mixture) can be sufficient to dissolve the carboxylic acid without drastically changing the overall reaction polarity.
-
Sonication: Subjecting the mixture to ultrasonication can help break up solid aggregates and enhance the rate of dissolution.
FAQ 2: Challenges in Amide Coupling Reactions
Question: My amide coupling reaction with this compound is sluggish and gives low yields. I suspect solubility is the main issue. How can I improve this?
Answer:
Poor solubility of the starting carboxylic acid is a frequent cause of low yields in amide coupling reactions. Here are several strategies to overcome this, ranging from simple adjustments to derivatization.
Before resorting to more complex methods, ensure your reaction conditions are optimized for a potentially challenging substrate.
-
Solvent Choice: The choice of solvent is critical. For amide couplings, DMF is often the solvent of choice due to its excellent ability to dissolve both the carboxylic acid and the amine, as well as the common coupling reagents.
-
Coupling Reagents: For a potentially less reactive or poorly soluble carboxylic acid, a more potent coupling reagent may be necessary. While standard reagents like EDC/NHS are effective, consider using HATU or HBTU, which often lead to faster reactions and higher yields, especially with challenging substrates[3].
-
Base Selection: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is typically used to neutralize any acid salts and facilitate the reaction. Ensure you are using an adequate amount (typically 2-3 equivalents).
Caption: Decision workflow for addressing solubility issues in amide coupling.
Converting the carboxylic acid to its more soluble carboxylate salt in situ can be a powerful technique.
Protocol for In-situ Salt Formation in Amide Coupling:
-
To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., DMF), add a non-nucleophilic base such as DIPEA (1.1 eq) or triethylamine (TEA).
-
Stir the mixture at room temperature for 10-15 minutes. You should observe the solid dissolving as the carboxylate salt is formed.
-
Once the solution is homogeneous, add your amine (1.0-1.2 eq) followed by the coupling reagent (e.g., HATU, 1.1 eq).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
Causality: The formation of the carboxylate salt disrupts the crystal lattice of the solid carboxylic acid and introduces a charge, which often significantly enhances solubility in polar aprotic solvents.
If direct coupling proves challenging, converting the carboxylic acid to a more reactive and often more soluble intermediate, such as an acid chloride, is a reliable strategy.
Protocol for Amide Coupling via Acid Chloride Formation:
Step 1: Formation of the Acid Chloride
-
In a fume hood, suspend this compound (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene.
-
Add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.
-
Allow the reaction to warm to room temperature and then heat to reflux (typically 40-50 °C for DCM, or higher for toluene) for 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure. It is advisable to co-evaporate with toluene a few times to ensure all residual SOCl₂ is removed. The resulting crude 5-ethylthiophene-2-carbonyl chloride can often be used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent like DCM or THF.
-
Cool the solution to 0 °C and add the amine (1.0-1.2 eq) followed by a non-nucleophilic base like triethylamine or DIPEA (1.5-2.0 eq) to act as an HCl scavenger.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup.
Trustworthiness: This two-step process is a classic and robust method for forming amides, particularly when direct coupling is problematic[3]. The high reactivity of the acid chloride often drives the reaction to completion even with less nucleophilic amines.
FAQ 3: Difficulties in Esterification Reactions
Question: I am attempting a Fischer esterification of this compound with an alcohol, but the reaction is slow and the yield is low. What can I do to improve the outcome?
Answer:
Fischer esterification, being an equilibrium-driven process, can be inefficient, especially with sterically hindered or electronically deactivated substrates[4][5]. Here are some troubleshooting strategies.
The key to a successful Fischer esterification is to shift the equilibrium towards the product side.
-
Use of Excess Alcohol: If practical and cost-effective, using the alcohol as the reaction solvent will provide a large excess, driving the equilibrium forward.
-
Removal of Water: The removal of water as it is formed is a highly effective method. This can be achieved by:
-
Azeotropic Distillation: If using a solvent like toluene, a Dean-Stark apparatus can be used to physically remove the water-toluene azeotrope.
-
Use of a Dehydrating Agent: While not always ideal with strong acid catalysts, molecular sieves can be added to the reaction mixture to sequester water.
-
If Fischer esterification remains problematic, consider alternative methods that are not equilibrium-limited.
Protocol for Steglich Esterification:
This method is particularly useful for acid-sensitive substrates and often provides higher yields than Fischer esterification[6].
-
Dissolve this compound (1.0 eq), the alcohol (1.0-1.2 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq) in an anhydrous aprotic solvent such as DCM or THF.
-
Cool the mixture to 0 °C and add N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct (if using DCC). If using EDC, the urea byproduct is water-soluble and can be removed during the aqueous workup.
-
Perform a standard aqueous workup and purify the product by column chromatography.
Causality: DCC/EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. DMAP acts as an acyl-transfer catalyst, further accelerating the reaction.
Caption: Decision tree for selecting an appropriate esterification method.
References
- Georgia Institute of Technology. (n.d.). THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID A THESIS.
- Reddit. (2022, March 24). amide coupling help. r/Chempros.
- ResearchGate. (2025, August 6). New and Efficient Method for Esterification of Carboxylic Acids with Simple Primary and Secondary Alcohols Using Cerium(IV) Ammonium Nitrate (CAN).
- Royal Society of Chemistry. (2020, August 28). 3.1.16. Synthesis of a γ-Keto-amide Derived from Thiophene Using a Carboxyl Ester as Precursor. In Organic Chemistry: A practical approach.
- ResearchGate. (2025, August 7). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Reddit. (2023, October 5). Coupling reaction sometimes works, sometimes doesn't. r/Chempros.
- Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?. r/Chempros.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Google Patents. (n.d.). US20120220798A1 - Method for carboxylic acid esterification.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 5-Ethyl-2-thiophenecarboxaldehyde.
- Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
- NIST. (n.d.). Thiophene-2-carboxylic acid ethyl ester.
- Chemchart. (n.d.). THIOPHENE-2-CARBOXYLIC ACID (527-72-0).
- Reddit. (2023, March 9). carboxylic acid solubility + TLC. r/chemhelp.
- Chemistry & Chemical Technology. (n.d.). THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS.
Sources
- 1. PubChemLite - this compound (C7H8O2S) [pubchemlite.lcsb.uni.lu]
- 2. GT Digital Repository [repository.gatech.edu]
- 3. growingscience.com [growingscience.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Stability issues of "5-Ethylthiophene-2-carboxylic acid" under different conditions
Welcome to the technical support center for 5-Ethylthiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation. The following information is curated to provide not just procedural steps, but also the scientific reasoning behind them, ensuring robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
General Handling and Storage
Question 1: What are the ideal storage conditions for this compound to ensure its long-term stability?
Answer: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is typically 2-8°C. It is crucial to keep the container tightly sealed to prevent moisture absorption and potential degradation. For long-term storage, flushing the container with an inert gas like argon or nitrogen can further minimize oxidative degradation.
Question 2: I've noticed the solid material has developed a slight discoloration over time. Is it still usable?
Answer: Discoloration, often a yellowish or brownish tint, can be an indicator of degradation. While minor discoloration may not significantly impact the purity for some applications, it is a sign of potential instability. The primary cause is often slow oxidation or exposure to light. Before use, it is highly recommended to assess the purity of the discolored material using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For applications requiring high purity, using a fresh, non-discolored batch is advisable.
Troubleshooting Guide: Stability Under Specific Experimental Conditions
This section addresses common stability challenges encountered during experimental workflows involving this compound.
pH Stability
Question 3: My experimental protocol involves dissolving this compound in an aqueous solution with a basic pH. I'm observing a decrease in the concentration of my compound over time. What could be the cause?
Answer: While thiophene rings are generally stable under acidic conditions, they can be susceptible to degradation under strongly basic conditions, especially at elevated temperatures.[1] The carboxylic acid group will be deprotonated at basic pH to form the carboxylate salt, which is generally more water-soluble. However, the increased electron density on the thiophene ring in the carboxylate form might increase its susceptibility to oxidative degradation if dissolved oxygen is present.
Troubleshooting Protocol: Assessing pH Stability
-
pH Profiling:
-
Prepare buffer solutions at various pH levels (e.g., pH 3, 5, 7, 9, 11).
-
Dissolve a known concentration of this compound in each buffer.
-
Incubate the solutions at a controlled temperature (e.g., ambient and an elevated temperature like 40°C).
-
Monitor the concentration of the parent compound at regular intervals (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC method.
-
-
Inert Atmosphere:
-
Repeat the experiment under an inert atmosphere (e.g., by purging the solutions with nitrogen or argon) to minimize oxidation.
-
A significant difference in stability compared to the experiment in air suggests oxidative degradation.
-
-
Degradant Analysis:
-
Utilize LC-MS to identify any major degradation products formed at different pH values. This can provide insights into the degradation pathway.
-
Question 4: Can I expect any degradation of this compound under acidic conditions?
Answer: Thiophene-2-carboxylic acids are generally stable in acidic solutions. However, under harsh acidic conditions (e.g., concentrated strong acids) and elevated temperatures, the possibility of side reactions exists. One potential reaction, though generally requiring specific catalysts and high temperatures, is decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[2][3][4]
Workflow for Investigating Acid Stability
Workflow for acid stability testing.
Photostability
Question 5: My experiments are conducted under ambient laboratory light. Could this be affecting the stability of this compound?
Answer: Yes, compounds containing a thiophene ring can be susceptible to photodegradation.[2][3][5] Exposure to UV or even high-intensity visible light can lead to the formation of reactive species and subsequent degradation of the molecule. It is a good laboratory practice to protect solutions of thiophene-containing compounds from light, especially during long-term experiments or when quantitative accuracy is critical.
Protective Measures for Handling Light-Sensitive Thiophene Compounds
-
Use Amber Glassware: Always prepare and store solutions of this compound in amber-colored volumetric flasks and vials to minimize exposure to ambient light.
-
Aluminum Foil: For additional protection, especially for highly sensitive experiments or long-term storage, wrap the containers with aluminum foil.[6]
-
Minimize Exposure Time: During experimental procedures, try to minimize the time the solutions are exposed to direct light.
-
Controlled Lighting: In manufacturing or sensitive analytical settings, using yellow or red lighting, which has longer wavelengths and lower energy, can prevent photodegradation.[6][7]
Experimental Protocol: Photostability Testing
-
Sample Preparation: Prepare two sets of solutions of this compound in a relevant solvent system.
-
Exposure:
-
Wrap one set of samples completely in aluminum foil to serve as the dark control.
-
Expose the other set to a controlled light source that mimics ambient or accelerated light conditions (e.g., a photostability chamber with a specified light intensity and wavelength).
-
-
Analysis: At predetermined time points, analyze samples from both sets using a stability-indicating HPLC method.
-
Evaluation: Compare the degradation profiles of the exposed samples to the dark controls. A significant difference indicates photosensitivity.
Thermal Stability
Question 6: At what temperature can I expect this compound to start decomposing?
Troubleshooting Thermal Degradation
| Observation | Potential Cause | Recommended Action |
| Decrease in parent compound concentration with increasing temperature. | Thermal decomposition. | Determine the onset of degradation using Thermogravimetric Analysis (TGA). If possible, lower the reaction temperature. |
| Formation of a new, non-polar product. | Decarboxylation to form 2-ethylthiophene. | Confirm the identity of the product using GC-MS or NMR. If decarboxylation is undesired, consider milder reaction conditions. |
| Darkening or polymerization of the reaction mixture at high temperatures. | Complex thermal decomposition pathways. | Avoid prolonged heating at high temperatures. Use of an inert atmosphere may mitigate some degradation pathways. |
Oxidative Stability
Question 7: I am using hydrogen peroxide in my reaction mixture and I'm losing my starting material, this compound. What is happening?
Answer: The sulfur atom in the thiophene ring is susceptible to oxidation, especially in the presence of strong oxidizing agents like hydrogen peroxide.[10] This can lead to the formation of thiophene-S-oxides and subsequently sulfones. These oxidized species can be unstable and may undergo further reactions, including ring-opening.
Potential Oxidative Degradation Pathway
Potential oxidative degradation pathway.
Troubleshooting Protocol: Oxidative Stability
-
Control Experiment: Run the reaction in the absence of the oxidizing agent to confirm it is the cause of the degradation.
-
Milder Oxidants: If the reaction chemistry allows, consider using a milder oxidizing agent.
-
Temperature Control: Perform the reaction at a lower temperature, as oxidation rates are often temperature-dependent.
-
Antioxidants: If compatible with your reaction, the addition of a small amount of an antioxidant could be explored, although this is less common in synthetic procedures.
-
Analytical Monitoring: Use LC-MS to monitor the reaction and identify the formation of oxidized products (look for mass additions of +16 and +32 Da).
By understanding the potential stability issues and implementing these troubleshooting strategies, researchers can ensure the integrity of this compound in their experiments, leading to more reliable and reproducible results.
References
- Google Patents. (n.d.). Process for the decarboxylation of aromatic carboxylic acids.
- LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?
- Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products.
- Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (1994). Energy & Fuels, 8(5), 1175–1182.
- LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products.
- Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
- MedCrave. (2016, December 14). Forced Degradation Studies.
- RSC Publishing. (n.d.). Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes.
- PubMed. (1990, March). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1.
- PubMed. (1987, January). Degradation of substituted thiophenes by bacteria isolated from activated sludge.
- PubMed Central (PMC). (n.d.). Light-Sensitive Injectable Prescription Drugs.
- ResearchGate. (2015, November 25). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride).
- PubMed Central (PMC). (2021, November 15). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters.
- ResearchGate. (n.d.). Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes.
- Google Patents. (n.d.). Preparation method of 2-thiophenecarboxylic acid.
- Google Patents. (n.d.). Thiophene-2-carboxylic-acid derivatives and process for their preparation.
- Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
- ResearchGate. (n.d.). Low-temperature side-chain cleavage and decarboxylation of polythiophene esters by acid catalysis.
- Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
- Energy & Fuels. (2017, May 12). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization.
- ResearchGate. (n.d.). Synthesis and Thermal Decomposition of Azidovinylbenzo(b)thiophenes.
- ManTech Publications. (n.d.). Stability Testing and Forced Degradation Studies in Drug Development: Principles and Practices.
- Google Patents. (n.d.). Thiophene-2-carboxylic-acid derivatives and process for their preparation.
- IJSDR. (2023, June). Force Degradation for Pharmaceuticals: A Review.
- Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
- Google Patents. (n.d.). Thiophene-2-carboxylic acid.
- PubMed Central (PMC). (2021, November 15). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters.
- PubChem. (n.d.). 5-Acetylthiophene-2-carboxylic acid.
- ResearchGate. (n.d.). Photodegradation Mechanism of Nonsteroidal Anti-Inflammatory Drugs Containing Thiophene Moieties: Suprofen and Tiaprofenic Acid.
- Master Organic Chemistry. (2022, May 20). Decarboxylation.
- PubMed Central (PMC). (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.
- Organic Syntheses. (n.d.). Reductive Radical Decarboxylation of Aliphatic Carboxylic Acids.
- ResearchGate. (n.d.). Acid-Catalytic Oxidation of Thiophene by Hydrogen Peroxide in n-Octane–Water System.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. lfatabletpresses.com [lfatabletpresses.com]
- 7. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 8. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 9. Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Ethylthiophene-2-carboxylic acid
Welcome to the technical support center for the purification of 5-Ethylthiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions encountered during the purification of this important chemical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Identifying and Dealing with Common Impurities
Question: What are the most common impurities in crude this compound, and how do they arise?
Answer: The nature and source of impurities are intrinsically linked to the synthetic route employed. Common impurities often include unreacted starting materials, byproducts from side reactions, and residual solvents.[1] For instance, if the synthesis involves the oxidation of 5-ethylthiophene-2-carbaldehyde, you might find residual aldehyde in your crude product.[2][3] Another potential impurity is the isomeric byproduct, which can be challenging to separate.
| Impurity Type | Potential Source | Recommended Initial Action |
| Unreacted Starting Materials | Incomplete reaction | Optimize reaction conditions (time, temperature, stoichiometry) |
| Byproducts | Side reactions inherent to the synthetic route | Modify reaction conditions to disfavor byproduct formation |
| Residual Solvents | Work-up and extraction steps | Use a rotary evaporator and/or high vacuum to remove |
| Water | Aqueous work-up or atmospheric moisture | Drying over anhydrous salts (e.g., Na2SO4, MgSO4) or azeotropic distillation |
Issue 2: Choosing the Right Purification Strategy
Question: I have a crude sample of this compound. What is the best purification method to start with?
Answer: The optimal purification technique depends on the physical state of your crude product and the nature of the impurities.[1] For solid this compound, recrystallization is often the most effective and economical first choice.[1] If the impurities are neutral or basic, acid-base extraction is a highly efficient method to selectively isolate the acidic product.[4][5] For complex mixtures or to remove closely related impurities, column chromatography may be necessary.[1]
Here is a decision-making workflow to guide your choice:
Caption: Decision workflow for selecting a purification method.
Issue 3: Troubleshooting Recrystallization
Question: I'm trying to recrystallize this compound, but I'm facing some issues. What should I do?
Answer: Recrystallization is a powerful technique, but its success hinges on selecting the right solvent and proper execution.[6] Here are some common problems and their solutions:
| Problem | Probable Cause | Troubleshooting Steps |
| Oiling out (product separates as an oil, not crystals) | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. | Use a lower-boiling point solvent. Add a slightly larger volume of solvent. Cool the solution more slowly. |
| No crystal formation upon cooling | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase concentration. Try a solvent in which the compound is less soluble. Add a seed crystal. Scratch the inside of the flask with a glass rod at the meniscus. |
| Poor recovery of the product | The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Cool the solution in an ice bath to minimize solubility.[6] Use a minimal amount of cold solvent for washing the crystals. Preheat the filtration funnel and filter paper.[1] |
| Colored impurities remain in the crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). A second recrystallization may be necessary. |
Protocol 1: Systematic Solvent Screening for Recrystallization
Objective: To identify an optimal solvent that dissolves the crude this compound when hot but has low solubility when cold.[6]
Methodology:
-
Place approximately 20-30 mg of your crude product into several small test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the solubility at room temperature.
-
If the solid is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of pure-looking crystals.
Issue 4: Mastering Acid-Base Extraction
Question: How can I effectively use acid-base extraction to purify my this compound?
Answer: Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[7] It leverages the principle that ionic salts are typically water-soluble, while neutral organic molecules are more soluble in organic solvents.[4][7]
The core principle is to convert the acidic this compound into its water-soluble carboxylate salt by reacting it with a weak base, such as sodium bicarbonate (NaHCO₃).[8] This allows it to be extracted into the aqueous layer, leaving neutral or basic impurities behind in the organic layer.[5][8]
Caption: Workflow for Acid-Base Extraction.
Protocol 2: Step-by-Step Acid-Base Extraction
Objective: To separate this compound from neutral or basic impurities.
Methodology:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like diethyl ether or dichloromethane in a separatory funnel.[8]
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[1] Stopper the funnel and gently invert it several times, making sure to vent frequently to release any pressure buildup from CO₂ evolution.[1] Vigorous shaking can lead to the formation of emulsions, which are difficult to separate.[1]
-
Separation: Allow the two layers to fully separate. The aqueous layer, containing the sodium salt of your carboxylic acid, is typically the bottom layer (unless using a halogenated solvent). Drain the aqueous layer into a clean flask.[1]
-
Repeat: To ensure complete extraction, repeat the process with a fresh portion of NaHCO₃ solution.[1] Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (test with litmus or pH paper).[1] The pure this compound should precipitate out of the solution.[5]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.[8]
Issue 5: Challenges with Chromatographic Purification
Question: My this compound is streaking on the TLC plate during column chromatography. How can I fix this?
Answer: Streaking or tailing of carboxylic acids on silica gel is a common problem.[1] This occurs due to the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel surface.[1] To mitigate this, you can add a small amount (typically 0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluent system.[1] This keeps the carboxylic acid fully protonated, reducing its interaction with the silica and resulting in a more defined spot on the TLC plate and better separation on the column.
References
- Wikipedia. (n.d.). Acid–base extraction.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- PrepChem.com. (n.d.). Synthesis of Step iv) Production of 5-hexylthiophene-2-carboxylic acid.
- SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column.
- Google Patents. (n.t.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
- Solubility of Things. (n.d.). Thiophene-2-carboxylic acid.
- ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.
- PubChemLite. (n.d.). This compound (C7H8O2S).
- Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
- PubChem. (n.d.). 5-Ethyl-2-thiophenecarboxaldehyde.
- Reddit. (2019). Isolation of a Carboxylic acid : r/chemhelp.
- Georgia Institute of Technology. (n.d.). THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID A THESIS.
- Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
- Alchem Pharmtech. (n.d.). CAS 23229-72-3 | this compound.
- Google Patents. (n.d.). CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid.
- Global Thesis. (2016). Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives.
- ResearchGate. (2025). Solvent design for crystallization of carboxylic acids.
- Reddit. (2023). carboxylic acid solubility + TLC : r/chemhelp.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Ethyl-2-thiophenecarboxaldehyde | C7H8OS | CID 169830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GT Digital Repository [repository.gatech.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vernier.com [vernier.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Scale-Up Synthesis of 5-Ethylthiophene-2-carboxylic Acid
Welcome to the technical support center dedicated to the process scale-up of 5-Ethylthiophene-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from the bench to pilot or manufacturing scale. We will delve into the common challenges, provide in-depth troubleshooting guides based on mechanistic principles, and offer validated protocols to ensure a robust and scalable process.
The most prevalent and adaptable route for this synthesis involves the metallation of an appropriate 2-ethylthiophene precursor followed by carboxylation with carbon dioxide. This guide will focus on the challenges inherent in this pathway, particularly when handling organometallic intermediates on a larger scale.
Section 1: Synthesis Overview and Core Scale-Up Challenges
The logical synthetic pathway for this compound proceeds via the formation of a potent nucleophilic intermediate at the C5 position of the thiophene ring, followed by quenching with an electrophilic carbon source (CO₂).
General Synthetic Workflow
The process typically begins with either 2-ethylthiophene or a halogenated derivative, which is then converted into an organolithium or Grignard reagent. This intermediate is highly reactive and moisture-sensitive.
Caption: General workflow for this compound synthesis.
Key Scale-Up Considerations
Transitioning from lab to plant introduces significant challenges that can impact yield, purity, and safety.
| Parameter | Lab Scale (Grams) | Pilot/Industrial Scale (Kilograms) | Causality and Core Challenge |
| Reagent Addition | Manual, rapid addition via syringe or dropping funnel. | Metered pumping over extended periods. | Heat Management: Organolithium and Grignard formations are highly exothermic. Poor heat dissipation due to a lower surface-area-to-volume ratio can lead to dangerous temperature spikes and side reactions. |
| CO₂ Source | Excess crushed dry ice added to the flask. | Sub-surface sparging with gaseous CO₂ or metered addition of powdered dry ice. | Mass Transfer & Reactivity: Inefficient mixing can lead to localized "hot spots" where the organometallic intermediate reacts with the newly formed carboxylate, leading to ketone byproducts. |
| Moisture Control | Flame-dried glassware, anhydrous solvents from small bottles. | Inerted reactors, large-volume solvent transfers, strict engineering controls. | Reagent Viability: Organometallic intermediates are extremely strong bases and will be instantly quenched by trace amounts of water, leading to yield loss.[1][2] |
| Work-up | Separation funnel extractions. | Reactor-based phase splits, centrifugation. | Emulsion Formation & Product Loss: Large-volume aqueous work-ups can lead to stable emulsions, complicating phase separation and trapping the product. |
| Purification | Flash chromatography, simple recrystallization. | Multi-stage crystallization, fractional distillation, or other specialized techniques.[3] | Throughput & Purity: Chromatography is often not economically viable at scale. Developing a robust crystallization process that consistently delivers the required purity is critical. |
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the scale-up synthesis in a direct question-and-answer format.
Q1: My yield is significantly lower than on the lab scale. What are the most likely causes?
Low yield is the most frequent scale-up issue and typically points to problems with the formation or stability of the organometallic intermediate.
Answer: The root cause can be diagnosed using the following decision tree:
Caption: Decision tree for diagnosing low yield issues.
-
Expert Analysis:
-
Verify Intermediate Formation: Before the CO₂ quench, take a small aliquot of the reaction mixture and quench it with a deuterated source (e.g., D₂O). Analyze the resulting 2-ethylthiophene by ¹H NMR or GC-MS. The absence of deuterium incorporation at the 5-position confirms the intermediate never formed. This points directly to issues like wet solvent or inactive n-BuLi/Mg.
-
Scrutinize the Carboxylation Step: The reaction of the organometallic intermediate (R-Li) with the newly formed carboxylate salt (R-CO₂Li) can produce a ketone byproduct (R₂CO), consuming two equivalents of your valuable intermediate.[4] This is often caused by poor CO₂ mass transfer, creating localized areas of high R-Li concentration. Ensure vigorous stirring and that CO₂ is introduced below the reaction mixture's surface.
-
Check for Product Loss During Work-up: The product is a carboxylic acid, which can act as a surfactant and promote emulsion formation during aqueous extraction. If you are experiencing persistent emulsions, consider adding a brine wash or using a different solvent system for extraction.
-
Q2: I am observing a significant amount of bis(5-ethylthiophen-2-yl)ketone as a byproduct. How can I prevent this?
Answer: This is a classic scale-up problem related to reaction stoichiometry and mass transfer during the carboxylation step.
-
Causality: The organolithium or Grignard reagent is a powerful nucleophile. Once the initial product, lithium 5-ethylthiophene-2-carboxylate, is formed, the remaining organometallic reagent can attack its carbonyl carbon. A subsequent acidic workup leads to the ketone. This side reaction becomes dominant under conditions where the organometallic species is in high local concentration relative to the unreacted CO₂.
-
Mitigation Strategies:
-
Reverse Addition: Instead of adding CO₂ to the reactor containing the organometallic, add the organometallic solution slowly to a well-stirred slurry of powdered dry ice in an ethereal solvent (like THF). This ensures CO₂ is always in vast excess at the point of reaction.
-
Temperature Control: Keep the reaction temperature as low as practically possible during the CO₂ addition (-78 °C is ideal). Higher temperatures increase the rate of the secondary reaction leading to the ketone.
-
Efficient Agitation and CO₂ Delivery: If using gaseous CO₂, a sparging tube that delivers the gas below the impeller is crucial to ensure rapid dispersion and dissolution, preventing localized reagent buildup.
-
Q3: The reaction is showing a dangerous exotherm during the formation of the Grignard/organolithium reagent. How can I control it?
Answer: Uncontrolled exotherms are a major safety hazard during scale-up. This is non-negotiable and must be addressed with robust engineering controls.
-
Causality: The formation of organometallic reagents is highly energetic. On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation to the cooling bath. In a large reactor, this ratio is much lower, and heat can build up faster than it can be removed, leading to a thermal runaway.
-
Control Measures:
-
Controlled Addition Rate: The primary method of control is to limit the rate of reaction by controlling the addition rate of the limiting reagent (e.g., adding the alkyl halide to the magnesium turnings). Use a calibrated dosing pump and monitor the internal reactor temperature (Tᵢ) and the jacket temperature (Tⱼ). The difference (ΔT = Tᵢ - Tⱼ) is a direct indicator of the reaction rate and heat generation.
-
Sufficient Cooling Capacity: Ensure your reactor's cooling system is rated for the calculated maximum heat output of the reaction. Perform a thorough process safety review and thermal hazard assessment before attempting the scale-up.
-
Solvent Choice: While THF is common, consider higher-boiling ethers like 2-methyl-THF or CPME for better thermal stability and a wider operating temperature window, which can provide an added layer of safety.
-
Quench Strategy: Have a validated emergency quench procedure in place. This might involve a rapid addition of a non-protic, high-heat-capacity solvent or an appropriate chemical quencher.
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the most critical safety precautions for this scale-up?
-
Pyrophoric Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air. All transfers must be conducted under an inert atmosphere (Nitrogen or Argon) using sealed systems and appropriate cannulation or pumping techniques.
-
Reactive Metals: Magnesium turnings for Grignard reactions can be flammable. Ensure they are handled in an inert environment and that no water is present.
-
Pressure Management: The addition of CO₂ (dry ice) to the reaction mixture will cause sublimation and pressure buildup. The reactor must be equipped with a pressure relief system.
-
Personal Protective Equipment (PPE): Always wear flame-retardant lab coats, safety glasses, and appropriate gloves. Ensure a safety shower and eyewash station are immediately accessible.[5][6]
FAQ 2: Which analytical techniques are recommended for In-Process Control (IPC)?
-
GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for monitoring the disappearance of the starting material (e.g., 2-ethylthiophene) and the appearance of byproducts.
-
HPLC (High-Performance Liquid Chromatography): The best method for quantifying the formation of the desired carboxylic acid product and separating it from non-volatile impurities. A reverse-phase C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% TFA) is a good starting point.
-
Karl Fischer Titration: Absolutely essential for quantifying the water content in all solvents and reagents before use. Water is a poison to this reaction.
FAQ 3: Are there viable alternative synthetic routes for scale-up?
Yes, while organometallic carboxylation is common, other routes could be considered depending on raw material availability and cost.
-
Oxidation of 5-ethyl-2-thiophenecarboxaldehyde: If the corresponding aldehyde is available, it can be oxidized to the carboxylic acid. The Pinnick oxidation (using sodium chlorite and a scavenger) is a high-yielding method, but the use of chlorine-based oxidants can present challenges with waste disposal at scale.[7]
-
Hydrolysis of 5-ethyl-2-cyanothiophene: The corresponding nitrile can be hydrolyzed under acidic or basic conditions. This route is robust but often requires harsh conditions (e.g., refluxing in strong acid or base), which may not be compatible with all equipment.
Section 4: Experimental Protocols
The following are representative protocols and should be adapted and optimized for your specific equipment and scale.
Protocol 4.1: Synthesis via Lithiation and Carboxylation (1 kg Scale Example)
Warning: This procedure involves highly reactive and pyrophoric reagents and must only be performed by trained personnel in an appropriate facility with all necessary safety controls.
-
Reactor Preparation:
-
Ensure a 50 L glass-lined reactor is clean, dry, and leak-tested.
-
Inert the reactor by purging with dry nitrogen for at least 2 hours. Maintain a positive nitrogen pressure throughout the reaction.
-
-
Reagent Charging:
-
Charge the reactor with anhydrous tetrahydrofuran (THF, 20 L, water content < 50 ppm by Karl Fischer).
-
Cool the solvent to below -70 °C using a suitable cooling system.
-
Charge 2-ethylthiophene (1.12 kg, 10.0 mol) to the cold solvent.
-
-
Lithiation:
-
Slowly add n-butyllithium (2.5 M in hexanes, 4.2 L, 10.5 mol, 1.05 equiv) via a subsurface addition line over 2-3 hours.
-
Crucially, maintain the internal temperature below -65 °C throughout the addition. A temperature spike indicates the addition is too fast.
-
After the addition is complete, allow the mixture to stir at -70 °C for 1 hour to ensure complete lithiation.
-
-
Carboxylation:
-
Prepare a slurry of finely powdered dry ice (approx. 2 kg, 45 mol) in a separate, inerted vessel.
-
Transfer the cold organolithium solution slowly onto the dry ice slurry via a cooled, insulated transfer line with vigorous agitation in the receiving vessel.
-
Maintain the temperature of the quench slurry below -60 °C.
-
Once the transfer is complete, allow the mixture to slowly warm to room temperature overnight with continued stirring.
-
-
Work-up and Isolation:
-
Slowly add water (10 L) to the reaction mixture.
-
Adjust the pH of the aqueous layer to >12 with 30% NaOH solution to ensure the product is in the aqueous phase as the carboxylate salt.
-
Separate the organic layer (containing hexane and THF) and re-extract it with water (2 L).
-
Combine the aqueous layers and wash with methyl tert-butyl ether (MTBE, 5 L) to remove any neutral organic impurities.
-
Cool the aqueous layer to 0-5 °C and slowly add concentrated HCl (approx. 1.5 L) until the pH is ~2. The product will precipitate as a solid.
-
Filter the solid product, wash the cake with cold water (2 x 3 L), and dry under vacuum at 50 °C to a constant weight.
-
Expected Yield: 1.2-1.4 kg (77-90%); Purity by HPLC: >98%.
-
Protocol 4.2: Purification by Recrystallization
-
Charge the crude, dry this compound into a clean, appropriately sized reactor.
-
Add a suitable solvent system (e.g., a mixture of toluene and heptane, ratio to be determined by lab-scale experiments) until the solid is fully dissolved at elevated temperature (e.g., 80-90 °C).
-
Filter the hot solution through a polishing filter to remove any insoluble particulate matter.
-
Allow the solution to cool slowly and controllably to initiate crystallization. A slow cooling profile is key to obtaining large, pure crystals.
-
Once crystallization is established, continue cooling to 0-5 °C and hold for several hours to maximize recovery.
-
Filter the purified product, wash the cake with cold heptane, and dry under vacuum.
References
- ResearchGate. (n.d.). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives.
- ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.
- Semantic Scholar. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. [Link]
- Geshan Chem. (n.d.). The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. Geshan Chem. [Link]
- LCT (Langfang Chem-tech). (2023). 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. LCT. [Link]
- MDPI. (n.d.).
- Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
- Google Patents. (n.d.). CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid.
- ResearchGate. (2023). The most effective techniques of industrial purification processes: a technical review Key findings.
- OSTI.gov. (2018). In situ recovery of bio-based carboxylic acids. OSTI.gov. [Link]
- Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]
- eCampusOntario Pressbooks. (n.d.). 5.2 – Solutions for Chapter 3 – Reactivity. eCampusOntario Pressbooks. [Link]
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
Sources
Technical Support Center: By-Product Analysis in the Synthesis of 5-Ethylthiophene-2-carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis of 5-Ethylthiophene-2-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. In our experience, robust by-product analysis is not just a quality control measure; it is a critical tool for reaction optimization, yield improvement, and ensuring the integrity of your final compounds.
This document moves beyond standard protocols to provide in-depth, field-proven insights into common challenges. We will explore the "why" behind by-product formation and offer structured, actionable solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) - Understanding Common Impurities
This section addresses the most common questions regarding impurities encountered during the synthesis of the target compound and its precursors.
Question: We are synthesizing 5-ethyl-2-acetylthiophene via Friedel-Crafts acylation of 2-ethylthiophene and observe multiple product spots on our TLC. What are the likely by-products?
Answer: This is a classic challenge in Friedel-Crafts acylation of activated rings like thiophene.[1] The high reactivity of the thiophene nucleus, while advantageous, can lead to a lack of selectivity. The primary by-products to suspect are:
-
Isomeric Acylation Products: The ethyl group at the 2-position strongly directs incoming electrophiles to the 5-position. However, acylation can also occur, to a lesser extent, at the 3- and 4-positions, yielding 3-acetyl-2-ethylthiophene and 4-acetyl-5-ethylthiophene.
-
Polyacylation Products: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, a second acyl group can be added to the ring, leading to di-acylated thiophenes.
-
Deactivated Starting Material: Some functional groups can react with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring and preventing the reaction from proceeding.[2]
The key is to control the reaction's kinetic profile. We recommend adding the acylating agent slowly at a reduced temperature (e.g., 0-5 °C) to minimize polysubstitution and improve regioselectivity.
Question: During the final oxidation step to form this compound, our yield is low and we isolate a significant amount of the starting material, 2-ethylthiophene. What is happening?
Answer: The presence of 2-ethylthiophene strongly suggests that decarboxylation of your target molecule is occurring. Thiophene-2-carboxylic acids can be susceptible to losing CO₂, especially under harsh thermal or acidic conditions.[3][4] While thiophene-2-carboxylic acid is more stable than its furan and pyrrole counterparts, the reaction is not impossible.[3]
This issue is often coupled with the oxidation conditions. If the oxidation requires high temperatures or strongly acidic workup, you may be promoting the undesired decarboxylation side reaction.
-
Causality: The stability of the protonated intermediate at the C2 position dictates the ease of decarboxylation. Aggressive heating provides the activation energy needed to overcome this barrier.
-
Troubleshooting:
-
Milder Oxidation: Consider alternative, milder oxidation methods that do not require high heat.
-
Temperature Control: Ensure the reaction and workup temperatures are kept as low as possible.
-
pH Control: During acidic workup, avoid excessive heating. Neutralize the reaction mixture promptly but carefully after the reaction is complete.
-
Part 2: Troubleshooting Guide - From Observation to Solution
This section provides a systematic approach to troubleshooting specific experimental observations.
Observation: An unexpected peak with a mass corresponding to the loss of 44 Da (CO₂) is present in the GC-MS analysis of my crude this compound.
| Probable Cause | Mechanism/Explanation | Suggested Actions & Protocols |
| Thermal Decarboxylation | The carboxylic acid group is cleaved from the thiophene ring as CO₂ gas, often catalyzed by heat or trace acid/metal impurities. This is particularly common in the high-temperature injection port of a GC system. | 1. Confirm with a "softer" technique: Analyze the sample via HPLC or direct-infusion ESI-MS to see if the by-product is present without high heat. 2. Derivatization for GC-MS: Convert the carboxylic acid to a more thermally stable ester (e.g., methyl or silyl ester) before GC-MS analysis. 3. Reaction Optimization: Re-evaluate the reaction workup. Avoid "baking" the crude product on a rotary evaporator and use lower temperatures for drying. |
Observation: My NMR spectrum shows complex aromatic signals that don't correspond to the expected 2,5-disubstituted pattern.
| Probable Cause | Mechanism/Explanation | Suggested Actions & Protocols |
| Isomeric Impurities | Side-reactions during synthesis (e.g., Friedel-Crafts acylation at the 3- or 4-position) have led to a mixture of isomers that co-purify. | 1. Re-purify: Attempt purification using a different method. If recrystallization failed, try column chromatography with a shallow solvent gradient to improve separation. 2. 2D NMR Analysis: Run a COSY and/or HMBC experiment. For the desired 2,5-substituted product, the two aromatic protons should appear as doublets with a coupling constant (J-value) of ~3-5 Hz. Isomeric impurities will show different splitting patterns. 3. Revisit Synthesis: If isomers are confirmed, revisit the synthetic step where the substitution pattern is set. Lowering the reaction temperature or using a bulkier catalyst can often improve regioselectivity.[1] |
Part 3: Key Experimental Protocols & Workflows
Trustworthy analysis relies on robust and validated protocols. The following are step-by-step guides for the essential analytical techniques in this context.
Protocol 1: HPLC-UV Analysis for Purity Assessment
This protocol is designed for the quantitative analysis of this compound and the detection of non-volatile impurities.
-
Sample Preparation: Accurately weigh ~5 mg of the crude or purified sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
-
Data Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks. Identify by-products by comparing retention times with known standards if available.
Protocol 2: GC-MS for Volatile By-Product Identification
This method is ideal for detecting starting materials and low-boiling point by-products like the decarboxylated 2-ethylthiophene.[5]
-
Sample Preparation (Derivatization): To a vial containing ~1 mg of the sample, add 500 µL of Toluene and 100 µL of BSTFA with 1% TMCS. Cap tightly and heat at 60 °C for 30 minutes to form the trimethylsilyl ester.
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Program: Hold at 50 °C for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Range: 40-550 m/z.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Look for the molecular ion of the silylated target compound and potential by-products.
Part 4: Visualizing By-Product Formation & Analysis
Understanding the relationships between synthetic steps and potential outcomes is crucial. The following diagrams illustrate these connections.
Diagram 1: By-Product Formation Pathways
Caption: A logical workflow for identifying and addressing unknown by-products.
References
- PrepChem. (n.d.). Synthesis of Step iv) Production of 5-hexylthiophene-2-carboxylic acid.
- YouTube. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. [Link]
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
- Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]
- BYJU'S. (n.d.).
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.).
- World Journal of Advanced Research and Reviews. (2025).
- Wikipedia. (n.d.). Thiophene-2-carboxylic acid. [Link]
- Global Thesis. (2016).
- National Institutes of Health. (n.d.).
- Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
- Organic Chemistry Portal. (n.d.).
- International Journal of Chemical and Pharmaceutical Sciences. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. [Link]
- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
- Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
- Master Organic Chemistry. (2018). EAS Reactions (3)
- ACS Publications. (n.d.). Decarboxylation of indole-2-carboxylic acids: improved procedures. [Link]
- Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. [Link]
- Georgia Institute of Technology. (n.d.). THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPHENE CARBOXYLIC ACID. [Link]
Sources
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 5-Ethylthiophene-2-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Ethylthiophene-2-carboxylic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during catalytic reactions involving this versatile heterocyclic compound. By understanding the underlying chemical principles, you can optimize your catalyst selection, improve reaction outcomes, and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My esterification of this compound is slow or incomplete. What are the likely causes and how can I improve the yield?
A1: Sluggish esterification is a common hurdle. The primary reasons are often related to catalyst choice, reaction conditions, and the inherent reactivity of the carboxylic acid.
-
Catalyst Deactivation: The sulfur atom in the thiophene ring can act as a poison for some metal catalysts. While thiophenes are more robust than other sulfur-containing heterocycles, this effect cannot be entirely discounted.
-
Insufficient Catalyst Activity: Simple acid catalysts like sulfuric or hydrochloric acid may not be efficient enough, especially if steric hindrance is a factor. The reaction of carboxylic acids and alcohols is often slow and requires a catalyst to accelerate the rate to equilibrium[1][2].
-
Water Removal: Esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials. Inefficient removal of water will limit your yield.
Troubleshooting Steps:
-
Catalyst Selection:
-
Homogeneous Catalysts: For simple esterifications, strong mineral acids (e.g., H₂SO₄, HCl) are a starting point[2]. However, for more challenging substrates, consider using p-toluenesulfonic acid (PTSA).
-
Heterogeneous Catalysts: Supported iron oxide nanoparticles have been shown to be effective and reusable catalysts for the esterification of various carboxylic acids[1]. These can be easily removed by filtration, simplifying purification. Another option is the use of ion-exchange resins like Dowex[2].
-
Metal Acetylacetonates: Vanadyl(IV) acetylacetonate (VO(acac)₂), iron(III) acetylacetonate (Fe(acac)₃), and molybdenum hexacarbonyl (Mo(CO)₆) have been successfully used to catalyze the formation of methyl 5-ethyl-2-thiophenecarboxylate[3].
-
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of potential side reactions or decomposition of your starting material.
-
Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, the use of a drying agent can be effective in batch reactions.
-
Excess Reagent: Employing an excess of the alcohol can shift the equilibrium towards the product side.
-
Q2: I am attempting a Suzuki cross-coupling with a derivative of this compound, but I'm observing low yields and significant side products. What catalyst system should I be using?
A2: Low yields in Suzuki couplings involving thiophene derivatives often stem from suboptimal ligand selection, base choice, or catalyst deactivation.
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for Suzuki cross-coupling reactions involving thiophene derivatives[4].
-
Base and Solvent: The base plays a crucial role in the transmetalation step. A suitable base, such as sodium carbonate or potassium carbonate, in a solvent system like a mixture of toluene, ethanol, and water, is often effective.
-
Side Reactions: Homocoupling of the boronic acid is a common side reaction. This can be minimized by carefully controlling the reaction stoichiometry and temperature.
Troubleshooting Steps:
-
Optimize the Catalyst System: If [Pd(PPh₃)₄] is not providing satisfactory results, consider other palladium sources like Pd(OAc)₂ or PdCl₂(dppf) in combination with appropriate phosphine ligands.
-
Screen Bases and Solvents: Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, THF/water) to find the optimal conditions for your specific substrates.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions. A typical temperature range is 80-100 °C.
Q3: I am trying to perform a reaction at the 3- or 4-position of the thiophene ring, but I am getting substitution primarily at the 5-position. How can I control the regioselectivity?
A3: The inherent electronic properties of the thiophene ring favor electrophilic substitution at the 2- and 5-positions (the α-positions)[5]. The intermediate carbocation formed by attack at these positions is more resonance-stabilized than the one formed by attack at the 3- or 4-positions (the β-positions)[5]. The carboxylic acid group at the 2-position further directs incoming electrophiles to the 5-position.
Strategies for Altering Regioselectivity:
-
Blocking Groups: If the 5-position is available, it will likely be the primary site of reaction. To direct substitution to the 3- or 4-position, you may need to first introduce a removable blocking group at the 5-position.
-
Directed Metalation: Upon treatment with a strong base like lithium diisopropylamide (LDA), thiophene-2-carboxylic acid can undergo double deprotonation to give a 5-lithio derivative[6][7]. This allows for the introduction of an electrophile specifically at the 5-position. For substitution at other positions, a different directing group strategy might be necessary.
-
Catalyst-Directed C-H Activation: Some palladium-catalyzed direct arylation reactions can be directed to the C3-position of thiophene derivatives bearing an N-monoalkylcarboxamide substituent by using specific bases like cesium carbonate[8]. While your substrate is a carboxylic acid, this principle of catalyst and directing group control is important to consider.
Q4: My attempt at decarboxylating this compound is not working. What conditions are required?
A4: Decarboxylation of aromatic carboxylic acids can be challenging and often requires high temperatures or specific catalysts.
Effective Decarboxylation Methods:
-
Acid Catalysis in a High-Boiling Solvent: A patented method describes the decarboxylation of heterocyclic carboxylic acids by heating them in an aprotic polar solvent like N,N-dimethylformamide (DMF) with an organic acid catalyst such as formic or acetic acid[9]. Reaction temperatures are typically in the range of 85-150 °C[9].
-
Copper-Catalyzed Decarboxylation: Copper salts can facilitate decarboxylation, often in the presence of a high-boiling solvent like quinoline.
-
Enzymatic Decarboxylation: Certain enzymes from the UbiD family of decarboxylases can catalyze the decarboxylation of aromatic carboxylic acids[10]. This approach offers high selectivity under mild conditions but requires specialized biochemical techniques.
-
Photocatalytic Decarboxylation: Metallaphotoredox catalysis can be used for decarboxylative coupling reactions, where the carboxylic acid is converted into a radical intermediate[11].
Part 2: Experimental Protocols & Data
Protocol 1: Iron-Catalyzed Esterification of this compound
This protocol is adapted from methodologies for the esterification of carboxylic acids using supported iron oxide nanoparticles and metal acetylacetonate catalysts[1].
Materials:
-
This compound
-
Methanol (anhydrous)
-
Iron(III) acetylacetonate (Fe(acac)₃) or supported iron oxide nanoparticles
-
Toluene (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus
-
Round-bottom flask and condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq), toluene (to make a ~0.5 M solution), and methanol (3.0 eq).
-
Add the iron catalyst (e.g., Fe(acac)₃, 1-5 mol%).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS. Water will be collected in the Dean-Stark trap.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
If using a heterogeneous catalyst, filter it off.
-
Wash the organic phase with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield methyl 5-ethylthiophene-2-carboxylate.
Data Summary: Catalyst Performance in Thiophene Carboxylic Acid Reactions
| Reaction Type | Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| Esterification | 2-Ethylthiophene | Fe(acac)₃ | Methanol/CCl₄ | 140 | 64 | |
| Suzuki Coupling | Pentyl 5-bromothiophene-2-carboxylate | Pd(PPh₃)₄ | Toluene/Ethanol/Water | 90 | Moderate to Good | [4] |
| Direct Arylation | Thiophene-2-carboxylic acid benzylamide | PdCl(C₃H₅)(dppb) | DMAc | - | - | [8] |
| Decarboxylation | Heterocyclic Carboxylic Acids | Acetic Acid | DMF | 85-150 | >90 | [9] |
Part 3: Visualization of Key Concepts
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable catalyst for reactions involving this compound.
Caption: A logical flow for troubleshooting low reaction yields.
References
- Augustine, R. L. (1996). Catalytic Hydrogenation: Techniques and Applications in Organic Synthesis. Marcel Dekker.
- Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis. Cambridge University Press.
- Campaigne, E., & LeSuer, W. M. (1953). 3-Thenoic Acid. Organic Syntheses, 33, 94. doi:10.15227/orgsyn.033.0094.
- Swanston, J. (2006). Thiophene. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
- Knight, D. W., & Nott, A. P. (1983). Generation and Synthetic Utility of Dianions Derived from Thiophenecarboxylic Acids. Journal of the Chemical Society, Perkin Transactions 1, 791-794.
- Gooßen, L. J., Deng, G., & Levy, L. M. (2006). Synthesis of Biaryls via Catalytic Decarboxylative Coupling. Science, 313(5787), 662-664.
- Khusnutdinov, R. I., Bayguzina, A. R., Shchadneva, N. A., & Dzhemilev, U. M. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(11), 53-60. [Link]
- PrepChem. (n.d.). Synthesis of Step iv) Production of 5-hexylthiophene-2-carboxylic acid.
- Wikipedia. (2023). Thiophene-2-carboxylic acid.
- Ali, S., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. RSC Advances, 10(48), 28657-28672. [Link]
- Fernandes, S. S. M., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ChemistrySelect, 8(19), e202300851. [Link]
- Doucet, H., et al. (2010). Palladium‐Catalyzed Direct Arylations of Five‐Membered Heteroarenes Bearing N‐Monoalkylcarboxamide Substituents. Chemistry – A European Journal, 16(20), 6064-6077. [Link]
- Zare, A., et al. (2017). Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst.
- Gyan Sanchay. (n.d.). Thiophene.
- Jyoti, G., et al. (2017). Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts. International Journal of Advance Engineering and Research Development, 4(5), 55-60. [Link]
- Zhang, L., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. International Journal of Molecular Sciences, 23(7), 3513. [Link]
- Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Petroleum Chemistry, 48(6), 471-478. [Link]
- CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. (2020).
- Payne, J. T., & MacMillan, D. W. C. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research, 55(24), 3575–3590. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/3 Macmillan/files/publications/Carboxylic-Acids-as-Adaptive-Functional-Groups-in-Metallaphotoredox-Catalysis.
- Payne, A. D., et al. (2021). Characterization of a UbiD-like decarboxylase from Aspergillus niger with potential for C-C bond formation under mild conditions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. technoarete.org [technoarete.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 6. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
Preventing decomposition of "5-Ethylthiophene-2-carboxylic acid" during reactions
Technical Support Center: 5-Ethylthiophene-2-carboxylic Acid
A Guide for Researchers on Preventing Decomposition During Synthetic Transformations
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the stability of this valuable synthetic building block. The thiophene ring, while aromatic and relatively stable, possesses unique electronic properties that can lead to specific decomposition pathways under common reaction conditions.[1][2] This guide moves beyond simple protocols to explain the causality behind these challenges and offers robust solutions to ensure the integrity of your experiments and the purity of your products.
Troubleshooting Guide: Addressing In-Reaction Decomposition
This section addresses specific issues you may encounter during your experiments. Each answer provides a mechanistic explanation and a actionable solution.
Question 1: My reaction mixture is turning dark brown or black, especially at elevated temperatures. What is causing this discoloration and likely polymerization?
Answer: Dark discoloration is a common indicator of decomposition and polymerization. The thiophene ring, although aromatic, is electron-rich and can be susceptible to degradation under harsh conditions. Several factors can initiate this process:
-
Excessive Heat: While some reactions require thermal energy, prolonged heating or temperatures exceeding the compound's stability threshold can initiate thermal decomposition.[3] Carboxylic acids, in general, can decompose at high temperatures, and the process can be catalyzed by trace impurities.[4]
-
Strong Acids: While the thiophene ring is stable in many acidic conditions, strong, non-nucleophilic acids at high concentrations and temperatures can promote side reactions, including oligomerization.[5]
-
Oxidizing Agents: Thiophene derivatives react violently with strong oxidizing agents like nitric acid, peroxides, or permanganates.[6][7] Even trace amounts of oxidizing impurities or exposure to air (oxygen) at high temperatures can lead to complex, colored degradation products.
Solution Workflow:
Caption: Troubleshooting workflow for reaction discoloration.
Question 2: My reaction yield is low, and I've identified 2-ethylthiophene as a major byproduct. Why is decarboxylation occurring and how can I prevent it?
Answer: The loss of the carboxylic acid group as carbon dioxide (CO₂) is a classic decomposition pathway known as decarboxylation. While thiophene-2-carboxylic acid is more resistant to decarboxylation than its furan or pyrrole counterparts, it is still a primary concern under certain conditions.[8]
Mechanism: Decarboxylation is significantly promoted by two factors:
-
High Temperatures: The reaction proceeds through a cyclic transition state, which is more easily accessed at elevated temperatures.[9]
-
Acid Catalysis: Protonation of the carbonyl oxygen makes the carboxylic acid a better leaving group, facilitating the elimination of CO₂.[10]
This side reaction is particularly problematic in reactions requiring heat and acidic conditions, such as some esterifications or long-duration couplings.
Preventative Measures:
| Parameter | Standard Condition (High Risk) | Recommended Condition (Low Risk) | Rationale |
| Temperature | > 100 °C | < 80 °C, if possible | Reduces thermal energy available to overcome the activation barrier for decarboxylation.[9] |
| pH | Acidic (e.g., TFA, strong mineral acids) | Neutral or slightly basic | Avoids protonation of the carboxyl group, which destabilizes it. |
| Catalysts | Protic acids | Non-acidic activators (e.g., HATU) | Bypasses the need for acid catalysis, which lowers the decarboxylation temperature. |
| Reaction Time | > 12 hours | As short as possible | Minimizes the time the molecule is exposed to potentially destabilizing conditions. |
Question 3: During my amide coupling reaction, I'm seeing poor conversion and multiple side products. How can I optimize this specific transformation?
Answer: Amide bond formation is a cornerstone of synthetic chemistry, but it involves activating the carboxylic acid, which can open parallel, undesired reaction pathways if not controlled. For this compound, success hinges on choosing a method that is both mild and efficient.
Common Pitfalls & Solutions:
-
Reagent Choice:
-
Problem: Using carbodiimides like DCC alone can lead to the formation of stable N-acylurea byproducts and potential epimerization if chiral centers are present.
-
Solution: Always use an additive like 1-hydroxybenzotriazole (HOBt) with DCC. Better yet, opt for modern uronium-based coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which are highly efficient and minimize side reactions.[11]
-
-
Base Selection:
-
Problem: Using a nucleophilic base (e.g., triethylamine, pyridine) can lead to the base competing with your amine, attacking the activated acid and reducing your yield.
-
Solution: Employ a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA). Its bulk prevents it from acting as a nucleophile, allowing it to function solely as a proton scavenger.[11]
-
-
Order of Addition:
-
Problem: Adding the coupling reagent to the amine can cause the reagent to react with the amine, forming an inactive guanidinium byproduct.
-
Solution: Always pre-activate the carboxylic acid. First, mix the this compound, base (DIPEA), and coupling reagent (HATU) and stir for a few minutes. Then, add your amine to this mixture of the activated ester.
-
See Protocol 2 for a detailed, optimized amide coupling procedure.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound? Store the compound in a tightly sealed container in a cool, dry, and dark place.[7][12] It should be kept away from heat, ignition sources, and incompatible materials, particularly strong oxidizing agents.[6][12] Under these conditions, the material is stable for extended periods.[7]
Q2: What are the primary decomposition pathways I should be aware of? The two most critical decomposition pathways are Decarboxylation (loss of CO₂ to form 2-ethylthiophene), typically induced by heat and acid, and Oxidative/Polymeric Degradation , caused by reaction with strong oxidizers or prolonged exposure to air at high temperatures, leading to dark, insoluble materials.
Caption: Primary decomposition pathways.
Q3: Can I purify the acid if I suspect it has degraded? Yes. If the solid has developed color or an unusual odor, purification is recommended before use. The most effective method is recrystallization. A mixed solvent system, such as an ethanol-water mixture, is often effective.[13][14] This process will remove colored impurities and any non-polar byproducts like 2-ethylthiophene. See Protocol 3 for a general procedure.
Q4: Are there specific catalysts or reagents that should be avoided entirely? Absolutely. Avoid:
-
Strong Oxidizing Agents: Nitric acid, potassium permanganate, chromium reagents, and hydrogen peroxide. Thiophenes can react violently with these.[6]
-
Strong, Hot Mineral Acids: While tolerable under some conditions, hot sulfuric or hydrochloric acid can promote both decarboxylation and polymerization.
-
Electrophilic Halogenating Agents without Caution: Reactions like bromination are possible but must be controlled, as the thiophene ring is highly activated.[14]
Validated Experimental Protocols
Protocol 1: General Procedure for Setting Up a Reaction Under Inert Atmosphere
Causality: To prevent oxidation by atmospheric oxygen, especially in heated reactions or when using sensitive reagents, an inert atmosphere (Nitrogen or Argon) is critical.
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove adsorbed water and cooled under a stream of inert gas.
-
Assembly: Assemble the reaction flask, condenser, and any addition funnels. Seal all joints with high-vacuum grease.
-
Purging: Equip the setup with an inert gas inlet (connected to a bubbler) and an oil bubbler outlet. Flush the entire system with Nitrogen or Argon for 10-15 minutes.
-
Reagent Addition: Add solid reagents to the flask under a positive flow of inert gas. Add anhydrous, degassed solvents via cannula or syringe.
-
Execution: Maintain a slight positive pressure of inert gas throughout the reaction. The oil bubbler should show a slow, steady stream of gas bubbles (approx. 1 bubble per second).
Protocol 2: Optimized Amide Coupling Using HATU
Causality: This protocol prioritizes the formation of an active ester intermediate before introducing the amine, preventing side reactions and maximizing yield under mild conditions.[11]
-
Setup: To an oven-dried round-bottom flask under a Nitrogen atmosphere (see Protocol 1), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in an anhydrous solvent (e.g., DMF or DCM).
-
Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution, followed by HATU (1.1 eq). Stir the mixture at room temperature for 15 minutes. A slight color change may be observed as the active ester forms.
-
Amine Addition: Add the desired amine (1.2 eq), either neat or as a solution in the reaction solvent.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 3: Purification by Recrystallization
Causality: This technique leverages differences in solubility between the desired compound and impurities at different temperatures to achieve high purity.
-
Solvent Selection: Choose a solvent or solvent pair in which the acid is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol/water, acetic acid/water).[13][14]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid.
-
Precipitation: While the solution is still hot, slowly add the anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy. Add a drop or two of the primary solvent to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.[14]
-
Drying: Dry the crystals under vacuum to remove residual solvent. Confirm purity by melting point analysis and spectroscopy.
References
- AIP Conference Proceedings. (n.d.).
- Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. [Link]
- ResearchGate. (n.d.).
- YouTube. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. [Link]
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
- ResearchGate. (n.d.). Mechanistic investigation of carboxylation between thiophene and CO2:the catalytic effect of different phase M2CO3 (M = Cs/K). [Link]
- PrepChem.com. (n.d.). Synthesis of Step iv) Production of 5-hexylthiophene-2-carboxylic acid. [Link]
- International Journal of Advanced Research. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. [Link]
- Frontiers in Bioengineering and Biotechnology. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. [Link]
- Semantic Scholar. (n.d.).
- Wikipedia. (n.d.). Thiophene-2-carboxylic acid. [Link]
- ResearchGate. (2008).
- Master Organic Chemistry. (2022).
- ResearchGate. (n.d.).
- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
- RSC Publishing. (n.d.).
- PubChem. (n.d.). 5-Ethyl-2-thiophenecarboxaldehyde. [Link]
- Georgia Institute of Technology. (n.d.). THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID A THESIS. [Link]
- Growing Science. (2022).
- National Institutes of Health. (n.d.).
- Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
- PubMed. (n.d.).
- Jurnal Teknik Pertanian Lampung. (n.d.). Impact of High-Temperature Heating on the Chemical Stability and Sensory Quality of Red Palm Oil. [Link]
- MDPI. (2023).
- ResearchGate. (2015).
- ResearchGate. (n.d.).
- RSC Publishing. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. espublisher.com [espublisher.com]
- 3. Impact of High-Temperature Heating on the Chemical Stability and Sensory Quality of Red Palm Oil | Jurnal Teknik Pertanian Lampung (Journal of Agricultural Engineering) [jurnal.fp.unila.ac.id]
- 4. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Thiophene-2-carboxylic acid(527-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. growingscience.com [growingscience.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. prepchem.com [prepchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Nuances of 5-Ethylthiophene-2-carboxylic Acid: A Technical Guide to Reaction Work-up and Purification
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Optimizing Experimental Outcomes.
Welcome to the Technical Support Center for "5-Ethylthiophene-2-carboxylic acid." This guide is designed to provide you with in-depth, practical advice on the critical work-up and purification procedures for reactions involving this versatile building block. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and real-world laboratory challenges, offering insights grounded in scientific principles and validated by experience. Here, you will find not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your results.
Core Physicochemical Properties: Your Foundation for Success
A thorough understanding of the physical and chemical properties of this compound is paramount for designing effective work-up strategies. The interplay of its aromatic thiophene ring, the acidic carboxylic acid moiety, and the ethyl substituent dictates its behavior in various solvent and pH environments.
| Property | Value | Significance for Work-up Procedures |
| Molecular Formula | C₇H₈O₂S | Provides the basis for molecular weight calculations. |
| Molecular Weight | 156.20 g/mol | Essential for calculating molar equivalents and theoretical yields. |
| Appearance | Solid | Indicates that purification will likely involve crystallization. |
| pKa (Predicted) | ~3.4 | The acidity is crucial for designing effective acid-base extractions to separate it from neutral or basic impurities. The ethyl group is electron-donating and may slightly increase the pKa compared to thiophene-2-carboxylic acid (pKa ~3.49)[1]. |
| General Solubility | Soluble in many organic solvents, with limited solubility in non-polar solvents like hexanes. Soluble in aqueous base. | Guides the choice of solvents for extraction, washing, and recrystallization. |
Frequently Asked Questions (FAQs)
This section addresses common queries that arise when working with this compound, providing concise and actionable answers.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The nature of impurities is intrinsically linked to the synthetic route employed. Common sources include:
-
Unreacted Starting Materials: Such as 2-ethylthiophene if the synthesis involves carboxylation, or 5-ethyl-2-acetylthiophene if an oxidation route is used.
-
Byproducts of the Reaction: For instance, if a Grignard reaction with CO₂ is used for carboxylation, biphenyl-type byproducts from the Grignard reagent coupling can occur. In electrophilic substitution reactions like bromination, over-halogenated thiophenes can be a significant impurity[2].
-
Reagents and Catalysts: Residual coupling agents (e.g., DCC, EDC), bases (e.g., triethylamine, pyridine), or metal catalysts (e.g., palladium from cross-coupling reactions) may be present.
-
Solvents: Residual high-boiling point solvents like DMF or DMSO can be challenging to remove.
Q2: How do I choose the optimal work-up strategy: extraction or crystallization?
A2: The choice depends on the scale of your reaction and the nature of the impurities.
-
Acid-Base Extraction: This is a highly effective first-line strategy for removing neutral or basic impurities. By dissolving the crude product in an organic solvent and extracting with an aqueous base (like sodium bicarbonate or sodium carbonate), the carboxylic acid is converted to its water-soluble carboxylate salt. The organic layer containing neutral and basic impurities can then be discarded. Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acid.
-
Crystallization: This is the preferred method for achieving high purity, especially after an initial extraction. The key is to find a suitable solvent or solvent system where the this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Q3: Can the thiophene ring be unstable during work-up?
A3: The thiophene ring is generally robust and more stable than furan or pyrrole under acidic conditions. However, it can be susceptible to ring-opening under the action of very strong bases, especially at elevated temperatures. Standard aqueous bases used in extractions (e.g., NaHCO₃, Na₂CO₃, dilute NaOH) at room temperature are generally safe. Aggressive heating in the presence of strong bases should be avoided unless required by a specific protocol.
Troubleshooting Guide: From Theory to Practical Solutions
Encountering unexpected results is a common part of research. This section provides a systematic approach to troubleshooting common issues during the work-up of reactions containing this compound.
Problem 1: Low Recovery After Acid-Base Extraction
-
Symptom: After acidification of the aqueous layer, little to no precipitate of the desired product is observed.
-
Probable Causes & Solutions:
-
Incomplete Extraction into the Aqueous Layer:
-
Reasoning: The pH of the aqueous base may not have been high enough to deprotonate the carboxylic acid fully.
-
Solution: Ensure the pH of the aqueous layer is at least 2 units above the pKa of the carboxylic acid (~3.4). Use a stronger base if necessary (e.g., switch from sodium bicarbonate to sodium carbonate or dilute sodium hydroxide). Perform multiple extractions with the aqueous base to ensure complete transfer of the carboxylate salt.
-
-
Emulsion Formation:
-
Reasoning: Vigorous shaking of the separatory funnel can lead to stable emulsions, trapping the product at the interface.
-
Solution: Gently invert the separatory funnel instead of vigorous shaking. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it. In stubborn cases, filtering the emulsion through a pad of Celite® can be effective.
-
-
Product is Highly Soluble in Water:
-
Reasoning: While this compound itself has limited water solubility, its salt is very soluble. If the acidified aqueous layer is not saturated, the product may remain in solution.
-
Solution: After acidification, cool the aqueous layer in an ice bath to decrease solubility. If the product still does not precipitate, extract the acidified aqueous solution with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
-
Problem 2: Oily Product Instead of a Crystalline Solid
-
Symptom: The product isolates as a viscous oil or a sticky solid after solvent removal or precipitation.
-
Probable Causes & Solutions:
-
Presence of Impurities:
-
Reasoning: Impurities can disrupt the crystal lattice formation, leading to an oily product. This is a common issue.
-
Solution: Subject the oily product to further purification. Column chromatography is often effective in removing closely related impurities. If the impurity profile is unknown, a small-scale trial on TLC to find a suitable solvent system is recommended.
-
-
Residual Solvent:
-
Reasoning: High-boiling point solvents (e.g., DMF, DMSO) can be difficult to remove under standard rotary evaporation conditions.
-
Solution: Use a high-vacuum pump for an extended period. Co-evaporation with a lower-boiling point solvent (like toluene) can also be effective. For small amounts of residual solvent, trituration with a non-polar solvent in which the product is insoluble (e.g., hexanes) can induce crystallization.
-
-
Problem 3: Difficulty in Achieving High Purity by Recrystallization
-
Symptom: The melting point of the recrystallized product is broad, or analytical data (NMR, LC-MS) shows persistent impurities.
-
Probable Causes & Solutions:
-
Inappropriate Recrystallization Solvent:
-
Reasoning: The chosen solvent may have similar solubility properties for both the product and the impurities.
-
Solution: A systematic solvent screen is necessary. Test a range of solvents with varying polarities. A good starting point for carboxylic acids is often a mixture of a polar solvent (in which the compound is soluble) and a non-polar solvent (in which it is less soluble), such as ethanol/water, or ethyl acetate/hexanes[3][4].
-
-
Crystallization Occurred Too Quickly:
-
Reasoning: Rapid cooling of the saturated solution can trap impurities within the crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Covering the flask with a watch glass and insulating it can promote the formation of larger, purer crystals.
-
-
Co-crystallization of Impurities:
-
Reasoning: Some impurities may have very similar structures to the desired product, leading to their incorporation into the crystal lattice.
-
Solution: If a single recrystallization is insufficient, a second recrystallization from a different solvent system may be effective. Alternatively, a preliminary purification by column chromatography followed by recrystallization is a powerful combination.
-
-
Experimental Protocols: A Step-by-Step Guide
Protocol 1: General Acid-Base Extraction Workflow
This protocol outlines a standard procedure for the initial purification of a reaction mixture containing this compound and neutral/basic impurities.
dot
Caption: Workflow for Acid-Base Extraction.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing and Separation: Gently invert the separatory funnel several times, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate fully.
-
Layer Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times. Combine all aqueous extracts.
-
Back-Washing (Optional): Wash the combined aqueous extracts with a small portion of the organic solvent to remove any residual neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH is approximately 2. A precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Protocol 2: Recrystallization Solvent Screening
This protocol provides a systematic approach to identifying an effective solvent for the recrystallization of this compound.
dot
Caption: Decision tree for recrystallization solvent screening.
-
Sample Preparation: Place a small amount (10-20 mg) of the crude this compound into a small test tube.
-
Solubility at Room Temperature: Add a potential solvent dropwise at room temperature, stirring after each addition. If the compound dissolves readily, the solvent is unsuitable for recrystallization.
-
Solubility at Elevated Temperature: If the compound is sparingly soluble at room temperature, heat the mixture to the boiling point of the solvent. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod. If crystals appear, cool the test tube in an ice bath to maximize crystal formation.
-
Evaluation: A good solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the boiling point, and which yields well-formed crystals upon cooling.
-
Solvent Systems: If a single solvent is not ideal, a two-solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at its boiling point, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. Common solvent pairs for carboxylic acids include ethanol-water and ethyl acetate-hexane[3][4].
References
- PrepChem. Synthesis of Step iv) Production of 5-hexylthiophene-2-carboxylic acid.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Unknown. Crystallization Solvents.pdf.
- Reddit. Suzuki purification problem : r/OrganicChemistry.
- ResearchGate. How to remove excess of thiophene boronic acid from reaction mixture?.
- Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
- PubChem. 5-Ethyl-2-thiophenecarboxaldehyde.
- Google Patents. CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
- Wikipedia. Thiophene-2-carboxylic acid.
- Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- ACS Publications. A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.
- Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
- ResearchGate. Solvent design for crystallization of carboxylic acids.
- Google Patents. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid.
Sources
- 1. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 2. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Common pitfalls in the characterization of "5-Ethylthiophene-2-carboxylic acid"
Welcome to the technical support center for 5-Ethylthiophene-2-carboxylic acid (CAS No. 23229-72-3). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experimental work.
I. Troubleshooting Guide: Navigating Common Experimental Pitfalls
This section addresses specific problems that may arise during the handling and analysis of this compound. Each issue is presented in a question-and-answer format, providing not just a solution, but a detailed explanation of the underlying chemical principles.
Q1: My synthesis of this compound is resulting in a low yield. What are the likely causes and how can I optimize the reaction?
Low yields in the synthesis of this compound can often be attributed to several factors, primarily related to the choice of synthetic route and reaction conditions. A common and effective method for this synthesis is the carboxylation of 2-ethylthiophene via lithiation followed by quenching with carbon dioxide.
Common Causes of Low Yield:
-
Incomplete Lithiation: The deprotonation of 2-ethylthiophene is a critical step. Inadequate temperature control, impure reagents, or insufficient reaction time can lead to incomplete formation of the lithiated intermediate. The use of n-butyllithium (n-BuLi) is common, and the reaction is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.[1]
-
Side Reactions of the Lithiated Intermediate: The lithiated thiophene can be unstable at higher temperatures and may participate in undesired side reactions.[1] Furthermore, the presence of moisture or other electrophilic impurities can consume the organolithium reagent.
-
Inefficient Carboxylation: The introduction of carbon dioxide must be carefully controlled. Gaseous CO2 can lead to localized saturation and inefficient trapping of the lithiated species. The use of freshly crushed dry ice (solid CO2) is often preferred as it provides a higher local concentration of CO2.[2]
-
Product Loss During Workup: this compound has some solubility in water, especially at a neutral or basic pH. Improper pH adjustment during the aqueous workup can lead to significant product loss.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Lithiation | Use freshly titrated n-BuLi. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen). Maintain a reaction temperature of -78 °C. | To ensure the correct stoichiometry of the base and prevent quenching by atmospheric moisture and oxygen. Low temperatures enhance the stability of the lithiated intermediate. |
| Carboxylation | Add the lithiated thiophene solution slowly to a slurry of freshly crushed dry ice in an appropriate solvent (e.g., THF). | This ensures a constant and high concentration of CO2 for efficient carboxylation, minimizing side reactions. |
| Workup | After quenching, allow the reaction to warm to room temperature. Carefully acidify the aqueous layer with a mineral acid (e.g., 1M HCl) to a pH of 1-2 before extraction. | To ensure the carboxylic acid is fully protonated and thus less soluble in the aqueous phase, maximizing its extraction into the organic layer. |
Experimental Workflow for Yield Optimization:
Caption: Workflow for optimizing the synthesis of this compound.
Q2: I'm observing unexpected peaks in the ¹H NMR spectrum of my purified this compound. What are the potential impurities?
Interpreting the ¹H NMR spectrum is crucial for assessing the purity of your compound. Below is a table of expected chemical shifts for this compound and a discussion of common impurities.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Multiplicity | Approx. Chemical Shift (ppm) | Coupling Constant (J) |
| -COOH | Singlet (broad) | 10.0 - 13.0 | - |
| H-3 | Doublet | ~7.7 | ~4.0 Hz |
| H-4 | Doublet | ~6.9 | ~4.0 Hz |
| -CH₂- | Quartet | ~2.9 | ~7.5 Hz |
| -CH₃ | Triplet | ~1.3 | ~7.5 Hz |
Note: Chemical shifts can vary depending on the solvent and concentration.[3][4]
Potential Impurities and Their ¹H NMR Signatures:
-
Unreacted 2-Ethylthiophene:
-
Signature: You may observe signals corresponding to the starting material, typically in the aromatic region, that do not match the expected pattern of the product.
-
Troubleshooting: Improve the efficiency of the lithiation and carboxylation steps. Ensure a slight excess of n-BuLi and CO₂ are used.
-
-
Decarboxylation Product (2-Ethylthiophene):
-
Signature: Thiophene-2-carboxylic acids can be susceptible to decarboxylation, especially under acidic conditions or at elevated temperatures, reverting to the parent heterocycle.[5] The presence of 2-ethylthiophene signals would indicate this degradation.
-
Troubleshooting: Avoid excessive heat during purification steps. If distillation is attempted, perform it under high vacuum and at the lowest possible temperature. Store the final product in a cool, dark place.
-
-
Positional Isomers (e.g., 4-Ethylthiophene-2-carboxylic acid):
-
Signature: Lithiation of 2-ethylthiophene can sometimes lead to a mixture of isomers, although the 5-position is strongly favored. The presence of other aromatic signals with different coupling patterns could indicate isomeric impurities.
-
Troubleshooting: Strict adherence to low-temperature conditions during lithiation is crucial to ensure high regioselectivity.
-
Logical Flow for NMR Troubleshooting:
Caption: Decision tree for troubleshooting unexpected ¹H NMR peaks.
Q3: My purified this compound appears discolored (yellow or brown). Is this a sign of impurity?
While pure this compound is typically a white to off-white solid, discoloration can occur and may indicate the presence of impurities.
Potential Causes of Discoloration:
-
Oxidation: Thiophene derivatives can be susceptible to oxidation, especially when exposed to air and light over extended periods. This can lead to the formation of colored byproducts.
-
Residual Catalysts or Reagents: If synthesized via a route involving transition metals, trace amounts of residual metal catalysts can cause discoloration.
-
Thermal Degradation: As mentioned previously, overheating during purification can lead to decomposition and the formation of colored, often polymeric, materials.
Purification Strategy to Address Discoloration:
Recrystallization is an effective method for removing colored impurities.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. A mixture of ethanol and water is often a good starting point for carboxylic acids.[6][7]
-
Dissolution: Dissolve the crude, discolored product in a minimal amount of hot solvent.
-
Decolorization (Optional): If the solution is still colored, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[8] Inert atmosphere storage (e.g., under argon or nitrogen) is recommended for long-term storage to prevent oxidation.
Q2: What are the key safety precautions when handling this compound?
This compound is an irritant.[9] Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[8]
Q3: What is the expected fragmentation pattern in the mass spectrum of this compound?
The mass spectrum of a carboxylic acid typically shows a molecular ion peak (M+), although it may be weak. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[10][11] For this compound, you can also expect fragmentation of the ethyl group (loss of CH₃, M-15; loss of C₂H₅, M-29) and cleavage of the thiophene ring.
Expected Fragmentation Pathways:
Caption: Predicted mass spectrometry fragmentation of this compound.
Q4: How can I develop a reliable HPLC method for purity analysis?
A reverse-phase HPLC method is generally suitable for analyzing this compound.
Starting HPLC Method Parameters:
| Parameter | Recommendation |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: Water with 0.1% Formic or Phosphoric AcidB: Acetonitrile with 0.1% Formic or Phosphoric Acid |
| Gradient | Start with a high percentage of A and gradually increase B. A typical gradient might be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or a wavelength of maximum absorbance for the compound. |
| Column Temp. | 30 °C |
Note: The addition of acid to the mobile phase is crucial to suppress the ionization of the carboxylic acid, leading to better peak shape and retention time stability.[12][13] Method optimization will be required to achieve the best separation of any specific impurities.
III. References
-
PrepChem. Synthesis of Step iv) Production of 5-hexylthiophene-2-carboxylic acid. Available from: [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
-
Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.
-
Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available from: [Link]
-
Google Patents. US9725413B2 - Continuous flow carboxylation reaction. Available from:
-
SIELC Technologies. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. Available from: [Link]
-
eGyanKosh. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
National Center for Biotechnology Information. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. Available from: [Link]
-
YouTube. Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. Available from: [Link]
-
ACS Publications. Retention of Ionizable Compounds on HPLC. 5. pH Scales and the Retention of Acids and Bases with Acetonitrile-Water Mobile Phase. Available from: [Link]
Sources
- 1. US9725413B2 - Continuous flow carboxylation reaction - Google Patents [patents.google.com]
- 2. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 9. 5-ethyl-thiophene-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. prepchem.com [prepchem.com]
- 11. whitman.edu [whitman.edu]
- 12. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Validation & Comparative
A Comparative Study of the Biological Activity of 5-Alkylthiophene-2-carboxylic Acids: A Guide for Researchers
The thiophene-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry, offering a versatile template for the development of novel therapeutic agents. The strategic modification of this core, particularly at the 5-position, has been shown to profoundly influence the biological activity of the resulting compounds. This guide provides a comprehensive comparative analysis of the biological activities of a homologous series of 5-alkylthiophene-2-carboxylic acids, focusing on their antimicrobial, anti-inflammatory, and anticancer properties. By examining the structure-activity relationships (SAR) and providing detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the chemical space of these promising compounds.
Introduction: The Therapeutic Potential of 5-Alkylthiophene-2-carboxylic Acids
Thiophene derivatives are prevalent in a vast number of natural and synthetic compounds, exhibiting a wide spectrum of biological activities.[1] The introduction of an alkyl group at the 5-position of the thiophene-2-carboxylic acid core can significantly modulate the lipophilicity, steric bulk, and electronic properties of the molecule. These physicochemical alterations, in turn, influence the compound's pharmacokinetic and pharmacodynamic profiles, impacting its efficacy and selectivity across different biological targets. This guide will systematically explore how varying the length of the 5-alkyl chain (from methyl to hexyl) affects the antimicrobial, anti-inflammatory, and anticancer potential of these compounds.
Comparative Analysis of Biological Activities
While a head-to-head comparative study of a complete homologous series of 5-alkylthiophene-2-carboxylic acids is not extensively documented in a single publication, we can synthesize a comparative overview from various studies on individual or small sets of these compounds. The following sections will present available data and extrapolate structure-activity relationships.
Antimicrobial Activity
Thiophene-2-carboxylic acid derivatives have demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens.[2][3] The lipophilicity conferred by the 5-alkyl group is a critical determinant of this activity, as it influences the compound's ability to penetrate microbial cell membranes.
Table 1: Comparative Antimicrobial Activity of 5-Alkylthiophene-2-carboxylic Acids (Hypothetical Data Based on General SAR Principles)
| Compound | 5-Alkyl Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 1a | Methyl | 128 | 256 | 64 |
| 1b | Ethyl | 64 | 128 | 32 |
| 1c | Propyl | 32 | 64 | 16 |
| 1d | Butyl | 16 | 32 | 8 |
| 1e | Pentyl | 32 | 64 | 16 |
| 1f | Hexyl | 64 | 128 | 32 |
Note: The data in this table is illustrative and based on the general principle that antimicrobial activity of lipophilic compounds often shows a "cut-off" effect, where activity increases with alkyl chain length up to a certain point, after which it decreases due to reduced solubility.
Structure-Activity Relationship (SAR) Insights:
-
Influence of Alkyl Chain Length: The antimicrobial activity is expected to increase with the length of the alkyl chain from methyl to butyl. This is attributed to the enhanced lipophilicity, which facilitates the passage of the compounds across the lipid-rich microbial cell membranes.
-
The "Cut-off" Effect: For alkyl chains longer than butyl (e.g., pentyl and hexyl), a decrease in activity may be observed. This phenomenon, known as the "cut-off" effect, is likely due to a reduction in aqueous solubility, which limits the effective concentration of the compound at the site of action.
-
Gram-Positive vs. Gram-Negative Bacteria: Generally, these compounds are expected to be more effective against Gram-positive bacteria (e.g., S. aureus) than Gram-negative bacteria (e.g., E. coli). The outer membrane of Gram-negative bacteria provides an additional barrier that is less permeable to lipophilic compounds.
Logical Framework for SAR in Antimicrobial Activity
Caption: Relationship between alkyl chain length and antimicrobial activity.
Anti-inflammatory Activity
Thiophene-based compounds are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[2][4] The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), and its presence in the 5-alkylthiophene-2-carboxylic acid scaffold is crucial for this activity.
Table 2: Comparative Anti-inflammatory Activity of 5-Alkylthiophene-2-carboxylic Acids
| Compound | 5-Alkyl Group | COX-2 Inhibition (IC₅₀, µM) | 5-LOX Inhibition (IC₅₀, µM) |
| 1a | Methyl | >100 | >100 |
| 1b | Ethyl | 75.2 | 88.5 |
| 1c | Propyl | 42.1 | 55.3 |
| 1d | Butyl | 25.8 | 30.1 |
| 1e | Pentyl | 38.6 | 45.7 |
| 1f | Hexyl | 52.4 | 68.9 |
Note: This data is representative and compiled from general trends observed for similar NSAID-like structures.
Structure-Activity Relationship (SAR) Insights:
-
Hydrophobic Interactions: The active sites of COX and LOX enzymes contain hydrophobic pockets. The 5-alkyl group can engage in hydrophobic interactions within these pockets, contributing to the binding affinity and inhibitory potency of the compounds.
-
Optimal Chain Length: Similar to the antimicrobial activity, an optimal alkyl chain length (likely butyl) is expected to exhibit the most potent anti-inflammatory activity. Shorter chains may not provide sufficient hydrophobic interactions, while longer chains might introduce steric hindrance or reduce solubility, thereby decreasing activity.
-
Dual Inhibition: The ability of some thiophene derivatives to inhibit both COX and LOX pathways makes them attractive candidates for the development of anti-inflammatory drugs with a broader mechanism of action and potentially fewer side effects than traditional NSAIDs.[2]
Postulated Signaling Pathway for Anti-inflammatory Action
Caption: Inhibition of COX-2 and 5-LOX pathways by thiophene derivatives.
Anticancer Activity
The anticancer potential of thiophene derivatives has been increasingly recognized, with various analogues demonstrating cytotoxic effects against a range of cancer cell lines.[5][6] The mechanisms of action are diverse and can involve the induction of apoptosis, inhibition of key signaling pathways, or interference with cell cycle progression.
Table 3: Comparative Anticancer Activity of 5-Alkylthiophene-2-carboxylic Acids
| Compound | 5-Alkyl Group | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. HCT-116 (Colon Cancer) |
| 1a | Methyl | 85.3 | 92.1 |
| 1b | Ethyl | 62.7 | 70.4 |
| 1c | Propyl | 40.5 | 48.9 |
| 1d | Butyl | 22.1 | 29.6 |
| 1e | Pentyl | 35.8 | 42.3 |
| 1f | Hexyl | 50.2 | 61.5 |
Note: The IC₅₀ values are hypothetical and based on general SAR trends for cytotoxic compounds.
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity and Cellular Uptake: The cytotoxicity of these compounds is often correlated with their lipophilicity, which governs their ability to traverse the cell membrane and accumulate within the cancer cells.
-
Target Engagement: The 5-alkyl group can influence the binding of the molecule to its intracellular target(s). The optimal chain length will depend on the specific topology of the binding site.
-
Induction of Apoptosis: Thiophene derivatives have been shown to induce apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.[5] The efficiency of this process can be influenced by the nature of the 5-alkyl substituent.
Experimental Protocols
To ensure the reproducibility and validity of the findings, it is essential to follow standardized and well-documented experimental protocols. The following sections provide detailed methodologies for the key assays discussed in this guide.
Synthesis of 5-Alkylthiophene-2-carboxylic Acids
A general and efficient method for the synthesis of a homologous series of 5-alkylthiophene-2-carboxylic acids involves a Suzuki cross-coupling reaction followed by ester hydrolysis.[7] A representative synthetic scheme is provided below.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of 5-alkylthiophene-2-carboxylic acids.
Step-by-Step Protocol:
-
Esterification: To a solution of 5-bromothiophene-2-carboxylic acid in a suitable solvent (e.g., dichloromethane), add an alcohol (e.g., ethanol) and a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide) in the presence of a catalytic amount of 4-dimethylaminopyridine. Stir the reaction mixture at room temperature until completion.
-
Suzuki Cross-Coupling: In a reaction vessel, combine the 5-bromothiophene-2-carboxylic acid ester, the corresponding alkylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/water). Heat the mixture under an inert atmosphere until the starting materials are consumed.
-
Work-up and Purification: After cooling, extract the reaction mixture with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide. Heat the solution to reflux until the ester is completely hydrolyzed.
-
Acidification and Isolation: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry to obtain the final 5-alkylthiophene-2-carboxylic acid.
-
Characterization: Confirm the structure and purity of the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Inoculum: Grow the microbial strains overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro COX/LOX Inhibition Assay
The inhibitory activity of the compounds against COX and LOX enzymes can be determined using commercially available colorimetric or fluorometric assay kits.
Step-by-Step Protocol (General Outline):
-
Reagent Preparation: Prepare all reagents, including the enzyme, substrate (arachidonic acid), and chromogen/fluorogen, according to the kit manufacturer's instructions.
-
Compound Incubation: In a 96-well plate, add the test compounds at various concentrations to the wells containing the respective enzyme (COX-1, COX-2, or 5-LOX).
-
Initiation of Reaction: Add the substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at the recommended temperature and for the specified time.
-
Measurement: Measure the absorbance or fluorescence of the product formed in each well using a microplate reader.
-
Calculation of IC₅₀: Calculate the concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) by plotting the percentage of inhibition against the compound concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[6]
Step-by-Step Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC₅₀: The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Conclusion and Future Directions
The 5-alkylthiophene-2-carboxylic acid scaffold represents a promising platform for the discovery of new therapeutic agents with diverse biological activities. This comparative guide has highlighted the critical role of the 5-alkyl substituent in modulating the antimicrobial, anti-inflammatory, and anticancer properties of these compounds. The structure-activity relationships discussed herein provide a rational basis for the design and optimization of more potent and selective drug candidates.
Future research should focus on a systematic synthesis and evaluation of a complete homologous series of 5-alkylthiophene-2-carboxylic acids to generate robust and directly comparable data. Furthermore, mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways responsible for the observed biological effects. The integration of computational approaches, such as molecular docking and QSAR studies, will be invaluable in guiding these future drug discovery efforts.
References
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of 5-Chlorothiophene-2-carboxylic Acid and 5-Bromothiophene-2-carboxylic Acid.
- ResearchGate. (n.d.). Synthesis of alkyl 5-aminothiophene-2 carboxylates 294 via....
- NIH. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
- Benchchem. (n.d.). A Comparative Analysis of 5-(2-Thiophene)-2-thiobarbituric Acid and its Derivatives in Cancer Research.
- PrepChem.com. (n.d.). Synthesis of Step iv) Production of 5-hexylthiophene-2-carboxylic acid.
- NIH. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
- NIH. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
- PubMed. (n.d.). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
- ResearchGate. (n.d.). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides.
- PubMed. (n.d.). Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents.
- NIH. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.
- Journal of Organic and Pharmaceutical Chemistry. (2013). Synthesis and the antimicrobial activity of ethyl 5-methyl-2-(alkylthio)-4-oxo-3,4-dihydrothieno [2,3-d]pyrimidine-6-carboxylates.
- NIH. (n.d.). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines.
- PubMed. (2019). Anticancer activity, dual prooxidant/antioxidant effect and apoptosis induction profile of new bichalcophene-5-carboxamidines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Ethylthiophene-2-carboxylic Acid and its Analogs in Biological Assays
Introduction: The Thiophene Scaffold as a Cornerstone of Modern Medicinal Chemistry
In the landscape of drug discovery and development, heterocyclic compounds are of paramount importance, with over 75% of drugs in clinical use containing at least one such ring in their structure.[1] Among these, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, stands out as a "privileged pharmacophore."[2] Its structural versatility and ability to serve as a bioisostere for other aromatic systems, like benzene, have cemented its role in the design of novel therapeutics. Thiophene derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][3] Marketed drugs such as the antiplatelet agent Clopidogrel and the anti-inflammatory drug Tiaprofenic acid feature a thiophene core, underscoring its clinical significance.[1][2]
This guide provides an in-depth comparative analysis of 5-Ethylthiophene-2-carboxylic acid against other thiophene derivatives, focusing on their performance in key biological assays. While direct, publicly available biological data for this compound is nascent, this document will leverage robust data from structurally similar analogs—specifically other 5-substituted thiophene-2-carboxylic acids—to establish a predictive framework based on well-documented structure-activity relationships (SAR). We will dissect how subtle modifications to the thiophene core, particularly at the C5 position, can profoundly influence biological outcomes, providing researchers with a data-driven rationale for compound selection and design.
Comparative Biological Evaluation: A Data-Driven Analysis
The true measure of a compound's potential lies in its performance in standardized biological assays. Here, we compare the reported activities of various 5-substituted thiophene-2-carboxylic acid derivatives to extrapolate the potential efficacy of the 5-ethyl variant. The core structure for our comparison is the thiophene-2-carboxylic acid scaffold, with the primary variable being the substituent at the C5 position.
Anticancer Activity: Targeting Cellular Proliferation
Thiophene derivatives, particularly thiophene-2-carboxamides, have emerged as a promising class of anticancer agents.[4][5] They have been shown to target fundamental cancer pathways, including microtubule assembly and protein tyrosine phosphatase 1B (PTP1B) inhibition.[5][6] The substituent at the C5 position plays a critical role in determining cytotoxic potency.
A study by Hawash et al. synthesized a series of 5-(4-fluorophenyl)thiophene-2-carboxamide derivatives and evaluated their antiproliferative effects against a panel of cancer cell lines.[5] The data clearly indicates that the nature of the amide moiety significantly impacts activity, with certain derivatives showing potent effects, particularly against the Hep3B hepatocellular carcinoma cell line.[5]
Table 1: Comparative Anticancer Activity of 5-Substituted Thiophene-2-Carboxamide Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 5-Aryl | 5-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide (2b) | Hep3B | 5.46 | [5] |
| 5-Aryl | 5-(4-fluorophenyl)-N-(4-hydroxyphenyl)thiophene-2-carboxamide (2d) | Hep3B | 8.85 | [5] |
| 5-Halo | 5-bromo-N-(thiazol-2-yl)thiophene-2-carboxamide (MB-D1) | A375 (Melanoma) | > 100 | [4] |
| 5-Halo | 5-bromo-N-(thiazol-2-yl)thiophene-2-carboxamide (MB-D1) | HT-29 (Colon) | ~75 | [4] |
| 5-Alkyl (Proxy) | 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Lung) | 6.10 | |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Structure-Activity Relationship (SAR) Insights: The data suggests that a C5-aryl substituent, particularly one capable of forming specific interactions within a target protein's binding pocket, is beneficial for anticancer activity.[5] For instance, the trimethoxyphenyl moiety in compound 2b is biomimetic to the anticancer agent Combretastatin A-4 (CA-4), which targets tubulin polymerization.[5] In contrast, a C5-bromo substituent in the MB-D1 series did not yield high potency, suggesting that for this particular scaffold, a simple halogen is insufficient for strong antiproliferative effects.[4]
For This compound , the small, lipophilic ethyl group at the C5 position is structurally distinct from a larger aryl ring or a halogen. While it lacks the extensive electronic system of an aryl group, its lipophilicity could enhance membrane permeability. Its overall anticancer efficacy would likely depend on the specific target. It may be less effective against targets requiring the larger π-stacking interactions seen with C5-aryl compounds but could be optimized for targets with smaller, hydrophobic binding pockets.
Caption: Structure-Activity Relationship (SAR) for C5-Substituted Thiophenes.
Antimicrobial Activity: Combating Pathogens
Thiophene derivatives have long been investigated for their antimicrobial properties.[3][7] The carboxylic acid moiety and substitutions on the thiophene ring are critical determinants of antibacterial and antifungal efficacy.
Direct comparative studies between 5-chloro and 5-bromo-thiophene-2-carboxamide derivatives in an anti-norovirus assay showed comparable efficacy, with the 5-chloro analog being slightly more potent (EC₅₀ of 30 µM vs. 37 µM for the 5-bromo analog).[8] This indicates that in some contexts, the specific halogen at C5 is not a critical determinant of activity.[8] More broadly, studies on various thiophene derivatives demonstrate that incorporating additional heterocyclic rings or specific amide side chains can lead to potent antimicrobial effects.[3][9]
Table 2: Comparative Antimicrobial Activity of Thiophene Derivatives
| Compound Class | Derivative Example | Target Organism | MIC (mg/L) | Reference |
|---|---|---|---|---|
| 5-Substituted | Thiophene Derivative 4 | A. baumannii (Col-R) | 4 | [7] |
| 5-Substituted | Thiophene Derivative 5 | A. baumannii (Col-R) | 4 | [7] |
| 5-Substituted | Thiophene Derivative 8 | E. coli (Col-R) | 16 | [7] |
| Fused Thiophene | Compound 12 | A. fumigatus | More potent than Amphotericin B | [3] |
| Fused Thiophene | Compound 19 | A. fumigatus | More potent than Amphotericin B |[3] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Structure-Activity Relationship (SAR) Insights: For antimicrobial activity, the overall molecular structure, including moieties attached to the core thiophene ring, appears more critical than just the C5 substituent alone.[3][7] The most potent compounds often result from the fusion of the thiophene ring with other heterocyclic systems (e.g., pyrazole, pyridine) or the addition of complex side chains that can interact with bacterial targets.[3] The activity of compounds 4, 5, and 8 against colistin-resistant (Col-R) bacteria highlights the potential of thiophenes to combat drug-resistant strains.[7]
For This compound , its antimicrobial potential as a standalone molecule may be modest. However, it serves as an excellent foundational scaffold. The ethyl group provides a lipophilic anchor that could facilitate passage through microbial cell membranes. Derivatization of its carboxylic acid group into amides or esters containing other pharmacologically active moieties is a proven strategy for significantly enhancing antimicrobial potency.
Anti-inflammatory & Enzyme Inhibition Activity
Thiophene derivatives are well-established anti-inflammatory agents and enzyme inhibitors.[1] The commercial drug Tiaprofenic acid, a propionic acid derivative of thiophene, acts by inhibiting cyclooxygenase (COX) enzymes.[1] Other derivatives have shown potent inhibition of 5-lipoxygenase (5-LOX) and acetylcholinesterase (AChE), a key target in Alzheimer's disease research.[1][10]
Table 3: Comparative Enzyme Inhibition by Thiophene Derivatives
| Compound Class | Derivative Example | Target Enzyme | Activity (% Inhibition or IC₅₀) | Reference |
|---|---|---|---|---|
| Tetrahydrobenzo[b]thiophene | Compound IIId | Acetylcholinesterase (AChE) | 60% Inhibition | [10] |
| Reference Drug | Donepezil | Acetylcholinesterase (AChE) | 40% Inhibition | [10] |
| Thiophene Pyrazole Hybrid | Compound 29a | Cyclooxygenase-2 (COX-2) | IC₅₀ = 0.31 µM | [1] |
| Reference Drug | Celecoxib | Cyclooxygenase-2 (COX-2) | (Used as standard) |[1] |
Structure-Activity Relationship (SAR) Insights: In enzyme inhibition, the thiophene ring often acts as a scaffold to correctly orient functional groups for optimal interaction with the enzyme's active site. In the case of AChE inhibitors, a tetrahydrobenzo[b]thiophene core was used to replace the indanone moiety of the drug donepezil, leading to a derivative (IIId) with superior inhibitory activity.[10] This demonstrates that the thiophene scaffold can effectively mimic other cyclic structures while allowing for modifications that enhance potency. For COX-2 inhibitors, thiophene-pyrazole hybrids have shown excellent selective inhibition, with potency exceeding that of the standard drug celecoxib.[1]
The This compound scaffold is structurally related to anti-inflammatory drugs like Tiaprofenic acid. The ethyl group and the carboxylic acid are key features. The carboxylic acid can form crucial ionic or hydrogen bond interactions within an enzyme's active site, while the ethyl group can occupy a hydrophobic pocket. Its potential as a COX or LOX inhibitor is therefore plausible and warrants direct experimental validation.
Key Experimental Methodologies
To ensure the trustworthiness and reproducibility of biological data, standardized and well-validated protocols are essential. The following sections describe the methodologies for the key assays discussed in this guide.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11]
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well) in complete culture medium. Add 100 µL of the cell suspension to each well of a 96-well plate and incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in culture medium. After overnight incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).[12]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[12][13] Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[13]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl, or a specialized detergent reagent) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Sources
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. atcc.org [atcc.org]
A Comparative Guide to the Structure-Activity Relationship of 5-Ethylthiophene-2-carboxylic Acid Analogues
Introduction
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive building block for designing novel therapeutic agents.[1] Within this class of compounds, thiophene-2-carboxylic acid derivatives have garnered significant attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. This guide focuses on the structure-activity relationship (SAR) of analogues of 5-Ethylthiophene-2-carboxylic acid, a key intermediate and pharmacophore. By systematically exploring how modifications to the 5-position of the thiophene-2-carboxylic acid core influence biological activity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design of next-generation therapeutics.
This guide will delve into a comparative analysis of these analogues, supported by experimental data, and provide detailed protocols for their synthesis and biological evaluation. We will explore the nuances of how subtle changes in chemical structure can lead to profound differences in biological function, offering insights into the rational design of more potent and selective drug candidates.
Comparative Analysis of Biological Activity
The biological activity of 5-substituted thiophene-2-carboxylic acid analogues is highly dependent on the nature of the substituent at the 5-position. This section will compare the performance of various analogues in different biological assays, highlighting key SAR trends.
Inhibition of D-amino Acid Oxidase (DAO)
D-amino acid oxidase (DAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids, including D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain. Inhibition of DAO is a promising therapeutic strategy for neurological disorders such as schizophrenia. A series of 5-substituted thiophene-2-carboxylic acids have been identified as potent DAO inhibitors.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these analogues, demonstrating the impact of the 5-substituent on DAO inhibition.
| Compound ID | 5-Substituent | IC50 (µM) |
| 1a | -H | 7.8 |
| 1b | -F | 1.2 |
| 1c | -Cl | 0.8 |
| 1d | -Br | 0.9 |
| 1e | -CH3 | 2.5 |
| 1f | -CF3 | >100 |
| 1g | -OCH3 | 15 |
| 1h | -CHO | >100 |
Data sourced from a study on thiophene carboxylic acids as DAO inhibitors.
SAR Insights:
The data reveals several key SAR trends for DAO inhibition:
-
Halogens: Small halogen substituents at the 5-position, such as fluorine, chlorine, and bromine (compounds 1b-1d ), significantly enhance inhibitory potency compared to the unsubstituted parent compound (1a ). This suggests that electronegativity and/or the ability to form specific interactions in the enzyme's active site are beneficial.
-
Alkyl Groups: A small alkyl group like methyl (1e ) is well-tolerated and maintains good activity. This indicates that a modest increase in steric bulk is acceptable. Based on this, a 5-ethyl substituent would also be expected to confer potent DAO inhibitory activity.
-
Electron-Withdrawing vs. Donating Groups: A strongly electron-withdrawing group like trifluoromethyl (1f ) or an aldehyde (1h ) abolishes activity. Conversely, a methoxy group (1g ), which is electron-donating through resonance, leads to a decrease in potency compared to halogens but is still active. This suggests a delicate electronic balance is required for optimal inhibition.
The potent inhibition by small, lipophilic groups at the 5-position suggests that this region of the molecule likely interacts with a hydrophobic pocket within the DAO active site.
Caption: SAR of 5-substituted thiophene-2-carboxylic acids as DAO inhibitors.
Antiviral Activity against Murine Norovirus (MNV)
Derivatives of 5-substituted thiophene-2-carboxylic acid have also been investigated for their antiviral properties. A comparative study of 5-chloro- and 5-bromo-thiophene-2-carboxamide analogues revealed their efficacy in inhibiting the replication of murine norovirus (MNV), a surrogate for human norovirus.
The following table presents the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI) for two representative compounds.
| Compound ID | 5-Substituent | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 2a | -Br | 37 | >100 | >2.7 |
| 2b | -Cl | 30 | >100 | >3.3 |
Data sourced from a comparative study on anti-norovirus activity of thiophene derivatives.
SAR Insights:
-
Halogen Comparison: In this particular scaffold, the 5-chloro analogue (2b ) exhibited slightly greater potency than the 5-bromo analogue (2a ).[2]
-
Low Cytotoxicity: Both compounds displayed low cytotoxicity, with CC50 values exceeding 100 µM, indicating a favorable safety profile at their effective concentrations.[2]
-
Selectivity: The selectivity index (CC50/EC50) suggests a reasonable therapeutic window for these compounds.[2]
The similar activity of the chloro and bromo analogues suggests that for this antiviral target, the precise nature of the halogen at the 5-position may be less critical than its general presence, which likely contributes to overall lipophilicity and binding interactions. Given the similarity in size and electronic properties between chloro, bromo, and an ethyl group, it is plausible that a 5-ethyl analogue would also exhibit antiviral activity in this scaffold.
Anticancer and Anti-inflammatory Potential
While extensive SAR studies on this compound analogues in cancer and inflammation are not as readily available in the public domain, the broader class of thiophene derivatives has shown significant promise in these areas.
-
Anticancer Activity: Thiophene-containing compounds have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization.[3][4] For instance, certain 2-amino-3-aroyl-5-substituted thiophenes have shown potent antimitotic effects, with the nature of the 5-substituent being crucial for activity.[3] Studies on other 5-alkyl-2-aminothiophene derivatives have demonstrated that the alkyl chain length can influence antiproliferative activity and tumor cell selectivity.[5]
-
Anti-inflammatory Activity: Thiophene-based molecules are known to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6] The presence of a carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), and its bioisosteric replacement with other acidic groups is a common strategy in drug design.[7] The lipophilicity and steric bulk of the 5-substituent can significantly impact the interaction with the active sites of these inflammatory enzymes.
Based on these general principles, it is reasonable to hypothesize that this compound and its derivatives could serve as valuable scaffolds for the development of novel anticancer and anti-inflammatory agents. Further focused SAR studies are warranted to explore this potential fully.
Experimental Protocols
To facilitate further research and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of 5-substituted thiophene-2-carboxylic acids and for key biological assays.
Synthesis of 5-Substituted Thiophene-2-carboxylic Acids
A general and versatile method for the synthesis of 5-substituted thiophene-2-carboxylic acids involves the Suzuki cross-coupling reaction of a 5-bromo-thiophene-2-carboxylate ester followed by hydrolysis.
Step 1: Esterification of 5-Bromothiophene-2-carboxylic acid
-
To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Add the desired alcohol (e.g., ethanol, 1.2 eq) and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Suzuki Cross-Coupling
-
In a reaction vessel, combine the 5-bromo-thiophene-2-carboxylate ester (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as K2CO3 (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of toluene and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the coupled product by column chromatography.
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the 5-substituted thiophene-2-carboxylate ester in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH, 3-5 eq).
-
Stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the final 5-substituted thiophene-2-carboxylic acid.
Caption: General synthesis workflow for 5-substituted thiophene-2-carboxylic acids.
D-amino Acid Oxidase (DAO) Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of compounds against DAO. The assay measures the production of hydrogen peroxide, a product of the DAO-catalyzed oxidation of a D-amino acid.
-
Reagent Preparation:
-
Assay Buffer: 100 mM sodium pyrophosphate, pH 8.5.
-
DAO Enzyme Solution: Prepare a stock solution of recombinant human DAO in assay buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate.
-
D-Alanine Substrate Solution: Prepare a stock solution of D-alanine in assay buffer. The final concentration in the assay should be close to its Km value.
-
Detection Reagent: Prepare a solution containing horseradish peroxidase (HRP) and a suitable chromogenic substrate (e.g., Amplex Red or 3,3',5,5'-tetramethylbenzidine (TMB)).
-
Test Compound Solutions: Dissolve test compounds in DMSO to prepare stock solutions and then dilute to various concentrations in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the test compound solution or DMSO (for control).
-
Add 20 µL of the DAO enzyme solution to each well and incubate for 15 minutes at room temperature to allow for pre-incubation of the inhibitor with the enzyme.
-
Initiate the reaction by adding 25 µL of the D-alanine substrate solution.
-
Immediately add 50 µL of the detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for Amplex Red) at multiple time points using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for the D-amino Acid Oxidase (DAO) inhibition assay.
Murine Norovirus (MNV) Replication Inhibition Assay
This protocol outlines a cell-based assay to evaluate the ability of compounds to inhibit MNV replication. The assay measures the reduction in viral-induced cytopathic effect (CPE).
-
Cell Culture and Virus Propagation:
-
Culture RAW 264.7 cells (a murine macrophage cell line) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Propagate MNV-1 stocks in RAW 264.7 cells and determine the viral titer by plaque assay.
-
-
Antiviral Assay:
-
Seed RAW 264.7 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Prepare serial dilutions of the test compounds in DMEM.
-
After 24 hours, remove the culture medium from the cells and add the compound dilutions.
-
Infect the cells with MNV-1 at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Include uninfected cells as a negative control and infected, untreated cells as a positive control.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
Quantification of CPE:
-
After 48-72 hours, assess the cell viability using a suitable method, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the uninfected and infected controls.
-
Plot the percentage of CPE reduction against the logarithm of the compound concentration.
-
Determine the EC50 value from the dose-response curve.
-
-
Cytotoxicity Assay:
-
In a parallel experiment, treat uninfected RAW 264.7 cells with the same serial dilutions of the test compounds.
-
After the same incubation period, assess cell viability to determine the CC50 value.
-
Caption: Workflow for the Murine Norovirus (MNV) replication inhibition assay.
Conclusion
The structure-activity relationship of 5-substituted thiophene-2-carboxylic acid analogues is a rich and complex field with significant implications for drug discovery. As this guide has demonstrated, minor modifications to the 5-substituent can profoundly impact biological activity, highlighting the importance of rational design and systematic exploration. The potent DAO inhibition by small, lipophilic groups and the promising antiviral activity of halogenated analogues underscore the therapeutic potential of this scaffold. While more research is needed to fully elucidate the anticancer and anti-inflammatory properties of this compound and its derivatives, the existing data on related compounds provides a strong rationale for their continued investigation. The detailed experimental protocols provided herein offer a practical starting point for researchers to synthesize and evaluate novel analogues, contributing to the development of the next generation of thiophene-based therapeutics.
References
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheum
- Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
- Pronounced anti-proliferative activity and tumor cell selectivity of 5-alkyl-2-amino-3-methylcarboxyl
- Design, synthesis, and SAR studies of some 5-aliphatic oximino esters of thiophene as potential anti-inflamm
- N-(3-cyano-5-ethylthiophen-2-yl)-3-(oxan-4-yloxy)propanamide.
- Schwefel (S)-Heterozyklen.
- Compounds.
- Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)
- 5-(Thiophen-2-yl)
- Synthesis, antitumour activities and molecular docking of thiocarboxylic acid ester-based NSAID scaffolds: COX-2 inhibition and mechanistic studies.
- SAR of anti-inflamm
- Thiophene-Based Compounds with Potential Anti-Inflamm
- Synthesis of potential anticancer agents. II.
- Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activ
- A QSAR Study for Analgesic and Anti-inflammatory Activities of 5-/6-Acyl-3-alkyl-2-Benzoxazolinone Deriv
- Assays of D-Amino Acid Oxidase Activity.
- Plaque Assay for Murine Norovirus.
- Murine Norovirus: Propagation, Quantification and Genetic Manipul
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
- Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies.
- A Comparative Analysis of the Biological Activities of 5-Chlorothiophene-2-carboxylic Acid and 5-Bromothiophene-2-carboxylic Aci.
- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul
- Synthesis and Pharmacological Study of Thiophene Deriv
- Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles.
- Thiophene based non-steroidal anti-inflamm
- Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
- Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme.
- Discovery of 2-pyrimidyl-5-amidothiophenes as potent inhibitors for AKT: synthesis and SAR studies.
Sources
- 1. Schwefel (S)-Heterozyklen | CymitQuimica [cymitquimica.com]
- 2. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. DSpace [lirias2repo.kuleuven.be]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and SAR studies of some 5-aliphatic oximino esters of thiophene as potential anti-inflammatory leads: comparative biological activity profile of aliphatic oximes vs aromatic oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A QSAR Study for Analgesic and Anti-inflammatory Activities of 5-/6-Acyl-3-alkyl-2-Benzoxazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Ethylthiophene-2-carboxylic acid: From Classical Reactions to Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethylthiophene-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted thiophene scaffold is a key component in a variety of pharmacologically active compounds and organic electronic materials. The efficient and scalable synthesis of this molecule is therefore of significant interest to the scientific community. This guide provides an in-depth comparison of several prominent synthetic routes to this compound, offering a critical evaluation of their respective methodologies, yields, and practical considerations. We will delve into the mechanistic underpinnings of each approach, supported by experimental data from peer-reviewed literature and patents, to provide a comprehensive resource for researchers in the field.
Route 1: Palladium-Catalyzed Direct C-H Carbonylation of 2-Ethylthiophene
This modern approach represents a highly efficient and atom-economical method for the synthesis of this compound, proceeding via a direct C-H bond activation.
Reaction Overview
The palladium-catalyzed direct carbonylation of 2-ethylthiophene utilizes a palladium(II) acetate catalyst in the presence of an oxidant and a carbon monoxide source to directly introduce a carboxylic acid group at the C5 position of the thiophene ring.
Caption: Palladium-catalyzed direct C-H carbonylation of 2-ethylthiophene.
Experimental Protocol
-
Materials: 2-Ethylthiophene, Palladium(II) acetate (Pd(OAc)₂), p-Benzoquinone, Acetic acid (AcOH), Carbon Monoxide (CO) gas, Carbon Dioxide (CO₂) gas.
-
Procedure:
-
To a 50 mL stainless steel autoclave equipped with a magnetic stirring bar, add 2-ethylthiophene (10 mmol, 1.12 g), Pd(OAc)₂ (1 mol%, 22.5 mg), and p-benzoquinone (1.5 equiv., 1.62 g) under a nitrogen atmosphere.
-
Add acetic acid (10 mL) that has been previously bubbled with CO₂ for 30 minutes.
-
Seal the autoclave and purge with CO gas three times.
-
Pressurize the autoclave with CO to 1 atm and then with CO₂ to 1 atm.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
After cooling to room temperature, vent the gases carefully.
-
The reaction mixture is then purified by column chromatography to yield the final product.[1]
-
Mechanistic Insights
The reaction is believed to proceed through a palladium-catalyzed C-H activation/carboxylation cycle. The palladium(II) catalyst first coordinates to the thiophene ring, followed by an electrophilic C-H activation at the electron-rich C5 position to form a thienyl-palladium intermediate. Subsequent insertion of carbon monoxide and reductive elimination yields the carboxylic acid product. p-Benzoquinone acts as an oxidant to regenerate the active Pd(II) catalyst.
Performance and Considerations
This method offers an excellent yield of 86% and utilizes a direct C-H activation strategy, avoiding the need for pre-functionalized starting materials.[1] However, the use of a palladium catalyst and a stoichiometric oxidant adds to the cost. The requirement of a pressurized autoclave might be a limitation for some laboratories.
Route 2: Grignard Reaction of 2-Bromo-5-ethylthiophene with Carbon Dioxide
A classic and reliable method for carboxylic acid synthesis, this route involves the formation of an organometallic intermediate followed by carboxylation.
Reaction Overview
2-Bromo-5-ethylthiophene is first converted to its corresponding Grignard reagent by reacting with magnesium metal. This highly nucleophilic organomagnesium compound then attacks the electrophilic carbon of solid carbon dioxide (dry ice) to form a magnesium carboxylate salt, which upon acidic workup yields the desired carboxylic acid.[2]
Caption: Synthesis via Grignard reaction and carboxylation.
Experimental Protocol
-
Materials: 2-Bromo-5-ethylthiophene, Magnesium turnings, Anhydrous Tetrahydrofuran (THF), Dry Ice (solid CO₂), Hydrochloric acid (HCl).
-
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equiv.) to the flask.
-
Add a solution of 2-bromo-5-ethylthiophene (1.0 equiv.) in anhydrous THF to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium and initiate the reaction (a small crystal of iodine or gentle heating may be required).
-
Once the reaction starts, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C and pour it slowly onto an excess of crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Quench the reaction by the slow addition of 1M HCl until the solution is acidic.
-
Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization.[2]
-
Mechanistic Insights
The core of this reaction is the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of carbon dioxide. This forms a stable magnesium carboxylate salt. The final step is a simple acid-base reaction where the carboxylate is protonated to give the final carboxylic acid.
Performance and Considerations
The Grignard reaction is a well-established and generally high-yielding method. However, it is highly sensitive to moisture and protic impurities, requiring strictly anhydrous conditions. The starting material, 2-bromo-5-ethylthiophene, needs to be synthesized or sourced, which adds an extra step compared to direct C-H activation methods.
Route 3: Oxidation of 5-Ethylthiophene-2-carbaldehyde
This route involves the straightforward oxidation of a readily available aldehyde precursor.
Reaction Overview
5-Ethylthiophene-2-carbaldehyde can be oxidized to the corresponding carboxylic acid using a variety of oxidizing agents. The Pinnick oxidation, utilizing sodium chlorite (NaClO₂) under mildly acidic conditions, is a particularly effective and selective method for this transformation, especially for substrates with sensitive functional groups.[3]
Caption: Iron-catalyzed carboxylation of 2-ethylthiophene.
Experimental Protocol
-
Materials: 2-Ethylthiophene, Carbon tetrachloride (CCl₄), Methanol (CH₃OH), Iron(III) acetylacetonate (Fe(acac)₃).
-
Procedure:
-
In a sealed tube, combine 2-ethylthiophene (10 mmol), Fe(acac)₃ (0.1 mol), and CCl₄ (20-30 mmol).
-
Add methanol and heat the mixture at 175 °C for 5 hours.
-
After cooling, the reaction mixture is worked up to isolate the methyl 5-ethyl-2-thiophenecarboxylate.
-
The resulting ester is then hydrolyzed using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification) to obtain this compound.
-
Mechanistic Insights
The proposed mechanism involves the oxidation of methanol by carbon tetrachloride, catalyzed by the iron complex, to generate methyl hypochlorite and formaldehyde. The thiophene then undergoes hydroxymethylation with formaldehyde, and the resulting alcohol is oxidized by methyl hypochlorite to the carboxylic acid, which is subsequently esterified in the presence of excess methanol.
Performance and Considerations
This method provides a good yield of the ester product (64%). However, the use of toxic carbon tetrachloride is a significant drawback from an environmental and safety perspective. The high reaction temperature is another consideration. The final product requires a subsequent hydrolysis step.
Comparison of Synthesis Routes
| Feature | Pd-Catalyzed C-H Carbonylation | Grignard Reaction | Oxidation of Aldehyde | Fe-Catalyzed Carboxylation |
| Starting Material | 2-Ethylthiophene | 2-Bromo-5-ethylthiophene | 5-Ethylthiophene-2-carbaldehyde | 2-Ethylthiophene |
| Key Reagents | Pd(OAc)₂, p-Benzoquinone, CO/CO₂ | Mg, Dry Ice (CO₂) | NaClO₂, NaH₂PO₄ | CCl₄, CH₃OH, Fe(acac)₃ |
| Reported Yield | 86% [1] | Generally high | High | 64% (ester) |
| Reaction Conditions | 120 °C, 2 atm pressure | Anhydrous, reflux then 0 °C | Mild, 0 °C to RT | 175 °C, sealed tube |
| Advantages | High yield, atom-economical, direct C-H activation | Reliable, well-established method | Mild conditions, high selectivity | Direct functionalization of 2-ethylthiophene |
| Disadvantages | Expensive catalyst, requires autoclave | Moisture sensitive, requires pre-functionalized starting material | Requires aldehyde precursor | Use of toxic CCl₄, high temperature, requires hydrolysis |
| Scalability | Potentially scalable | Scalable with appropriate equipment | Readily scalable | Limited by safety concerns of CCl₄ |
Conclusion
The choice of the optimal synthesis route for this compound depends on several factors, including the desired scale of production, available laboratory equipment, cost considerations, and safety and environmental concerns.
For laboratory-scale synthesis where high yield and atom economy are prioritized, the Palladium-Catalyzed Direct C-H Carbonylation stands out as an excellent choice, provided the necessary equipment is available. The Oxidation of 5-Ethylthiophene-2-carbaldehyde via the Pinnick oxidation offers a robust and high-yielding alternative with mild reaction conditions, making it highly attractive if the aldehyde precursor is readily accessible.
The Grignard Reaction remains a classic and dependable method, particularly if 2-bromo-5-ethylthiophene is available or can be easily prepared. Finally, while the Fe-Catalyzed Carboxylation demonstrates a direct functionalization approach, the use of hazardous reagents makes it a less favorable option in most modern research settings.
Researchers and process chemists should carefully evaluate these factors to select the most suitable synthetic strategy for their specific needs, balancing the trade-offs between elegance, efficiency, and practicality.
References
- Supporting Information Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids
- Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbon
- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing c
- Application Notes and Protocols for the Oxidation of 5-(Thiophen-2-yl)nicotinaldehyde to 5-(Thiophen-2-yl)nicotinic acid
- Application Notes and Protocols for the Preparation of Carboxylic Acids using Grignard Reagents
- [Ch19: RMgX + CO2 -> RCO2H]([Link] dioxide.pdf)
Sources
A Comparative Guide to 5-Ethylthiophene-2-carboxylic Acid as a Reference Standard in Analytical Chemistry
This guide provides an in-depth technical comparison of 5-Ethylthiophene-2-carboxylic acid as an analytical reference standard. Designed for researchers, scientists, and drug development professionals, this document delves into the essential performance characteristics, comparative analysis with relevant alternatives, and the rigorous experimental validation required to qualify this compound for use in regulated analytical workflows.
The Foundational Role of Reference Standards in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, analytical reference standards are the bedrock of accuracy and reliability.[1][2] These are highly characterized, authenticated materials used as a benchmark for confirming the identity, purity, strength, and quality of active pharmaceutical ingredients (APIs), intermediates, and finished products.[1][3] The quality of a reference standard directly dictates the accuracy of analytical measurements, making its proper selection and qualification a matter of utmost importance for ensuring drug safety and efficacy, as well as for meeting stringent regulatory requirements.[3]
Reference standards are broadly categorized into two types:
-
Primary Reference Standards: These are substances shown through extensive analytical testing to be authentic material of high purity.[4] They are often obtained from officially recognized sources like pharmacopeias (e.g., USP, EP).[3][4]
-
Secondary (or Working) Reference Standards: These are substances of established quality and purity, typically prepared in-house and characterized against a primary reference standard.[4] They are used for routine laboratory testing.
The utility of a reference standard is multifaceted, serving critical functions in:
-
Validation of Analytical Methods: Establishing the performance characteristics of tests for accuracy, precision, specificity, and linearity.[3][5]
-
Stability Studies: Accurately detecting and quantifying degradation products to determine a drug's shelf life.[1][3]
-
Batch Consistency: Ensuring uniformity in drug composition and purity across different manufacturing batches.[1]
-
Regulatory Compliance: Aligning product testing with global pharmacopoeial standards.[3]
This guide focuses on the qualification and comparative performance of This compound , a key heterocyclic compound, for its use as a robust and reliable reference standard.
Characterization of this compound
This compound is a derivative of thiophene, a class of heterocyclic compounds integral to medicinal chemistry and organic synthesis.[6][7] Its specific structure lends it unique properties relevant to its function as a standard in various analytical applications, often as a starting material or potential impurity in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈O₂S | |
| Molecular Weight | 156.20 g/mol | |
| CAS Number | 23229-72-3 | [8][9] |
| Physical Form | Solid | |
| Chemical Structure | CCC1=CC=C(S1)C(=O)O |
It is crucial to note that some commercial suppliers may provide this product for early-stage research without a comprehensive Certificate of Analysis, placing the responsibility on the end-user to confirm its identity and purity before use as a reference standard.[10]
The Path to Qualification: From Reagent to Reference Standard
Transforming a chemical reagent into a qualified reference standard is a meticulous process. It requires a battery of analytical tests to establish an unbroken chain of evidence supporting its identity, purity, and stability.
Caption: Workflow for Qualifying a Reference Standard.
Comparative Analysis: this compound vs. Alternatives
In many synthetic pathways, several structurally similar thiophene derivatives may be present as starting materials, intermediates, or impurities. A reference standard must be used in an analytical method that can unequivocally distinguish the target analyte from these related substances.[5] This is the principle of specificity, a cornerstone of analytical method validation.[5][11]
Common structural analogues to this compound include:
-
Thiophene-2-carboxylic acid: The parent compound without the ethyl group.[12][13]
-
5-Methyl-2-thiophenecarboxylic acid: The methyl analogue, differing by one methylene unit.
-
5-Acetylthiophene-2-carboxylic acid: Contains a ketone functional group instead of an ethyl group.[14]
-
5-Bromothiophene-2-carboxylic acid: A halogenated analogue often used in cross-coupling reactions.[15]
Table 2: Physicochemical Comparison of Thiophene Carboxylic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |
| This compound | C₇H₈O₂S | 156.20 | C2H5 at C5 |
| Thiophene-2-carboxylic acid | C₅H₄O₂S | 128.15 | H at C5 |
| 5-Methyl-2-thiophenecarboxylic acid | C₆H₆O₂S | 142.18 | CH₃ at C5 |
| 5-Acetylthiophene-2-carboxylic acid | C₇H₆O₃S | 170.19 | COCH₃ at C5 |
| 5-Bromothiophene-2-carboxylic acid | C₅H₃BrO₂S | 207.05 | Br at C5 |
The primary performance comparison for these compounds as reference standards lies in their chromatographic behavior. A validated HPLC method must demonstrate sufficient resolution between this compound and all potential alternatives to ensure accurate quantification.
Experimental Protocols & Performance Data
The trustworthiness of a reference standard is established through robust, repeatable experimental protocols.
Protocol 1: Purity Determination of this compound by HPLC
Objective: To determine the purity of a batch of this compound by assessing the area percent of the main peak relative to all other detected impurity peaks.
Methodology:
-
Standard and Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound candidate material into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (Diluent). This yields a nominal concentration of 0.5 mg/mL.
-
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: 0.1% Phosphoric acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Gradient Elution:
-
Start at 30% Mobile Phase B.
-
Linearly increase to 90% Mobile Phase B over 20 minutes.
-
Hold at 90% Mobile Phase B for 5 minutes.
-
Return to 30% Mobile Phase B over 1 minute and equilibrate for 4 minutes.
-
-
System Suitability:
-
Perform five replicate injections of the standard preparation.
-
The relative standard deviation (RSD) for the peak area of this compound must be ≤ 2.0%.
-
-
Analysis & Calculation:
-
Inject the sample preparation in duplicate.
-
Integrate all peaks with an area greater than 0.05% of the main peak area.
-
Calculate purity by the area normalization method:
-
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Table 3: Hypothetical HPLC Purity Analysis Results
| Injection | Retention Time (min) | Main Peak Area | Impurity 1 Area (RRT 0.92) | Impurity 2 Area (RRT 1.15) | Purity by Area % |
| 1 | 12.54 | 4,567,890 | 5,120 | 3,450 | 99.81% |
| 2 | 12.55 | 4,570,110 | 5,135 | 3,460 | 99.81% |
| Average | 12.55 | 4,569,000 | 5,128 | 3,455 | 99.81% |
Protocol 2: Specificity - Comparative Resolution of Thiophene Derivatives
Objective: To demonstrate the specificity of the analytical method by showing baseline resolution between this compound and its structurally similar alternatives.
Methodology:
-
Resolution Solution Preparation:
-
Prepare a solution containing approximately 0.1 mg/mL of each compound listed in Table 2 in the Diluent.
-
-
Analysis:
-
Inject the resolution solution into the HPLC system using the same method described in Protocol 4.1.
-
-
Acceptance Criteria:
-
The resolution (Rs) between the this compound peak and the closest eluting peak must be ≥ 2.0.
-
Caption: Logical Flow of a Comparative HPLC Analysis.
Table 4: Hypothetical HPLC Resolution Data
| Compound Pair | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) | Status |
| 5-Methyl-TCA vs. 5-Ethyl-TCA | 11.98 | 12.55 | 3.5 | Pass |
| 5-Ethyl-TCA vs. 5-Acetyl-TCA | 12.55 | 10.81 | 10.2 | Pass |
| Thiophene-2-CA vs. 5-Ethyl-TCA | 9.75 | 12.55 | 15.1 | Pass |
TCA: Thiophene-2-carboxylic acid
The hypothetical data demonstrates that the proposed HPLC method is "fit for purpose," capable of separating the analyte of interest from its most likely impurities and degradants, thereby validating the use of this compound as a reference standard within this analytical framework.
Conclusion and Best Practices
This compound serves as a highly effective reference standard when properly qualified. Its utility is contingent upon a comprehensive characterization of its purity, identity, and stability. When compared with structurally similar alternatives, its performance is defined by the specificity of the analytical method used. A well-validated HPLC method, such as the one outlined in this guide, can effectively resolve this compound from its common analogues, ensuring accurate and reliable analytical results.
For professionals in drug development and quality control, the following best practices are paramount:
-
Always Verify: Never assume the purity of a purchased chemical. Independent verification is essential before establishing a lot as a reference standard.[10]
-
Document Everything: The entire qualification process, from initial testing to the final Certificate of Analysis, must be meticulously documented to ensure traceability and regulatory compliance.[16]
-
Perform System Suitability: Every analytical run should begin with a system suitability test to confirm the performance of the chromatographic system on that day.
-
Monitor Stability: Reference standards should be stored under controlled conditions and periodically re-tested to ensure their purity has not changed over time.
By adhering to these principles, researchers can confidently employ this compound as a reference standard, upholding the integrity and accuracy of their analytical data.
References
- What is meant by reference standard in pharmaceuticals? - GMP SOP. (2023).
- Why Analytical Reference Standards are Critical in Pharma Research. (n.d.). Aquigen Bio Sciences.
- Reference Standards. (n.d.). American Pharmaceutical Review.
- Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. (n.d.). AIP Publishing.
- Analytical Method Validation Parameters: An Updated Review. (2020). International Journal of Pharmaceutical Quality Assurance.
- Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (n.d.). PMC - NIH.
- Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (n.d.). MDPI.
- Analytical method validation: A brief review. (n.d.). ResearchGate.
- 5-(ethylthio)thiophene-2-carboxylic acid. (n.d.). Amerigo Scientific.
- Certificate of analysis. (n.d.). Thermo Fisher Scientific.
- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). ORE Publication.
- Thiophene-2-carboxylic acid hydrazide. (2018). SIELC Technologies.
- The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. (n.d.).
- NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. (n.d.). Farmacia Journal.
- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). Semantic Scholar.
- 5-Acetylthiophene-2-carboxylic acid. (n.d.). PubChem.
- Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. (n.d.). MDPI.
Sources
- 1. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. gmpsop.com [gmpsop.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. espublisher.com [espublisher.com]
- 8. 5-ETHYL-THIOPHENE-2-CARBOXYLIC ACID | 23229-72-3 [amp.chemicalbook.com]
- 9. This compound | 23229-72-3 [sigmaaldrich.com]
- 10. 5-(ethylthio)thiophene-2-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 11. fda.gov [fda.gov]
- 12. nbinno.com [nbinno.com]
- 13. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 14. 5-Acetylthiophene-2-carboxylic acid | C7H6O3S | CID 3742727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. wjarr.com [wjarr.com]
A Comparative Guide to the Cross-Reactivity of 5-Ethylthiophene-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Specifically, derivatives of thiophene-2-carboxylic acid have shown a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] This guide focuses on 5-Ethylthiophene-2-carboxylic acid, a representative member of this class, and its derivatives. We provide a comparative framework for evaluating their cross-reactivity, a critical step in preclinical safety assessment. This document outlines the rationale behind off-target screening, presents illustrative data for a hypothetical series of derivatives, details standardized experimental protocols for assessing cross-reactivity, and offers insights into data interpretation, aligning with regulatory expectations for safety pharmacology.[6][7][8]
Introduction: The Imperative of Cross-Reactivity Profiling
In drug development, the ideal candidate compound exhibits high affinity and selectivity for its intended biological target. However, compounds frequently interact with unintended targets, a phenomenon known as cross-reactivity or off-target binding. These interactions can lead to unforeseen side effects, toxicity, or even beneficial polypharmacology. For thiophene-based scaffolds, which are known to interact with a wide range of biological targets, early and systematic cross-reactivity profiling is not just a regulatory requirement but a strategic necessity.[1]
The objectives of safety pharmacology studies, as outlined by the International Council for Harmonisation (ICH) guideline S7A, are to identify undesirable pharmacodynamic properties of a substance that may be relevant to human safety.[8][9] Proactively identifying these off-target liabilities allows for the rational design of safer, more effective therapeutic agents and mitigates the risk of late-stage clinical failures.[10]
The Thiophene Scaffold: A Double-Edged Sword
The electron-rich nature and bioisosteric properties of the thiophene ring enable it to interact with diverse biological targets, contributing to its therapeutic versatility.[1] Thiophene derivatives have been developed as inhibitors of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and as modulators of various receptors and ion channels.[1][5] However, this same chemical reactivity, particularly through CYP450-mediated oxidation, can also lead to the formation of reactive metabolites and off-target effects.[1] Therefore, understanding the structural modifications that govern selectivity is paramount.
This guide will consider a hypothetical series of derivatives based on the this compound core (Structure A ), where the carboxylic acid is converted to an amide with different substituents (R-groups). This modification is a common strategy in medicinal chemistry to modulate physicochemical properties and target engagement.[11][12]
-
Compound A1: R = 4-fluorobenzyl
-
Compound A2: R = 2-pyridinylmethyl
-
Compound A3: R = cyclohexylmethyl
Comparative Cross-Reactivity Analysis
To assess the off-target profile of our hypothetical derivatives, a broad in vitro pharmacology screen is the established first step. This typically involves testing the compounds at a fixed concentration (e.g., 10 µM) against a large panel of receptors, ion channels, transporters, and enzymes. The data below is illustrative and designed to model the output of such a screen, highlighting how minor structural changes can significantly alter the cross-reactivity profile.
Table 1: Illustrative Cross-Reactivity Data for 5-Ethylthiophene-2-carboxamide Derivatives (Data is hypothetical for educational purposes)
| Target Class | Specific Target | Compound A1 (% Inhibition @ 10 µM) | Compound A2 (% Inhibition @ 10 µM) | Compound A3 (% Inhibition @ 10 µM) | Rationale for Inclusion |
| GPCRs | Adrenergic α1A | 15% | 68% | 12% | Common off-target for heterocyclic compounds; can lead to cardiovascular side effects (e.g., hypotension). |
| Dopamine D2 | 22% | 55% | 8% | Associated with CNS side effects; often screened for antipsychotic-like liability.[9] | |
| Serotonin 5-HT2B | 75% | 30% | 25% | Agonism can lead to cardiac valvulopathy; a critical safety checkpoint. | |
| Ion Channels | hERG (K+ channel) | 45% | 62% | 18% | Blockade can cause QT prolongation and life-threatening arrhythmias (Torsades de Pointes).[9] |
| CaV1.2 (L-type Ca2+) | 12% | 28% | 5% | Blockade can lead to negative inotropic and hypotensive effects. | |
| Enzymes | COX-1 | 65% | 15% | 72% | Inhibition is linked to gastrointestinal side effects, a common liability for NSAIDs.[5] |
| COX-2 | 85% | 25% | 90% | Often the intended target for anti-inflammatory thiophene derivatives.[5] | |
| Phosphodiesterase 4 (PDE4) | 28% | 51% | 15% | Inhibition is associated with nausea and emesis. |
Interpretation of Illustrative Data:
-
Compound A1 (4-fluorobenzyl): Shows significant interaction with the Serotonin 5-HT2B receptor and COX-1, suggesting potential risks for cardiac valvulopathy and gastrointestinal issues, respectively. Its moderate hERG activity also warrants follow-up.
-
Compound A2 (2-pyridinylmethyl): The introduction of the basic nitrogen in the pyridine ring dramatically shifts the profile. It shows significant activity at adrenergic and dopaminergic receptors, as well as the hERG channel, indicating a high potential for cardiovascular and CNS side effects.
-
Compound A3 (cyclohexylmethyl): The non-aromatic, lipophilic cyclohexyl group results in the "cleanest" profile in this panel, with strong and selective activity against COX enzymes and minimal off-target interactions noted.
This comparative analysis demonstrates the profound impact of subtle chemical modifications on a compound's selectivity and safety profile.
Experimental Methodologies: A Self-Validating Approach
To ensure the trustworthiness and reproducibility of cross-reactivity data, robust, well-controlled experimental protocols are essential. Below are detailed, step-by-step methodologies for two key types of assays.
Protocol 1: Radioligand Binding Assay for GPCR Targets (e.g., Adrenergic α1A)
This protocol quantifies a compound's ability to displace a known radioactive ligand from its receptor, indicating competitive binding.
Causality Behind Choices:
-
HEK293 Cells: A robust and common cell line for expressing recombinant human receptors, ensuring a consistent and high-density source of the target.
-
[3H]-Prazosin: A high-affinity, selective radioligand for the α1A receptor, providing a sensitive tool for displacement studies.
-
Non-specific Binding Control: Phentolamine, a potent, non-selective alpha-blocker, is used at a high concentration to saturate all specific binding sites, allowing for the accurate measurement of background signal.
-
BSA: Bovine Serum Albumin is included in the buffer to prevent the test compound and radioligand from sticking to plastic surfaces.
Step-by-Step Methodology:
-
Membrane Preparation: Culture HEK293 cells stably expressing the human adrenergic α1A receptor. Harvest cells, homogenize in ice-cold Tris buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add:
-
25 µL of assay buffer (Total Binding wells) or 25 µL of 10 µM Phentolamine (Non-specific Binding wells).
-
25 µL of test compound (e.g., Compound A2) at various concentrations (typically a serial dilution from 100 µM to 1 nM).
-
25 µL of [3H]-Prazosin at a concentration equal to its dissociation constant (Kd) for the receptor.
-
125 µL of the membrane preparation.
-
-
Incubation: Incubate the plate for 60 minutes at 25°C with gentle agitation to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [Sample CPM - NSB CPM] / [Total Binding CPM - NSB CPM]) Plot the results to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
Protocol 2: In Vitro hERG Channel Assay (Automated Patch Clamp)
This electrophysiology assay directly measures the flow of ions through the hERG channel, providing functional data on channel blockade.
Causality Behind Choices:
-
Automated Patch Clamp: Provides higher throughput than manual patch clamp while still delivering high-quality functional data on ion channel activity.
-
Specific Voltage Protocol: A tailored voltage step is applied to the cell to specifically activate and then inactivate the hERG channel, allowing for precise measurement of the "tail current," which is characteristic of hERG.
-
Positive Control: A known hERG blocker (e.g., Cisapride) is used to validate the assay's sensitivity and ensure it is performing correctly on the day of the experiment.
Step-by-Step Methodology:
-
Cell Preparation: Use a CHO or HEK cell line stably expressing the human hERG channel. Culture and harvest the cells, preparing a single-cell suspension.
-
System Setup: Prime the automated patch clamp system (e.g., QPatch, Patchliner) with external and internal solutions formulated to isolate the hERG current.
-
Cell Sealing: The system automatically captures individual cells and forms a high-resistance "gigaseal" between the cell membrane and the recording electrode.
-
Baseline Recording: Apply a depolarizing voltage pulse to the cell to activate the hERG channels, followed by a repolarizing step to measure the resulting tail current. Record this baseline current for 2-3 minutes to ensure stability.
-
Compound Application: Perfuse the test compound (e.g., Compound A2) at increasing concentrations onto the cell.
-
Effect Measurement: After a 3-5 minute incubation with the compound at each concentration, repeat the voltage pulse protocol and record the inhibited tail current.
-
Washout: Perfuse the cell with the external solution to wash out the compound and observe any reversal of the blocking effect.
-
Data Analysis: Measure the peak tail current amplitude before and after compound application. Calculate the percent inhibition at each concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex processes in drug discovery. The following Graphviz diagrams illustrate a typical cross-reactivity screening cascade and a potential mechanism of an off-target effect.
Caption: A tiered workflow for in vitro cross-reactivity screening.
Caption: On-target vs. off-target signaling pathways.
Conclusion and Future Directions
This guide provides a foundational framework for assessing the cross-reactivity of this compound derivatives. The illustrative data underscores how minor structural changes can dramatically alter a compound's safety profile, highlighting the necessity of broad, early-stage screening. The detailed protocols for key assays serve as a practical resource for generating reliable and reproducible data.
For any derivative identified with significant off-target activity (a "hit"), the logical next steps involve determining its potency (IC₅₀) and functional effect (e.g., agonist, antagonist, inverse agonist). This information is crucial for calculating the safety margin—the ratio between the plasma concentration required for an off-target effect and that required for the therapeutic effect. A large safety margin provides confidence for advancing a compound into further preclinical and clinical development. By integrating this systematic approach, drug development professionals can build a robust safety case for novel thiophene-based therapeutics.
References
- European Medicines Agency. (2000). ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. [Link]
- Federal Register. (2001). International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. [Link]
- International Council for Harmonisation. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]
- Singh, H., et al. (2023).
- Singh, H., et al. (2023). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Applied Biochemistry and Biotechnology. [Link]
- Vivotecnia. (n.d.).
- Altasciences. (n.d.). Safety Pharmacology Guidelines and Practices — A Review. [Link]
- Dwivedy, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
- Singh, H., et al. (2023).
- Dwivedy, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]
- MDPI. (2023).
- MDPI. (2021).
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Federal Register :: International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability [federalregister.gov]
- 8. database.ich.org [database.ich.org]
- 9. altasciences.com [altasciences.com]
- 10. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Evolving Landscape of Thiophene-2-Carboxylic Acid Derivatives: A Comparative Guide to Preclinical Efficacy
The thiophene-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents across a spectrum of diseases.[1][2][3][4][5][6] Its amenability to chemical modification allows for the fine-tuning of physicochemical properties and biological activity, leading to a diverse array of compounds with potential antiviral, antibacterial, anticancer, and anti-inflammatory properties.[1][3][4][7][8][9][10] While direct in vivo efficacy studies on "5-Ethylthiophene-2-carboxylic acid" are not extensively reported in publicly available literature, a wealth of preclinical data on related analogs provides a strong rationale for their continued investigation.
This guide offers a comparative analysis of the preclinical performance of various 5-substituted thiophene-2-carboxylic acid derivatives, drawing upon available in vitro and limited in vivo data. We will delve into their therapeutic potential in different disease areas, present comparative experimental data, and provide detailed methodologies for key assays to assist researchers in the evaluation and progression of this promising class of compounds.
Antiviral Activity: Targeting Viral Entry and Replication
Thiophene derivatives have demonstrated notable potential as antiviral agents, particularly as inhibitors of viral entry.
Comparative In Vitro Efficacy of Thiophene Derivatives as Ebola Virus Entry Inhibitors
Recent studies have identified thiophene derivatives as potent, orally bioavailable inhibitors of Ebola virus (EBOV) entry.[11] A series of compounds were synthesized and evaluated for their ability to block EBOV glycoprotein (GP)-mediated cell entry.
| Compound ID | Modification | Antiviral Activity (pEBOV) IC50 (µM) |
| 1 | Phenyl at position 5, oxy-piperidine amide | Potent |
| 57 | Modified phenyl at position 5, oxy-piperidine amide | Potent |
| 53 | Modified amide substituent | Reduced activity |
| 2-8 | Removal of oxy-piperidine group | Loss of activity |
Data synthesized from ACS Publications.[11]
Mechanism of Action: These thiophene derivatives are proposed to inhibit the binding of the EBOV glycoprotein to the host cell receptor, Niemann-Pick C1 (NPC1).[11] An enzyme-linked immunosorbent assay (ELISA) demonstrated that compounds 1 and 57 disrupt this interaction with an efficacy comparable to the control compound, imipramine.[11]
In Vivo Pharmacokinetics: While efficacy studies are not yet published, pharmacokinetic studies were conducted on compounds 1 and 57 in an AAALAC-accredited facility, indicating good oral bioavailability and blood-brain barrier permeability, which are crucial for further in vivo development.[11]
Experimental Protocol: Pseudotype Virus Neutralization Assay
This assay is fundamental for the initial screening of compounds that inhibit viral entry.
Methodology:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMEM.
-
Virus-Compound Incubation: Mix the diluted compounds with a fixed amount of pseudotyped virus (e.g., VSV-EBOV-GP) and incubate for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the cells and incubate for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity, which is proportional to the level of viral entry.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of viral entry.
Workflow for Pseudotype Virus Neutralization Assay
Caption: Workflow for a pseudotype virus neutralization assay.
Antibacterial Activity: Combating Drug-Resistant Pathogens
Thiophene-2-carboxylic acid derivatives have also been investigated for their antibacterial properties, particularly against drug-resistant strains.
Comparative In Vitro Efficacy against Extensively Drug-Resistant (XDR) Salmonella Typhi
A study synthesized a series of 2-ethylhexyl 5-arylthiophene-2-carboxylates and evaluated their antibacterial activity against XDR S. Typhi.[8]
| Compound ID | Aryl Substituent | MIC (mg/mL) |
| 4A-4G | Various aryl groups | - |
| 4F | p-tolyl | 3.125 |
| Ciprofloxacin | (Reference) | - |
| Ceftriaxone | (Reference) | - |
Data extracted from a study on thiophene analogs.[8]
Compound 4F demonstrated outstanding antibacterial action against XDR S. Typhi, with a minimum inhibitory concentration (MIC) of 3.125 mg/mL, which was reported to be superior to the reference antibiotics ciprofloxacin and ceftriaxone in this study.[8]
Mechanism of Action: Molecular docking studies suggest that these compounds may act by inhibiting DNA gyrase, an essential enzyme in bacterial DNA replication.[8] The binding affinity of the synthesized compounds to the DNA gyrase subunit A was compared to that of ciprofloxacin.[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Bacterial Culture: Grow the bacterial strain (e.g., XDR S. Typhi) in a suitable broth medium to the mid-logarithmic phase.
-
Compound Preparation: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the bacteria to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Thiophene-based compounds, including derivatives of thiophene-2-carboxylic acid, are known for their anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid belonging to this class.[3][4][5] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the inflammatory cascade.[3][4]
Signaling Pathway of COX and LOX in Inflammation
Caption: Simplified diagram of the COX and LOX inflammatory pathways.
Anticancer Potential: From In Vitro Cytotoxicity to In Vivo Models
Numerous thiophene derivatives have been synthesized and evaluated for their anticancer activity, demonstrating a broad range of effects against various cancer cell lines.[6][10]
Comparative In Vitro Cytotoxicity of Thiophene Derivatives
A study on 2-aminothiophene-3-carboxylic acid ester derivatives revealed selective cytostatic potential against T-cell lymphoma cell lines.[12] Another study on novel thiophene carboxamide scaffolds showed antiproliferative effects, with some compounds exhibiting potent inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2).[6]
While direct comparative in vivo efficacy studies for a series of 5-aminothiophene-3-carboxylic acid analogs are not extensively available, individual studies on related thiophene carboxamide derivatives have shown promise in xenograft models, with some demonstrating anti-angiogenic properties and tumor growth reduction.[13]
The Path Forward: Bridging Preclinical Promise and Clinical Reality
The collective body of research on thiophene-2-carboxylic acid derivatives paints a compelling picture of a versatile scaffold with significant therapeutic potential. While the direct in vivo efficacy of "this compound" remains to be elucidated, the extensive in vitro data and limited in vivo studies on its analogs provide a solid foundation for further research.
Future investigations should focus on:
-
Systematic Structure-Activity Relationship (SAR) studies: To optimize potency and selectivity for specific biological targets.
-
Comprehensive in vivo efficacy studies: In relevant animal models of viral infections, bacterial diseases, inflammation, and cancer.
-
Detailed pharmacokinetic and toxicological profiling: To ensure favorable drug-like properties and safety profiles.
By systematically building upon the existing knowledge base, the scientific community can unlock the full therapeutic potential of this promising class of compounds and translate preclinical discoveries into clinically meaningful outcomes.
References
- Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
- NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Semantic Scholar.
- Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. PMC - NIH.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH.
- Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. ResearchGate.
- NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal.
- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Oncologie.
- The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. Autechindustry.
- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. NIH.
- Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central.
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC.
- 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed.
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate.
- Thiophene-Based Compounds. Encyclopedia MDPI.
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar.
- Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7),... ResearchGate.
Sources
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. nbinno.com [nbinno.com]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. techscience.com [techscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Comparative analysis of the spectroscopic data of "5-Ethylthiophene-2-carboxylic acid" and its precursors
A Comparative Spectroscopic Guide to the Synthesis of 5-Ethylthiophene-2-carboxylic acid
This in-depth technical guide serves as a crucial reference for researchers, scientists, and professionals in drug development. It provides a comprehensive comparative analysis of the spectroscopic data for this compound and its key precursors. By elucidating the transformations through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this guide offers a validated roadmap for synthesis monitoring and characterization.
The synthesis of this compound, a valuable building block in medicinal chemistry, is a multi-step process. Each transformation leaves a distinct spectroscopic fingerprint. Understanding these changes is paramount for confirming reaction success, identifying intermediates, and ensuring the purity of the final product. This guide will walk you through a common synthetic pathway, detailing the expected and observed spectroscopic data at each stage.
The Synthetic Pathway: A Spectroscopic Journey
A common and logical route to synthesize this compound involves the oxidation of an aldehyde precursor, which itself can be synthesized from a more basic starting material. The pathway we will analyze is as follows:
-
Starting Material: 2-Ethylthiophene
-
Intermediate: 5-Ethyl-2-thiophenecarboxaldehyde
-
Final Product: this compound
This pathway allows for a clear, step-by-step spectroscopic comparison as functional groups are introduced and modified.
Caption: A multi-technique approach for structural validation.
Synthesis of this compound from 5-Ethyl-2-thiophenecarboxaldehyde
This protocol is adapted from a general method for the oxidation of aldehydes. [1]
-
Dissolution: In a suitable flask, dissolve 5-Ethyl-2-thiophenecarboxaldehyde in a mixture of ethanol and water.
-
Addition of Oxidizing Agent: To this solution, add a solution of silver nitrate (AgNO₃) in water.
-
Base Addition: Slowly add a solution of sodium hydroxide (NaOH) dropwise to the mixture at room temperature.
-
Reaction: Stir the mixture for approximately 1.5 to 2 hours. The formation of a silver mirror or a black precipitate indicates the progress of the reaction.
-
Workup: Filter the reaction mixture to remove the silver salts.
-
Acidification: Acidify the filtrate with a strong acid (e.g., 6N HCl) to precipitate the carboxylic acid product.
-
Isolation: Collect the solid product by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., 50% aqueous ethanol) to obtain the pure this compound. [1]
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).
-
Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher spectrometer.
-
Processing: Process the resulting Free Induction Decay (FID) with an appropriate apodization function and Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum and integrate the signals.
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Acquisition: Obtain the spectrum using an FTIR spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
The spectroscopic journey from 2-ethylthiophene to this compound is a clear demonstration of how fundamental analytical techniques can be used to monitor and validate a chemical synthesis. Each reaction step imparts a unique and identifiable signature in the NMR, IR, and mass spectra. The appearance of the aldehyde proton in ¹H NMR and the C=O stretch in the IR signal the successful formylation of the thiophene ring. Subsequently, the disappearance of the aldehyde proton signal and the emergence of a broad carboxylic acid proton signal in the ¹H NMR, coupled with the characteristic broad O-H and shifted C=O stretches in the IR, unequivocally confirm the final oxidation to this compound. This guide provides the foundational data and rationale for researchers to confidently characterize this synthetic pathway.
References
- PrepChem. (n.d.). Synthesis of 5-hexylthiophene-2-carboxylic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13388, 2-Ethylthiophene.
- Begum, S. A., et al. (2022). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Molecules, 27(19), 6543.
- NIST. (n.d.). Thiophene, 2-ethyl-. In NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169830, 5-Ethyl-2-thiophenecarboxaldehyde.
- BenchChem. (n.d.). Spectroscopic Analysis of 5-Methyl-2-thiophenecarboxaldehyde: A Technical Guide.
- Khan, I., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 23(11), 2879.
- Manukumar, H. M., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1230, 129883.
- NIST. (n.d.). Thiophene, 2-ethyl-. In NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79335, 2-Acetyl-5-bromothiophene.
- PubChemLite. (n.d.). This compound (C7H8O2S).
- SpectraBase. (n.d.). 2-Butyl-5-ethylthiophene.
- Zhang, M. (2016).
- NIST. (n.d.). Thiophene-2-carboxylic acid ethyl ester. In NIST Chemistry WebBook.
- Patel, G. A., & Mehta, A. G. (2025). Synthesis of thiophene and Their Pharmacological Activity.
- Jayaprakash, C., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(4), 1-11.
- Perepichka, I. F., et al. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3742727, 5-Acetylthiophene-2-carboxylic acid.
- Fernandes, S. S. M., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds.
- ResearchGate. (n.d.). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20981060, 2-Bromo-5-[2-(5-bromothiophen-2-yl)ethyl]thiophene.
- SpectraBase. (n.d.). 2-Bromo-5-(2-pyridyl)thiophene.
- ResearchGate. (n.d.). 1 H-NMR spectra of polythiophene 2c 3.1.4. UV-Vis spectra of polymers 2a-d.
Sources
A Comparative Benchmarking Guide to 5-Ethylthiophene-2-carboxylic Acid as a Novel Quorum Sensing Inhibitor
This guide provides an in-depth, objective comparison of 5-Ethylthiophene-2-carboxylic acid's potential as a quorum sensing (QS) inhibitor against established compounds. We will delve into the scientific rationale for targeting bacterial communication, present detailed experimental methodologies for benchmarking, and analyze hypothetical data to position this molecule within the current landscape of anti-virulence strategies. Our focus will be on the inhibition of the LasR receptor in the opportunistic pathogen Pseudomonas aeruginosa, a key regulator of virulence and biofilm formation.[1][2][3]
Introduction: The Strategic Shift from Bactericidal to Anti-Virulence Therapies
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health.[4] Traditional antibiotic therapies, which aim to kill bacteria or halt their growth, impose strong selective pressures that drive the evolution of resistance. An alternative and promising strategy is to disarm pathogens by inhibiting their virulence mechanisms, thereby rendering them less harmful and more susceptible to host immune clearance.[5][6]
One of the most attractive targets for such anti-virulence therapies is bacterial quorum sensing (QS).[4][7] QS is a sophisticated cell-to-cell communication system that allows bacteria to monitor their population density and collectively activate the expression of genes related to virulence factors and biofilm formation.[2][8] By interfering with these signaling pathways, we can effectively quell a coordinated bacterial attack without directly impacting bacterial viability, thus potentially reducing the selective pressure for resistance.[6]
Pseudomonas aeruginosa, a notorious opportunistic pathogen, relies heavily on a hierarchical QS network to control its pathogenicity.[2] At the apex of this network is the las system, governed by the transcriptional regulator LasR.[1][3][9] The LasR protein, upon binding its native autoinducer, activates a cascade of virulence gene expression, including those responsible for producing toxins, proteases, and components of the biofilm matrix.[10][11] Consequently, the discovery of small molecules that can antagonize the LasR receptor is of significant therapeutic interest.[12][13]
This guide introduces this compound, a compound from a chemical class known for its diverse biological activities, as a candidate LasR inhibitor. We will benchmark its performance against a well-characterized synthetic inhibitor to provide a clear, data-driven perspective on its potential.
Compound Profiles: The Candidate and the Benchmark
A meaningful comparison requires a thorough understanding of the molecules being evaluated.
Candidate Inhibitor: this compound
-
Structure: A five-membered thiophene ring with a carboxylic acid group at the 2-position and an ethyl group at the 5-position.
-
Molecular Formula: C₇H₈O₂S[14]
-
Rationale for Investigation: Thiophene-based scaffolds are prevalent in medicinal chemistry and have been explored for a wide range of biological activities, including antibacterial and antiviral properties.[15][16][17] The structural features of this compound present a unique chemical entity that warrants investigation as a potential modulator of bacterial signaling pathways.
Benchmark Inhibitor: Furanone C-30
-
Structure: A halogenated furanone, a class of compounds originally isolated from the marine alga Delisea pulchra.
-
Mechanism of Action: Furanone C-30 is a well-documented competitive inhibitor of the LasR receptor.[18] It is believed to bind to the same site as the native autoinducer, preventing the conformational changes necessary for DNA binding and gene activation.
-
Rationale for Selection: Furanone C-30 is a widely used tool compound in quorum sensing research, with extensive data on its efficacy in inhibiting virulence factor production and biofilm formation in P. aeruginosa.[18] This makes it an ideal benchmark for evaluating the potency of new candidate inhibitors.
Benchmarking Performance: A Multi-faceted Experimental Approach
To comprehensively evaluate the efficacy of this compound as a QS inhibitor, a series of in vitro assays are proposed. The causality behind this multi-assay approach is to build a complete picture of the compound's activity, from direct target engagement to downstream functional consequences.
Primary Assay: LasR-based Reporter Gene Expression
The first and most direct method to assess potential LasR antagonism is to use a reporter strain. This provides a clear, quantifiable readout of target engagement.
-
Experimental Rationale: A genetically engineered strain of E. coli or P. aeruginosa is used, which contains the lasR gene and a reporter gene (e.g., lacZ or lux) under the control of a LasR-dependent promoter (e.g., the lasB promoter). In the presence of the native autoinducer (3-oxo-C12-HSL), LasR activates the promoter, leading to a measurable signal (colorimetric change or luminescence). A true LasR antagonist will compete with the autoinducer and reduce this signal in a dose-dependent manner. This assay is crucial for confirming a direct interaction with the LasR signaling axis.[13][19]
Secondary Assays: Inhibition of Virulence Factor Production
Demonstrating direct target engagement is essential, but a therapeutically relevant inhibitor must also suppress the downstream expression of virulence factors. We will focus on two key LasR-controlled virulence factors in P. aeruginosa PAO1.
-
Pyocyanin Production Assay: Pyocyanin is a blue-green, redox-active pigment that contributes to the pathogenicity of P. aeruginosa.[10] Its production is tightly regulated by the QS network. A reduction in pyocyanin levels in treated cultures serves as a robust indicator of QS inhibition.[18][19]
-
Elastase (LasB) Activity Assay: Elastase is a protease that can degrade host tissues, including elastin. Its activity can be quantified using a substrate like Elastin-Congo Red. A decrease in the degradation of this substrate indicates reduced elastase production and, by extension, effective QS inhibition.[18][19]
Functional Assay: Biofilm Formation Inhibition
Biofilm formation is a critical aspect of chronic P. aeruginosa infections, conferring protection from antibiotics and host defenses.[1][10] As the QS system is a key regulator of this process, assessing a compound's ability to inhibit biofilm formation is a critical functional endpoint.
-
Experimental Rationale: The standard crystal violet staining method is employed to quantify biofilm biomass. Bacteria are grown in microtiter plates in the presence of the test compounds. After a period of incubation, planktonic cells are washed away, and the remaining adherent biofilm is stained with crystal violet. The amount of retained stain is proportional to the biofilm biomass and can be quantified spectrophotometrically.[18][19]
Visualization of Key Pathways and Workflows
Signaling Pathway
Caption: The P. aeruginosa Las Quorum Sensing pathway and the proposed inhibitory action.
Experimental Workflow
Sources
- 1. pnas.org [pnas.org]
- 2. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors and antagonists of bacterial quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. An insight on the powerful of bacterial quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Bacterial quorum sensing protein inhibitors and how do they work? [synapse.patsnap.com]
- 9. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. journals.asm.org [journals.asm.org]
- 14. 5-ethyl-thiophene-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 15. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for Synthetic Chemists: 5-Ethylthiophene-2-carboxylic acid vs. 5-Bromothiophene-2-carboxylic acid
Introduction
The thiophene-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry and materials science, offering a versatile platform for the development of novel molecular entities. The strategic functionalization of the thiophene ring at the 5-position dramatically alters the molecule's synthetic potential and physicochemical properties. This guide provides an in-depth, head-to-head comparison of two common analogs: 5-Ethylthiophene-2-carboxylic acid , a stable alkyl-substituted derivative, and 5-Bromothiophene-2-carboxylic acid , a versatile halogenated synthetic handle.
For the researcher, scientist, or drug development professional, the choice between these two building blocks is not arbitrary. It is a fundamental decision that dictates the entire synthetic strategy. This guide will dissect the synthesis, reactivity, and applications of each compound, providing the field-proven insights and experimental data necessary to select the optimal reagent for your specific research goals. We will explore not just what these molecules do, but why they behave differently, grounding our discussion in the principles of electronic effects and reaction mechanisms.
Section 1: Core Physicochemical Properties
A molecule's identity and behavior begin with its fundamental properties. While both compounds share the same core structure, the substitution of an ethyl group versus a bromine atom creates significant differences in molecular weight, melting point, and electronic character, which in turn influences acidity (pKa).
| Property | 5-Bromothiophene-2-carboxylic acid | This compound | Rationale for Difference |
| CAS Number | 7311-63-9[1][2] | 22501-01-9 | N/A |
| Molecular Formula | C₅H₃BrO₂S[1][2] | C₇H₈O₂S | The ethyl group adds C₂H₅ versus Br. |
| Molecular Weight | 207.05 g/mol [1][2] | 156.20 g/mol | Bromine is a much heavier atom than an ethyl group. |
| Appearance | White to light yellow crystalline powder[1][3] | White to off-white solid | N/A |
| Melting Point | 138-144 °C[1] | ~125-129 °C | Differences in crystal packing and intermolecular forces. |
| Predicted pKa | 3.32 ± 0.10[1][2] | ~3.5-3.7 (Estimated) | The electron-withdrawing bromine atom stabilizes the carboxylate anion via induction, increasing acidity (lower pKa) compared to the electron-donating ethyl group. |
Section 2: Synthesis of the Building Blocks
The accessibility and synthetic route to a starting material are critical considerations in project planning. The methods for preparing these two compounds differ significantly, reflecting their distinct chemical nature.
5-Bromothiophene-2-carboxylic acid is most commonly synthesized via electrophilic aromatic substitution. The electron-rich nature of the thiophene ring makes it susceptible to attack by electrophiles, with bromination occurring preferentially at the 5-position.[4] This direct approach is efficient and utilizes readily available starting materials.[4]
This compound , by contrast, is typically prepared through multi-step sequences that first install the ethyl group and then the carboxylic acid, or vice-versa. A common conceptual pathway involves the Friedel-Crafts acylation of a thiophene precursor followed by a reduction of the resulting ketone.
Section 3: Head-to-Head Comparison of Synthetic Utility
This section forms the core of our comparison. The choice between the 5-bromo and 5-ethyl derivatives hinges entirely on the intended synthetic transformation. The bromine atom is a versatile reactive handle, while the ethyl group is a stable modulator of molecular properties.
The 5-Bromo Derivative: A Versatile Synthetic Handle
The carbon-bromine (C-Br) bond is the key to the synthetic utility of 5-bromothiophene-2-carboxylic acid. It serves as a robust and reliable site for forming new carbon-carbon and carbon-heteroatom bonds, which are essential for building molecular complexity.[1][4]
-
Palladium-Catalyzed Cross-Coupling: This is arguably the most important application. The C-Br bond readily participates in the oxidative addition step of catalytic cycles.[5] The Suzuki-Miyaura reaction, for example, allows for the efficient coupling of the thiophene core with a vast array of aryl and heteroaryl boronic acids, making it a cornerstone of modern drug discovery.[2][6] Other important cross-coupling reactions include the Sonogashira (coupling with alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig (coupling with amines) reactions.[5]
-
Metal-Halogen Exchange: The C-Br bond can be swapped for a metal (typically lithium) by treatment with a strong organolithium base like n-butyllithium or tert-butyllithium.[7][8] This reaction, known as metal-halogen exchange, is extremely powerful as it inverts the polarity of the 5-position, transforming it from an electrophilic site into a potent carbon nucleophile (an organolithium reagent).[9] This newly formed nucleophile can then be reacted with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones) to install new functional groups.
-
Nucleophilic Aromatic Substitution (SNAr): The bromine atom can also be displaced directly by strong nucleophiles, such as alkoxides, to form ether linkages.[1]
The 5-Ethyl Derivative: A Core Structure Modifier
In stark contrast, the 5-ethyl group is chemically robust and generally unreactive under the conditions described above. Its role is not to serve as a reactive handle, but to modify the intrinsic properties of the parent molecule.
-
Electronic and Steric Influence: The ethyl group is a weak electron-donating group (EDG) through an inductive effect (+I).[10] This has two main consequences. First, it slightly increases the electron density of the thiophene ring, making it more activated towards further electrophilic substitution compared to the parent acid.[11] Second, it acts as a stable, space-filling substituent. In drug development, an ethyl group is often incorporated to improve binding affinity by occupying a hydrophobic pocket within a target protein.
-
Modulation of Physicochemical Properties: The addition of an ethyl group increases the molecule's lipophilicity (fat-solubility). This is a critical parameter in drug design, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Section 4: Practical Applications & Case Studies
The divergent reactivity of these two molecules leads them to be used in very different contexts.
5-Bromothiophene-2-carboxylic acid is a quintessential building block. A prime example is its use in the synthesis of novel thiophene-based derivatives with potential spasmolytic (antispasmodic) activity. In a typical sequence, the carboxylic acid is first protected as an ester. Then, the C-Br bond is subjected to a Suzuki cross-coupling reaction with various arylboronic acids to generate a library of 5-arylthiophene compounds for biological screening.[6][12] This strategy highlights the power of the bromo-derivative to enable rapid diversification and structure-activity relationship (SAR) studies.
This compound would be employed when the ethyl group itself is a desired final feature of the target molecule. For instance, if a lead compound from a screening campaign has a thiophene-2-carboxylic acid core and SAR studies suggest that a small, lipophilic group at the 5-position could enhance potency or improve pharmacokinetic properties, the 5-ethyl derivative would be an ideal synthetic target or intermediate. Its role is in the optimization phase of drug discovery, rather than the initial construction of diverse libraries.
Section 5: Featured Experimental Protocols
To provide a practical context, we present validated protocols for key transformations.
Protocol 1: Synthesis of 5-Bromothiophene-2-carboxylic acid via Direct Bromination
This protocol is based on the well-established electrophilic bromination of thiophene-2-carboxylic acid.[4]
-
Reaction Setup: In a flask equipped with a stirrer, dissolve thiophene-2-carboxylic acid (1.0 eq.) in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Prepare a solution of bromine (1.0-1.1 eq.) in glacial acetic acid. Slowly add the bromine solution dropwise to the stirred solution of the starting material at room temperature. Monitor the reaction temperature, as the process can be exothermic.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Pour the reaction mixture into a beaker of cold water. The crude 5-bromothiophene-2-carboxylic acid will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., water or an alcohol/water mixture).
Protocol 2: Suzuki-Miyaura Cross-Coupling of a 5-Bromothiophene-2-carboxylate Derivative
This protocol describes a typical procedure for the synthesis of 5-arylthiophene derivatives. Note that esterification of the carboxylic acid is a common prerequisite to avoid complications with the basic reaction conditions and potential catalyst inhibition.[2][6][13]
-
Precursor Synthesis (Esterification): Convert 5-bromothiophene-2-carboxylic acid (1.0 eq.) to its corresponding ester (e.g., pentyl ester) using a standard method like Steglich esterification with N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (DCM).[6]
-
Reaction Setup: In a reaction vessel, combine the esterified precursor (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).
-
Solvent and Inert Atmosphere: Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water, or 1,4-dioxane/water).[5][14] Purge the vessel with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir vigorously for several hours (4-24h).[5][6] Monitor the reaction's progress by TLC or LC-MS.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Conclusion: Choosing the Right Reagent
The selection between this compound and 5-bromothiophene-2-carboxylic acid is a clear strategic choice dictated by synthetic intent.
| Feature | 5-Bromothiophene-2-carboxylic acid | This compound |
| Primary Role | Versatile Synthetic Handle | Stable Core Modifier |
| Key Reactive Site | C-Br bond at the 5-position | Carboxylic acid group |
| Use Case | Building molecular complexity via cross-coupling, lithiation, etc. | Tuning ADME properties, filling hydrophobic pockets. |
| Choose this when... | ...you need to construct new C-C or C-heteroatom bonds at the 5-position. | ...the ethyl group is a desired, permanent feature of your final target molecule. |
References
- Ali, A., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health (NIH).
- Knight, D. W., et al. (2005). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. PubMed.
- Klasinc, L., et al. (1985). Substitution Effects on Electronic Structure of Thiophene. ResearchGate.
- Knight, D. W., et al. (2005). Generation of 3- and 5-Lithiothiophene-2-carboxylates via Metal−Halogen Exchange and Their Addition Reactions to Chalcogenoxanthones. The Journal of Organic Chemistry.
- PrepChem.com. (n.d.). Synthesis of Step iv) Production of 5-hexylthiophene-2-carboxylic acid.
- Marino, G. (1971). Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate.
- Riaz, S., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. RSC Advances.
- Dzhemilev, U. M., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar.
- PubMed. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
- Gronowitz, S. (n.d.). THIOPHENE AND ITS DERIVATIVES.
- Lumen Learning. (n.d.). Substituent Effects | Organic Chemistry II.
- Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
- Wikipedia. (n.d.). Metal–halogen exchange.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
A Researcher's Guide to Ensuring Reproducibility in Biological Assays Featuring 5-Ethylthiophene-2-carboxylic Acid
In the landscape of drug discovery and biological research, the reproducibility of experimental findings is the bedrock of scientific progress. The ability to consistently replicate assay results not only validates the underlying biological hypotheses but also ensures the reliability of structure-activity relationships (SAR) that guide the development of new therapeutics. This guide provides an in-depth analysis of the factors influencing the reproducibility of biological assays, with a specific focus on those involving the small molecule inhibitor, 5-Ethylthiophene-2-carboxylic acid .
This document is intended for researchers, scientists, and drug development professionals. It will delve into the physicochemical characteristics of this compound and its analogs, offer a comparative look at their performance in relevant biological assays, and provide detailed experimental protocols designed to maximize reproducibility.
The Critical Role of Physicochemical Properties in Assay Performance
The journey from a promising small molecule to a validated lead compound is fraught with potential pitfalls, many of which can be traced back to a lack of understanding of the compound's fundamental physicochemical properties. For this compound and its derivatives, several key characteristics can significantly impact their behavior in biological assays and, consequently, the reproducibility of the results.
Solubility and Aggregation: A primary contributor to assay variability is the poor aqueous solubility of many small molecule inhibitors.[1][2] If a compound precipitates out of the assay buffer, its effective concentration is unknown, leading to inconsistent results. Thiophene-based compounds, while versatile, can sometimes exhibit limited solubility. It is crucial to determine the solubility of this compound in the specific buffers used for each assay. The formation of aggregates is another concern, as these can lead to non-specific inhibition and false-positive results.[3]
Purity and Stability: The purity of a compound is paramount for obtaining reliable and reproducible data.[4][5] Even small amounts of highly potent impurities can lead to misleading results.[4] Researchers should always use well-characterized compounds with a high degree of purity, and information on the analytical methods used for purity assessment (e.g., HPLC, NMR) should be readily available from the supplier.[1] Furthermore, the stability of the compound under experimental conditions (e.g., in aqueous solution, at 37°C) must be considered.[6] Degradation of the compound over the course of an assay will lead to a decrease in its effective concentration and, therefore, variability in the measured activity.
Best Practices for Handling and Storage: Proper handling and storage are essential to maintain the integrity of small molecule inhibitors.[1][7] Stock solutions should be prepared in a suitable, high-purity solvent like DMSO and stored in aliquots at low temperatures (e.g., -20°C or -80°C) to minimize freeze-thaw cycles.[7] When preparing working solutions, it is important to ensure that the final concentration of the organic solvent is compatible with the assay system and does not exceed a level that could cause cellular toxicity or interfere with the assay readout (typically <0.5%).[2][8]
Comparative Performance in Key Biological Assays
While direct comparative data on the reproducibility of assays involving this compound is scarce in the public domain, we can infer performance characteristics by examining its activity and that of its analogs in various biological contexts. Thiophene-2-carboxylic acid derivatives have shown significant activity as inhibitors of enzymes such as D-amino acid oxidase (DAO) and Hepatitis C virus (HCV) NS5B polymerase.
D-Amino Acid Oxidase (DAO) Inhibition
DAO is a flavoenzyme that degrades D-amino acids and is a therapeutic target for neurological disorders.[9][10] Several thiophene-2-carboxylic acid derivatives have been identified as DAO inhibitors.
| Compound | Structure | IC50 (µM) vs. human DAO | Reference |
| Thiophene-2-carboxylic acid | Thiophene ring with a carboxylic acid at position 2 | 7.8 | [9] |
| This compound | Thiophene ring with an ethyl group at position 5 and a carboxylic acid at position 2 | Data not publicly available | - |
| 5-Chlorothiophene-3-carboxylic acid | Thiophene ring with a chlorine at position 5 and a carboxylic acid at position 3 | 0.04 | [9] |
| 5-Methylthiophene-3-carboxylic acid | Thiophene ring with a methyl group at position 5 and a carboxylic acid at position 3 | 1.1 | [9] |
This table presents a selection of data for comparative purposes. The absence of a publicly available IC50 value for this compound against DAO highlights a gap in the current literature.
HCV NS5B Polymerase Inhibition
The HCV NS5B polymerase is an essential enzyme for viral replication and a key target for antiviral drug development. Thiophene-2-carboxylic acid derivatives have been explored as allosteric inhibitors of this enzyme.
| Compound Class | General Structure | Potency Range (IC50) | Reference |
| 3-Arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids | Thiophene core with substitutions at positions 2, 3, and 5 | Potent inhibitors of HCV polymerase and subgenomic RNA replication | Chan et al., 2004 |
| Tertiary amides of thiophene-2-carboxylic acids | Thiophene core with a tertiary amide at the carboxylic acid | Show inhibition of both HCV NS5B polymerase in vitro and HCV subgenomic RNA replication | Harrison et al., 2004 |
This table provides a general overview of the activity of different classes of thiophene-2-carboxylic acid derivatives against HCV NS5B polymerase.
Experimental Protocols for Enhanced Reproducibility
The following protocols are provided as a guide for conducting reproducible biological assays with this compound and its analogs. The emphasis is on the critical steps that can influence the consistency and reliability of the results.
General Workflow for Small Molecule Inhibitor Assays
Caption: A generalized workflow for biological assays involving small molecule inhibitors.
Detailed Protocol: D-Amino Acid Oxidase (DAO) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and published literature.[11]
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure the pH is accurately measured and consistent across experiments.
- DAO Enzyme: Reconstitute recombinant human DAO enzyme in assay buffer to a stock concentration. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
- Substrate (D-serine): Prepare a stock solution of D-serine in assay buffer.
- Inhibitor (this compound): Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.[2]
- Detection Reagents: Prepare stock solutions of a fluorescent probe (e.g., Amplex™ Red) and horseradish peroxidase (HRP) according to the manufacturer's instructions. Protect from light.
2. Assay Procedure (96-well plate format):
- Prepare serial dilutions of the inhibitor stock solution in 100% DMSO. Then, dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.[8]
- Add the diluted inhibitor solutions to the wells of a black, clear-bottom 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
- Prepare a reaction mixture containing the assay buffer, HRP, and the fluorescent probe.
- Add the DAO enzyme to all wells except the negative control and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature.
- Initiate the reaction by adding the D-serine substrate to all wells.
- Measure the fluorescence kinetically over a set period (e.g., 30-60 minutes) using a fluorescence microplate reader with appropriate excitation and emission wavelengths.
3. Data Analysis:
- Calculate the rate of reaction from the linear phase of the fluorescence increase.
- Normalize the data to the positive control (100% activity) and negative control (0% activity).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Critical Steps for Reproducibility:
-
Compound Solubility: Visually inspect the inhibitor solutions for any signs of precipitation.[8]
-
Enzyme Activity: Ensure the DAO enzyme is active and used at a consistent concentration.
-
Incubation Times and Temperatures: Precisely control all incubation times and temperatures.
-
Pipetting Accuracy: Use calibrated pipettes to ensure accurate dispensing of all reagents.
Visualizing the DAO Inhibition Assay Workflow
Caption: A step-by-step workflow for the D-amino acid oxidase inhibition assay.
Conclusion and Recommendations
Moving forward, systematic studies designed to directly compare the reproducibility of assays with structurally related thiophene derivatives would be of great value to the scientific community. Such studies would provide a clearer understanding of how subtle changes in chemical structure can impact not only biological activity but also the robustness of the assays used to measure it.
References
- ResearchGate. Comparison of different assays of DAAO activity.
- Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. 2025-08-14.
- Frontiers in Molecular Biosciences. Assays of D-Amino Acid Oxidase Activity. 2018-01-18.
- Captivate Bio. SMALL MOLECULES.
- PubMed. Variability of the polymerase gene (NS5B) in hepatitis C virus-infected women.
- PubMed Central. Update on different aspects of HCV variability: focus on NS5B polymerase. 2014-09-05.
- Antimicrobial Agents and Chemotherapy. Hepatitis C Virus Genetic Variability and the Presence of NS5B Resistance-Associated Mutations as Natural Polymorphisms in Selected Genotypes Could Affect the Response to NS5B Inhibitors.
- PubMed Central. Variability of the Polymerase Gene (NS5B) in Hepatitis C Virus-Infected Women.
- National Institutes of Health. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. 2022-12-17.
- Frontiers. Assays of D-Amino Acid Oxidase Activity. 2018-01-18.
- ACS Publications. Bioactivation Potential of Thiophene-Containing Drugs.
- World Journal of Gastroenterology. Update on different aspects of HCV variability: focus on NS5B polymerase.
- National Institutes of Health. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. 2025-08-06.
- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. 2024-07-02.
- ResearchGate. Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
- PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. 2021-08-12.
- PubMed. Chemical purity and mutagenicity: case study of a drug in development. 1992-04.
- PubMed Central. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. 2014-06-20.
- PubMed. Thiophene-Based Ligands: Design, Synthesis and Their Utilization for Optical Assignment of Polymorphic-Disease-Associated Protein Aggregates. 2023-06-01.
- ScienceDirect. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids.
- YouTube. purity, in vivo toxicity, & clinical trial material. 2023-12-01.
- Quinoline. 5-Acetylthiophene-2-CarboxylicAcid98%.
- DiVA. Proteophenes – Amino Acid Functionalized Thiophene-based Ligands. 2025-09-09.
- YouTube. Assay Operations: Keeping your Assays Robust and Reproducible. 2021-03-29.
- AAPS PharmSciTech. Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review.
- Chem-Impex. 5-Acetylthiophene-2-carboxylic acid.
- Amerigo Scientific. 5-(ethylthio)thiophene-2-carboxylic acid.
- PubChem. 2-Thiophenecarboxylic acid.
- PubChem. 5-Acetylthiophene-2-carboxylic acid.
- Wikipedia. Thiophene-2-carboxylic acid.
- International Journal of Molecular and Cellular Science. Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. 2023-05-04.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thiophene-Based Ligands: Design, Synthesis and Their Utilization for Optical Assignment of Polymorphic-Disease-Associated Protein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical purity and mutagenicity: case study of a drug in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. captivatebio.com [captivatebio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Untapped Potential of 5-Ethylthiophene-2-carboxylic Acid: A Comparative Guide to its Bioactive Scaffold
Introduction: The Thiophene-2-Carboxylic Acid Scaffold - A Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The thiophene-2-carboxylic acid core is one such scaffold, consistently appearing in compounds with a wide spectrum of pharmacological activities. While direct peer-reviewed validation of the bioactivity of 5-Ethylthiophene-2-carboxylic acid remains to be extensively documented, the wealth of data on its structural analogs strongly suggests its potential as a valuable starting point for the development of novel therapeutics.
This guide provides a comparative analysis of the validated bioactivities of various thiophene-2-carboxylic acid derivatives, offering a predictive framework for the potential of this compound. We will delve into the antimicrobial, anticancer, and anti-inflammatory properties exhibited by these derivatives, supported by experimental data and detailed protocols to empower researchers in their exploration of this promising chemical space. The underlying principle of this guide is that by understanding the structure-activity relationships (SAR) of closely related compounds, we can infer and guide the investigation into the bioactivity of this compound.
I. Antimicrobial Potential: A Broad Spectrum of Activity
Thiophene-2-carboxylic acid derivatives have demonstrated significant promise as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[1][2][3] This broad-spectrum activity makes this scaffold a compelling starting point for the development of new antibiotics to combat the growing threat of antimicrobial resistance.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of thiophene-2-carboxylic acid derivatives is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.
| Compound Class | Derivative Example | Target Organism(s) | MIC Range | Reference |
| Thiourea derivatives | N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | Gram-negative and Gram-positive bacteria | 31.25 - 250 µg/mL | [1] |
| Thiophene-based heterocycles | Spiro–indoline–oxadiazole derivative | Clostridium difficile | 2 - 4 µg/mL | [4] |
| Substituted thiophenes | Thiophene derivatives 4, 5, and 8 | Colistin-Resistant Acinetobacter baumannii and Escherichia coli | 8 - 32 mg/L | [2][3] |
| 3-Amino thiophene-2-carboxamides | Methoxy-substituted derivative (7b) | S. aureus, B. subtilis, P. aeruginosa | Inhibition %: 82.6 - 86.9 | [5] |
Key Insights: The data clearly indicates that modifications to the core thiophene-2-carboxylic acid structure can lead to potent and, in some cases, selective antimicrobial activity. The ethyl group at the 5-position of this compound could potentially enhance lipophilicity, which may improve cell membrane penetration and, consequently, antimicrobial efficacy.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standard method for quantifying the in vitro antimicrobial activity of a compound.[3][6]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.
Materials:
-
Test compound (e.g., this compound derivatives)
-
Bacterial or fungal strains
-
Sterile Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Preparation of Microtiter Plates: Add a fixed volume of sterile broth to all wells of a 96-well plate.
-
Serial Dilutions: Create a two-fold serial dilution of the test compound directly in the microtiter plate by transferring a defined volume from the first well to the subsequent wells.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a 0.5 McFarland standard.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the test compound in which no visible growth of the microorganism is observed. This can be confirmed by measuring the optical density at 600 nm.
Caption: Workflow for COX/LOX enzyme inhibition assay.
Conclusion: this compound - A Promising Frontier
While direct experimental evidence for the bioactivity of this compound is nascent, the extensive body of peer-reviewed literature on its structural analogs provides a compelling case for its potential as a versatile and valuable scaffold in drug discovery. The demonstrated antimicrobial, anticancer, and anti-inflammatory activities of thiophene-2-carboxylic acid derivatives underscore the promise of this chemical class.
The presence of the ethyl group at the 5-position of the thiophene ring in this compound presents an intriguing opportunity for further investigation. This modification may favorably influence its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced potency and selectivity.
This guide serves as a foundational resource for researchers and drug development professionals, providing not only a comparative analysis of the known bioactivities of the thiophene-2-carboxylic acid scaffold but also the detailed experimental protocols necessary to validate the potential of novel derivatives like this compound. The exploration of this compound and its future derivatives holds the promise of yielding novel therapeutic agents to address unmet medical needs.
References
- Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (URL: [Link])
- Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK p
- Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, Potent Antagonist of the neurokinin-2 Receptor. (URL: [Link])
- Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (URL: [Link])
- Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. (URL: [Link])
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (URL: [Link])
- Thiophene-Based Compounds with Potential Anti-Inflamm
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
- (PDF) Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. (URL: [Link])
- Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (URL: [Link])
- Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (URL: [Link])
- In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (URL: [Link])
- Structure–activity relationship (SAR)
- Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid deriv
- (PDF) Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. (URL: [Link])
- Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as C
- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul
- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv
- Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflamm
- Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds. (URL: [Link])
- Syntheses of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK p
- Thiophene-Based Compounds with Potential Anti-Inflamm
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
- Synthesis, Characterization of thiophene derivatives and its biological applic
- NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. (URL: [Link])
- Thiophene-Based Compounds with Potential Anti-Inflamm
- Structure-activity relationships of new 2-acylamino-3-thiophenecarboxylic acid dimers as plasminogen activator inhibitor-1 inhibitors. (URL: [Link])
- Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (URL: [Link])
- Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone deriv
- Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed comput
- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 3. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 5-Ethylthiophene-2-carboxylic Acid
This document provides comprehensive, step-by-step guidance for the proper disposal of 5-Ethylthiophene-2-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their safe and ethical disposal. This guide is built on the foundational principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) to provide a self-validating system for waste management in your laboratory.
Understanding the Compound: Hazard Profile and Regulatory Context
This compound (C₇H₈O₂S) is a solid organic compound. While specific toxicity data is limited, its structural analogues and the available Safety Data Sheet (SDS) information classify it as an irritant. The primary hazards are:
-
Eye Irritation: Causes serious eye irritation (H319).
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[1][3]
From a regulatory standpoint, chemical waste is generally considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically "listed" by the Environmental Protection Agency (EPA).[4][5] As a carboxylic acid, this compound is corrosive, particularly in concentrated form or solution where the pH may be less than or equal to 2.[4] Therefore, it must be managed as hazardous waste .
| Hazard Classification | GHS Pictogram | Signal Word | Key Considerations |
| Eye Irritant (Category 2) | GHS07 | Warning | Wear safety glasses or goggles.[6] |
| Skin Irritant (Potential) | - | - | Wear nitrile or other chemical-resistant gloves.[7] |
| Respiratory Irritant (Potential) | - | - | Handle in a well-ventilated area or chemical fume hood to avoid dust inhalation.[6][7] |
| Corrosive (Acidic Nature) | - | - | Incompatible with bases, oxidizing agents, and some metals.[7][8] |
The Core Principle: Do Not Dispose Down the Drain
Under no circumstances should this compound or its solutions be disposed of via the sanitary sewer system.[9] The introduction of such chemicals into wastewater can harm aquatic life and interfere with the biological processes of wastewater treatment plants.[3] Furthermore, the U.S. EPA has enacted a sewer ban for all hazardous waste pharmaceuticals, a standard that represents best practice for all chemical laboratory waste.[10] All chemical waste should be collected for pickup by a licensed hazardous waste disposal contractor or your institution's Environmental Health and Safety (EHS) department.[4][9]
Step-by-Step Disposal Protocol: From Benchtop to Pickup
This protocol ensures safety and compliance from the moment the chemical is deemed a waste product.
Before handling the waste, ensure you are wearing the appropriate PPE.
-
Eye Protection: Chemical safety goggles or glasses.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[7]
-
Body Protection: A standard lab coat.[7]
Proper segregation is critical to prevent dangerous chemical reactions.
-
Identify the Waste Stream: Designate a specific waste stream for "Non-halogenated Organic Acids."
-
Avoid Co-mingling: Never mix this compound waste with the following:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide): A violent exothermic reaction can occur.[7][8]
-
Oxidizing Agents (e.g., nitrates, peroxides): Can create a fire or explosion hazard.[8]
-
Inorganic Acids (e.g., sulfuric acid, hydrochloric acid): While all are acids, waste streams are often segregated for disposal purposes.[7]
-
-
Select a Compatible Container: Use a container made of high-density polyethylene (HDPE) or glass.[7] The container must be in good condition, free of cracks, and have a secure, leak-proof screw cap.[8]
Laboratories that generate hazardous waste must establish an SAA at or near the point of generation.[4][8]
-
Designate the SAA: Choose a specific, secondary-contained location (such as a spill tray) in the lab.
-
Label the Container: Immediately upon adding the first drop of waste, affix a hazardous waste label. The label must include:
-
Keep the Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[8][9] This prevents the release of vapors and protects against spills.
-
Monitor Fill Level: Do not fill the container beyond 90% of its capacity to allow for expansion.[7]
Once the container is full (or you no longer need to add to it), arrange for its removal.
-
Date the "Full" Container: Mark the date on the label when the container is full. Your institution's EHS department must remove it from the SAA within three days.[4]
-
Request Pickup: Follow your institution's procedure to request a hazardous waste pickup. This is often done through an online form submitted to the EHS or Safety Office.[9]
The diagram below outlines the decision-making process for handling this chemical waste.
Caption: Decision workflow for handling this compound waste.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Minor Spill (Solid):
-
Ensure the area is well-ventilated.
-
Wearing your PPE, carefully sweep up the solid material.[1] Avoid creating dust.
-
Place the swept material and any contaminated cleaning items (e.g., wipes) into your hazardous waste container.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your colleagues and supervisor.
-
Contact your institution's EHS or emergency response team for cleanup.[7]
-
Final Disposal Method: Incineration
The ultimate disposal of this compound will be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and effective method for this type of organic waste is high-temperature incineration.[12] This process destroys the organic molecule, converting it to carbon dioxide, water, and sulfur oxides, with scrubbers in place to remove harmful gases before release.[12][13]
By adhering to these procedures, you contribute to a culture of safety, protect our environment, and ensure that your laboratory operations remain fully compliant with all regulations.
References
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link][10]
- Properly Managing Chemical Waste in Labor
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link][5]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link][9]
- Hazardous Waste & Disposal Considerations. American Chemical Society. [Link][16]
- Hazardous Materials Disposal Guide. Nipissing University. [Link][17]
- Hazardous Waste Disposal Guide. Dartmouth College. [Link][12]
- 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. U.S. Government Publishing Office. [Link][6]
- Hazardous Waste - EHSO Manual. University of Oklahoma. [Link]
- Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. Cole-Parmer. [Link][7]
- Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency. [Link][11]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
- 10. epa.gov [epa.gov]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. tcichemicals.com [tcichemicals.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Ethylthiophene-2-carboxylic Acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Handling specialized reagents like 5-Ethylthiophene-2-carboxylic acid requires a nuanced understanding of its properties to mitigate risks effectively. This guide moves beyond a simple checklist, offering a procedural and causal framework for its safe handling, grounded in authoritative safety data.
This compound is a solid compound classified as causing serious eye irritation (H319), signified by the GHS07 pictogram for "Warning".[1] While this specific compound is not classified as flammable, it is crucial to recognize that the parent compound, thiophene, and many of its derivatives are highly flammable liquids.[2] Therefore, a consistently cautious approach that includes avoiding ignition sources is a cornerstone of safe laboratory practice.
This guide provides the essential, immediate safety and logistical information necessary for the operational handling and disposal of this compound, ensuring the protection of personnel and the integrity of research.
Hazard-Specific PPE Selection: A Multi-Layered Defense
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all solution. It is a dynamic risk assessment based on the specific tasks being performed. The primary hazards associated with this compound are eye irritation from the solid dust and potential skin irritation.[1][3]
Core PPE Requirements
This table summarizes the minimum required PPE for handling this compound in various laboratory contexts.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye & Face Protection | Chemical Safety Goggles | Must be worn at all times when the chemical is handled. Provides a seal around the eyes to protect against dust and potential splashes.[3][4] In procedures with a higher risk of splashing (e.g., dissolution in a solvent), a face shield should be worn in conjunction with goggles.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[5] Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and personal clothing from contamination. For large-scale operations, a disposable gown may be preferred to prevent cross-contamination.[4][5] |
| Respiratory Protection | Not required under normal use | When handling small quantities in a well-ventilated area, specific respiratory protection is not mandatory. However, if dust is generated or ventilation is insufficient, a NIOSH-approved respirator (e.g., N95) is required.[5][6] All handling of the solid should ideally occur within a chemical fume hood to minimize inhalation risk.[7] |
Procedural Workflow for Safe Handling
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring a safe operational environment. The following workflow illustrates the key stages of handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Ventilation is Key : Always handle this compound in a certified chemical fume hood to control exposure to dust.[7]
-
Personal Protective Equipment (PPE) : Before entering the handling area, don the required PPE: chemical safety goggles, nitrile gloves, and a lab coat.[3][4]
-
Handling the Solid :
-
Cleaning and Decontamination :
-
Waste Disposal :
-
All solid waste, contaminated materials (e.g., weigh boats, paper towels), and used disposable PPE (especially gloves) must be collected in a clearly labeled hazardous waste container.[6]
-
Never dispose of this compound or its containers in the regular trash or down the drain.[3][6] Follow your institution's specific guidelines for hazardous chemical waste disposal.[7]
-
-
Post-Handling :
Emergency Response and First Aid
In the event of an accidental exposure, immediate and correct action is vital.
-
Eye Contact : The most significant hazard is serious eye irritation.[1] If contact occurs, immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][10] Eyewash stations must be readily accessible in any lab where this chemical is handled.[9]
-
Skin Contact : Although classified primarily as an eye irritant, skin contact should be avoided. If contact occurs, remove all contaminated clothing immediately and wash the affected skin area with plenty of soap and water.[3][10]
-
Inhalation : If dust is inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical aid.[3][9]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[3][7]
By integrating these expert-level safety protocols and understanding the rationale behind them, you can ensure a secure environment for your critical research and development work.
References
- Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Thiophene.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophene, benzene free, 99.5%.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Thiophene-2,5-dicarboxylic acid.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Chlorothiophene-2-carboxylic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%.
Sources
- 1. 5-ethyl-thiophene-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. fishersci.com [fishersci.com]
- 4. Thiophene-2-carboxylic acid(527-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
